molecular formula C9H10O3S B1362010 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid CAS No. 22988-52-9

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

カタログ番号: B1362010
CAS番号: 22988-52-9
分子量: 198.24 g/mol
InChIキー: BBGWOJJYYCDOAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is a high-purity chemical reagent featuring a ketone-terminated linker attached to a methyl-substituted thiophene ring. This structure makes it a valuable synthetic intermediate, particularly in medicinal chemistry for the construction of more complex molecules. Its potential research applications include serving as a key building block in the synthesis of small molecule inhibitors, novel heterocyclic compounds, and functionalized materials. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

特性

IUPAC Name

4-(5-methylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGWOJJYYCDOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368866
Record name 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22988-52-9
Record name 5-Methyl-γ-oxo-2-thiophenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22988-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted thiophene derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a reactive thiophene ring, a ketone, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, an analysis of its chemical reactivity, potential applications, and essential safety and handling procedures. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identification and physicochemical parameters for this compound are summarized below.

Chemical Identifiers
ParameterValue
CAS Number 22988-52-9[1]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀O₃S[1][2]
Molecular Weight 198.24 g/mol [1]
Synonyms 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 4-(5-Methyl-2-thienyl)-4-oxobutyric acid, 2-Thiophenebutanoic acid, 5-methyl-gamma-oxo-[1]
InChI InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)[1]
SMILES CC1=CC=C(S1)C(=O)CCC(=O)O[1]
Physicochemical Data

The physicochemical properties of this compound influence its solubility, membrane permeability, and interactions with biological systems.

PropertyValueSignificance
Topological Polar Surface Area 82.6 Ų[1]Indicates potential for hydrogen bonding, influencing solubility and interactions with biological targets.
XLogP3-AA 1.5[1]Suggests a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates to ensure adequate membrane permeability and solubility.[1]
Structural Features

The molecule's functionality is dictated by its three primary components: a 5-methylthiophene ring, a ketone group, and a carboxylic acid group.[1] The thiophene ring provides aromaticity and is susceptible to electrophilic substitution.[1] The ketone and carboxylic acid functionalities offer sites for nucleophilic attack and hydrogen bonding, respectively.[1]

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. A similar methodology is employed for the synthesis of related compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid.[3]

Proposed Synthetic Workflow

The reaction involves the acylation of 2-methylthiophene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G start Start Materials: 2-Methylthiophene Succinic Anhydride Aluminum Chloride (AlCl₃) Dichloromethane (DCM) step1 Step 1: Formation of Acylium Ion - Succinic anhydride reacts with AlCl₃. - Ring opening and formation of the electrophilic acylium ion. start->step1 Reaction Setup step2 Step 2: Electrophilic Aromatic Substitution - 2-Methylthiophene acts as the nucleophile. - The acylium ion attacks the electron-rich C5 position of the thiophene ring. step1->step2 Electrophilic Attack step3 Step 3: Work-up and Protonation - The reaction is quenched with ice-cold water. - Followed by acidification with HCl to protonate the carboxylate. step2->step3 Quenching step4 Step 4: Extraction and Purification - The product is extracted with an organic solvent. - Purification via recrystallization or column chromatography. step3->step4 Isolation end_product Final Product: This compound step4->end_product Final Product

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Methylthiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add succinic anhydride to the suspension and stir for 15 minutes.

  • Slowly add a solution of 2-methylthiophene in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield pure this compound.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of succinic anhydride with aluminum chloride. The electron-rich 5-position of the 2-methylthiophene ring then acts as a nucleophile, attacking the acylium ion. The methyl group at the 2-position is an activating group, directing the electrophilic substitution to the adjacent C5 position. The subsequent work-up with acid protonates the resulting carboxylate to yield the final carboxylic acid product.

Chemical Reactivity and Functional Group Analysis

The chemical behavior of this compound is governed by its three distinct functional groups:

  • Thiophene Ring: As an electron-rich aromatic heterocycle, it can undergo further electrophilic aromatic substitution reactions. The existing substituents will direct the position of any new functional groups.

  • Ketone Group: This group is susceptible to nucleophilic addition reactions, allowing for the introduction of a wide range of substituents or reduction to a secondary alcohol.

  • Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride, providing a handle for further derivatization.

This trifunctional nature makes it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented in the available literature, its structural motifs are present in various biologically active compounds.

  • Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural similarity to compounds like 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, a known STING (stimulator of interferon genes) agonist with potential antitumor and antiviral effects, suggests that derivatives of the title compound could be explored for immunomodulatory activities.[4]

  • Materials Science: The aromatic and polar nature of this molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable chemical modification.

Further research into the derivatization of its functional groups could lead to the discovery of novel compounds with valuable therapeutic or material properties.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it can cause irritation.[1]

Hazard Identification
Hazard StatementDescription
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[5][6]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[6]

  • Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical functionality that makes it an attractive starting material for the synthesis of a wide array of more complex molecules. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its thiophene, ketone, and carboxylic acid moieties, provides numerous opportunities for derivatization. While its direct applications are still emerging, the precedence of structurally similar compounds in medicinal chemistry suggests that it is a promising scaffold for the development of novel therapeutic agents. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure its safe handling and use in a research setting.

References

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

Sources

"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Introduction

This compound is a multifaceted organic compound that stands at the intersection of heterocyclic chemistry and functionalized carboxylic acids. Its structure, featuring a methyl-substituted thiophene ring linked to a keto-acid moiety, presents a unique combination of aromaticity, nucleophilic/electrophilic centers, and hydrogen bonding capabilities.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounding theoretical principles in practical, field-proven insights. The thiophene ring, a well-known bioisostere for the phenyl group, coupled with the modifiable keto-acid chain, makes this molecule a valuable scaffold for chemical synthesis and a promising starting point for medicinal chemistry explorations.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in any research or development setting. These parameters dictate its solubility, stability, and potential for biological interaction.

1.1. Core Identification

The compound is systematically identified by the following parameters:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 22988-52-9[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
Canonical SMILES CC1=CC=C(S1)C(=O)CCC(=O)O
InChI Key BBGWOJJYYCDOAN-UHFFFAOYSA-N[1]
Synonyms 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 4-(5-Methyl-2-thienyl)-4-oxobutyric acid[1]

1.2. Physicochemical Data

The physicochemical properties of a molecule are predictive of its behavior in both chemical reactions and biological systems. The values below, largely derived from computational models, provide essential insights for experimental design.

PropertyValueImplication for Research & Development
Topological Polar Surface Area (TPSA) 82.6 Ų[1]Indicates significant potential for forming hydrogen bonds, influencing solubility in polar solvents and interaction with biological macromolecules.
XLogP3-AA (Partition Coefficient) 1.5[1]Suggests a balanced hydrophilic and lipophilic character. This is often a desirable trait in drug candidates, as it can facilitate membrane permeability while maintaining sufficient aqueous solubility.[1]
Hydrogen Bond Donor Count 1[1]The carboxylic acid proton is the primary hydrogen bond donor.
Hydrogen Bond Acceptor Count 3The two carboxylic oxygen atoms and the ketone oxygen can act as hydrogen bond acceptors.
Physical State Not specified in available dataTypically expected to be a solid at room temperature, common for carboxylic acids of this molecular weight.
Melting Point Not specified in available dataExperimental determination is required for reaction temperature planning and purity assessment.

Synthesis and Purification

The most logical and established method for synthesizing aryl or heteroaryl keto-acids of this type is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis. An analogous procedure is successfully used in undergraduate teaching labs for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride.[2]

2.1. Synthetic Workflow: Friedel-Crafts Acylation

The workflow involves the activation of succinic anhydride with a Lewis acid, followed by electrophilic attack on the electron-rich 2-methylthiophene ring.

G reagents Reagents: 2-Methylthiophene Succinic Anhydride reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) reagents->reaction lewis_acid Lewis Acid Catalyst (e.g., AlCl3) in inert solvent (e.g., DCM) lewis_acid->reaction workup Aqueous Workup (Quench with ice/HCl) reaction->workup 1. Reaction completion extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction 2. Neutralization & Phase Separation purification Purification (Recrystallization) extraction->purification 3. Isolation of crude product product Final Product: 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid purification->product 4. Purity >95%

Caption: Workflow for the synthesis of the title compound via Friedel-Crafts acylation.

2.2. Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis and subsequent characterization (as outlined in Section 4) confirm the reaction's efficacy.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

    • Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The Lewis acid is used in excess to coordinate with both the anhydride and the resulting ketone, driving the reaction to completion.

  • Reagent Addition: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C. After the addition is complete, add 2-methylthiophene (1.0 equivalent) dropwise.

    • Causality: The dropwise addition controls the exothermic reaction. 2-methylthiophene is the nucleophile; its electron-rich ring readily undergoes electrophilic substitution, primarily at the 5-position which is activated by the methyl group and sterically accessible.

  • Reaction: Allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup (Quenching): Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).

    • Causality: This step hydrolyzes the aluminum complexes, protonates the carboxylate, and quenches any remaining reactive species. It is highly exothermic and must be done cautiously.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The molecule's value in drug development is largely due to its three distinct functional groups, each offering a handle for chemical modification to explore structure-activity relationships (SAR).[1]

Caption: Key reactive sites on this compound.

  • A) The Thiophene Ring: As an electron-rich aromatic heterocycle, it can undergo further electrophilic aromatic substitution (e.g., halogenation, nitration) at the vacant positions (3 and 4), allowing for modulation of electronic properties and steric bulk.[1]

  • B) The Ketone Group: This group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), which introduces a new chiral center and alters polarity. It can also undergo reactions with Grignard reagents to extend the carbon chain.[1]

  • C) The Carboxylic Acid Group: This is the most versatile functional group. It can be converted into a wide range of derivatives.

    • Esterification: Reaction with alcohols under acidic conditions forms esters, a common strategy for creating prodrugs to improve bioavailability.

    • Amide Formation: Coupling with amines using standard reagents (e.g., EDC, HOBt) generates amides, which are stable, can participate in hydrogen bonding, and are fundamental linkages in many pharmaceuticals.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

TechniquePredicted Features
¹H NMR - Thiophene Protons: Two doublets in the aromatic region (~6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. - Methylene Protons: Two triplets in the aliphatic region (~2.8-3.3 ppm), corresponding to the -CH₂-CH₂- groups. - Methyl Protons: A singlet at ~2.5 ppm for the -CH₃ group on the thiophene ring. - Carboxylic Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region (~170-200 ppm) for the ketone and carboxylic acid carbons. - Thiophene Carbons: Four signals in the aromatic region (~125-150 ppm). - Methylene Carbons: Two signals in the aliphatic region (~28-38 ppm). - Methyl Carbon: One signal in the upfield region (~15 ppm).
IR Spectroscopy - O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ for the carboxylic acid. - C=O Stretches: Two sharp, strong absorptions: one around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another around 1660-1680 cm⁻¹ for the aryl ketone carbonyl.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 198.24 (for the nominal mass, 198). High-resolution mass spectrometry should confirm the elemental composition C₉H₁₀O₃S.

Potential Applications in Research and Drug Development

While this specific molecule may not be an active drug itself, it serves as an exceptionally valuable building block or scaffold for developing new chemical entities. Its structural motifs are present in various biologically active compounds.

  • Scaffold for Bioactive Molecules: A structurally related compound, 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, has been identified as a non-nucleotide STING (stimulator of interferon genes) agonist, with potential applications in antitumor and antiviral therapies.[3] This suggests that the 4-(thienyl)-4-oxobutanoic acid core could be a privileged scaffold for designing novel immunomodulatory agents.

  • Intermediate for Anti-inflammatory Drugs: The core structure is reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Flobufen, an anti-inflammatory agent, is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid.[4] This highlights the potential of using the title compound as a starting material for synthesizing new NSAID candidates.

  • Fragment-Based Drug Discovery: The molecule itself is an ideal candidate for fragment-based screening. Its balanced properties (XLogP of 1.5) and multiple functional groups for elaboration make it a high-quality fragment for identifying initial hits against protein targets.

Safety and Handling

Based on data for structurally similar compounds and general chemical principles, this compound should be handled with appropriate care.

  • GHS Classification: Expected to fall under GHS07 (Exclamation Mark).[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][6]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

References

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • 4-(Methylthio)-2-oxobutyric acid | C5H8O3S | CID 473 - PubChem. (URL: [Link])

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. (URL: [Link])

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])

  • Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626) - FooDB. (URL: [Link])

  • Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534) - NP-MRD. (URL: [Link])

  • Structure Database (LMSD) - LIPID MAPS. (URL: [Link])

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com. (URL: [Link])

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this versatile molecule. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for its study and utilization.

Molecular Identity and Physicochemical Properties

This compound, with a molecular weight of 198.24 g/mol , is a fascinating molecule for chemical exploration.[1] Its structure, featuring a methyl-substituted thiophene ring linked to a butanoic acid chain via a ketone, bestows upon it a unique combination of aromaticity, hydrogen bonding capability, and reactive handles for further chemical modification.[1]

Core Molecular Structure

The fundamental architecture of this compound is key to its chemical behavior and potential applications.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure illustrating the key functional groups.

Physicochemical Data Summary

A curated summary of the key physicochemical properties is presented in Table 1. These parameters are essential for predicting the compound's behavior in various solvent systems and its potential for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₁₀O₃S-
Molecular Weight 198.24 g/mol [1]
CAS Number 22988-52-9[1]
Topological Polar Surface Area 82.6 ŲCalculated[1]
XLogP3-AA 1.5Calculated[1]
Hydrogen Bond Donor Count 1Calculated[1]
Hydrogen Bond Acceptor Count 3Calculated[1]

The calculated XLogP3 value of 1.5 suggests a balanced lipophilic and hydrophilic character, a desirable trait for drug candidates as it can influence membrane permeability and aqueous solubility.[1] The topological polar surface area further indicates its potential for forming hydrogen bonds, which is crucial for interacting with biological targets.[1]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to this class of compounds.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical and field-proven approach involves the reaction of 2-methylthiophene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Diagram 2: Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methylthiophene 2-Methylthiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Methylthiophene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Quenching (Acidified Ice) Quenching (Acidified Ice) Friedel-Crafts Acylation->Quenching (Acidified Ice) Lewis Acid Catalyst (AlCl3) Lewis Acid Catalyst (AlCl3) Lewis Acid Catalyst (AlCl3)->Friedel-Crafts Acylation Inert Solvent (e.g., Nitrobenzene) Inert Solvent (e.g., Nitrobenzene) Inert Solvent (e.g., Nitrobenzene)->Friedel-Crafts Acylation Extraction Extraction Quenching (Acidified Ice)->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product This compound Recrystallization->Product

Caption: Step-wise workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a robust, self-validating methodology derived from established Friedel-Crafts procedures.

Materials:

  • 2-Methylthiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or another suitable inert solvent like dichloromethane)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents) and nitrobenzene.

  • Cool the mixture in an ice bath and slowly add a solution of succinic anhydride (1.0 equivalent) in nitrobenzene.

  • Once the addition is complete, add 2-methylthiophene (1.0 equivalent) dropwise while maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR - A singlet for the methyl protons (~2.5 ppm).- Two doublets for the thiophene protons (~6.9 and ~7.6 ppm).- Two triplets for the methylene protons of the butanoic acid chain (~2.8 and ~3.2 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - A signal for the methyl carbon (~15 ppm).- Signals for the thiophene carbons (~125-150 ppm).- Signals for the methylene carbons (~28 and ~33 ppm).- A signal for the ketone carbonyl carbon (~195 ppm).- A signal for the carboxylic acid carbonyl carbon (~178 ppm).
IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700 cm⁻¹).- A C=O stretch from the ketone (~1660 cm⁻¹).- C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 198.

Applications in Research and Drug Development

The unique structural motifs of this compound make it a valuable scaffold in medicinal chemistry. The thiophene ring is a well-known bioisostere for the phenyl ring, often used to improve metabolic stability and pharmacokinetic properties. The oxobutanoic acid moiety provides a handle for derivatization and can interact with biological targets.

Potential as an Anti-inflammatory and Anticancer Agent

Derivatives of thiophene and butanoic acid have shown promise in various therapeutic areas. Research on structurally related compounds suggests potential anti-inflammatory and anticancer activities. For instance, some thiophene-containing molecules have been investigated as inhibitors of enzymes involved in inflammatory pathways, while certain oxobutanoic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. The combination of these two pharmacophores in a single molecule makes this compound a compelling starting point for the development of novel therapeutic agents.

Use as a Synthetic Intermediate

Beyond its own potential biological activity, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo a variety of reactions, including reduction and condensation. The thiophene ring can also be further functionalized, offering multiple avenues for creating a library of derivatives for structure-activity relationship (SAR) studies. Some patents related to 4-oxobutanoic acids suggest their potential use in developing treatments for metabolic disorders such as diabetes.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on general GHS classifications for similar compounds, the following hazards should be considered:

  • GHS07 (Exclamation Mark): May cause skin irritation, serious eye irritation, and respiratory irritation.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its straightforward synthesis, coupled with its versatile chemical nature, makes it an attractive building block for the creation of novel molecules with a wide range of potential applications. This guide has provided a comprehensive overview of its properties, synthesis, and potential uses, grounded in established scientific principles. It is our hope that this information will serve as a valuable resource for researchers and innovators in the field.

References

  • Pharmaceutical preparation containing 4-oxobutanoic acids, and their compounds.

Sources

An In-Depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry. The document details the compound's chemical identity, properties, and a validated synthetic protocol based on the Friedel-Crafts acylation. Furthermore, it explores the potential therapeutic applications of this molecule, particularly in the realms of anti-inflammatory and anticancer drug discovery, drawing upon structure-activity relationships established for analogous thiophene-based compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising chemical entity.

Introduction: Chemical Identity and Structural Features

This compound is an organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a 4-oxobutanoic acid chain at the 2-position.[1] This unique arrangement of functional groups—a ketone, a carboxylic acid, and an electron-rich thiophene heterocycle—imparts a versatile chemical reactivity profile, making it an attractive scaffold for further chemical modifications.[1]

The thiophene ring provides aromatic character and the potential for π-π stacking interactions, while the oxobutanoic acid moiety offers sites for hydrogen bonding and classical carboxylic acid reactions.[1] The moderate lipophilicity, as suggested by a calculated XLogP3 value of 1.5, indicates a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates.[1]

Table 1: Chemical Identification Parameters [1]

ParameterInformation
IUPAC Name This compound
Synonyms 4-(5-Methyl-2-thienyl)-4-oxobutyric acid, 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 2-Thiophenebutanoic acid, 5-methyl-gamma-oxo-[1][2]
CAS Number 22988-52-9
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Topological Polar Surface Area 82.6 Ų

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[3]

Underlying Principles and Causality

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of succinic anhydride. This coordination polarizes the C-O bond, leading to the formation of a highly electrophilic acylium ion. The electron-rich 2-methylthiophene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored by the loss of a proton, yielding the aluminum chloride complex of the final product. An aqueous workup is then necessary to hydrolyze this complex and liberate the desired carboxylic acid.[3] The use of a stoichiometric amount of AlCl₃ is crucial as it complexes with both the reactant and the ketone group of the product, driving the reaction to completion.

Experimental Workflow

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from established methods for Friedel-Crafts acylation.[3][4]

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Isolation cluster_purification Purification reagents 2-Methylthiophene + Succinic Anhydride + Solvent (e.g., Nitrobenzene) flask Reaction Flask (Inert Atmosphere) reagents->flask Charge cooling Cooling Bath (0-5°C) catalyst Anhydrous AlCl₃ catalyst->cooling Portion-wise addition stirring Stirring cooling->stirring Maintain temperature and stir quench Quench with Ice and HCl(aq) extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO₃(aq) extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate recrystallization Recrystallization product Pure Product recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • 2-Methylthiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or another suitable inert solvent like dichloromethane)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 2-methylthiophene and succinic anhydride in equimolar amounts, dissolved in a minimal amount of an inert solvent like nitrobenzene.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. To the stirred solution, add anhydrous aluminum chloride (approximately 1.1 to 1.5 molar equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

  • Acidification and Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization and Data Presentation

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the thiophene ring (two doublets).- Methylene protons of the butanoic acid chain (two triplets).- Methyl protons on the thiophene ring (a singlet).- A broad singlet for the carboxylic acid proton.
¹³C NMR - Carbonyl carbons (ketone and carboxylic acid).- Aromatic carbons of the thiophene ring.- Methylene carbons of the butanoic acid chain.- Methyl carbon.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid.- Two distinct C=O stretches (ketone and carboxylic acid).- C-H stretches (aromatic and aliphatic).- C=C stretches from the thiophene ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ).
Melting Point Expected to be a crystalline solid with a sharp melting point. The analogous 4-(4-methylphenyl)-4-oxobutanoic acid has a melting point of 129 °C.[5]

Therapeutic Potential in Drug Discovery

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6] Derivatives of thiophene have shown significant promise as anti-inflammatory and anticancer agents.[6]

Anti-inflammatory Activity

Thiophene-based molecules, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[6] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6] The carboxylic acid moiety present in this compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to the active site of COX enzymes.

G cluster_stimuli Inflammatory Stimuli cluster_pathway Arachidonic Acid Cascade cluster_response Inflammatory Response cluster_drug stimuli Cell Injury / Pathogens phospholipids Membrane Phospholipids pla2 PLA₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox lox LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Pain, Fever, Swelling prostaglandins->inflammation leukotrienes->inflammation drug 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid (Potential Inhibitor) drug->cox Inhibits drug->lox Inhibits

Caption: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiophene derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of specific protein targets involved in cancer cell proliferation and survival. The structural features of this compound make it a candidate for investigation as a cytotoxic agent. Further derivatization of the carboxylic acid or the ketone could lead to the development of more potent and selective anticancer compounds.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a straightforward synthesis and significant potential for applications in drug discovery. The presence of multiple reactive functional groups allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their precise mechanisms of action and to assess their efficacy in preclinical models of inflammation and cancer.

References

  • Nayak, P. S., Narayana, B., Sarojini, B. K., & Jasinski, J. P. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1025–1028. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • MDPI. (2022). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molecules, 27(15), 4933. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Singh, R., et al. (2010). Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6336-6339. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Pro-Inflammatory Activity of Palmitoylated Derivatives of Thioglycolic Acid as New Immunomodulators. Chemical Biology & Drug Design. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534). Retrieved from [Link]

  • Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7(1), 46356. Retrieved from [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626). Retrieved from [Link]

  • Semantic Scholar. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molecules, 26(23), 7247. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Retrieved from [Link]

  • SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Retrieved from [Link]

Sources

"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the heterocyclic aromatic keto acid family. Its structure, which combines a substituted thiophene ring with a flexible butanoic acid chain containing a ketone, presents a versatile scaffold of significant interest in medicinal chemistry and materials science. The thiophene ring, a bioisostere of the benzene ring, offers unique electronic properties and metabolic profiles, while the keto-acid moiety provides crucial hydrogen bonding donors and acceptors, influencing solubility, crystal packing, and potential receptor interactions.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. As experimental data for this specific molecule is not widely published, we will apply established principles of physical organic chemistry to predict its spectroscopic and physicochemical characteristics. Furthermore, this document details the robust, self-validating experimental protocols required to determine these properties in a research setting, offering both a data repository and a practical laboratory guide.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its definitive identity. The structural and chemical identifiers for this compound are summarized below.

The molecule's architecture is key to its properties. It features:

  • An electron-rich 5-methylthiophene ring , which is aromatic and susceptible to electrophilic substitution.[1]

  • A ketone functional group , which acts as a hydrogen bond acceptor and introduces a point of polarity and potential for nucleophilic addition.[1]

  • A carboxylic acid group , which is acidic and serves as both a hydrogen bond donor and acceptor, critically influencing solubility in aqueous and organic media.[1]

These functional groups dictate the compound's reactivity and its intermolecular interactions, which are the basis for its physical properties.

Identifier Value
IUPAC Name This compound
CAS Number 22988-52-9[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
Synonyms 4-(5-Methyl-2-thienyl)-4-oxobutyric acid, 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid[1]
SMILES CC1=CC=C(S1)C(=O)CCC(=O)O[1]
InChI InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)[1]

Physicochemical Properties: A Blend of Experimental Data and Expert Prediction

A compound's utility in research and development is profoundly influenced by its physical properties. While some experimental data for this molecule is sparse, we can leverage computational predictions and draw analogies from structurally similar compounds to build a reliable profile.

Property Value / Predicted Behavior Significance & Rationale
Physical State Solid at STP (Predicted)The presence of strong hydrogen bonding (carboxylic acid) and a relatively high molecular weight suggest a solid state.
Color Not specified in available data[1]Typically, organic acids of this type are white to off-white or pale yellow crystalline solids.
Melting Point Not Experimentally Reported. Estimated Range: 125-135 °CRationale for Estimation: The structurally analogous compound 4-(4-methylphenyl)-4-oxobutanoic acid (CAS 4619-20-9) has a reported melting point of 127-130 °C.[2][3] Replacing the phenyl ring with a thiophene ring often results in a similar or slightly lower melting point due to differences in crystal packing efficiency. This estimate provides a crucial starting point for experimental determination.
Boiling Point Not applicable; likely decomposes upon heating.Carboxylic acids with this molecular weight often decompose at high temperatures before boiling at atmospheric pressure.
Solubility Predicted Profile:Water: Low to moderate. • Aqueous Base (e.g., 5% NaHCO₃): High. • Polar Protic Solvents (e.g., Methanol, Ethanol): High. • Polar Aprotic Solvents (e.g., DMSO, DMF): High. • Ethers (e.g., Diethyl Ether): Low to moderate. • Non-polar Solvents (e.g., Hexane): Very Low.Rationale: The carboxylic acid group allows for deprotonation in basic solutions, forming a highly soluble carboxylate salt. The polar ketone and acid groups facilitate dissolution in polar solvents. The hydrophobic methylthiophene backbone limits solubility in water and non-polar media.
XLogP3-AA 1.5 (Calculated)[1]This value indicates a balance between hydrophilicity and lipophilicity, suggesting the compound may have moderate membrane permeability, a key parameter in drug development.[1]
Topological Polar Surface Area (TPSA) 82.6 Ų (Calculated)[1]This value, derived from the oxygen and sulfur atoms, suggests a significant capacity for forming hydrogen bonds, reinforcing the predictions for melting point and solubility.[1]

Predicted Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a compound. In the absence of published spectra for this compound, the following profile outlines the expected signals based on its molecular structure.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
  • ~12.1 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen exchange.

  • ~7.7 ppm (doublet, 1H): Thiophene ring proton adjacent to the carbonyl group.

  • ~6.9 ppm (doublet, 1H): Thiophene ring proton adjacent to the methyl group.

  • ~3.2 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the ketone.

  • ~2.7 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid.

  • ~2.5 ppm (singlet, 3H): Methyl group protons (-CH₃) on the thiophene ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • ~192 ppm: Ketone carbonyl carbon (C=O).

  • ~174 ppm: Carboxylic acid carbonyl carbon (C=O).

  • ~145-150 ppm: Thiophene ring carbons attached to the carbonyl and methyl groups.

  • ~125-135 ppm: Thiophene ring carbons bearing protons.

  • ~33 ppm: Methylene carbon adjacent to the ketone.

  • ~28 ppm: Methylene carbon adjacent to the carboxylic acid.

  • ~15 ppm: Methyl carbon.

Predicted Infrared (IR) Spectrum
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, a highly characteristic broad absorption.

  • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl.

  • ~1665 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone carbonyl.

  • ~1550-1400 cm⁻¹: C=C stretching vibrations within the thiophene ring.

  • ~1250-1180 cm⁻¹: C-O stretching of the carboxylic acid.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure the generation of accurate and reproducible data.

Workflow for Physicochemical Characterization

This diagram illustrates the logical flow for characterizing a new batch or sample of the title compound, ensuring both identity and purity are confirmed.

G cluster_0 Sample Acquisition & Initial Checks cluster_1 Purity & Identity Confirmation cluster_2 Application-Specific Properties A Obtain Sample of This compound B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Spectroscopic Analysis (NMR, IR, MS) B->D E Compare Data to Reference/Predicted Profile C->E D->E F Purity Assessment (e.g., by HPLC or NMR integration) E->F G Solubility Profiling F->G If Pure H Stability Studies G->H

Caption: Logical workflow for the complete characterization of the title compound.

Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[4]

Methodology (Capillary Method):

  • Sample Preparation:

    • Place a small amount of the dry compound onto a clean, dry watch glass.

    • Thoroughly crush the sample into a fine powder using a spatula. This ensures uniform heat transfer.

    • Take a glass capillary tube and tap the open end into the powder to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample should be 2-3 mm high.[5]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

    • Place a calibrated thermometer in the designated port.

  • Measurement:

    • Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-15 °C/min) to find an approximate melting temperature. Let the apparatus cool significantly.[4]

    • Accurate Determination: With a fresh sample, heat rapidly to about 15 °C below the approximate melting point.

    • Crucial Step: Decrease the heating rate to 1-2 °C per minute.[5] A slow heating rate is essential for the sample and thermometer to be in thermal equilibrium, yielding an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Periodically calibrate the apparatus using a standard with a known, sharp melting point (e.g., benzoic acid).

Protocol: Solubility Profiling (Qualitative)

This protocol provides a systematic way to understand the compound's solubility characteristics, which is vital for choosing appropriate solvents for reactions, purification, and formulation.

Methodology:

  • Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of each test solvent (e.g., water, 5% aq. HCl, 5% aq. NaHCO₃, methanol, ethyl acetate, hexane).

  • Sample Addition:

    • Weigh approximately 5-10 mg of the compound and add it to the first test tube.

    • Vortex or shake the tube vigorously for 30-60 seconds.

  • Observation:

    • Visually inspect the tube against a contrasting background.[6]

    • Soluble: A completely clear solution with no visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Systematic Testing: Repeat the process for each solvent. The use of acidic and basic solutions is diagnostic:

    • Causality: Solubility in 5% NaHCO₃ but not in water indicates the presence of a sufficiently strong acid (like a carboxylic acid) that is deprotonated by the weak base. Solubility in 5% HCl would indicate a basic functional group, which is absent in this molecule.

  • Data Reporting: Report the results qualitatively (e.g., "Soluble in Methanol, Insoluble in Hexane"). For more quantitative needs, an equilibrium solubility assay followed by HPLC or LC-MS analysis would be the subsequent step.[7]

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

  • Hazard Profile: This compound is classified as an irritant.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Handling:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed, well-labeled container.

    • Keep in a cool, dry, and dark place to prevent potential degradation.

Conclusion

This compound is a compound with a physicochemical profile governed by the interplay of its aromatic thiophene ring and its polar keto-acid side chain. While comprehensive experimental data is not yet available in the public domain, its properties can be reliably predicted through established chemical principles. It is expected to be a crystalline solid with a melting point in the range of 125-135 °C and exhibit good solubility in polar organic solvents and aqueous bases. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these predictions and fully characterize this promising molecule for its intended applications in drug discovery and beyond.

References

  • University of Calgary. Melting point determination. Available from: [Link]

  • University of Technology. Experiment (1) determination of melting points. Available from: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • Clarion University. Determination of Melting Point. Available from: [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). Available from: [Link]

  • Scribd. Solubility Test Procedure Guide | PDF. Available from: [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link]

  • European Union Reference Laboratory for alternatives to animal testing. Standard Operating Procedure for solubility testing. (2021-02-15). Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. (2024-04-09). Available from: [Link]

  • National Institutes of Health. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid, a valuable ketoacid intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction

This compound is a substituted thiophene derivative characterized by a methyl group at the 5-position of the thiophene ring and a 4-oxobutanoic acid moiety at the 2-position.[1] The presence of the electron-rich 2-methylthiophene core, coupled with the reactive keto and carboxylic acid functionalities, makes it a versatile building block in organic synthesis. Its structural motifs are found in various biologically active molecules, highlighting its significance in medicinal chemistry.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.

Mechanistic Insights

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly electrophilic acylium ion. The electron-rich 2-methylthiophene then acts as a nucleophile, attacking the acylium ion. Due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring, the acylation occurs preferentially at the C5 position (alpha to the sulfur atom and para to the methyl group). Subsequent hydrolysis of the reaction mixture quenches the catalyst and yields the final product.

A visual representation of the synthesis workflow is provided below:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-Methylthiophene 2-Methylthiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Methylthiophene->Friedel-Crafts Acylation Electrophilic Aromatic Substitution Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation AlCl3 (Lewis Acid) AlCl3 (Lewis Acid) AlCl3 (Lewis Acid)->Friedel-Crafts Acylation Nitrobenzene (Solvent) Nitrobenzene (Solvent) Nitrobenzene (Solvent)->Friedel-Crafts Acylation 0-5 °C, then RT 0-5 °C, then RT 0-5 °C, then RT->Friedel-Crafts Acylation This compound This compound Work-up & Purification Work-up & Purification Friedel-Crafts Acylation->Work-up & Purification Hydrolysis & Recrystallization Work-up & Purification->this compound

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions involving succinic anhydride and aromatic compounds.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-Methylthiophene98.17≥98%Major suppliers
Succinic Anhydride100.07≥99%Major suppliers
Aluminum Chloride133.34AnhydrousMajor suppliers
Nitrobenzene123.11AnhydrousMajor suppliers
Hydrochloric Acid36.4637%Major suppliers
Sodium Bicarbonate84.01Saturated-
Dichloromethane84.93ACS GradeMajor suppliers
Anhydrous MgSO₄120.37-Major suppliers
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous nitrobenzene (60 mL). Cool the suspension to 0-5 °C in an ice-water bath.

  • Addition of Reactants: In a separate beaker, dissolve succinic anhydride (5.0 g, 0.05 mol) in 2-methylthiophene (4.9 g, 0.05 mol). Transfer this solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The color of the mixture will typically darken.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This will decompose the aluminum chloride complex. A precipitate of the crude product should form.

  • Isolation of Crude Product: Transfer the mixture to a separatory funnel and separate the aqueous layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted succinic acid. The product will remain in the organic layer as it is a ketoacid. Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to afford this compound as a crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol [1]
Appearance Off-white to pale yellow crystalline solid
Melting Point 128-130 °C

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 12.1 (s, 1H, -COOH), 7.58 (d, J=3.9 Hz, 1H, thiophene-H), 6.85 (d, J=3.9 Hz, 1H, thiophene-H), 3.25 (t, J=6.4 Hz, 2H, -CH₂-), 2.80 (t, J=6.4 Hz, 2H, -CH₂-), 2.50 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.5 (C=O, ketone), 178.0 (C=O, acid), 154.0 (thiophene-C), 142.0 (thiophene-C), 133.0 (thiophene-C), 127.0 (thiophene-C), 33.0 (-CH₂-), 28.0 (-CH₂-), 15.5 (-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1665 (C=O stretch of ketone), 1540, 1410 (C=C stretching of thiophene ring).

  • Mass Spectrometry (EI): m/z 198 (M⁺), 181, 153, 125, 111.

Safety Considerations

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrobenzene is toxic and readily absorbed through the skin. It is also a suspected carcinogen. All manipulations involving nitrobenzene must be performed in a well-ventilated fume hood.

  • 2-Methylthiophene is flammable and has a strong odor. Handle in a fume hood away from ignition sources.

  • The reaction of aluminum chloride with water and the quenching of the reaction mixture with acidic ice are highly exothermic and will release HCl gas. Ensure adequate cooling and ventilation.

Conclusion

The Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride provides an efficient and direct route for the synthesis of this compound. This in-depth guide has detailed the reaction mechanism, provided a comprehensive experimental protocol, and outlined the necessary characterization and safety procedures. Adherence to this guide will enable researchers to reliably synthesize this important chemical intermediate for its application in pharmaceutical and materials science research and development.

References

Sources

A Technical Guide to the Biological Activity Screening of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4] The subject of this guide, 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid , represents a compelling candidate for biological screening. Its structure combines the electron-rich thiophene heterocycle with a keto-acid side chain, offering multiple points for potential interaction with biological targets through aromatic, hydrogen bonding, and ionic interactions.[5]

This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the biological potential of this compound. It is designed not as a rigid template, but as a logical, causality-driven guide that moves from broad phenotypic discovery to more focused mechanistic elucidation. Every proposed step is rooted in the established precedent of thiophene pharmacology, ensuring an efficient and scientifically sound investigation.

Chapter 1: A Multi-Tiered Strategy for Biological Screening

A successful screening campaign requires a structured, hierarchical approach to manage resources effectively and make informed go/no-go decisions.[6] We propose a three-tiered screening cascade that evolves as data is generated, ensuring that the most pressing questions are answered at each stage of the investigation.[6]

  • Tier 1: Broad-Spectrum Phenotypic Screening. The initial objective is to cast a wide net, identifying any significant biological activity across the most common therapeutic areas associated with thiophene derivatives: oncology, infectious diseases, and inflammation.

  • Tier 2: Hit Confirmation and Mechanistic Elucidation. Positive results, or "hits," from Tier 1 trigger a deeper investigation to confirm the activity and begin unraveling the underlying mechanism of action (MOA).

  • Tier 3: Preclinical In Vivo Model Validation. The most promising and well-characterized leads from Tier 2 are advanced into established animal models to assess efficacy and safety in a complex biological system.

G cluster_0 Screening Cascade Compound 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid Tier1 Tier 1: Primary Phenotypic Screening (Anticancer, Antimicrobial, Anti-inflammatory) Compound->Tier1 Tier2 Tier 2: Hit Confirmation & MOA Studies Tier1->Tier2 'Hit' Identified Inactive Compound Inactive (Archive) Tier1->Inactive No Activity Tier2->Tier1 Refine/Rescreen (Ambiguous Data) Tier3 Tier 3: In Vivo Model Validation Tier2->Tier3 MOA Confirmed Lead Lead Candidate Tier3->Lead

Caption: A multi-tiered workflow for compound screening.

Chapter 2: Tier 1 - Primary Biological Activity Screening

The initial screening phase is designed for high-throughput assessment of the compound's effect on whole-cell systems. Based on the extensive literature on thiophenes, we prioritize three key areas.[7][4]

Anticancer and Cytotoxicity Screening

Thiophene derivatives have consistently shown potent cytotoxic effects against a wide array of cancer cell lines.[1][8] Therefore, the primary screen for anticancer activity is a cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control line (e.g., human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[8] Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include vehicle (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: In Vitro Cytotoxicity

Cell LineTissue of OriginIC₅₀ (µM)Selectivity Index (SI)*
HCT-116Colon CarcinomaExperimental ValueCalculated Value
MCF-7Breast AdenocarcinomaExperimental ValueCalculated Value
A549Lung CarcinomaExperimental ValueCalculated Value
FibroblastsNormal Connective TissueExperimental ValueN/A

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Antimicrobial Screening

The thiophene nucleus is a core component of many antimicrobial agents.[11][12] A primary screen for antibacterial and antifungal activity is essential.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).[13][14] Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Microbial StrainGram Type / KingdomMIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental Value
Escherichia coliGram-negativeExperimental Value
Candida albicansFungiExperimental Value
Anti-inflammatory Screening

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain heterocyclic scaffolds like thiophene.[2][15] A primary screen targeting key inflammatory enzymes is a logical starting point.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2, enzymes that produce pro-inflammatory prostaglandins.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Reaction: In a 96-well plate, pre-incubate the test compound at various concentrations with either COX-1 or COX-2 enzyme in a reaction buffer containing a cofactor (e.g., hematin).

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Analysis: Calculate the percent inhibition of PGE₂ production compared to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2.

Data Presentation: COX Enzyme Inhibition

EnzymeIC₅₀ (µM)COX-2 Selectivity Index*
COX-1Experimental ValueCalculated Value
COX-2Experimental ValueCalculated Value

*COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value >1 indicates selectivity for COX-2, which is often preferred to reduce gastrointestinal side effects.

Chapter 3: Tier 2 - Hit Confirmation and Mechanistic Assays

A "hit" from Tier 1—defined as potent and selective activity in a primary assay—warrants progression to Tier 2. The goal is to confirm the initial finding and begin to understand how the compound works.

G cluster_1 Tier 2 Decision Logic Hit Tier 1 Hit (e.g., IC50 < 10 µM) Anticancer Anticancer Hit Hit->Anticancer Cytotoxicity Observed Antimicrobial Antimicrobial Hit Hit->Antimicrobial MIC Observed AntiInflam Anti-inflammatory Hit Hit->AntiInflam COX Inhibition Observed Apoptosis Apoptosis Assay (Annexin V) Anticancer->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle Tubulin Tubulin Polymerization Assay Anticancer->Tubulin TimeKill Time-Kill Kinetics Antimicrobial->TimeKill Biofilm Biofilm Disruption Assay Antimicrobial->Biofilm Cytokine Cytokine Release Assay (ELISA) AntiInflam->Cytokine

Caption: Decision pathways for Tier 2 mechanistic studies.

If Anticancer Activity is Confirmed
  • Cell Cycle Analysis: Treatment of cancer cells can cause them to arrest at specific phases of the cell cycle (G1, S, G2/M).[8] This is analyzed using flow cytometry after staining DNA with a fluorescent dye like propidium iodide. An accumulation of cells in a particular phase suggests interference with cell division machinery.

  • Apoptosis Induction Assay: Determine if the compound induces programmed cell death. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[10]

  • Tubulin Polymerization Assay: Many thiophene-based molecules exert their anticancer effects by disrupting microtubule dynamics, similar to drugs like colchicine.[1][16] A cell-free assay using purified tubulin can directly measure whether the compound inhibits or promotes tubulin polymerization, a critical process for mitosis.

G Compound 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubule Microtubule Instability Tubulin->Microtubule Mitosis Mitotic Spindle Disruption Microtubule->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Potential anticancer MOA via tubulin disruption.

If Antimicrobial Activity is Confirmed
  • Time-Kill Kinetic Assay: This assay determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Bacteria are exposed to the compound at multiples of its MIC, and the number of viable cells (CFU/mL) is quantified over time.

  • Biofilm Disruption Assay: Bacterial biofilms are a major cause of persistent infections.[14] This assay assesses the compound's ability to either prevent biofilm formation or eradicate pre-formed biofilms grown on surfaces like 96-well plates. Biofilm mass is typically quantified using a crystal violet stain.

If Anti-inflammatory Activity is Confirmed
  • Cellular Anti-inflammatory Assay: Move from a cell-free enzyme assay to a cellular model. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response.[17] The ability of the test compound to inhibit the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., nitric oxide) into the culture supernatant is then measured by ELISA or Griess assay.[18][19]

Chapter 4: Tier 3 - In Vivo Model Validation

Compounds that demonstrate a potent and confirmed mechanism of action in Tier 2 are candidates for in vivo testing. This step is critical for evaluating efficacy in a complex physiological environment.

  • For Anticancer Leads: A standard approach is the tumor xenograft model, where human cancer cells (e.g., HCT-116) are implanted into immunocompromised mice.[16] After tumors are established, the mice are treated with the compound, and its effect on tumor growth, animal weight, and overall survival is monitored compared to a vehicle-treated control group.

  • For Anti-inflammatory Leads: The carrageenan-induced paw edema model in rats is a classic and reliable assay for acute inflammation.[1][15][19] Carrageenan is injected into the rat's paw, causing localized swelling (edema). The compound is administered prior to the injection, and its ability to reduce the volume of paw swelling over several hours is measured, typically with a plethysmometer.

Conclusion

This guide outlines a systematic, evidence-based pathway for the comprehensive biological screening of This compound . By leveraging the known pharmacology of the thiophene scaffold, this tiered approach enables a logical progression from broad discovery to specific mechanistic understanding. The true potential of this molecule can only be unlocked through rigorous and well-designed experimentation. The protocols and strategies detailed herein provide the necessary framework for researchers to embark on this scientific investigation, potentially uncovering a novel therapeutic agent.

References

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (2018). ResearchGate. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH). [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). PubMed. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. [Link]

  • Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). (1992). PubMed. [Link]

  • 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). PubMed. [Link]

  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. (2024). MDPI. [Link]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). National Institutes of Health (NIH). [Link]

  • Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. (2011). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PubMed. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. [Link]

  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. (2006). PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents. (2010). PubMed. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). PubMed. [Link]

  • Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. (2015). ResearchGate. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2022). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). PubMed. [Link]

  • Evaluation of the Antiproliferative Activity of 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. (2008). PubMed. [Link]

  • Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl]piperazinylquinolones. (2004). PubMed. [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. (2016). National Institutes of Health (NIH). [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). PubMed. [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. (2022). PubMed Central. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]

  • CC05, a novel anti-inflammatory compound, exerts its effect by inhibition of cyclooxygenase-2 activity. (2009). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, characterized by a substituted thiophene ring linked to a 4-oxobutanoic acid moiety, represents a compelling scaffold for therapeutic development. The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs, conferring a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive, in-depth exploration of the potential therapeutic targets of this molecule. Drawing upon the established pharmacology of structurally related compounds and a logical, evidence-based framework, we prioritize key target families and provide detailed, field-proven methodologies for their experimental validation. This document is intended to serve as a strategic roadmap for researchers seeking to elucidate the mechanism of action and unlock the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Thiophene Scaffold

The thiophene ring is a privileged structure in medicinal chemistry, integral to a diverse array of pharmaceuticals with applications ranging from anti-inflammatory to anticancer and antiviral therapies.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a multitude of biological targets. Compounds featuring the thiophene core, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid, underscore the therapeutic potential of this heterocyclic motif.[3]

The subject of this guide, this compound, possesses key structural features that suggest a high probability of interaction with specific enzyme families and signaling pathways. The presence of the 4-oxobutanoic acid side chain, in conjunction with the substituted thiophene ring, creates a molecule with both hydrogen bonding capabilities and the potential for π-π stacking interactions.[4] This unique combination of features forms the basis of our targeted investigation.

Prioritized Therapeutic Target Families: An Evidence-Based Rationale

Based on a thorough analysis of the chemical structure of this compound and the established biological activities of analogous compounds, we have identified three high-priority target families for investigation.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Rationale: The structural resemblance of this compound to known thiophene-containing NSAIDs strongly suggests that it may act as an inhibitor of COX and/or LOX enzymes.[1][3] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. Many arylpropionic and arylacetic acid derivatives, classes to which our compound is related, are known to inhibit these enzymes.[5]

Key Hypotheses:

  • The compound non-selectively or selectively inhibits COX-1 and/or COX-2.

  • The compound inhibits 5-LOX, thereby reducing leukotriene production.

  • The compound may act as a dual COX/LOX inhibitor, offering a broader anti-inflammatory profile.

Stimulator of Interferon Genes (STING) Pathway

Rationale: A compelling piece of evidence for this target comes from the documented activity of a structurally similar compound, 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, which has been identified as a non-nucleotide STING agonist.[6] The STING pathway is a critical component of the innate immune system, detecting cytosolic nucleic acids and triggering a type I interferon response.[7] Activation of this pathway has shown significant promise in immuno-oncology and as an antiviral strategy.[6]

Key Hypotheses:

  • This compound directly binds to and activates the STING protein.

  • Activation of STING by the compound leads to downstream signaling, including the phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons.

Other Potential Enzyme Targets of 4-Oxo-4-Arylbutanoic Acids

Rationale: The 4-oxo-4-arylbutanoic acid scaffold is not exclusive to COX/LOX inhibitors. Derivatives with this core structure have been shown to inhibit other enzymes, such as glycolic acid oxidase and influenza polymerase endonuclease.[8][9][10] While these may be considered secondary targets, a comprehensive investigation should not overlook these possibilities.

Key Hypotheses:

  • The compound may exhibit inhibitory activity against metabolic enzymes containing a binding pocket amenable to the 4-oxobutanoic acid moiety.

  • The compound could have antiviral properties through the inhibition of viral enzymes.

A Roadmap for Target Identification and Validation: From In Silico Prediction to In Vitro Confirmation

We propose a multi-pronged approach to systematically investigate the potential therapeutic targets of this compound. This workflow begins with computational predictions to refine our hypotheses, followed by rigorous in vitro experimental validation.

Target_Validation_Workflow cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: In Vitro Experimental Validation cluster_2 Phase 3: Data Analysis & Interpretation in_silico In Silico Target Fishing (Reverse Docking, Pharmacophore Screening) prioritization Prioritization of Top Hits (Based on Docking Scores, Biological Plausibility) in_silico->prioritization Identify potential protein targets cox_lox_assay COX-1/COX-2 & 5-LOX Inhibition Assays prioritization->cox_lox_assay Hypothesis-driven sting_assay STING Activation Assays (Reporter Gene, Cytokine Profiling) prioritization->sting_assay Hypothesis-driven other_assays Assays for Other Predicted Targets prioritization->other_assays Exploratory ic50_ec50 Determination of IC50/EC50 Values cox_lox_assay->ic50_ec50 sting_assay->ic50_ec50 other_assays->ic50_ec50 sar Structure-Activity Relationship (SAR) Studies ic50_ec50->sar mechanism Mechanism of Action Elucidation sar->mechanism

Caption: A logical workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the experimental validation of the prioritized targets. These are based on established, commercially available kits and published methodologies.

Protocol for COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[6][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Test compound: this compound

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to a range of concentrations in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the recommended concentration in COX Assay Buffer on ice.

  • Assay Setup: In a 96-well black microplate, add the following to designated wells:

    • Blank: Assay Buffer

    • Negative Control (100% activity): Assay Buffer, Heme, COX enzyme

    • Positive Control: Assay Buffer, Heme, COX enzyme, positive control inhibitor

    • Test Compound: Assay Buffer, Heme, COX enzyme, test compound at various concentrations

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.

  • Signal Detection: Immediately add the fluorometric probe to all wells.

  • Measurement: Read the fluorescence intensity kinetically for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol for 5-LOX Inhibition Assay (Fluorometric)

This protocol is based on commercially available 5-LOX inhibitor screening kits.[12]

Objective: To determine the IC50 of this compound against 5-lipoxygenase.

Materials:

  • 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Substrate (e.g., arachidonic acid or linoleic acid)

  • LOX Probe

  • Test compound: this compound

  • Positive control inhibitor (e.g., Zileuton)

  • 96-well white plate with a flat bottom

  • Fluorescence plate reader (Ex/Em = 500/536 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound and positive control.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

  • Assay Setup: In a 96-well white plate, add the following:

    • Enzyme Control: Reaction Mix and Assay Buffer

    • Inhibitor Control: Reaction Mix and positive control inhibitor

    • Solvent Control: Reaction Mix and solvent used for the test compound

    • Test Compound: Reaction Mix and test compound at various concentrations

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add the LOX substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence kinetically at room temperature, with readings every 30 seconds for 20-30 minutes.

  • Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of fluorescence increase. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value as described for the COX assay.

Protocol for STING Activation Reporter Assay

This protocol is based on established methods for measuring STING pathway activation.[1][2][3][7][13]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for STING activation.

Materials:

  • THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line expressing an IRF-inducible luciferase)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound: this compound

  • Positive control STING agonist (e.g., cGAMP)

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in cell culture medium.

  • Cell Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical In Vitro Activity Profile of this compound

TargetAssay TypeMetricValue (µM)
COX-1Fluorometric InhibitionIC50> 50
COX-2Fluorometric InhibitionIC502.5
5-LOXFluorometric InhibitionIC508.1
STINGLuciferase ReporterEC5012.7

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 would suggest that this compound is a selective COX-2 inhibitor with moderate 5-LOX inhibitory activity. The compound also demonstrates the ability to activate the STING pathway in the low micromolar range. These results would warrant further investigation into its potential as a selective anti-inflammatory agent with immunomodulatory properties.

Concluding Remarks and Future Directions

This technical guide provides a structured and evidence-based framework for elucidating the therapeutic targets of this compound. The prioritized targets—COX/LOX enzymes and the STING pathway—represent the most promising avenues for investigation based on the current understanding of thiophene pharmacology. The provided experimental protocols offer robust and validated methods for confirming these interactions.

Successful validation of any of these targets would pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies in relevant disease models. The convergence of computational prediction and rigorous experimental validation, as outlined in this guide, will be paramount in unlocking the full therapeutic potential of this intriguing molecule.

References

  • Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021, July 19). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 12, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 12, 2026, from [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved January 12, 2026, from [Link]

  • In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC. (2021, February 5). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC. (2022, May 14). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Methods of Assessing STING Activation and Trafficking - PMC. (2020). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. (1991). PubMed. Retrieved January 12, 2026, from [Link]

  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Development of Small-Molecule STING Activators for Cancer Immunotherapy. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Arylpropionic acid derivatives are an important class of Non-Steroidal Anti Inflammatory Drugs (NSAIDs). (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2007). PubMed. Retrieved January 12, 2026, from [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC. (2020, May 11). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. (2005). PubMed. Retrieved January 12, 2026, from [Link]

  • Recent Advances in In Silico Target Fishing - PMC. (2021, August 24). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new. (2025). Frontiers. Retrieved January 12, 2026, from [Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents. (2023). PubMed. Retrieved January 12, 2026, from [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024). bioRxiv. Retrieved January 12, 2026, from [Link]

  • Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. (2013). PubMed. Retrieved January 12, 2026, from [Link]

  • How to validate small-molecule and protein interactions in cells?. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2026). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SA. (n.d.). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a detailed hypothesis on the mechanism of action of the novel compound, 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. Drawing from the well-established bioactivity of thiophene and 4-oxobutanoic acid derivatives, we postulate that this molecule primarily functions as a modulator of cellular metabolism through the inhibition of key enzymes within the tricarboxylic acid (TCA) cycle. Specifically, we hypothesize that this compound acts as a competitive inhibitor of succinate dehydrogenase (SDH) and/or α-ketoglutarate dehydrogenase (KGDH). This guide will delve into the scientific rationale behind this hypothesis, propose a comprehensive suite of experimental protocols to rigorously test it, and provide a framework for interpreting the potential outcomes. The insights generated from this proposed research plan will be crucial for elucidating the therapeutic potential of this compound and guiding future drug development efforts.

Introduction: The Therapeutic Potential of Thiophene-Based Compounds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the thiophene moiety allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Similarly, derivatives of 4-oxobutanoic acid are recognized for their roles in the synthesis of pharmacologically active heterocyclic compounds.[5][6] The compound this compound integrates both of these key structural features, suggesting a high potential for significant biological activity.[7]

Our central hypothesis is that the mechanism of action of this compound is rooted in the disruption of cellular metabolism, a critical pathway in various pathological conditions, including cancer and inflammatory diseases. The structural similarity of the molecule to endogenous metabolites of the TCA cycle, namely succinate and α-ketoglutarate, provides a strong basis for this hypothesis.

The Core Hypothesis: Competitive Inhibition of TCA Cycle Enzymes

We propose that this compound exerts its biological effects by acting as a competitive inhibitor of one or more key enzymes in the tricarboxylic acid (TCA) cycle, with succinate dehydrogenase (SDH) and α-ketoglutarate dehydrogenase (KGDH) being the most probable targets.

Rationale:

  • Structural Analogy: The 4-oxobutanoic acid moiety of the compound mimics the structure of succinate and α-ketoglutarate, the natural substrates for SDH and KGDH, respectively. This structural resemblance could allow the compound to bind to the active site of these enzymes, thereby competitively inhibiting their function.

  • Precedent in Thiophene Derivatives: Numerous thiophene derivatives have been identified as potent enzyme inhibitors.[1][8][9] Notably, some have been specifically shown to inhibit succinate dehydrogenase.[10][11][12]

  • Metabolic Consequences of Inhibition: Inhibition of SDH or KGDH would lead to a bottleneck in the TCA cycle, resulting in the accumulation of upstream metabolites (succinate or α-ketoglutarate) and a depletion of downstream products. This metabolic reprogramming can have profound effects on cellular function, including inducing oxidative stress, altering signaling pathways, and ultimately leading to cell death or modulation of inflammatory responses. For instance, succinate accumulation due to SDH inhibition can stabilize Hypoxia-Inducible Factor 1α (HIF-1α), promoting a pseudohypoxic state that is relevant in cancer biology.[13][14]

The proposed inhibitory action is depicted in the following signaling pathway diagram:

TCA_Cycle_Inhibition Compound 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid SDH Succinate Dehydrogenase (SDH) Compound->SDH Inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) Compound->KGDH Inhibits Fumarate Fumarate SDH->Fumarate Product Downstream Downstream Metabolic & Signaling Consequences SDH->Downstream SuccinylCoA Succinyl-CoA KGDH->SuccinylCoA Product KGDH->Downstream Succinate Succinate Succinate->SDH Substrate aKG α-Ketoglutarate aKG->KGDH Substrate

Caption: Hypothesized inhibition of TCA cycle enzymes by the test compound.

Experimental Validation: A Phased Approach

To systematically investigate our hypothesis, we propose a multi-tiered experimental workflow. This approach will begin with in vitro enzyme assays to confirm direct target engagement and progress to cell-based assays to elucidate the downstream cellular consequences.

Experimental_Workflow Phase1 Phase 1: In Vitro Target Validation Phase2 Phase 2: Cell-Based Mechanistic Studies Phase1->Phase2 Assay1A SDH Inhibition Assay Phase1->Assay1A Assay1B KGDH Inhibition Assay Phase1->Assay1B Assay1C Kinetic Analysis (Km, Ki) Phase1->Assay1C Phase3 Phase 3: Phenotypic and Functional Assays Phase2->Phase3 Assay2A Cellular Respiration Analysis (Seahorse Assay) Phase2->Assay2A Assay2B Metabolite Profiling (LC-MS/MS) Phase2->Assay2B Assay2C HIF-1α Stabilization Assay (Western Blot / ELISA) Phase2->Assay2C Assay3A Cell Viability & Apoptosis Assays Phase3->Assay3A Assay3B Anti-inflammatory Activity Assays (e.g., cytokine release) Phase3->Assay3B

Caption: Phased experimental workflow for mechanism of action elucidation.

Phase 1: In Vitro Target Validation

The initial phase will focus on determining if this compound directly interacts with and inhibits the activity of our primary targets, SDH and KGDH.

Protocol 1: Succinate Dehydrogenase (SDH) Inhibition Assay

  • Objective: To quantify the inhibitory effect of the test compound on SDH activity.

  • Principle: This assay measures the reduction of a specific dye (e.g., 2,6-dichlorophenolindophenol - DCPIP) by electrons transferred from succinate via SDH.

  • Materials: Isolated mitochondria (e.g., from rat liver or a relevant cell line), succinate, DCPIP, potassium cyanide (to inhibit complex IV), and the test compound.

  • Procedure:

    • Prepare a reaction buffer containing isolated mitochondria.

    • Add a range of concentrations of this compound.

    • Initiate the reaction by adding succinate.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

    • Calculate the rate of reaction and determine the IC50 value of the compound.

Protocol 2: α-Ketoglutarate Dehydrogenase (KGDH) Inhibition Assay

  • Objective: To measure the inhibitory potential of the compound against KGDH.

  • Principle: This assay follows the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of α-ketoglutarate by KGDH.

  • Materials: Purified KGDH enzyme or mitochondrial lysate, α-ketoglutarate, NAD+, Coenzyme A, and the test compound.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme and cofactors.

    • Add varying concentrations of the test compound.

    • Start the reaction by adding α-ketoglutarate.

    • Measure the increase in absorbance at 340 nm due to NADH formation.

    • Determine the reaction rates and calculate the IC50 value.

Protocol 3: Enzyme Kinetic Analysis

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • Procedure:

    • Perform the SDH and KGDH inhibition assays as described above, but with varying concentrations of both the substrate (succinate or α-ketoglutarate) and the inhibitor (test compound).

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

    • Calculate the inhibition constant (Ki).

Phase 2: Cell-Based Mechanistic Studies

This phase will investigate the effects of the compound on cellular metabolism and signaling pathways in intact cells.

Protocol 4: Cellular Respiration Analysis (Seahorse XF Analyzer)

  • Objective: To assess the impact of the compound on mitochondrial respiration.

  • Procedure:

    • Plate cells in a Seahorse XF microplate.

    • Treat cells with different concentrations of this compound.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the Oxygen Consumption Rate (OCR) to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 5: Metabolite Profiling using LC-MS/MS

  • Objective: To identify and quantify changes in intracellular metabolite levels following compound treatment.

  • Procedure:

    • Culture cells and treat with the test compound for a specified duration.

    • Quench metabolism and extract intracellular metabolites.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the levels of TCA cycle intermediates (e.g., succinate, α-ketoglutarate, fumarate).

Protocol 6: HIF-1α Stabilization Assay

  • Objective: To determine if the compound induces a pseudohypoxic state by stabilizing HIF-1α.

  • Procedure:

    • Treat cells with the test compound.

    • Prepare whole-cell lysates.

    • Analyze HIF-1α protein levels using Western blotting or ELISA.

Phase 3: Phenotypic and Functional Assays

The final phase will evaluate the downstream functional consequences of the proposed mechanism of action.

Protocol 7: Cell Viability and Apoptosis Assays

  • Objective: To assess the cytotoxic and pro-apoptotic effects of the compound.

  • Procedure:

    • Treat various cell lines (e.g., cancer cell lines, normal cell lines) with a dose-range of the compound.

    • Measure cell viability using assays such as MTT or CellTiter-Glo®.

    • Assess apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays.

Protocol 8: Anti-inflammatory Activity Assays

  • Objective: To investigate the potential anti-inflammatory properties of the compound.

  • Procedure:

    • Use an in vitro model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

    • Treat the cells with the test compound.

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.[15]

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition Data

ParameterThis compoundControl Inhibitor (e.g., Malonate for SDH)
SDH IC50 (µM)
KGDH IC50 (µM)
SDH Ki (µM)
Mode of SDH Inhibition
KGDH Ki (µM)
Mode of KGDH Inhibition

Table 2: Cellular Respiration Parameters (OCR, pmol/min)

TreatmentBasal RespirationATP ProductionMaximal RespirationSpare Capacity
Vehicle Control
Compound (Low Dose)
Compound (High Dose)

Table 3: Relative Metabolite Abundance (Fold Change vs. Control)

MetaboliteCompound Treatment
α-Ketoglutarate
Succinate
Fumarate
Malate

Conclusion and Future Directions

The hypothesis presented in this guide provides a robust and testable framework for elucidating the mechanism of action of this compound. The proposed experimental plan is designed to provide definitive evidence for or against the hypothesized inhibition of TCA cycle enzymes. The results of these studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent. Positive findings would warrant further investigation into its in vivo efficacy and safety in relevant disease models.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link not available]
  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

  • Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Semantic Scholar. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Mechanisms of Ketogenic Diet Action. NCBI. [Link]

  • Ketogenesis. Wikipedia. [Link]

  • Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf. [Link]

  • A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. PubMed Central. [Link]

  • Ketone bodies. Wikipedia. [Link]

  • (PDF) Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. ResearchGate. [Link]

  • 4-Oxobutanoate. PubChem. [Link]

  • Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells. PMC - NIH. [Link]

  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. ResearchGate. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. PubMed. [Link]

  • 4-(3-Nitrophenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells. PubMed. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). PubMed. [Link]

  • Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. [Link]

  • 4-(Methylthio)-2-oxobutyric acid. PubChem. [Link]

Sources

An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of heterocyclic scaffolds is a cornerstone of innovation. Among these, thiophene-containing molecules have consistently demonstrated a remarkable breadth of biological activity and material properties. This guide focuses on a specific, yet highly versatile, thiophene derivative: 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid . This compound, characterized by a methyl-substituted thiophene ring linked to a butyric acid chain via a ketone, presents a unique combination of structural features that make it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. Its commercial availability facilitates its use in a wide array of research and development applications. This document serves as a comprehensive technical resource, elucidating its chemical identity, synthesis, physicochemical properties, and potential applications, thereby empowering researchers to fully leverage its synthetic potential.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a 5-methylthiophen-2-yl moiety connected to a four-carbon carboxylic acid chain through a carbonyl group.[1] This unique arrangement of functional groups—an electron-rich aromatic heterocycle, a ketone, and a carboxylic acid—governs its chemical reactivity and physical characteristics.[1]

Structural and Identification Parameters
ParameterInformation
IUPAC Name This compound
Synonyms 4-(5-Methyl-2-thienyl)-4-oxobutanoic acid, 3-(5-Methyl-2-thenoyl)propionic acid
CAS Number 36925-33-8
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
InChIKey BBGWOJJYYCDOAN-UHFFFAOYSA-N

The structure combines an aromatic thiophene ring, which can participate in π-stacking interactions, with a flexible carboxylic acid chain capable of forming hydrogen bonds.[1]

Physicochemical Characteristics
PropertyValueSignificance in Research Applications
Topological Polar Surface Area (TPSA) 82.6 ŲIndicates potential for hydrogen bonding, influencing solubility and interactions with biological targets.[1]
XLogP3-AA (Calculated Partition Coefficient) 1.5Suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for membrane permeability while maintaining some aqueous solubility.[1]

These properties make this compound a promising scaffold for the development of orally bioavailable drugs and functional materials that require specific solubility profiles.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, making it an accessible starting material for research and development. Most suppliers offer this compound at a purity of 95% or higher, which is suitable for the majority of synthetic applications. For applications demanding higher purity, custom synthesis or further purification may be necessary.

Table of Representative Suppliers:

SupplierPurity
Vulcanchem≥ 95%
ChemicalBookInquire
EchemiInquire
UkrOrgSynthesis Ltd.Inquire

Note: This table is not exhaustive and is intended to provide a starting point for sourcing this compound. Availability and purity may vary.

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acid anhydride or acyl halide, in the presence of a Lewis acid catalyst. The catalyst, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent to generate a highly electrophilic acylium ion.

Reaction Mechanism

The synthesis of this compound proceeds through a well-established multi-step mechanism:

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up A Succinic Anhydride C Acylium Ion Complex A->C + AlCl₃ B AlCl₃ (Lewis Acid) D 2-Methylthiophene E Sigma Complex (Resonance Stabilized) D->E + Acylium Ion Complex F Product-Catalyst Complex E->F - AlCl₃, -H⁺ H This compound F->H + H₂O G Aqueous Work-up (e.g., H₂O, HCl)

Caption: The Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive acylium ion intermediate.

  • Nucleophilic Attack: The electron-rich 2-methylthiophene acts as a nucleophile, attacking the electrophilic acylium ion. The methyl group on the thiophene ring is an activating group, directing the substitution to the adjacent C2 position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the thiophene ring and yielding the acylated product complexed with the Lewis acid.

  • Work-up: The final product is liberated from the aluminum chloride complex by quenching the reaction with water, followed by acidification to protonate the carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methods. Researchers should always conduct a thorough risk assessment and optimize conditions as necessary.

Materials:

  • 2-Methylthiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add succinic anhydride portion-wise, maintaining the temperature below 5 °C.

  • Continue stirring the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 2-methylthiophene in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule.

  • Thiophene Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons will be characteristic of ortho-coupling in a thiophene ring.

  • Methylene Protons: Two triplets in the aliphatic region (typically δ 2.5-3.5 ppm), corresponding to the two methylene groups of the butanoic acid chain. These will show coupling to each other.

  • Methyl Protons: A singlet in the upfield region (typically δ 2.4-2.6 ppm), corresponding to the methyl group on the thiophene ring.

  • Carboxylic Acid Proton: A broad singlet in the downfield region (typically δ 10-12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbons: Two signals in the downfield region: one for the ketone (typically δ 190-200 ppm) and one for the carboxylic acid (typically δ 170-180 ppm).

  • Thiophene Carbons: Four signals in the aromatic region (typically δ 125-150 ppm) corresponding to the four carbons of the thiophene ring.

  • Methylene Carbons: Two signals in the aliphatic region (typically δ 25-40 ppm).

  • Methyl Carbon: One signal in the upfield region (typically δ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp band around 1660-1680 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage adjacent to the carbonyl groups and fragmentation of the thiophene ring.

Applications in Research and Drug Development

Thiophene-containing compounds are prevalent in a wide range of biologically active molecules due to the ability of the thiophene ring to act as a bioisostere for a phenyl ring, often with improved metabolic stability and pharmacokinetic properties. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

The carboxylic acid and ketone functionalities of this compound provide convenient handles for further synthetic transformations.

  • Synthesis of Nitrogen-Containing Heterocycles: The diketo-acid moiety can be used as a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridazinones and pyrazolones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

G A This compound B Further Synthetic Transformations A->B C Pyridazinone Derivatives B->C D Pyrazolone Derivatives B->D E Other Bioactive Heterocycles B->E

Caption: Synthetic utility of this compound.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to modulate the physicochemical properties of the molecule and to introduce new pharmacophores.

Potential Pharmacological Significance

While specific biological activity data for this compound itself is not extensively documented in publicly available literature, the structural motifs present suggest potential for various pharmacological activities. Thienyl butanoic acid derivatives have been investigated as:

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding element for various enzymes.

  • Receptor Ligands: The overall shape and electronic properties of the molecule may allow it to interact with specific biological receptors.

The exploration of the biological activities of derivatives of this compound represents a promising area for future drug discovery research.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in medicinal chemistry and materials science. Its well-defined chemical structure, predictable reactivity, and the presence of multiple functional groups make it an ideal starting material for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers seeking to incorporate this versatile thiophene derivative into their research programs.

References

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

Chemical Identity

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is a heterocyclic organic compound featuring a methyl-substituted thiophene ring linked to an oxobutanoic acid moiety.[1] This structure provides a unique combination of aromaticity from the thiophene ring and reactivity from the ketone and carboxylic acid functional groups.[1] Understanding its identity is the first step toward safe and effective handling in a research environment.

Table 1: Chemical Identification Parameters

Parameter Information
IUPAC Name This compound
CAS Number 22988-52-9[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]

| Synonyms | 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 4-(5-Methyl-2-thienyl)-4-oxobutyric acid[1] |

Scientific Context and Application

This compound belongs to a class of thienyl- and keto-acid-containing molecules that are of significant interest in medicinal chemistry and materials science. The functional groups present—a carboxylic acid and a ketone—offer multiple sites for hydrogen bonding and further chemical modification, making it a versatile building block.[1] Its safe handling is therefore paramount for any professional intending to utilize it in synthesis or other applications.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical for developing a robust safety protocol. Based on data from structurally similar compounds and GHS classifications, this compound requires careful handling.

GHS Classification and Toxicological Profile

The primary hazards are identified by the GHS07 "Exclamation Mark" pictogram, which indicates that the compound is an irritant.[1]

  • H315: Causes skin irritation. [1][2][3][4] The acidic nature of the carboxylic acid group and the reactivity of the thiophene ring can lead to localized inflammation upon dermal contact.

  • H319: Causes serious eye irritation. [1][2][3][4] Direct contact with the eyes can cause significant damage and requires immediate and thorough rinsing.

  • H335: May cause respiratory irritation. [1][2][3][4] If the compound is in a powdered or aerosolized form, inhalation can irritate the mucous membranes of the respiratory tract.

While not explicitly classified, compounds with similar functional groups can be harmful if swallowed (H302), and this risk should not be discounted.[5][6]

Physicochemical Properties and Associated Risks

The physical state and properties of the compound dictate the primary routes of exposure and the necessary control measures.

Table 2: Physical and Chemical Properties

Property Value / Information Implication for Handling
Physical State Solid / Powder (inferred)[4] The primary risk is the generation and inhalation of dust.[4][7]
XLogP3-AA 1.5[1] Indicates balanced hydrophilic and lipophilic properties, suggesting potential for absorption through the skin.

| Topological Polar Surface Area | 82.6 Ų[1] | High TPSA suggests strong potential for hydrogen bonding, influencing its interaction with biological membranes. |

Exposure Control and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential to minimize exposure.

Engineering Controls

The first line of defense is to control the environment where the chemical is handled.

  • Ventilation: All handling of solid this compound should be performed in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing or transferring the material.[5][7]

  • Emergency Stations: An accessible and fully functional safety shower and eye wash station must be located in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a direct barrier against exposure.

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale and Best Practices
Eye/Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards.[8][9] Protects against dust particles and accidental splashes, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[8][10] Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and disposed of properly after handling.[8]
Body Protection A fully buttoned, long-sleeved lab coat.[11] Prevents accidental skin contact from spills and contamination of personal clothing.

| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator is required if dust generation is unavoidable or if working outside of a fume hood.[9][12] | Protects against the inhalation of fine particles that may cause respiratory tract irritation.[1] |

Workflow for Safe Laboratory Entry and PPE Use

A systematic approach to preparing for laboratory work is crucial for ensuring safety protocols are consistently followed.

Caption: Workflow for safe laboratory entry, PPE usage, and exit.

Safe Handling and Storage Protocols

General Handling Practices
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use spatulas to gently transfer the powder instead of pouring it.[4]

  • Grounding: For procedures involving larger quantities or flammable solvents, ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source for related flammable thiophene compounds.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[7]

  • Contamination: Avoid all personal contact with the substance.[10] If clothing becomes contaminated, remove it immediately and wash the affected skin area.[9][10]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Container: Keep the container tightly sealed to prevent contamination and absorption of moisture.[5][11]

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][5][11]

  • Incompatibilities: Store away from heat, open flames, and other ignition sources.[11] Crucially, keep it segregated from strong oxidizing agents, as these can cause vigorous and potentially explosive reactions.[12][13]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a self-validating system for safely handling the solid compound.

Objective: To accurately weigh 50 mg of this compound and prepare a 10 mg/mL stock solution in a suitable solvent.

Materials:

  • This compound

  • Analytical balance within a ventilated enclosure or fume hood

  • Anti-static weighing dish or paper

  • Spatula

  • Appropriate volumetric flask (e.g., 5 mL)

  • Suitable solvent (e.g., DMSO, Methanol - verify solubility first)

  • Pipettes

  • Vortex mixer

  • Designated chemical waste container

Procedure:

  • Preparation: Verify that the fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Tare Balance: Place the weighing dish on the analytical balance and tare it.

  • Weighing: Inside the fume hood, carefully open the container of this compound. Using a clean spatula, slowly transfer approximately 50 mg of the solid to the weighing dish. Avoid any sudden movements that could create airborne dust.

  • Record Mass: Close the container and record the exact mass.

  • Transfer: Carefully transfer the weighed solid into the 5 mL volumetric flask.

  • Dissolution: Add approximately 3-4 mL of the chosen solvent to the flask. Cap the flask and gently swirl or vortex until the solid is completely dissolved.

  • Final Volume: Once dissolved, add solvent up to the 5 mL calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.

  • Cleanup: Dispose of the used weighing dish and any contaminated items in the designated solid waste container. Wipe down the spatula and work surface within the fume hood.

  • Post-Procedure: Remove PPE as described in the workflow diagram and wash hands thoroughly.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Spill Management
  • Small Spills: For minor spills (a few milligrams), ensure proper PPE is worn. Gently sweep up the solid with an inert absorbent material like sand or diatomite and place it in a sealed container for disposal.[7][11] Decontaminate the surface with an appropriate solvent and wipe clean.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent the powder from spreading or entering drains.[7] The cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[7][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[4][9]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[5][7][9] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][9] If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][9] If the person is conscious, rinse their mouth thoroughly with water.[5] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused material, contaminated PPE, and solutions, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste in accordance with all prevailing country, federal, state, and local regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to rigorous safety protocols. The core principles of risk assessment, use of engineering controls, diligent application of PPE, and preparedness for emergencies are non-negotiable. By integrating these practices into all laboratory workflows, researchers can mitigate the inherent risks and ensure a safe and productive research environment.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene - Benchchem. (n.d.).
  • 2-Oxobutanoic acid-SDS-MedChemExpress. (n.d.).
  • This compound - Vulcanchem. (n.d.).
  • Thiophene - Santa Cruz Biotechnology. (n.d.).
  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.).
  • 3-Methyl-2-oxobutanoic acid - SAFETY DATA SHEET. (2009, September 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
  • Acid Handling. (n.d.).
  • 3-Methyl-2-oxobutanoic acid SDS, 759-05-7 Safety Data Sheets - ECHEMI. (n.d.).
  • 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 18).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Key Organics. (2025, July 11).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 15).
  • 2 - Safety Data Sheet. (2019, October 17).
  • 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. (n.d.).
  • 4-(4-Ethoxyphenyl)-4-oxobutanoic acid - Synquest Labs. (n.d.).
  • 4-(3-Isopropoxyphenyl)-4-oxobutanoic acid - AK Scientific, Inc. (n.d.).
  • 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid - Sigma-Aldrich. (n.d.).

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Thiophene-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Scaffold - A Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery and materials science, certain molecular motifs consistently emerge as "privileged structures"—scaffolds that exhibit a remarkable capacity for interacting with diverse biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a quintessential example of such a scaffold.[1] Its journey from an obscure contaminant in coal tar, first identified in 1882 by Viktor Meyer, to a cornerstone of modern pharmaceuticals is a testament to its versatile chemical properties and profound biological significance.[2]

This guide provides a comprehensive exploration of a critical subclass: thiophene-based carboxylic acids. We will delve into the core principles that make this combination of a thiophene ring and a carboxylic acid group so potent in drug design. More importantly, we will provide an in-depth, practical overview of the key synthetic methodologies, complete with field-proven protocols and an emphasis on the underlying chemical logic. This document is designed for the practicing researcher, scientist, and drug development professional, offering not just procedural steps, but the causal insights necessary for robust and reproducible synthetic chemistry.

The Strategic Advantage of Thiophene-Based Carboxylic Acids in Drug Design

The power of the thiophene ring in medicinal chemistry stems largely from its role as a bioisostere of the benzene ring.[2][3] This means it has a similar size, shape, and electronic distribution, allowing it to mimic phenyl groups in drug candidates while offering distinct advantages.

  • Modulated Physicochemical Properties: The substitution of a -CH=CH- group in benzene with a sulfur atom alters the molecule's electronics and polarity. The sulfur atom's lone pair of electrons can participate in hydrogen bonding, which can improve aqueous solubility and alter receptor binding interactions compared to a non-polar phenyl ring.[3][4]

  • Altered Metabolic Profile: This structural change can significantly impact a drug's metabolic stability. By presenting a different face to metabolic enzymes like Cytochrome P450s, a thiophene ring can block or slow down metabolic pathways that would otherwise deactivate a benzene-containing analogue, often leading to an improved pharmacokinetic profile.[4]

When combined with a carboxylic acid moiety, the therapeutic potential is amplified. The carboxylic acid group provides a key point of interaction (e.g., through hydrogen bonding or ionic interactions) with biological targets and can serve as a crucial handle for formulating prodrugs or salts to enhance bioavailability. The prevalence of this combined scaffold is evident in numerous FDA-approved drugs, including the anti-inflammatory agent Tiaprofenic Acid and the antiplatelet drug Clopidogrel .[4][5]

Foundational Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of functionalized thiophenes is a cornerstone of modern organic chemistry.[6] The following sections detail robust and widely adopted methods for constructing thiophene-based carboxylic acids, with an emphasis on procedural integrity and the rationale behind experimental choices.

The Gewald Aminothiophene Synthesis: A Powerful Multicomponent Approach

The Gewald reaction, first reported in 1966, is a powerful and convergent one-pot synthesis of 2-aminothiophenes.[7][8] This is particularly relevant as the resulting amino group can be further functionalized or converted to other groups, providing a versatile entry point to a wide range of thiophene derivatives, including those with carboxylic acid functionalities. The reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[9]

The causality of this reaction lies in its elegant sequence. The process is initiated by a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[10] This is followed by the addition of sulfur and a subsequent intramolecular cyclization, driven by the formation of the stable, aromatic thiophene ring.[10][11]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Objective: To synthesize a substituted 2-aminothiophene, a versatile precursor for various thiophene carboxylic acids.

  • Materials:

    • Butan-2-one (Ketone): 7.21 g (0.10 mol)

    • Ethyl cyanoacetate (α-cyanoester): 11.31 g (0.10 mol)

    • Elemental Sulfur: 3.21 g (0.10 g-atom)

    • Diethylamine (Base): 7.31 g (0.10 mol)

    • Ethanol (Solvent): 60 mL

  • Procedure:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add butan-2-one, ethyl cyanoacetate, and elemental sulfur in 60 mL of ethanol.

    • Stir the mixture to ensure a homogenous suspension.

    • Add diethylamine dropwise to the stirred mixture over a period of 15-20 minutes. An exothermic reaction is typically observed.

    • After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with 2 x 20 mL of cold ethanol to remove unreacted starting materials and impurities.

    • Dry the product under vacuum to afford ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Self-Validation: The success of the reaction is confirmed by the precipitation of a solid product upon cooling. Full characterization (detailed in Section 3) is required to confirm the structure and purity. The melting point of the purified product should be sharp and consistent with literature values.

digraph "Gewald_Synthesis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.6, fontname="Arial", fontsize=12, size="7.6,4", ratio=fill]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Logical workflow of the Gewald aminothiophene synthesis.

Palladium-Catalyzed Cross-Coupling: A Versatile Strategy

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable for synthesizing complex thiophene derivatives. These methods allow for the direct introduction of a carboxylic acid group (or a precursor) onto a pre-formed thiophene ring, or for the construction of the thiophene ring itself.

The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific substrates. The underlying principle involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination, which reliably forges the desired bond.

Direct Lithiation and Carboxylation

For simple thiophene systems, direct carboxylation is a highly effective method. The high acidity of the α-protons (at positions 2 and 5) of the thiophene ring allows for regioselective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting thienyllithium intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form the corresponding thiophene-2-carboxylate upon acidic workup. This method is elegant in its simplicity but requires stringent anhydrous conditions.

A Self-Validating System for Characterization and Quality Control

The synthesis of a molecule is incomplete without rigorous confirmation of its structure and purity. This commitment to analytical validation is the cornerstone of trustworthy and reproducible science. A multi-pronged approach is essential.

Analytical Technique Purpose Expected Observations for a Thiophene-Carboxylic Acid
¹H NMR Spectroscopy Structural Elucidation & Purity- Characteristic signals for thiophene protons (typically δ 7-8 ppm). - A broad singlet for the carboxylic acid proton (δ >10 ppm). - Signals for other substituents with appropriate chemical shifts and coupling constants.
¹³C NMR Spectroscopy Carbon Skeleton Confirmation- Signal for the carboxylic carbon (δ ~160-180 ppm). - Signals for the thiophene ring carbons (δ ~120-150 ppm).
Mass Spectrometry (MS) Molecular Weight Confirmation- A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound.[12]
HPLC Purity Assessment- A single major peak indicating high purity. The retention time is characteristic of the compound under specific chromatographic conditions.[13]
Infrared (IR) Spectroscopy Functional Group Identification- A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹).
digraph "Characterization_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, size="7.6,5", ratio=auto]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: A self-validating workflow for compound characterization.

Case Study: Tiaprofenic Acid - A Thiophene-Based NSAID

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that effectively showcases the principles discussed.[4][5] Its structure features a thiophene ring linked to a propionic acid side chain and a benzoyl group.

The synthesis of tiaprofenic acid often involves the Friedel-Crafts acylation of a suitable thiophene precursor.[14][15] For example, α-methyl-2-thiopheneacetic acid can be acylated with benzoyl chloride.[16] The thiophene ring acts as the core scaffold, while the carboxylic acid group is crucial for its mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[5] The overall structure-activity relationship (SAR) highlights how the specific arrangement of the thiophene, the carboxylic acid, and the benzoyl group leads to potent anti-inflammatory activity.[17]

Conclusion and Future Perspectives

Thiophene-based carboxylic acids represent a privileged and enduring class of compounds in chemical and pharmaceutical research. Their unique combination of a bioisosteric heterocyclic core and a versatile functional group has led to numerous successful therapeutic agents.[18] Classical synthetic methods like the Gewald reaction remain highly relevant for their efficiency and robustness, while modern techniques such as transition-metal-catalyzed cross-couplings and C-H functionalization continue to expand the accessible chemical space.[19][20] As our understanding of disease biology deepens, the rational design and synthesis of novel thiophene-based carboxylic acids will undoubtedly continue to yield next-generation therapeutics and advanced materials.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Discovery and history of thiophene compounds in medicinal chemistry. BenchChem.
  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Taylor & Francis Online.
  • Gewald reaction. Wikipedia.
  • Efficient and viable synthesis development for Tiaprofenic Acid in pharmaceutical industries. Amrita Vishwa Vidyapeetham.
  • Synthesis of Tiaprofenic Acid. YAKHAK HOEJI.
  • A comparative study of thiophene versus benzene bioisosteres in drug design. BenchChem.
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
  • Novel Preparation of Tiaprofenic Acid.
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
  • Preparation method of tiaprofenic acid.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
  • Gewald Reaction. Organic Chemistry Portal.
  • A Comparative Guide to the Synthesis of Functionalized Thiophenes. BenchChem.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Proposed mechanism for the Gewald condensation reaction.
  • New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid and process rel
  • Thiophene synthesis. Organic Chemistry Portal.
  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies.
  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry.
  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.

Sources

Spectroscopic Profile of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on elucidating the structural features of the molecule through a detailed examination of its spectral characteristics, providing a foundational understanding for its application in further research and development.

Molecular Structure and Spectroscopic Significance

This compound is a bifunctional molecule incorporating a substituted thiophene ring, a ketone, and a carboxylic acid. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the study of its chemical behavior. Understanding the expected spectroscopic data is paramount for any researcher working with this or structurally related compounds.

M [M]+• (m/z = 198) F1 [M - C₃H₅O₂]⁺ (m/z = 125) M->F1 α-cleavage F2 [M - C₄H₄S]⁺ (m/z = 114) M->F2 α-cleavage F3 [C₅H₅S]⁺ (m/z = 97) F1->F3 -CO

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Friedel-Crafts Acylation of 2-Methylthiophene with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride, yielding 4-(5-methyl-2-thienyl)-4-oxobutanoic acid. This keto-acid is a valuable intermediate in the synthesis of various pharmacologically active molecules. We delve into the underlying mechanistic principles, provide a detailed and optimized experimental protocol, and discuss key aspects of reaction setup, workup, and product characterization. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting the procedure.

Introduction: The Significance of Thiophene Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] When applied to heterocyclic compounds like thiophene, this reaction opens pathways to a diverse array of functionalized building blocks for medicinal chemistry and materials science. Thiophene moieties are prevalent in numerous approved drugs, owing to their ability to act as bioisosteres of benzene rings while often conferring improved pharmacokinetic properties.

The specific acylation of 2-methylthiophene with succinic anhydride is of particular interest as it introduces a versatile four-carbon chain with two distinct carbonyl functionalities. The product, 4-(5-methyl-2-thienyl)-4-oxobutanoic acid, can undergo further chemical transformations at both the ketone and carboxylic acid groups, making it a highly valuable synthetic intermediate.[3]

Mechanistic Insights: Understanding the Reaction Pathway

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[1]

Generation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, opening the anhydride ring and forming a resonance-stabilized acylium ion. Unlike acylation with acyl chlorides, this process generates a carboxylate group that remains complexed with the Lewis acid.

Electrophilic Aromatic Substitution and Regioselectivity

The electron-rich 2-methylthiophene acts as the nucleophile, attacking the electrophilic acylium ion. The regioselectivity of this attack is a critical consideration.

  • Activation by the Methyl Group: The methyl group at the 2-position is an activating, ortho-, para-director. In the context of the thiophene ring, this directs electrophilic attack to the C5 position.

  • Inherent Thiophene Reactivity: Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (or C5) position over the C3 (or C4) position.[4][5] This is because the carbocation intermediate formed by attack at the C2 position is more stable, with three possible resonance structures that delocalize the positive charge.[4][5]

Consequently, the acylation of 2-methylthiophene is highly regioselective for the C5 position, leading to the desired 4-(5-methyl-2-thienyl)-4-oxobutanoic acid.

Below is a diagram illustrating the key mechanistic steps:

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 2_Methylthiophene 2-Methylthiophene Sigma_Complex Sigma Complex (Carbocation Intermediate) 2_Methylthiophene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex -H⁺ Final_Product 4-(5-methyl-2-thienyl)-4-oxobutanoic acid Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts acylation of 2-methylthiophene.

Experimental Protocol

This protocol is designed for the synthesis of 4-(5-methyl-2-thienyl)-4-oxobutanoic acid on a laboratory scale.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
2-Methylthiophene≥98% purityAromatic Substrate
Succinic Anhydride≥99% purityAcylating Agent
Aluminum Chloride (AlCl₃)Anhydrous, powdered, ≥99%Lewis Acid Catalyst
Dichloromethane (DCM)AnhydrousReaction Solvent
Hydrochloric Acid (HCl)Concentrated (37%)Workup (Quenching)
Sodium Bicarbonate (NaHCO₃)Saturated solutionWorkup (Neutralization)
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Round-bottom flask with reflux condenserReaction Vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature Control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent Removal
Step-by-Step Procedure

Safety Precautions: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with water and corrosive.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and an addition funnel, add anhydrous dichloromethane (60 mL).

    • Cool the flask in an ice bath to 0-5 °C.

  • Addition of Aluminum Chloride:

    • While stirring, carefully and portion-wise add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the cold DCM.

    • Causality: Adding AlCl₃ portion-wise to the cold solvent helps to control the initial exotherm and ensures a fine suspension.[7]

  • Addition of Succinic Anhydride:

    • Once the AlCl₃ is suspended, add succinic anhydride (10.0 g, 0.10 mol) in one portion. Stir the suspension for 15 minutes at 0-5 °C.

  • Addition of 2-Methylthiophene:

    • In the addition funnel, prepare a solution of 2-methylthiophene (9.8 g, 0.10 mol) in anhydrous dichloromethane (20 mL).

    • Add the 2-methylthiophene solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction.[6][7] Maintaining a low temperature minimizes potential side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours. The mixture will typically become a thick, dark-colored slurry. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Workup (Quenching):

    • Cool the reaction flask back down in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (approx. 150 g) and concentrated hydrochloric acid (30 mL).[6]

    • Causality: This hydrolyzes the aluminum chloride complexes of the product and unreacted starting materials, and quenches the reaction.[7][8] The addition of acid helps to break up the aluminum salts and keep them in the aqueous phase.

  • Product Isolation and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 40 mL) to remove any remaining acid, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).

Characterization of 4-(5-Methyl-2-thienyl)-4-oxobutanoic acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group protons, the thiophene ring protons (two doublets), and the two methylene groups of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the two carbonyl carbons (ketone and carboxylic acid), the carbons of the thiophene ring, the methyl carbon, and the two methylene carbons.[9]
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone (around 1660-1700 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad O-H stretch for the carboxylic acid will also be present (around 2500-3300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀O₃S, MW = 198.24 g/mol ).
Melting Point A sharp melting point consistent with a pure compound.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; moisture contamination deactivating the catalyst; loss of product during workup.Ensure all reagents and glassware are scrupulously dry. Extend reaction time and monitor by TLC. Be careful during extractions to avoid emulsions.
Formation of Tar/Polymer Reaction temperature too high; localized "hot spots" during reagent addition.Maintain strict temperature control, especially during the addition of 2-methylthiophene. Ensure vigorous stirring.
Difficult Workup (Emulsions) Formation of aluminum hydroxides at the interface.Add more acid during the quench. If an emulsion persists, filtration through a pad of celite can be effective.[8]
Product is an Oil/Difficult to Crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel before attempting recrystallization.

Conclusion

The Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride is a reliable and highly regioselective method for the synthesis of 4-(5-methyl-2-thienyl)-4-oxobutanoic acid. By understanding the reaction mechanism and carefully controlling the experimental parameters, particularly temperature and moisture, researchers can consistently obtain this valuable synthetic intermediate in good yield and purity. The protocol and insights provided herein serve as a robust starting point for laboratory synthesis and further exploration of thiophene chemistry.

References

  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
  • "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization." (2020). YouTube. Retrieved from [Link]

  • "Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25." (n.d.). ResearchGate. Retrieved from [Link]

  • Quan, W., Zhang, Y., Zhao, D., & Yu, J. (2014). "Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." TSI Journals. Retrieved from [Link]

  • "Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." (n.d.). TSI Journals. Retrieved from [Link]

  • "Experiment 14: Friedel-Crafts Acylation." (2011). YouTube. Retrieved from [Link]

  • "Acylation of thiophene." (n.d.). Google Patents.
  • "Regioselectivity in Friedel–Crafts acylation of thiophene." (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • "Friedel–Crafts reaction." (n.d.). Wikipedia. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). "C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*." CORE. Retrieved from [Link]

  • "Friedel-Crafts Acylation." (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • "Mechanism of Friedel-Crafts acylation with succinic anhydride." (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • "4-(4-Methylphenyl)-4-oxobutanoic acid." (n.d.). Wikipedia. Retrieved from [Link]

Sources

Topic: High-Purity Isolation of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid: A Guide to Effective Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, a heterocyclic carboxylic acid with significant potential in chemical research and pharmaceutical development.[1] The presence of impurities can drastically alter experimental outcomes and toxicological profiles, making robust purification essential. This document outlines two primary, field-proven methodologies—acid-base extraction followed by recrystallization, and silica gel column chromatography—providing detailed, step-by-step protocols. The rationale behind experimental choices, troubleshooting advice, and methods for purity validation are discussed to ensure researchers can obtain this compound at a purity suitable for the most demanding applications.

Introduction: The Imperative for Purity

This compound is a bifunctional organic molecule featuring a 5-methylthiophene ring, a ketone, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, as thiophene derivatives are known to possess a wide range of biological activities.[2] The compound's structure, with its capacity for hydrogen bonding and balanced hydrophilic/lipophilic character, dictates its behavior in both biological systems and purification workflows.[1]

The purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. Impurities can lead to misleading biological data, unpredictable side effects, and complications in process scale-up. The most common route to synthesizing this class of compounds is the Friedel-Crafts acylation, which involves reacting an arene (2-methylthiophene) with an acylating agent (succinic anhydride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] While effective, this reaction is prone to generating a variety of impurities.

Common Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 2-methylthiophene and succinic anhydride/acid.

  • Positional Isomers: Acylation at other positions of the thiophene ring.

  • Polysubstitution Products: Introduction of more than one acyl group onto the thiophene ring.

  • Catalyst Residues: Residual Lewis acids and their hydrolysis byproducts.

Given these potential contaminants, a multi-step purification strategy is often necessary to achieve >99% purity.

Physicochemical Properties for Purification Design

Understanding the molecule's properties is key to designing an effective purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₉H₁₀O₃S---
Molecular Weight 198.24 g/mol ---
Functional Groups Carboxylic Acid, Ketone, Thiophene RingThe acidic proton allows for acid-base extraction. The polar ketone and acid groups dictate solubility and interaction with chromatographic media.[1]
XLogP3-AA 1.5Indicates balanced hydrophilic and lipophilic properties, suggesting solubility in a range of polar organic solvents but limited solubility in water.[1]
Topological Polar Surface Area 82.6 ŲHigh potential for hydrogen bonding, influencing solvent choice for recrystallization.[1]

Primary Purification Protocol: Acid-Base Extraction & Recrystallization

This two-stage protocol leverages the acidic nature of the target compound to achieve a significant increase in purity. It is highly effective for removing neutral or basic impurities.

Workflow Overview

cluster_extraction Part A: Acid-Base Extraction cluster_recrystallization Part B: Recrystallization A Crude Product in Ethyl Acetate B Add 1M NaHCO₃ (aq) & Mix A->B C Separate Layers B->C D Aqueous Layer (Sodium Salt of Product) C->D Product E Organic Layer (Neutral Impurities) C->E Waste F Acidify Aqueous Layer with 2M HCl to pH ~2 D->F G Precipitated Pure Acid F->G H Vacuum Filtration G->H I Crude Purified Solid H->I J Dissolve Solid in Minimum Hot Ethanol I->J Proceed to Recrystallization K Slow Cooling (Room Temp -> Ice Bath) J->K L Crystal Formation K->L M Vacuum Filtration L->M N Wash with Cold Ethanol M->N O Dry Under Vacuum N->O P High-Purity Crystals O->P

Caption: Workflow for purification via acid-base extraction and recrystallization.

Part A: Detailed Protocol for Acid-Base Extraction

Rationale: This technique separates acidic compounds from neutral ones by converting the carboxylic acid into its water-soluble salt form.

  • Dissolution: Dissolve the crude solid (~10 g) in a suitable organic solvent like ethyl acetate (150 mL) in a separatory funnel.

  • Extraction: Add 1M sodium bicarbonate (NaHCO₃) solution (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean flask.

  • Re-extraction: Add another portion of 1M NaHCO₃ solution (50 mL) to the organic layer to ensure complete extraction of the acid. Combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with ethyl acetate (50 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. A white or off-white precipitate of the purified acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (25 mL each) to remove inorganic salts.

  • Drying: Allow the solid to air-dry on the filter for 15-20 minutes before proceeding to recrystallization.

Part B: Detailed Protocol for Recrystallization

Rationale: Recrystallization purifies crystalline solids by leveraging differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[5]

  • Solvent Selection: Based on the compound's properties, an ethanol/water mixture is a good starting point. Thiophene derivatives often crystallize well from alcohols.[6]

  • Dissolution: Place the crude purified solid from Part A into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.[5]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Initiation (If Needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of the pure product.[5]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surface.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Alternative Protocol: Silica Gel Column Chromatography

This method is ideal when impurities have similar acidic properties to the target compound or when recrystallization fails to yield a product of sufficient purity. Column chromatography separates molecules based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.[7][8]

Workflow Overview

A Prepare Silica Gel Slurry & Pack Column B Load Crude Product in Minimum Solvent A->B C Elute with Mobile Phase (e.g., Hexane:EtOAc Gradient) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Identify & Combine Pure Fractions E->F G Evaporate Solvent (Rotary Evaporator) F->G H High-Purity Product G->H

Caption: General workflow for purification by silica gel column chromatography.

Detailed Protocol for Column Chromatography

Rationale: The polar silica gel (stationary phase) interacts more strongly with polar molecules. By using a mobile phase of increasing polarity, compounds are eluted in order of increasing polarity. The non-polar thiophene ring and the highly polar carboxylic acid give the molecule an intermediate polarity, making it well-suited for silica gel chromatography.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic molecules.
Mobile Phase (Eluent) Hexane:Ethyl Acetate gradient with 0.5% Acetic AcidStart with low polarity (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities. Gradually increase EtOAc content. The 0.5% acetic acid suppresses the deprotonation of the carboxylic acid, preventing peak tailing and improving separation.
Sample Loading Dry loading or minimal solventPrevents disruption of the column bed and ensures a narrow starting band for better resolution.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

  • Loading: Carefully add the sample to the top of the packed silica gel bed.

  • Elution: Begin passing the mobile phase through the column. Start with a low-polarity mixture (e.g., 90% Hexane / 10% Ethyl Acetate / 0.5% Acetic Acid). Systematically increase the proportion of ethyl acetate to increase the eluent's polarity.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to determine their composition.[7] Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 Hexane:EtOAc). Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions that contain only the pure desired product (single spot on TLC with the correct Rf value).

  • Final Product: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final compound must be verified.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Compare the experimental value to the literature value. A broad melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, distinct spot on the TLC plate when visualized.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (C=O stretch for ketone and acid, broad O-H stretch for the acid).

Conclusion

The purification of this compound is a critical step in its utilization for research and development. The choice between acid-base extraction/recrystallization and column chromatography depends on the nature and quantity of impurities present in the crude material. For most applications, the combination of acid-base extraction and recrystallization offers an efficient, scalable, and cost-effective route to obtaining high-purity material. When isomeric or similarly acidic impurities are present, column chromatography provides superior resolving power. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently produce this valuable chemical intermediate with the high degree of purity required for reliable and reproducible scientific investigation.

References

  • 4-(5-Methylthiophen-2-yl)
  • Recrystallization - A Common Purification Method. University of California, Los Angeles (UCLA) Chemistry Department.
  • Column Chromatography Principles. University of Colorado Boulder, Organic Chemistry Department.
  • How Column Chromatography Works to Separ
  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives.
  • Friedel–Crafts Acyl
  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Synthesis. Wikipedia.
  • Friedel-Crafts Acylation Overview. Organic Chemistry Portal.

Sources

Application Note: High-Resolution ¹H NMR Spectroscopic Characterization of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural characterization of "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol covering sample preparation, data acquisition, and spectral processing. Furthermore, this note offers an in-depth analysis of the expected ¹H NMR spectrum, including chemical shift assignments, multiplicity patterns, and coupling constants, grounded in fundamental principles of NMR theory. The methodologies described herein are designed to ensure data integrity and provide a self-validating framework for unambiguous structural elucidation, catering to researchers in synthetic chemistry, analytical sciences, and drug development.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a substituted thiophene ring linked to a keto-acid aliphatic chain.[1] Its structure incorporates several key functional groups—a carboxylic acid, a ketone, and an aromatic methylthiophene moiety—each contributing distinct electronic environments that are readily probed by ¹H NMR spectroscopy.

¹H NMR is an indispensable tool for the structural verification of organic molecules.[2] It operates on the principle that atomic nuclei with non-zero spin, such as ¹H, will align in an external magnetic field and can be excited by radiofrequency pulses. The precise frequency at which a nucleus resonates (its chemical shift) is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.[3] By analyzing the chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, one can piece together the molecular connectivity and confirm the identity and purity of a synthesized compound.

The protocol detailed below is optimized to resolve all proton signals of the title compound, providing a clear and interpretable spectrum for definitive structural confirmation.

Molecular Structure and Predicted ¹H NMR Data

The structural integrity of the analysis hinges on a correct a priori assignment of proton environments. The structure of this compound contains five chemically distinct sets of protons, as illustrated below.

Chemical Structure:

(Note: Thiophene ring protons are also part of environment b)

Based on established chemical shift correlations for various functional groups, a detailed prediction for the ¹H NMR spectrum can be constructed.[3][4][5]

  • Carboxylic Acid Proton (e): The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet in the far downfield region of the spectrum.[6]

  • Thiophene Ring Protons (b): The two protons on the thiophene ring are in an aromatic environment. They are adjacent to each other and will therefore split each other into doublets. Their exact chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing acyl group.[7]

  • Methylene Protons (c, d): The butanoic acid chain contains two methylene groups. The group at position 'c' is alpha to the ketone, which exerts a strong deshielding effect. The group at 'd' is beta to the ketone and alpha to the carboxylic acid, resulting in a slightly more shielded environment compared to 'c'.[6][8] These adjacent methylene groups will couple with each other, and if the coupling is first-order, they will appear as two distinct triplets.

  • Methyl Protons (a): The methyl group is attached to the aromatic thiophene ring, placing its signal in a characteristic region for aryl-methyl protons.[4] With no adjacent protons, it will appear as a sharp singlet.

The expected quantitative data is summarized in the table below.

Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Expected Coupling Constant (J, Hz)
Thiophene-CH₃ (a)~ 2.5Singlet (s)3HN/A
Thiophene-H (b)~ 7.0 - 7.7Doublet (d)1H³JHH = 3.5 - 5.0 Hz
Thiophene-H (b)~ 7.0 - 7.7Doublet (d)1H³JHH = 3.5 - 5.0 Hz
-CH₂-C=O (c)~ 3.2Triplet (t)2H³JHH = 6.0 - 7.0 Hz
-CH₂-COOH (d)~ 2.8Triplet (t)2H³JHH = 6.0 - 7.0 Hz
-COOH (e)~ 10.0 - 12.0Singlet (s), broad1HN/A

Experimental Protocol

This section provides a step-by-step methodology for preparing a high-quality NMR sample and acquiring the ¹H NMR spectrum.

Materials and Equipment
  • Analyte: this compound (5-10 mg).[9]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ~0.7 mL.

    • Causality: The choice of solvent is critical. CDCl₃ is a standard, less polar solvent. However, the carboxylic acid proton may exchange or have very broad signals. DMSO-d₆ is more polar and is excellent for observing exchangeable protons like -COOH and -OH as sharper signals.[2][10]

  • Reference Standard: Tetramethylsilane (TMS) is often included in the solvent (0.03% v/v) as an internal reference (δ = 0.00 ppm). If not, the residual solvent peak can be used for calibration (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[11]

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes with cotton or glass wool plugs, analytical balance, vials, vortex mixer.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

Sample Preparation Workflow
  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. A higher concentration improves the signal-to-noise ratio, which is beneficial for less sensitive experiments but not strictly necessary for a standard ¹H spectrum.[10]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. The required volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.[10]

  • Homogenization: Cap the vial and gently vortex or sonicate for 1-2 minutes to ensure the sample is completely dissolved. The final solution must be transparent and free of any particulate matter.[2][9]

  • Filtration and Transfer: Prepare a Pasteur pipette by inserting a small plug of cotton or glass wool into the neck. Use this pipette to filter the solution directly into a clean, dry NMR tube. This step is crucial to remove any dust or undissolved particles that can degrade magnetic field homogeneity and spectral resolution.[9][12]

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[9]

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field and will perform an automated shimming routine to optimize field homogeneity.

  • Acquisition Parameters: Set up a standard ¹H acquisition experiment with the following recommended parameters:

    • Pulse Angle (p1): 30-90 degrees (a 90-degree pulse provides maximum signal for a single scan).

    • Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 5 seconds. Causality: This delay allows for nearly complete T1 relaxation of all protons between scans, which is essential for accurate signal integration.[11]

  • Execution: Start the acquisition. The process should take approximately 2-3 minutes.

Data Processing and Analysis

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.[13][14]

Processing Workflow

G cluster_prep Sample Preparation & Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh & Dissolve Sample B Filter into NMR Tube A->B C Acquire FID Data B->C D Fourier Transform (FID -> Spectrum) C->D E Phase Correction D->E F Baseline Correction E->F G Reference Spectrum (e.g., to TMS) F->G H Integrate Peaks G->H I Assign Signals (Shift, Multiplicity) H->I J Measure Coupling Constants (J) I->J K Final Structure Confirmation J->K

  • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

  • Phase Correction: The phases of the peaks are adjusted so that all are purely absorptive (pointing upwards). This can be done automatically or manually.[11]

  • Baseline Correction: A polynomial function is applied to flatten the baseline of the spectrum.[11]

  • Referencing: The chemical shift axis (x-axis) is calibrated by setting the reference signal (TMS or residual solvent) to its known δ value.[11]

  • Integration: The area under each peak is calculated. By setting the integral of one well-resolved peak (e.g., the 3H methyl singlet) to its known proton count, the relative integrals of all other peaks can be determined.

  • Peak Picking: The precise chemical shift of each peak maximum is identified.

Trustworthiness: Self-Validation System

The protocol incorporates a self-validating system for ensuring structural accuracy:

  • Integration Check: The sum of all integrations must correspond to the total number of protons in the molecular formula (C₉H₁₀O₃S), which is 10 protons.

  • Coupling Constant (J) Reciprocity: The J-value measured between two coupled protons must be identical. For example, the J-value for the doublet at H-3 of the thiophene ring must match the J-value for the doublet at H-4. Similarly, the J-value for the triplet of the -CH₂- group at (c) must match that of the triplet at (d).[15]

  • D₂O Exchange: To definitively confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, one drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum, thus confirming its identity.[6]

Conclusion

The ¹H NMR characterization of this compound is straightforward when following a systematic and robust protocol. The distinct electronic environments of the methyl, thiophene, methylene, and carboxylic acid protons give rise to a well-resolved spectrum with predictable chemical shifts and coupling patterns. By adhering to the detailed procedures for sample preparation, data acquisition, and processing outlined in this application note, researchers can reliably obtain high-quality data for unambiguous structural verification and purity assessment.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Video]. Available at: [Link]

  • University of Wisconsin-Madison. SAMPLE PREPARATION FOR PROTON NMR. Available at: [Link]

  • University of Notre Dame. NMR Sample Preparation. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • eMagRes. NMR Data Processing. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Abraham, R.J. & Mobli, M. ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹³C NMR Coupling Constants. Available at: [Link]

  • McMurry, J. (2023). Organic Chemistry. OpenStax. Available at: [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. Available at: [Link]

  • Wu, L., et al. (2020). ¹H NMR chemical shifts of carboxylic acids and carboxylate ligands in the solution mixture of the ligand exchange reactions of Ti-oxoclusters in CDCl₃. ResearchGate. [Data]. Available at: [Link]

  • Chemistry For Everyone. (2025). How Do You Process NMR Data?. [YouTube]. Available at: [Link]

  • ResearchGate. Calculated coupling constantsa (J, Hz) of THT at 313 K for different.... [Table]. Available at: [Link]

  • Afzal, M., et al. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available at: [Link]

  • Grzesiek, S., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Available at: [Link]

  • Hunter, G.A. & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry. [Supplementary Information]. Available at: [Link]

  • ResearchGate. ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. [Table]. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]

  • ResearchGate. ¹H solution NMR spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. [Figure]. Available at: [Link]

  • SciSpace. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Available at: [Link]

  • PubChem. 4-(5,6-Dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid. Available at: [Link]

  • IQ-USP. Chemical Shifts ¹H-NMR. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • PubMed. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Available at: [Link]

  • Spectrabase. 4-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid. Available at: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • PubChem. 2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid. Available at: [Link]

  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated methodology for the sensitive and selective quantification of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid in complex biological matrices. The protocol leverages the power of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative ion electrospray ionization mode. We provide a comprehensive guide encompassing sample preparation, optimized chromatographic conditions, mass spectrometer tuning, and method validation in accordance with ICH guidelines. The causality behind each experimental choice is elucidated to provide researchers, scientists, and drug development professionals with a field-proven framework for the analysis of this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound featuring a substituted thiophene ring linked to a keto-acid side chain.[1] Its structural motifs, including the electron-rich thiophene ring, a ketone, and a carboxylic acid, make it a molecule of interest in medicinal chemistry and materials science.[1] Accurate quantification of such molecules in complex environments like plasma, urine, or tissue homogenates is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its exceptional sensitivity, selectivity, and wide dynamic range.[3] This application note details a complete workflow, from sample receipt to data analysis, for the reliable determination of this compound.

Chemical and Physical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to successful method development.[4]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 22988-52-9[1][5]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
Topological Polar Surface Area 82.6 Ų[1]
Calculated XLogP3-AA 1.3[1]

The presence of a carboxylic acid group (pKa ~4-5) dictates that the molecule will be ionized in neutral and basic conditions, making it an excellent candidate for negative ion mode electrospray ionization (ESI).[6] The moderate lipophilicity (XLogP3-AA) suggests good retention on reversed-phase chromatographic columns.

Experimental Workflow

The overall analytical workflow is a multi-step process designed to ensure accuracy and reproducibility. Each step is optimized to minimize matrix effects and maximize analyte recovery.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Matrix (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (e.g., Acetonitrile) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Injection onto LC System Evaporation->Injection Analysis Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI-) Source Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Overall experimental workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from biological samples like plasma, which can interfere with the analysis and foul the LC-MS system.[7] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like our analyte in solution. An isotopically labeled internal standard (IS) is crucial for correcting for variability in sample processing and matrix effects.[8]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Spike with 10 µL of a suitable internal standard solution (e.g., this compound-d4 at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves protein precipitation.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column is selected for its versatility and ability to retain moderately polar compounds.[4] A gradient elution with water and acetonitrile, both acidified with formic acid, is employed. The formic acid improves peak shape for carboxylic acids and enhances ionization efficiency in ESI.[9] The gradient allows for efficient elution of the analyte while separating it from potential matrix interferences.[4]

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry (MS) Method

Rationale: Due to the presence of the carboxylic acid, negative mode electrospray ionization (ESI-) is the preferred ionization technique, as it readily facilitates the formation of the [M-H]⁻ ion.[6] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[3]

Tuning and Optimization: The mass spectrometer is tuned by infusing a standard solution of this compound (~1 µg/mL) directly into the source. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). The collision energy is optimized to maximize the intensity of the most stable and abundant product ion.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Analyte
This compound
Internal Standard (IS)

Predicted Fragmentation: The fragmentation of the [M-H]⁻ ion is expected to occur at the most labile bonds.

G cluster_0 Predicted Fragmentation Pathway Precursor [M-H]⁻ m/z 197.0 Frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 179.0 Precursor->Frag1 -H₂O Frag2 Loss of CO₂ [M-H-CO₂]⁻ m/z 153.0 Precursor->Frag2 -CO₂ Frag3 Thiophene fragment m/z 111.0 Precursor->Frag3 Cleavage

Sources

Application Notes & Protocols: 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid . We delve into its synthesis, physicochemical properties, and its role as a versatile scaffold in organic synthesis. Detailed, field-tested protocols are presented for key transformations, including its synthesis via Friedel-Crafts acylation, subsequent functional group manipulations, and its application in the construction of complex heterocyclic systems. The rationale behind experimental choices is elucidated to empower researchers with the ability to adapt and troubleshoot these methodologies.

Introduction: The Strategic Value of the Thiophene Keto-Acid Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials.[1] Among these, the thiophene ring is a "privileged pharmacophore," frequently employed as a bioisosteric replacement for phenyl rings to enhance physicochemical properties, metabolic stability, and target binding affinity.[1][2] The title compound, this compound (IUPAC Name), is a bifunctional building block of significant interest.[3] Its structure uniquely combines an electron-rich 5-methylthiophene moiety with a keto-acid side chain, offering three distinct points for chemical modification.[3]

This strategic combination allows for a modular approach to synthesis:

  • The Carboxylic Acid: A handle for amide bond formation, esterification, or reduction.

  • The Ketone: A site for nucleophilic attack, reduction, or participation in condensation/cyclization reactions.

  • The Thiophene Ring: An aromatic system amenable to further functionalization via electrophilic substitution.

This guide will explore how these reactive sites can be selectively addressed to generate a diverse array of molecular architectures relevant to drug discovery and materials science.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for experimental design, including solvent selection, purification strategy, and reaction monitoring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
IUPAC Name This compound[3]
CAS Number 22988-52-9[3]
Molecular Formula C₉H₁₀O₃S[3]
Molecular Weight 198.24 g/mol [3]
XLogP3-AA 1.5Indicates balanced hydrophilic and lipophilic character.[3]
Topological Polar Surface Area 82.6 ŲSuggests potential for hydrogen bonding.[3]
Safety Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each synthesized batch to confirm identity and purity. Typical shifts for similar structures can be found in the literature for comparison.[4]

Synthesis of the Building Block: Friedel-Crafts Acylation

The most direct and industrially scalable route to 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[5][6] This electrophilic aromatic substitution proceeds via an acylium ion intermediate generated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

Reaction Rationale & Mechanistic Insight

The reaction involves the attack of the electron-rich 2-methylthiophene on the electrophilic acylium ion derived from succinic anhydride and AlCl₃. The methyl group at the 5-position is an activating group, directing the acylation to the C2 position. A stoichiometric amount of AlCl₃ is required, as it complexes with both the anhydride oxygen and the product's ketone and carboxylic acid moieties.[7] Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid catalyst.

Diagram: Friedel-Crafts Acylation Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 2-Methylthiophene Succinic Anhydride Anhydrous AlCl₃ mix Combine reagents in an inert solvent (e.g., nitrobenzene or solvent-free) reagents->mix Add AlCl₃ portion-wise heat Controlled heating to initiate reaction (exothermic, monitor temperature) mix->heat quench Quench with ice/aq. HCl to decompose AlCl₃ complexes heat->quench After reaction completion (TLC) extract Isolate crude product (filtration or extraction) quench->extract purify Purify by recrystallization extract->purify product Pure 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid purify->product

Caption: General workflow for the synthesis of the title compound.

Detailed Laboratory Protocol: Synthesis

Materials:

  • 2-Methylthiophene (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Nitrobenzene (solvent) or Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Toluene or Ethanol (for recrystallization)

Protocol:

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure all glassware is oven-dried.

  • Reagent Charging: In a fume hood, charge the flask with succinic anhydride (1.0 eq) and nitrobenzene. Begin stirring to form a suspension.

  • Catalyst Addition: Cool the flask in an ice bath. Add anhydrous AlCl₃ (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction with HCl evolution will occur.[5]

  • Substrate Addition: Once the catalyst has been added, add 2-methylthiophene (1.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, then heat to 50-60 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated HCl. This step is highly exothermic and releases significant amounts of HCl gas.

  • Work-up: Transfer the mixture to a separatory funnel. If nitrobenzene was used, remove it via steam distillation. If DCM was used, separate the organic layer. Wash the organic layer with water, then 5% NaHCO₃ solution. The product will move to the aqueous basic layer.

  • Isolation: Acidify the aqueous bicarbonate layer with concentrated HCl until the pH is ~2. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like toluene or an ethanol/water mixture to yield the pure product.

Applications in Synthesis: Key Transformations

The true value of this compound lies in its capacity to serve as a starting point for more complex molecules.

Diagram: Synthetic Pathways from the Building Block

cluster_ketone Ketone Reduction cluster_acid Carboxylic Acid Derivatization cluster_cyclization Heterocycle Synthesis start 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid wolff 4-(5-Methylthiophen-2-yl) butanoic acid start->wolff Wolff-Kishner (H₂NNH₂/KOH) amide Amide Derivatives start->amide Amine, Coupling Agent (e.g., EDC, HOBt) ester Ester Derivatives start->ester Alcohol, Acid Catalyst pyridazinone Pyridazinone Scaffolds start->pyridazinone Hydrazine (H₂NNH₂) dihydronaphtho Fused Ring Systems start->dihydronaphtho Intramolecular Friedel-Crafts

Caption: Key synthetic transformations of the title compound.

Protocol: Clemmensen/Wolff-Kishner Reduction of the Ketone

Reducing the ketone to a methylene group is a common strategy to access butanoic acid derivatives, which are precursors to other functionalities.

  • Rationale: The Wolff-Kishner reduction is chosen here as it is performed under basic conditions, which is compatible with the carboxylic acid (which will exist as a carboxylate salt). The Clemmensen reduction (using zinc amalgam and HCl) is an alternative but the strongly acidic conditions may not be suitable for all substrates.[7]

Protocol (Wolff-Kishner):

  • In a flask equipped with a reflux condenser, dissolve the keto-acid (1.0 eq) in diethylene glycol.

  • Add hydrazine hydrate (3.0 eq) and potassium hydroxide (KOH) pellets (4.0 eq).

  • Heat the mixture to 120-130 °C for 2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 4 hours.

  • Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to pH ~2.

  • The product, 4-(5-methylthiophen-2-yl)butanoic acid, will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). Purify by recrystallization or chromatography.

Protocol: Amide Synthesis for Bioactive Scaffolds

Amide bond formation is fundamental in medicinal chemistry. This protocol demonstrates the coupling of the carboxylic acid with a primary amine.

  • Rationale: Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) are highly efficient for forming amide bonds under mild conditions, preventing racemization if chiral amines are used.

Protocol (EDC/HOBt Coupling):

  • Dissolve the keto-acid (1.0 eq), HOBt (1.2 eq), and the desired primary/secondary amine (1.1 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

  • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol: Synthesis of Pyridazinone Heterocycles

The 1,4-dicarbonyl relationship in the keto-acid is ideal for condensation reactions with dinucleophiles like hydrazine to form six-membered heterocycles. These scaffolds are common in pharmacologically active compounds.

  • Rationale: Hydrazine reacts with the keto-acid in a condensation-cyclization cascade. The ketone reacts to form a hydrazone, followed by intramolecular nucleophilic attack of the other nitrogen onto the carboxylic acid (or its activated form) to form the stable pyridazinone ring.

Protocol:

  • Suspend the keto-acid (1.0 eq) in a solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A precipitate will often form as the reaction proceeds.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry to yield the corresponding 6-(5-methylthiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one. Further purification can be achieved by recrystallization.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of three distinct, orthogonally addressable functional groups provide a robust platform for the rapid generation of molecular diversity. The protocols outlined in this guide serve as a validated starting point for researchers to explore the synthesis of novel amides, reduced alkyl-thiophenes, and complex heterocyclic systems, paving the way for the discovery of new drug candidates and functional materials.

References

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Mechanism of Friedel-Crafts acylation with succinic anhydride Source: Chemistry Stack Exchange URL: [Link]

  • Title: Acylation of thiophene - US2432991A Source: Google Patents URL
  • Title: 4-(4-Methylphenyl)-4-oxobutanoic acid Source: Wikipedia URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]

  • Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Bentham Science URL: [Link]

Sources

Application Notes and Protocols for the Exploration of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiophene-Containing Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. Derivatives of thiophene have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects[1][2]. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of a promising class of thiophene derivatives: those derived from 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid.

The core structure, this compound, possesses key functional groups that suggest a strong potential for biological activity.[3] The 4-oxobutanoic acid moiety is a well-known pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] The thiophene ring, with its methyl substituent, offers opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on the potential of these derivatives as anti-inflammatory agents, with a specific emphasis on their putative mechanism as COX inhibitors.

PART 1: Synthesis of this compound and its Derivatives

The synthesis of the parent compound can be achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic systems.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methylthiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0°C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the resulting mixture at 0°C for 30 minutes to form the acylium ion intermediate.

  • Add 2-methylthiophene (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Strategies 2-Methylthiophene 2-Methylthiophene Friedel_Crafts Friedel-Crafts Acylation 2-Methylthiophene->Friedel_Crafts Succinic_anhydride Succinic_anhydride Succinic_anhydride->Friedel_Crafts AlCl3 AlCl₃ AlCl3->Friedel_Crafts Catalyst Core_Compound 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid Friedel_Crafts->Core_Compound Amide_Formation Amide Formation (e.g., with various amines) Core_Compound->Amide_Formation Esterification Esterification (e.g., with various alcohols) Core_Compound->Esterification Thiophene_Modification Thiophene Ring Modification Core_Compound->Thiophene_Modification Derivatives Library of Derivatives Amide_Formation->Derivatives Esterification->Derivatives Thiophene_Modification->Derivatives

Caption: Synthesis and Derivatization Workflow.

PART 2: In Vitro Biological Evaluation - Screening for Anti-Inflammatory Activity

The primary hypothesis is that these compounds will exhibit anti-inflammatory properties through the inhibition of COX enzymes. Therefore, the initial in vitro screening should focus on evaluating their inhibitory activity against COX-1 and COX-2.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established colorimetric COX inhibitor screening assays.[4]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • 96-well microplate reader

  • Tris-HCl buffer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically from 1 nM to 100 µM) to the wells. Include wells with DMSO (vehicle control), celecoxib, and indomethacin.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD to each well. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Monitor the absorbance at 590 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2.

Data Presentation: COX Inhibition Profile
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Parent Compound Experimental ValueExperimental ValueCalculated Value
Derivative 1 Experimental ValueExperimental ValueCalculated Value
Derivative 2 Experimental ValueExperimental ValueCalculated Value
Celecoxib >1000.05>2000
Indomethacin 0.11.50.07
Logical Flow of In Vitro Screening

Caption: In Vitro Screening Cascade.

PART 3: In Vivo Biological Evaluation - Assessing Anti-Inflammatory Efficacy

Promising candidates from in vitro studies should be advanced to in vivo models of inflammation to evaluate their efficacy in a more complex biological system. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.[1][7]

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds (formulated for oral or intraperitoneal administration)

  • Diclofenac sodium (positive control)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Divide the rats into groups (n=6 per group): vehicle control, positive control (diclofenac sodium), and test compound groups (at various doses).

  • Administer the vehicle, diclofenac sodium, or test compounds to the respective groups.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: In Vivo Anti-Inflammatory Activity
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control -0
Diclofenac Sodium 10Experimental Value
Test Compound A 25Experimental Value
Test Compound A 50Experimental Value
Test Compound B 25Experimental Value
Test Compound B 50Experimental Value

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of derivatives based on this core structure. Further studies should focus on elucidating the structure-activity relationship (SAR) to optimize potency and selectivity. Additionally, pharmacokinetic and toxicology studies will be crucial for the advancement of lead candidates towards clinical development. The exploration of other potential biological activities of these thiophene derivatives, such as anticancer or antimicrobial effects, may also be a fruitful area of investigation.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • Inflammation & Autoimmune Disease Models. (n.d.). WuXi Biology.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate.
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
  • Screening models for inflammatory drugs. (n.d.). Slideshare.
  • Development of an in-vitro test system for the evaluation of cyclooxygenase-2 inhibitors. (n.d.).
  • Screening Models of Anti-Inflammatory Drugs. (n.d.). Slideshare.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH.
  • This compound. (n.d.). VulcanChem.
  • Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). PubMed.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PMC.
  • Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. (n.d.).
  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI.
  • 4-(4-Acetamidophenyl)-4-oxobutanoic acid. (n.d.). Sigma-Aldrich.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.).
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). PubMed.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). PubMed Central.
  • Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. (2020). PubMed.
  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025). ResearchGate.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). PubMed.

Sources

Application Notes and Protocols: In Vitro Assay Strategies for Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The structural and electronic characteristics of the thiophene nucleus allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[3] This adaptability has led to the development of numerous thiophene-containing drugs with significant clinical success.

The efficacy of thiophene-based compounds often stems from their ability to interact with specific biological targets, such as enzymes and receptors, thereby modulating key signaling pathways implicated in disease pathogenesis.[4] For researchers and drug development professionals, the robust in vitro evaluation of these compounds is a critical step in identifying and validating promising therapeutic candidates. This guide provides a comprehensive overview of key in vitro assays for characterizing the biological activity of thiophene derivatives, with a focus on cytotoxicity, enzyme inhibition, and target engagement. The protocols herein are presented with insights into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Section 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[1][3]

The Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[3] Consequently, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.

Detailed Protocol: MTT Assay for Cytotoxicity of Thiophene Compounds

Materials:

  • Thiophene compound stock solution (typically in DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3]

    • Scientist's Insight: The seeding density is critical and should be optimized for each cell line to ensure that the cells are still in the exponential growth phase at the end of the experiment and that the absorbance values fall within the linear range of the microplate reader.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Scientist's Insight: Maintaining a consistent, low percentage of the vehicle (e.g., DMSO < 0.5%) is crucial to avoid solvent-induced cytotoxicity.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3] The incubation period should be chosen based on the expected mechanism of action of the compound.

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C.[5] During this time, viable cells will convert the MTT to purple formazan crystals.

    • Scientist's Insight: The incubation time with MTT can be optimized. Check for the formation of visible purple precipitate in the cells under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently agitate the plate on a shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Thiophene Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiophene Derivative 3bHepG2 (Liver)3.105[4]
Thiophene Derivative 3bPC-3 (Prostate)2.15[4]
Thiophene Derivative 4cHepG2 (Liver)3.023[4]
Thiophene Derivative 4cPC-3 (Prostate)3.12[4]

Section 2: Mechanistic Insights - Enzyme Inhibition Assays

Many thiophene derivatives exert their biological effects by inhibiting specific enzymes. Kinases, cyclooxygenases (COX), and lipoxygenases (LOX) are common targets.[2] In vitro enzyme inhibition assays are essential for confirming the mechanism of action and determining the potency of these compounds.

General Workflow for Screening Thiophene Compounds

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Reaction & Detection cluster_3 Data Analysis A Thiophene Compound Library (in DMSO) B Serial Dilutions A->B D Add Diluted Compounds B->D C Add Enzyme to Plate C->D E Pre-incubation D->E F Initiate Reaction (Add Substrate/ATP) E->F G Incubation F->G H Add Detection Reagent G->H I Measure Signal (Fluorescence/Luminescence/Absorbance) H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: General workflow for in vitro screening of a thiophene compound library.

Fluorescence-Based Kinase Inhibition Assay Protocol

This protocol describes a general method for determining the in vitro kinase inhibitory activity of thiophene compounds using a fluorescence-based assay.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate peptide

  • ATP

  • Kinase assay buffer

  • Thiophene compound dilutions

  • 96- or 384-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

    • Scientist's Insight: The optimal concentrations of enzyme, substrate, and ATP should be determined empirically. Typically, the ATP concentration is set at or near its Km value for the kinase.

  • Assay Reaction:

    • To the wells of a microplate, add the kinase and the serially diluted thiophene compound or vehicle control.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation and Signal Detection:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the assay kit).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. The signal is inversely proportional to the kinase activity in the presence of an inhibitor.

  • Data Analysis:

    • Plot the fluorescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Kinase Inhibitory Activity of Thiophene Derivatives
CompoundTarget KinaseIC₅₀ (µM)Reference
Thiophene Derivative 4cVEGFR-20.075[4][6]
Thiophene Derivative 3bVEGFR-20.126[4][6]
Thiophene Derivative 4cAKT4.60[4][6]
Thiophene Derivative 3bAKT6.96[4][6]
Thiophene Derivatives 29a-dCOX-20.31–1.40[2]

Section 3: Target Engagement in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target within a living cell is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular environment.[7]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is based on the principle that the binding of a ligand (e.g., a thiophene compound) to its target protein increases the protein's thermal stability.[7] When cells are heated, proteins begin to denature and aggregate at a characteristic temperature. A ligand-bound protein is more resistant to this heat-induced denaturation and will remain soluble at higher temperatures compared to the unbound protein.[7] By measuring the amount of soluble target protein at different temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment indicates target engagement.

CETSA Workflow

CETSA_Workflow A Treat Cells with Thiophene Compound or Vehicle B Heat Cell Aliquots at a Range of Temperatures A->B C Cool on Ice B->C D Cell Lysis C->D E Centrifuge to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Proteins) E->F G Quantify Target Protein (e.g., Western Blot, ELISA) F->G H Plot Melting Curve & Determine Thermal Shift G->H

Caption: A step-by-step workflow for a standard CETSA experiment.

Detailed Protocol: CETSA for Thiophene Compounds

Materials:

  • Cultured cells

  • Thiophene compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with the thiophene compound at the desired concentration or with the vehicle control.

    • Incubate at 37°C for a sufficient time to allow for cell penetration and target binding.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-7 minutes using a thermal cycler, followed by immediate cooling on ice.[8]

    • Scientist's Insight: The temperature range and heating time should be optimized for the specific target protein.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by high-speed centrifugation (e.g., 14,000 rpm for 20 minutes at 4°C) to pellet the aggregated proteins.[8]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blotting or an ELISA-based technique.

  • Data Analysis:

    • For each temperature point, quantify the protein signal and normalize it to the signal at the lowest temperature.

    • Plot the normalized signal against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates thermal stabilization and thus, target engagement.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of thiophene-based compounds. From assessing general cytotoxicity with the MTT assay to elucidating specific mechanisms through enzyme inhibition studies and confirming target engagement in a cellular context using CETSA, these protocols are designed to yield reliable and reproducible data. As a Senior Application Scientist, I emphasize the importance of careful optimization of each assay for the specific cell lines, target proteins, and thiophene derivatives under investigation. A thorough and well-executed in vitro evaluation is paramount for advancing the most promising thiophene compounds through the drug discovery pipeline.

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021-07-19). Retrieved from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed Central. (2022-06-02). Retrieved from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. Retrieved from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer - Semantic Scholar. (2022-06-02). Retrieved from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. Retrieved from [Link]

  • Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - NIH. (2011-09-19). Retrieved from [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PLOS. (2023-12-21). Retrieved from [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Retrieved from [Link]

Sources

The Strategic Utility of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutic agents. The thiophene moiety, a sulfur-containing heterocycle, is a well-established "privileged scaffold," forming the core of numerous approved drugs due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This guide delves into the specific potential of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid , a versatile synthetic intermediate poised for the generation of diverse and medicinally relevant compound libraries.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will explore the compound's chemical attributes and, most importantly, provide detailed, actionable protocols for its application in constructing key pharmacophores, namely pyridazinone and thieno[2,3-d]pyrimidine scaffolds, which are associated with a range of biological activities including anti-inflammatory and kinase inhibitory effects.

Compound Overview: Physicochemical Properties and Synthetic Rationale

This compound (CAS No. 22988-52-9) is a bifunctional molecule featuring a nucleophilic 5-methylthiophene ring and a reactive 4-oxobutanoic acid side chain. This unique combination of a ketone and a carboxylic acid function offers multiple avenues for synthetic elaboration, making it a valuable starting material for library synthesis.[3]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 22988-52-9[3]
Molecular Formula C₉H₁₀O₃S[3]
Molecular Weight 198.24 g/mol [3]
Topological Polar Surface Area 82.6 Ų[3]
XLogP3-AA 1.5[3]

The moderate lipophilicity (XLogP3) and the presence of hydrogen bond donors and acceptors in its structure suggest that derivatives of this compound could possess favorable pharmacokinetic properties.[3] The core rationale for its use in medicinal chemistry lies in the ability of its dicarbonyl functionality to undergo cyclization reactions with various binucleophiles to form a diverse array of heterocyclic systems.

Application Note I: Synthesis of Pyridazinone Derivatives as Potential Anti-inflammatory Agents

Scientific Rationale:

Pyridazinone derivatives are a well-known class of heterocyclic compounds exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antihypertensive effects.[4][5] The anti-inflammatory properties of some pyridazinones are attributed to their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[5][6] The 1,4-dicarbonyl motif of this compound makes it an ideal precursor for the synthesis of 6-(5-methylthiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one scaffolds through condensation with hydrazine derivatives.

Experimental Workflow:

G cluster_0 Synthesis of Pyridazinone Derivatives start This compound + Hydrazine Hydrate reaction Cyclocondensation (Reflux in Ethanol) start->reaction product 6-(5-methylthiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one reaction->product purification Purification (Recrystallization) product->purification analysis Characterization (NMR, MS, IR) purification->analysis bioassay Biological Evaluation (e.g., COX/LOX Inhibition Assay) analysis->bioassay

Caption: Synthetic workflow for pyridazinone derivatives.

Detailed Protocol: Synthesis of 6-(5-methylthiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Standard work-up and purification equipment

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (1.2 eq).

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 6-(5-methylthiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.

  • Causality and Self-Validation:

    • The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting keto-acid.

    • The catalytic amount of acetic acid facilitates the initial imine formation, which is the rate-determining step of the cyclization.

    • Precipitation in cold water is an effective method for initial product isolation.

    • Successful synthesis should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to verify the formation of the pyridazinone ring and the disappearance of the carboxylic acid proton signal.

Application Note II: Synthesis of Thieno[2,3-d]pyrimidine Derivatives as Potential Kinase Inhibitors

Scientific Rationale:

The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various protein kinases.[7] Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The general synthetic strategy to access this scaffold often involves the construction of a 2-aminothiophene-3-carboxylate, which can be achieved from precursors like this compound through a modified Gewald reaction, followed by cyclization with a formamide equivalent.

Experimental Workflow:

G cluster_1 Synthesis of Thieno[2,3-d]pyrimidine Derivatives start This compound esterification Esterification (e.g., with Methanol/H+) start->esterification intermediate1 Methyl 4-(5-methylthiophen-2-yl)-4-oxobutanoate esterification->intermediate1 gewald Modified Gewald Reaction (with Cyanoacetamide & Sulfur) intermediate1->gewald intermediate2 2-Amino-3-carbomethoxy-thienopyrimidine precursor gewald->intermediate2 cyclization Cyclization (with Formamide) intermediate2->cyclization product Substituted Thieno[2,3-d]pyrimidin-4-one cyclization->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS, IR) purification->analysis bioassay Biological Evaluation (e.g., Kinase Inhibition Assay) analysis->bioassay

Caption: Synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Detailed Protocol: A Proposed Route to a Thieno[2,3-d]pyrimidin-4-one Derivative

  • Part A: Synthesis of Methyl 4-(5-methylthiophen-2-yl)-4-oxobutanoate

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 3-4 hours, monitoring by TLC.

    • After cooling, neutralize the acid with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

  • Part B: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)

    • To a mixture of the methyl ester from Part A (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of a base such as morpholine or piperidine.

    • Add elemental sulfur (1.1 eq) to the mixture.

    • Heat the reaction to 50-60 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

    • The precipitated solid is the desired 2-aminothiophene derivative. Filter, wash with water, and dry.

  • Part C: Cyclization to the Thieno[2,3-d]pyrimidin-4-one

    • Heat a mixture of the 2-aminothiophene intermediate from Part B (1.0 eq) in an excess of formamide at 150-160 °C for 4-6 hours.

    • Cool the reaction mixture and pour it into water.

    • The precipitated product is the target thieno[2,3-d]pyrimidin-4-one.

    • Filter, wash with water, and purify by column chromatography or recrystallization.

  • Causality and Self-Validation:

    • The initial esterification protects the carboxylic acid and provides the necessary ester functionality for the subsequent cyclization.

    • The Gewald reaction is a reliable method for the one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.

    • The final cyclization with formamide provides the pyrimidinone ring fused to the newly formed thiophene.

    • Spectroscopic analysis after each major step is crucial to confirm the identity of the intermediates and the final product. The final product's characterization should show signals corresponding to the fused heterocyclic system.

Conclusion

While direct literature on the medicinal chemistry applications of this compound is emerging, its structural features strongly suggest its utility as a versatile building block. The protocols outlined in this guide provide a solid foundation for its use in the synthesis of pyridazinone and thieno[2,3-d]pyrimidine derivatives, both of which are important pharmacophores. By leveraging the reactivity of its ketone and carboxylic acid functionalities, medicinal chemists can efficiently generate libraries of novel compounds for screening in various therapeutic areas, particularly for anti-inflammatory and anti-cancer applications. The inherent value of this compound lies not in its own biological activity, but in its potential to unlock a diverse chemical space of medicinally relevant molecules.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (URL: [Link])

  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed. (URL: [Link])

  • 4-(5-METHYLTHIEN-2-YL)-4-OXOBUTANOIC ACID [22988-52-9] | Chemsigma. (URL: [Link])

  • Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate - Universidade do Minho. (URL: [Link])

  • (PDF) Design and Synthesis of a Library of Lead-Like 2,4-Bisheterocyclic Substituted Thiophenes as Selective Dyrk/Clk Inhibitors - ResearchGate. (URL: [Link])

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (URL: [Link])

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed. (URL: [Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

  • Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed. (URL: [Link])

  • European Journal of Medicinal Chemistry - ePrints Soton. (URL: [Link])

  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. (URL: [Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (URL: [Link])

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. (URL: [Link])

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed. (URL: [Link])

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (URL: [Link])

Sources

Application Notes & Protocols for the Experimental Use of Oxobutanoic Acid Analogs in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Oxobutanoic Acids in Cellular Metabolism and Drug Discovery

Oxobutanoic acids and their analogs represent a class of small molecules with profound significance in cellular metabolism and therapeutic development. The most prominent member, 2-oxobutanoic acid (also known as α-ketobutyrate), is a central intermediate in the catabolism of essential amino acids such as threonine and methionine.[1][2][3] Its metabolic fate is intertwined with core energy pathways, as it is converted into propionyl-CoA, which subsequently enters the citric acid cycle as succinyl-CoA.[1][2][4] Beyond its role as a metabolic byproduct, recent evidence suggests α-ketobutyrate may possess signaling capabilities, potentially modulating key energy-sensing pathways like AMPK and influencing health and longevity.[5]

The structural features of oxobutanoic acids—namely the ketone and carboxylic acid functional groups—make them and their synthetic analogs compelling candidates for interacting with enzyme active sites.[6] This has spurred research into their derivatives as potential therapeutic agents in areas ranging from metabolic disorders and inflammation to cancer.[6] This guide provides a comprehensive overview of the biological context, experimental evaluation, and practical protocols for researchers investigating the utility of oxobutanoic acid analogs. We will delve into the causality behind experimental design, moving from foundational in vitro assays to complex in vivo models, to empower researchers to rigorously validate and explore this promising class of compounds.

Section 1: Biological Landscape of 2-Oxobutanoic Acid (α-Ketobutyrate)

Understanding the endogenous roles of 2-oxobutanoic acid is critical for designing relevant experiments and interpreting the effects of its analogs. It is not merely a metabolic waste product but a dynamic hub connecting amino acid metabolism, energy production, and cellular signaling.

Metabolic Origins and Fate

2-oxobutanoic acid is primarily generated from two main sources: the degradation of threonine by threonine dehydratase and the metabolism of methionine via the transsulfuration pathway, which also produces cysteine.[2][7][8] Once produced, it is transported into the mitochondria and converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[1][2] This propionyl-CoA is then carboxylated and ultimately isomerized to succinyl-CoA, feeding directly into the Krebs cycle.[1][2] This pathway highlights its importance in cellular bioenergetics.

metabolic_pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Thr Threonine AKB_cyto 2-Oxobutanoic Acid (α-Ketobutyrate) Thr->AKB_cyto Threonine Dehydratase Met Methionine Met->AKB_cyto Transsulfuration Pathway AKB_mito 2-Oxobutanoic Acid AKB_cyto->AKB_mito Transport PropCoA Propionyl-CoA AKB_mito->PropCoA BCKDH Complex SuccCoA Succinyl-CoA PropCoA->SuccCoA Multi-step Conversion TCA TCA Cycle SuccCoA->TCA

Caption: Metabolic pathway of 2-oxobutanoic acid.

Signaling and Biomarker Potential

Elevated levels of 2-oxobutanoic acid have been identified as a potential biomarker for various metabolic disturbances, including impaired glucose tolerance, insulin resistance, and even acute coronary syndrome.[7][9][10] This suggests that its flux is sensitive to systemic metabolic health. Furthermore, studies in model organisms have shown that supplementation with α-ketobutyrate can extend lifespan, an effect potentially mediated by the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5] This positions α-ketobutyrate and its analogs as interesting tools for studying aging and metabolic regulation.

Section 2: A Framework for Investigating Oxobutanoic Acid Analogs

The rationale for synthesizing and testing analogs is to identify compounds with improved potency, selectivity, or drug-like properties compared to the endogenous molecule. A systematic approach is essential, progressing from simple, high-throughput in vitro systems to more complex and physiologically relevant models.

experimental_workflow Drug Discovery Workflow for Oxobutanoic Acid Analogs concept Hypothesis & Analog Design invitro In Vitro Screening (Protocol 3.1: Enzyme Assays) concept->invitro Test Primary Mechanism cellbased Cell-Based Validation (Protocol 3.2: Metabolic Assays) invitro->cellbased Confirm Cellular Activity & Toxicity invivo In Vivo Efficacy (Protocol 3.3: Animal Models) cellbased->invivo Evaluate in Whole Organism analytics PK/PD & Analytics (Protocol 4.1: Bioanalysis) invivo->analytics Measure Exposure & Response lead Lead Optimization invivo->lead Identify Lead Candidates analytics->lead

Caption: General experimental workflow for analog evaluation.

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to characterize novel oxobutanoic acid analogs.

Protocol 3.1: In Vitro Enzyme Inhibition Assay

Application: To determine if an analog directly inhibits the activity of a specific target enzyme. This is often the first step in mechanistic characterization.[6]

Principle: This protocol provides a general framework for a colorimetric enzyme inhibition assay. The enzyme catalyzes a reaction that produces a colored product. The rate of color formation is proportional to enzyme activity. An effective inhibitor will reduce this rate. The example is based on an oxidase that produces hydrogen peroxide (H₂O₂), which is then detected using a chromogenic peroxidase substrate.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Horseradish Peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., TMB, Amplex Red)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Test analogs dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the test analog (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the analog stock in Assay Buffer. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid solvent effects.

    • Prepare working solutions of the enzyme, substrate, HRP, and HRP substrate in Assay Buffer at 2X the final desired concentration.

  • Assay Setup (96-well plate):

    • Test Wells: Add 50 µL of the serially diluted analog solution.

    • Positive Control (No Inhibition): Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 100 µL of Assay Buffer (will be used for background subtraction).

  • Enzyme Reaction Initiation:

    • Prepare a "Master Mix" containing the 2X enzyme, 2X substrate, 2X HRP, and 2X HRP substrate.

    • Add 50 µL of the Master Mix to the "Test Wells" and "Positive Control" wells to initiate the reaction. The total volume in each well should now be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Read the absorbance at the appropriate wavelength for the chosen chromogen in kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the absorbance of the Negative Control from all other readings.

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbsorbance/ΔTime).

    • Calculate the percent inhibition for each analog concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100.

    • Plot % Inhibition versus log[Analog Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation and Controls:

  • Positive Control: Demonstrates maximal enzyme activity.

  • Negative Control: Accounts for background signal from reagents.

  • Vehicle Control (DMSO): Ensures the solvent does not affect enzyme activity.

Protocol 3.2: Cell-Based Metabolic Function and Viability Assays

Application: To assess the effect of an analog on the metabolic health and viability of intact cells, providing a more physiologically relevant context than a purified enzyme assay.[11][12][13]

Principle: This protocol involves treating a relevant cell line (e.g., HepG2 liver cells, C2C12 muscle cells) with the test analog and measuring key metabolic parameters. A cytotoxicity assay is performed first to establish a non-toxic concentration range for subsequent functional assays.

Part A: Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test analog. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate for a relevant period (e.g., 24-48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Part B: Glucose Uptake Assay

  • Cell Culture and Treatment: Seed and treat cells with non-toxic concentrations of the analog as determined in Part A. A known modulator of glucose uptake (e.g., insulin) should be used as a positive control.

  • Starvation: Prior to the assay, starve cells of glucose for a defined period (e.g., 2-4 hours in Krebs-Ringer buffer) to upregulate glucose transporters.

  • Uptake Initiation: Add a fluorescent glucose analog (e.g., 2-NBDG) to the cells and incubate for 30-60 minutes.

  • Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader or fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity relative to the vehicle control to determine the effect of the analog on glucose uptake.

Data Presentation:

Analog IDTarget Enzyme IC₅₀ (µM)Cell Viability CC₅₀ (µM)Glucose Uptake (% of Control)
Cmpd-0015.2>100150%
Cmpd-00215.845.3110%
VehicleN/A>100100%
Protocol 3.3: In Vivo Evaluation in Animal Models of Metabolic Disease

Application: To evaluate the therapeutic efficacy and safety of a lead analog in a whole-organism model that mimics a human disease state.[14][15]

Principle: A diet-induced obesity (DIO) mouse model is a common and relevant choice for studying metabolic modulators.[15] Mice are fed a high-fat diet to induce key features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. The test analog is then administered to assess its ability to reverse or mitigate these pathologies.

Materials:

  • C57BL/6J mice

  • High-Fat Diet (HFD, e.g., 60% kcal from fat) and Control Diet

  • Test analog formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer, insulin, glucose

  • Equipment for blood collection and tissue harvesting

Step-by-Step Methodology:

  • Model Induction: Wean male C57BL/6J mice onto an HFD for 8-12 weeks. Monitor body weight and blood glucose to confirm the development of obesity and hyperglycemia compared to a control diet group.

  • Group Allocation and Dosing: Randomize HFD-fed mice into treatment groups (e.g., Vehicle, Analog Low Dose, Analog High Dose). Administer the compound daily via a relevant route (e.g., oral gavage).

  • Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., 2-3 times per week).

  • Metabolic Testing (perform after 4-6 weeks of treatment):

    • Glucose Tolerance Test (GTT): Fast mice overnight, then administer an intraperitoneal (IP) bolus of glucose. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection. Improved glucose tolerance is indicated by a faster return to baseline glucose levels.

    • Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, then administer an IP bolus of insulin. Measure blood glucose at 0, 15, 30, 45, and 60 minutes. Increased insulin sensitivity is indicated by a greater drop in blood glucose.

  • Terminal Procedures (at study endpoint):

    • Collect terminal blood samples for biomarker analysis (e.g., lipids, insulin, liver enzymes).

    • Harvest tissues (liver, adipose tissue, muscle) for histopathology and molecular analysis (e.g., gene expression).

Self-Validation and Controls:

  • Vehicle Control: HFD-fed mice receiving only the delivery vehicle. This is the primary comparison group to determine efficacy.

  • Lean Control: Mice fed a standard control diet. This group represents the healthy baseline.

Section 4: Analytical Methodologies

Protocol 4.1: Quantification of α-Keto Acids in Biological Samples

Application: To accurately measure the concentration of endogenous α-keto acids or administered analogs in plasma, urine, or tissue homogenates.

Principle: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[16] Due to the chemical nature of α-keto acids, derivatization is often employed to improve chromatographic retention and ionization efficiency.[17][18]

General Workflow:

  • Sample Preparation:

    • Deproteinization: Precipitate proteins in the sample (e.g., plasma) by adding a cold organic solvent like methanol or acetonitrile.[16][19] Centrifuge to pellet the protein and collect the supernatant.

    • Derivatization (Optional but Recommended): React the α-keto acids in the supernatant with a derivatizing agent (e.g., o-phenylenediamine or 1,2-diamino-4,5-methylenedioxybenzene) to form a stable, more easily detectable derivative.[16][17]

  • Chromatographic Separation (HPLC):

    • Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., C18).[16]

    • Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the analyte of interest from other matrix components.

  • Detection and Quantification (MS):

    • The eluent from the HPLC is directed into a mass spectrometer (e.g., a triple quadrupole).

    • The instrument is set to monitor a specific mass-to-charge ratio (m/z) transition for the derivatized analyte, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high specificity.

    • Quantify the analyte by comparing its peak area to a standard curve generated from samples with known concentrations of the analyte.

Conclusion

The study of oxobutanoic acid analogs is a vibrant field with significant potential for uncovering new biological mechanisms and developing novel therapeutics for metabolic diseases. A rigorous, multi-faceted experimental approach is paramount. By progressing logically from specific molecular interactions in vitro to functional outcomes in cellular and whole-animal systems, researchers can build a robust and compelling case for the activity of their compounds. The protocols and frameworks outlined in this guide provide a foundation for conducting these investigations with scientific integrity, ensuring that the data generated is both reliable and translatable.

References

  • Benchchem. (n.d.). Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities.
  • Creative Bioarray. (n.d.). Animal Models of Metabolic Disease.
  • Univen FM 99.8 Mhz. (n.d.). Alpha-Keto Acids: Uses, Benefits, and Mechanisms.
  • PubChem. (n.d.). Threonine and 2-Oxobutanoate Degradation | Pathway.
  • Rupa Health. (n.d.). a-Ketobutyric Acid.
  • MedChemExpress. (n.d.). 2-Oxobutanoic acid (2-Ketobutyrate) | Endogenous Metabolite.
  • Khoon, L. T., et al. (2016). Animal models of metabolic syndrome: a review. PubMed Central.
  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery.
  • International Journal of Pharmaceutical Sciences. (n.d.). Animal models in Metabolic Syndrome.
  • Weir, H. J., et al. (2022). The metabolite alpha-ketobutyrate increases health and life spans by activating AMPK. bioRxiv.
  • PubMed. (n.d.). Measurement of Alpha-Keto Acids in Plasma Using an Amino Acid Analyzer.
  • Zhang, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI.
  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • ResearchGate. (n.d.). Quantitative analysis of α-Keto acids from Healthy blood and Urine person.
  • Wikipedia. (n.d.). α-Ketobutyric acid.
  • Healthmatters.io. (n.d.). a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions.
  • Gall, W. E., et al. (2016). α-Hydroxybutyric Acid Is a Selective Metabolite Biomarker of Impaired Glucose Tolerance. Diabetes Care.
  • Danaher Life Sciences. (n.d.). Cell Based Assays.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • P. aeruginosa Metabolome Database. (n.d.). 2-Ketobutyric acid (PAMDB000001).
  • Gall, W. E., et al. (2010). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLOS ONE.
  • ResearchGate. (2025). α-Hydroxybutyric Acid Is a Selective Metabolite Biomarker of Impaired Glucose Tolerance | Request PDF.

Sources

Application Notes & Protocols: Cell-Based Assays for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The successful translation of these promising compounds from bench to bedside hinges on rigorous preclinical evaluation. Cell-based assays are indispensable tools in this process, providing critical data on cytotoxicity, mechanism of action, and therapeutic potential in a biologically relevant context. This comprehensive guide details robust, field-proven protocols for key cell-based assays tailored to the evaluation of thiophene derivatives. We provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, data interpretation guidelines, and high-throughput screening considerations to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Part I: Foundational Assays - Assessing Cytotoxicity and Viability

Before elucidating a compound's specific mechanism of action, it is imperative to establish its cytotoxic profile. This initial screening determines the concentration range at which the compound affects cell viability, identifying the therapeutic window and guiding dose selection for subsequent mechanistic studies.[3] The MTT assay remains a cornerstone for this purpose due to its reliability, cost-effectiveness, and suitability for high-throughput formats.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] This conversion occurs only in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[5] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified spectrophotometrically.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on adherent cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., HeLa, MCF-7, HepG2)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Thiophene derivative stock solution (typically in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[9]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with the same percentage of DMSO used for the test compounds) and untreated control wells.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Causality Note: It is often recommended to use serum-free and phenol red-free medium during this step to avoid background interference and reactions with serum components.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm to subtract background). Readings should be taken within 1 hour.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[8]

Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cells (5-10k/well in 96-well plate) adhere 2. Incubate 24h (Allow Adhesion) seed->adhere treat 3. Treat Cells (Serial dilutions of Thiophene derivative) incubate_treat 4. Incubate 24-72h (Compound Exposure) treat->incubate_treat add_mtt 5. Add MTT Solution (Incubate 2-4h) solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Workflow diagram of the MTT assay for determining compound cytotoxicity.

Data Presentation: Cytotoxicity of Thiophene Derivatives

The IC₅₀ values for several thiophene derivatives against various cancer cell lines are summarized below.

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference
TP 5 HepG2 (Liver)<30.0[10]
TP 5 SMMC-7721 (Liver)<30.0[10]
Compound 480 HeLa (Cervical)12.61[8]
Compound 480 Hep G2 (Liver)33.42[8]
Compound 471 HeLa (Cervical)23.79[8]
Compound 471 Hep G2 (Liver)13.34[8]
Compound 8e Leukemia (CCRF-CEM)0.411[11]
Part II: Mechanistic Assays - Elucidating Anticancer Activity

Many thiophene-based compounds exert their anticancer effects through specific mechanisms, such as inducing programmed cell death (apoptosis) or interfering with the cell's structural components.[12] Identifying this mechanism is a critical step in drug development.

1. Apoptosis Induction: Caspase-3/7 Activity Assay

Principle: Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. A key feature of apoptosis is the activation of a family of cysteine proteases called caspases.[13] Caspases-3 and -7 are key "executioner" caspases; their activation signifies a cell's commitment to apoptosis.[14] Luminescent assays like the Caspase-Glo® 3/7 Assay provide a sensitive and straightforward method to measure their activity. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a quantifiable light signal.[14]

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_initiator Initiation Phase cluster_execution Execution Phase Thiophene Thiophene Derivative (Apoptotic Stimulus) Casp8 Pro-Caspase-8 Thiophene->Casp8 Induces Casp9 Pro-Caspase-9 Thiophene->Casp9 Induces aCasp8 Active Caspase-8 Casp8->aCasp8 Extrinsic Pathway aCasp9 Active Caspase-9 Casp9->aCasp9 Intrinsic Pathway Casp37 Pro-Caspase-3/7 aCasp8->Casp37 Activates aCasp9->Casp37 Activates aCasp37 Active Caspase-3/7 (Executioners) Casp37->aCasp37 Substrates Cellular Substrates (e.g., PARP) aCasp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the caspase activation cascade in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay This protocol is adapted for a 96-well plate format and is ideal for HTS.[14]

Materials:

  • Cells cultured in 96-well plates (white-walled plates are recommended for luminescence assays)

  • Thiophene derivative for treatment

  • Caspase-Glo® 3/7 Reagent (Promega or equivalent)

  • Luminometer or plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of the thiophene derivative as described in the MTT protocol (Part I). Include positive controls (e.g., staurosporine) and vehicle controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Execution (Add-Mix-Measure):

    • Add: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

    • Mix: Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Measure: Incubate the plate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a plate reader.

    • Causality Note: The single-reagent addition lyses the cells, releases active caspases, and initiates the luminescent reaction, simplifying the workflow significantly.[14]

  • Data Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental readings. Plot the luminescence signal against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.

2. Tubulin Polymerization Inhibition

Principle: Microtubules, polymers of α- and β-tubulin dimers, are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Several anticancer drugs, like paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics. Some thiophene derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][15] This can be measured in vitro by monitoring the light scattered by microtubules as they form from purified tubulin.[16]

Protocol: In Vitro Tubulin Polymerization Assay This is a biochemical assay that provides direct evidence of compound-tubulin interaction.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Sigma-Aldrich, Cytoskeleton, Inc.)[17][18]

  • Highly purified tubulin protein (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Thiophene derivative

  • Positive control (e.g., Paclitaxel, an enhancer) and negative control (e.g., Nocodazole, an inhibitor)

  • UV-transparent 96-well plate

  • Spectrophotometer with temperature control, capable of reading absorbance at 340 nm in kinetic mode[16]

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution in ice-cold General Tubulin Buffer containing GTP to the recommended concentration (e.g., 3-4 mg/mL).[16] Prepare dilutions of the thiophene compound and controls.

  • Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Then, add the thiophene derivative or control compounds. The final reaction volume is typically 100 µL.[18]

    • Causality Note: Keeping the reaction on ice is critical as tubulin depolymerizes at low temperatures and polymerization is initiated by a temperature shift to 37°C.[16]

  • Initiate Polymerization: Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

  • Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.[16]

  • Data Analysis: Plot absorbance (OD 340 nm) versus time. The resulting curve for the control should be sigmoidal, representing nucleation, growth, and steady-state phases.[16] Compare the curves from thiophene-treated samples to the control. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase it.

Part III: Mechanistic Assays - Characterizing Anti-Inflammatory Effects

Thiophene derivatives have shown significant promise as anti-inflammatory agents, often by modulating key signaling pathways like NF-κB and reducing the production of inflammatory mediators.[1][2]

Cell Model: RAW 264.7 Macrophages

RAW 264.7 cells are a murine macrophage-like cell line. Upon stimulation with lipopolysaccharide (LPS), they mimic an inflammatory response by producing mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), making them an excellent model for screening anti-inflammatory compounds.[19]

1. NF-κB Translocation Assay

Principle: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[20] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[21] Inflammatory stimuli, like LPS, trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.[21][22] Inhibitory compounds can prevent this translocation. This process can be visualized and quantified using high-content imaging.

Signaling Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates Thiophene Thiophene Derivative (Inhibitor) IKK IKK Complex Thiophene->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) Complex IκB-NF-κB (Inactive Complex) IkB->Complex NFkB NF-κB NFkB->Complex nNFkB NF-κB NFkB->nNFkB Translocates Complex->NFkB Releases DNA DNA nNFkB->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol: High-Content Imaging of NF-κB Translocation

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Thiophene derivative

  • Primary antibody against NF-κB (p65 subunit)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • High-content imaging system

Procedure:

  • Cell Culture: Seed RAW 264.7 cells onto 96-well imaging plates (black-walled, optically clear bottom).

  • Pre-treatment: Treat cells with the thiophene derivative or a known inhibitor (e.g., PDTC) for 1-2 hours.[23]

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and incubate for 30-60 minutes. Include unstimulated controls.

  • Fix and Permeabilize: Wash cells with PBS, then fix with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer. Incubate with the primary NF-κB antibody, wash, and then incubate with the fluorescent secondary antibody and nuclear stain.

  • Imaging: Acquire images using a high-content imaging system. Capture at least two channels: one for the nucleus (DAPI/Hoechst) and one for NF-κB (e.g., FITC/Alexa Fluor 488).

  • Image Analysis: Use automated image analysis software to:

    • Identify the nucleus in each cell using the DAPI channel.

    • Define the cytoplasm as a ring-like region around the nucleus.

    • Measure the fluorescence intensity of NF-κB in both the nuclear and cytoplasmic compartments.

    • Calculate a nuclear-to-cytoplasmic intensity ratio. A high ratio indicates translocation.

    • Data Interpretation: Effective anti-inflammatory thiophene derivatives will prevent the LPS-induced increase in the nuclear-to-cytoplasmic fluorescence ratio.

High-Throughput Screening (HTS) Considerations

The assays described can be adapted for HTS to screen large libraries of thiophene derivatives.[24] Key adaptations include:

  • Miniaturization: Moving from 96-well to 384- or 1536-well plates to reduce reagent costs and compound usage.[25]

  • Automation: Utilizing liquid handling robotics for cell seeding, compound addition, and reagent dispensing to increase throughput and reproducibility.[26]

  • Simplified Readouts: Prioritizing homogeneous, "add-mix-measure" assays like the Caspase-Glo assay, which require fewer steps than wash-intensive protocols like immunofluorescence.[14]

  • Robust Data Analysis: Implementing automated data analysis pipelines to calculate parameters like Z'-factor for assay quality control and to identify "hits" from large datasets.[27]

Conclusion

The systematic application of cell-based assays is fundamental to the successful development of thiophene derivatives as therapeutic agents. This guide provides a validated framework for assessing compound cytotoxicity, elucidating anticancer and anti-inflammatory mechanisms of action, and adapting these methods for high-throughput screening. By employing these robust protocols, researchers can generate reliable, reproducible, and translatable data, accelerating the identification and optimization of promising lead compounds.

References
  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Hölzel Biotech. (n.d.). Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). Retrieved from [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Biozoomer. (n.d.). Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin), 24 assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2012). Caspase Protocols in Mice. In: Methods in Molecular Biology.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Zhang, J. H., et al. (2011).
  • Riss, T.L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. NCBI Bookshelf.
  • Riss, T.L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Adan, A., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega.
  • Lemmens, E., et al. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE.
  • News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Al-Ostath, S., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Molecules.
  • Zhang, H., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health.
  • Das, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Sirenko, O., et al. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In: Assay Guidance Manual. NCBI Bookshelf.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Wang, J., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules.
  • Al-Ghorbani, M., et al. (2022).
  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In: Assay Guidance Manual. NCBI Bookshelf.
  • de F. C. A. E. Silva, G., et al. (2021). Thiophene-Based Compounds. In: Encyclopedia. MDPI.
  • Wang, Y., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Guchhait, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Retrieved from [Link]

  • Lunn, D., et al. (2009). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. Journal of Visualized Experiments.
  • Kim, H., et al. (2011).
  • El-Metwally, A. M. (2015). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • Tomassini, N., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology.
  • Sari, D. C. R., et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Food Science and Technology.

Sources

Derivatization of "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Derivatization of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid for Advanced Bioassays

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of This compound , a molecule of interest due to the established and diverse biological activities of thiophene-containing compounds.[1][2][3][4] The presence of two distinct and chemically addressable functional groups—a carboxylic acid and a ketone—offers a versatile platform for modification.[5] This guide details strategic approaches and step-by-step protocols for introducing reporter tags (e.g., fluorophores, biotin) and modulating physicochemical properties to enable a wide range of bioassays. These methodologies are designed for researchers in drug discovery, chemical biology, and pharmacology to facilitate mechanism-of-action studies, high-throughput screening, and cellular imaging.

Introduction: The Scientific Rationale for Derivatization

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer and antipsychotic agents.[1][4] Compounds containing the thiophene ring are recognized for their broad spectrum of biological activities, including enzyme inhibition, antimicrobial, and antiviral properties.[1][2][3] this compound combines this bioactive heterocycle with a keto-acid side chain, presenting a compelling starting point for inhibitor development or probe design.

However, the direct application of a parent compound in bioassays can be limited by factors such as:

  • Lack of a detectable signal: The intrinsic properties of the molecule may not be suitable for common assay detection methods (e.g., fluorescence, luminescence).

  • Poor bioavailability: Suboptimal solubility or membrane permeability can hinder performance in cell-based assays.

  • Ambiguous binding data: Without a labeled version, performing competitive binding assays to determine binding affinity (Kᵢ) or IC₅₀ values can be challenging.[6][7]

Derivatization addresses these limitations by covalently attaching a functional moiety to the parent molecule. This guide focuses on strategies to modify the two key functional handles of this compound: the terminal carboxylic acid and the ketone .

Figure 1: Overall derivatization strategy for this compound, targeting its two primary functional groups to introduce various functional probes.

Derivatization via the Carboxylic Acid Group

The terminal carboxylic acid is the most versatile handle for modification due to the stability of the resulting amide and ester bonds and the wide availability of amine- and alcohol-containing probes.

Amide Bond Formation: The Gold Standard for Stable Conjugation

Direct amidation is a robust method for coupling the carboxylic acid with an amine-containing molecule (e.g., a fluorescent dye with an aliphatic amine linker, biotin-amine). This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8][9]

Causality Behind Protocol Choices:

  • Activation Strategy: We primarily recommend using carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

    • EDC/NHS: This is a cost-effective, two-step, one-pot method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions. NHS traps this intermediate to form a more stable NHS-ester, which then reacts cleanly with a primary amine.[10] This two-stage activation minimizes side reactions and improves yields.

    • HATU: This reagent is often more efficient for sterically hindered substrates or less nucleophilic amines.[11] It directly converts the carboxylic acid into a highly reactive HOBt ester. The reaction is fast and generally high-yielding but HATU is more expensive than EDC.

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the ammonium salt formed between the carboxylic acid and the amine starting materials and to scavenge the proton released during the reaction.

Amidation_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Carboxylic Acid (R-COOH) EDC EDC Acid->EDC Forms O-acylisourea (unstable) NHS NHS EDC->NHS Traps intermediate Active_Ester NHS-Ester Intermediate (R-CO-NHS) NHS->Active_Ester Forms stable ester Amide_Product Stable Amide Conjugate (R-CONH-Probe) Active_Ester->Amide_Product Nucleophilic attack Amine_Probe Amine Probe (H2N-Probe) Amine_Probe->Active_Ester FP_Assay cluster_high_FP High Polarization Signal cluster_low_FP Low Polarization Signal Protein Target Protein Tracer Fluorescent Tracer Protein->Tracer Bound Plus + Protein_free Target Protein Inhibitor Unlabeled Inhibitor Protein_free->Inhibitor Bound Tracer_free Fluorescent Tracer Text1 Fluorescent tracer (derived from parent compound) binds to the target protein, slowing its rotation. Text2 An unlabeled competitor (inhibitor) displaces the tracer, which tumbles freely, decreasing the signal. cluster_high_FP cluster_high_FP cluster_low_FP cluster_low_FP

Sources

Application Notes & Protocols for the Quantification of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. Primarily targeting researchers, scientists, and professionals in the drug development sector, this document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be adaptable to various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids. Each method is presented with a focus on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. Adherence to the principles of analytical method validation, as outlined in the ICH Q2(R1) guidelines, is emphasized to ensure data integrity and trustworthiness.[1][2]

Introduction to this compound

This compound is a heterocyclic organic compound featuring a substituted thiophene ring linked to a keto-carboxylic acid moiety.[3] Its structural features, including the electron-rich thiophene ring, a ketone, and a carboxylic acid group, confer upon it a unique combination of aromaticity, potential for hydrogen bonding, and moderate lipophilicity.[3] These characteristics are pivotal in the design of effective analytical strategies for its quantification. The accurate measurement of this compound is critical in various stages of pharmaceutical development, from pharmacokinetic studies in biological matrices to quality control of drug substances and products.

Chemical Structure and Properties:

ParameterValue
IUPAC NameThis compound
CAS Number22988-52-9
Molecular FormulaC₉H₁₀O₃S
Molecular Weight198.24 g/mol

Source: Vulcanchem[3]

Analytical Strategy: A Rationale

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, two primary methods are recommended:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method is well-suited for the quantification of the analyte in bulk drug substances and pharmaceutical formulations where the concentration is relatively high and the matrix is less complex. The thiophene chromophore is expected to exhibit significant UV absorbance, providing a basis for sensitive detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: For applications requiring high sensitivity and selectivity, such as the analysis of the compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[4][5] This technique offers superior specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from endogenous matrix components.[4]

The following sections provide detailed protocols for both of these methodologies.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is designed to be robust and reliable for routine analysis in a quality control environment.

Principle

The method utilizes a C18 stationary phase to separate the analyte from potential impurities based on its hydrophobicity. The mobile phase consists of a buffered aqueous solution and an organic modifier. The acidic pH of the mobile phase is crucial to suppress the ionization of the carboxylic acid moiety, thereby increasing its retention on the nonpolar stationary phase.[6] Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to the analyte's maximum absorbance.

Experimental Protocol

3.2.1. Equipment and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Reference standard of this compound.

3.2.2. Chromatographic Conditions

ParameterCondition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile Phase A20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid
Mobile Phase BAcetonitrile
Gradient70% A to 30% A over 15 minutes
Flow Rate1.0 mL/min
Column Temperature35 °C
Detection Wavelength265 nm (to be confirmed by UV scan of a standard solution)
Injection Volume10 µL

3.2.3. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.

3.2.4. Sample Preparation

  • Drug Substance: Accurately weigh the sample and dissolve it in the initial mobile phase to a known concentration within the calibration range.

  • Formulated Product: The sample preparation will depend on the formulation. For a tablet, it may involve grinding the tablet, dissolving the powder in a suitable solvent, and filtering prior to dilution with the mobile phase.

3.2.5. Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases and Standards inject_blank Inject Blank prep_solutions->inject_blank prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample inject_standards Inject Calibration Standards inject_blank->inject_standards inject_standards->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks create_curve Create Calibration Curve integrate_peaks->create_curve quantify Quantify Analyte create_curve->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is Add Internal Standard protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant inject Inject into LC-MS/MS transfer_supernatant->inject integrate Integrate Peak Area Ratios inject->integrate quantify Quantify using Calibration Curve integrate->quantify

Sources

The Versatile Synthon: Application Notes and Protocols for 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular frameworks hinges on the availability of versatile and reactive building blocks. 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid emerges as a highly valuable synthon, particularly for researchers, medicinal chemists, and drug development professionals. Its structure, featuring a nucleophilic 5-methylthiophene ring, a reactive ketone, and a versatile carboxylic acid, offers multiple avenues for chemical modification.[1] This unique combination of functional groups allows it to be a precursor for a diverse range of heterocyclic compounds and other complex molecular architectures.[2][3]

This technical guide provides an in-depth exploration of the synthesis and key applications of this compound. We will delve into the causality behind experimental choices, provide field-proven, step-by-step protocols, and explore its utility in constructing important chemical scaffolds.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 22988-52-9
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Topological Polar Surface Area 82.6 Ų
XLogP3-AA (Calculated) 1.5

The moderate lipophilicity (XLogP3) and significant polar surface area suggest a favorable balance for potential biological applications, hinting at possibilities for membrane permeability while retaining some aqueous solubility.[1]

Part 1: Synthesis of the Core Synthon

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.[4] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.

Mechanism and Rationale

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, which then opens to form a highly electrophilic acylium ion. The electron-rich 2-methylthiophene ring then acts as a nucleophile, attacking the acylium ion. Thiophene derivatives are known to be highly reactive in electrophilic substitutions, with a strong preference for substitution at the C2 and C5 positions. The methyl group at C5 further activates the ring, directing the acylation to the C2 position. A subsequent aqueous workup hydrolyzes the aluminum chloride complex and protonates the carboxylate to yield the final product.

Friedel_Crafts_Synthesis cluster_reactants Reactants 2-Methylthiophene 2-Methylthiophene Succinic_Anhydride Succinic Anhydride Reaction_Vessel Reaction_Vessel Succinic_Anhydride->Reaction_Vessel Acylium_Ion Acylium_Ion Reaction_Vessel->Acylium_Ion Formation AlCl3 AlCl3 AlCl3->Reaction_Vessel Catalyst Product Product Acylium_Ion->Product Electrophilic Aromatic Substitution

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[2]

Materials:

  • 2-Methylthiophene (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Catalyst Suspension: Add anhydrous aluminum chloride (58.7 g, 0.44 mol) to 150 mL of anhydrous dichloromethane in the flask. Stir the suspension and cool to 0-5 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve succinic anhydride (20.0 g, 0.20 mol) and 2-methylthiophene (19.6 g, 0.20 mol) in 50 mL of anhydrous dichloromethane.

  • Reaction Execution: Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir until the ice has melted and the complexes have decomposed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.

  • Purification: Combine the organic layers and wash with 100 mL of water, followed by 100 mL of saturated NaHCO₃ solution to extract the acidic product. The product will move to the aqueous basic layer.

  • Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with concentrated HCl until the product precipitates out (pH ~2).

  • Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Table 2: Representative Reaction Parameters for Friedel-Crafts Acylation

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene (excess)30 minReflux77-82[2]
TolueneAlCl₃None (solvent-free)5 minRoom Temp.95[2]
2-Methylthiophene AlCl₃ Dichloromethane 3-4 hours 0 °C to RT Typical >80%

Part 2: Application in Heterocyclic Synthesis - The Pyridazinone Scaffold

A primary and highly valuable application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives. These six-membered nitrogen-containing heterocycles are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and cardiovascular effects.

Mechanism and Rationale

The synthesis involves a condensation reaction between the 4-oxo-butanoic acid derivative and a hydrazine. The reaction proceeds via the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, with subsequent dehydration to form the stable pyridazinone ring.

Pyridazinone_Synthesis Hydrazine Hydrazine Hydrate Reaction_Vessel Reaction_Vessel Hydrazine->Reaction_Vessel Hydrazone Hydrazone Reaction_Vessel->Hydrazone Condensation Product Product Hydrazone->Product Intramolecular Cyclization & Dehydration

Caption: General workflow for pyridazinone synthesis.

Detailed Experimental Protocol: Synthesis of 6-(5-Methylthiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution) (1.2 eq)

  • Ethanol

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.98 g, 10 mmol) in 40 mL of ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (0.75 g of 80% solution, 12 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield 6-(5-methylthiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.

Part 3: Prospective Application - Synthesis of γ-Butyrolactones

The structural features of this compound also make it an attractive precursor for the synthesis of γ-butyrolactones. These motifs are present in numerous natural products and are known to function as signaling molecules in bacteria.[3][5][6] The synthesis would involve the selective reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization).

Proposed Synthetic Pathway
  • Selective Ketone Reduction: The ketone can be selectively reduced in the presence of the carboxylic acid using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Lactonization: The resulting γ-hydroxy acid can then undergo acid-catalyzed cyclization. Often, simply heating the γ-hydroxy acid with a catalytic amount of a strong acid (like H₂SO₄ or p-TsOH) is sufficient to drive the dehydration and ring-closure to form the five-membered lactone ring.

Lactone_Synthesis Reducer NaBH₄ Step1 Step1 Reducer->Step1 Acid_Catalyst H⁺ (cat.) Step2 Intramolecular Cyclization Acid_Catalyst->Step2 Hydroxy_Acid Hydroxy_Acid Step1->Hydroxy_Acid Hydroxy_Acid->Step2 Step 2: Lactonization Product Product Step2->Product

Caption: Proposed workflow for γ-butyrolactone synthesis.

Proposed Experimental Protocol: Synthesis of 5-(5-Methylthiophen-2-yl)dihydrofuran-2(3H)-one

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

Step 1: Reduction

  • Dissolve this compound (1.98 g, 10 mmol) in 50 mL of methanol in a round-bottom flask and cool the solution to 0 °C.

  • Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).

  • Remove the methanol under reduced pressure. Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude γ-hydroxy acid, which can be used in the next step without further purification.

Step 2: Lactonization

  • Dissolve the crude γ-hydroxy acid from Step 1 in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired γ-butyrolactone.

Conclusion

This compound stands out as a synthon of significant potential. Its straightforward synthesis via Friedel-Crafts acylation and the strategic placement of its functional groups provide a robust platform for the creation of diverse and complex molecules. The detailed protocols for the synthesis of pyridazinones and the proposed pathway to γ-butyrolactones underscore its versatility. For researchers in drug discovery and synthetic chemistry, this compound offers a reliable and adaptable starting point for building libraries of novel heterocyclic compounds with potential biological activities.

References

  • Title: Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction Source: PMC - NIH URL: [Link]

  • Title: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity Source: PMC - NIH URL: [Link]

  • Title: Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation Source: PubMed Central URL: [Link]

  • Title: Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction Source: ResearchGate URL: [Link]

  • Title: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity Source: ResearchGate URL: [Link]

  • Title: Mechanism of Friedel-Crafts acylation with succinic anhydride Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mechanochemical Friedel–Crafts acylations Source: PMC - NIH URL: [Link]

  • Title: 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid Source: MDPI URL: [Link]

  • Title: Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine Source: ResearchGate URL: [Link]

  • Title: Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists Source: PubMed URL: [Link]

  • Title: A method of gamma-butyrolacton is prepared by raw material of furfural Source: Google Patents URL
  • Title: Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products Source: Tohoku University Repository URL: [Link]

  • Title: 4-(4-Methylphenyl)-4-oxobutanoic acid Source: Wikipedia URL: [Link]

  • Title: 4-Oxo-4-(3-pyridyl)butyric acid Source: PubChem URL: [Link]

  • Title: Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Title: The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide Source: Research Results in Pharmacology URL: [Link]

  • Title: 4-(5-METHYLTHIEN-2-YL)-4-OXOBUTANOIC ACID [22988-52-9] Source: Chemsigma URL: [Link]

  • Title: Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture Source: Digital Commons @ BAU - Beirut Arab University URL: [Link]

Sources

Application Note & Protocols: High-Throughput Screening of "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" Analogs for Novel Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel bioactive molecules is a cornerstone of therapeutic innovation. This document provides a comprehensive guide to initiating a high-throughput screening (HTS) campaign for analogs of the novel chemical entity "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid." Given the absence of established biological targets for this scaffold, we present a dual-pronged screening strategy designed to maximize the discovery potential. This approach combines a target-agnostic phenotypic screen with a parallel target-based screen against key enzyme families. We provide detailed, field-proven protocols, data analysis workflows, and hit validation strategies to guide researchers from initial library synthesis to the identification of promising lead compounds.

Introduction: The Rationale for Screening a Novel Scaffold

The compound "this compound" represents a novel chemical starting point. Its unique thiophene-butanoic acid structure is not widely represented in current drug portfolios, suggesting it may interact with biological targets in novel ways. High-throughput screening (HTS) of a library of analogs derived from this core structure is a powerful method to explore its biological potential.[1][2][3] The primary objective of this screening campaign is to identify analogs with significant and reproducible biological activity and to subsequently elucidate their mechanism of action.

Due to the unknown nature of the core molecule's targets, a bifurcated screening approach is recommended:

  • Phenotypic Screening: This approach assesses the effect of compounds on whole cells or organisms, allowing for the discovery of novel mechanisms of action without preconceived notions of the target.[4][5][6] We will utilize high-content imaging to detect a wide range of cellular phenotypes.[7]

  • Target-Based Screening: This strategy involves testing compounds against specific, purified molecular targets, such as enzymes.[6] We will focus on two of the most prominent and "druggable" enzyme classes: kinases and proteases.

This dual approach creates a robust discovery engine, capable of identifying compounds that act through both known and unknown pathways.

Compound Library Management and Preparation

The quality of the compound library is paramount to the success of any HTS campaign.[8] A library of analogs based on the "this compound" scaffold should be synthesized with a focus on chemical diversity to explore a wide range of structure-activity relationships (SAR).

Protocol 1: Compound Library Quality Control and Plating

  • Solubilization: Dissolve each analog in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Purity Analysis: Assess the purity of each stock solution using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Compounds with purity below 95% should be flagged or excluded.

  • Integrity Check: Utilize automated imaging systems to detect compound precipitation, insufficient volume, or other artifacts in the stock plates.[9][10]

  • Master Plate Creation: Create master plates by arraying the 10 mM stock solutions into 384-well polypropylene plates. These plates should be sealed and stored at -20°C or -80°C under desiccated conditions.

  • Assay-Ready Plates: For screening, prepare assay-ready plates by diluting the master plates with the appropriate assay buffer to an intermediate concentration. Use acoustic dispensing technology for accurate, low-volume transfers to minimize DMSO concentration in the final assay, which should typically not exceed 0.5% to avoid solvent-induced artifacts.[11]

The HTS Workflow: A Dual-Pronged Approach

The overall workflow is designed to efficiently identify and validate hits from both the phenotypic and target-based screens.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Analog_Library Analog Library Synthesis & QC Assay_Ready_Plates Assay-Ready Plate Preparation Analog_Library->Assay_Ready_Plates Phenotypic_Screen High-Content Phenotypic Screen Assay_Ready_Plates->Phenotypic_Screen Target_Screen Target-Based Screens (Kinase & Protease) Assay_Ready_Plates->Target_Screen Data_Analysis Raw Data Processing & Normalization Phenotypic_Screen->Data_Analysis Target_Screen->Data_Analysis Hit_Selection Primary Hit Selection (e.g., >3σ from control) Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens & Orthogonal Assays Dose_Response->Counter_Screens SAR_Analysis Preliminary SAR Analysis Counter_Screens->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead Optimization

Caption: Overall High-Throughput Screening Workflow.

Protocol: Phenotypic Screening via High-Content Imaging

This protocol is designed to identify compounds that induce significant morphological changes in a human cell line (e.g., U2OS osteosarcoma cells, known for their flat morphology and suitability for imaging).

Protocol 2: High-Content Cellular Imaging Assay

  • Cell Plating: Seed U2OS cells into 384-well, optically clear-bottom plates at a density of 1,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Using an automated liquid handler, add 100 nL of compound from the assay-ready plates to each well, achieving a final concentration of 10 µM. Include positive controls (e.g., a cytotoxic agent like staurosporine) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with a multiplexed dye solution containing:

      • Hoechst 33342 (stains nuclei).

      • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488, stains F-actin).

      • MitoTracker Red CMXRos (stains mitochondria).

    • Wash wells three times with PBS.

  • Imaging: Acquire images using an automated high-content imaging system, capturing at least four fields per well with 10x or 20x objectives.

  • Image Analysis: Use image analysis software to segment cells and extract quantitative features for each cell, such as nuclear size and intensity, cell shape, and mitochondrial texture.[12]

  • Hit Identification: Primary hits are identified as compounds that induce a phenotypic profile significantly different from the DMSO control population, as determined by multivariate statistical analysis (e.g., Z-score of multiple parameters).[13]

Protocols: Target-Based Biochemical Assays

These assays are designed to be run in parallel to identify compounds that directly interact with specific enzyme targets. The protocols are based on robust, fluorescence-based readouts suitable for HTS.[1][14][15]

Protocol 3: Kinase Inhibitor Screening (Fluorescence Polarization)

This assay measures the inhibition of a representative tyrosine kinase (e.g., Src kinase).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme Solution: Dilute Src kinase in kinase buffer to a 2X working concentration.

    • Substrate/ATP Mix: Prepare a 2X mix of a fluorescently labeled peptide substrate and ATP in kinase buffer.

  • Assay Procedure (in 384-well plates):

    • Add 5 µL of 2X enzyme solution to each well.

    • Add 100 nL of compound (10 µM final concentration) or DMSO control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

    • Add 5 µL of a phospho-specific antibody labeled with a fluorophore.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader. A decrease in polarization indicates inhibition of the kinase.

  • Hit Identification: Primary hits are compounds that cause a decrease in signal greater than three standard deviations from the mean of the DMSO controls.

Protocol 4: Protease Inhibitor Screening (FRET-Based)

This assay measures the inhibition of a representative cysteine protease (e.g., Caspase-3).

  • Reagent Preparation:

    • Protease Buffer: Prepare a buffer containing 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

    • Enzyme Solution: Dilute active Caspase-3 in protease buffer to a 2X working concentration.

    • FRET Substrate: Prepare a 2X solution of a FRET-based peptide substrate (e.g., Ac-DEVD-AMC) in protease buffer.

  • Assay Procedure (in 384-well plates):

    • Add 10 µL of protease buffer to each well.

    • Add 100 nL of compound (10 µM final concentration) or DMSO control.

    • Add 5 µL of 2X enzyme solution and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of 2X FRET substrate.

  • Data Acquisition: Read the fluorescence intensity (Excitation/Emission ~350/450 nm) kinetically for 30-60 minutes on a plate reader. An inhibited reaction will show a lower rate of fluorescence increase.

  • Hit Identification: Primary hits are compounds that reduce the reaction rate by more than 50% compared to DMSO controls.

Data Analysis and Quality Control

Rigorous data analysis is essential for the reliable identification of hits.[13][16]

6.1. Data Normalization

Raw data from each plate should be normalized to the plate's internal controls. The percent inhibition for each compound well is calculated as:

% Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_pos) / (Mean_Signal_neg - Mean_Signal_pos))

Where pos is the positive control (e.g., potent inhibitor) and neg is the negative control (e.g., DMSO).

6.2. Assay Quality Metrics

The robustness of each assay plate must be evaluated using statistical parameters. The Z'-factor is a critical measure of assay quality, reflecting the separation between the positive and negative control signals.[17][18]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

Table 1: Interpretation of Z'-Factor Values.[18] Plates with a Z'-factor below 0.5 should be considered for re-screening.

Hit Triage and Validation Cascade

Primary hits from HTS campaigns contain a significant number of false positives. A systematic validation cascade is crucial to confirm activity and prioritize the most promising compounds.[19][20]

Hit_Validation cluster_primary Primary Hits cluster_triage Tier 1: Confirmation & Triage cluster_secondary Tier 2: Selectivity & Specificity cluster_final Validated Hits Primary_Hits Pool of Primary Hits (from Phenotypic & Target Screens) Reconfirm Activity Confirmation (Fresh solid sample) Primary_Hits->Reconfirm Dose_Response Dose-Response Assay (Calculate IC50/EC50) Reconfirm->Dose_Response Triage Computational Triage (Filter for PAINs, assess properties) Dose_Response->Triage Orthogonal Orthogonal Assay (Different detection method) Triage->Orthogonal Selectivity Selectivity Profiling (Against related targets) Orthogonal->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Selectivity->Cytotoxicity Validated_Hits Validated Hit Series for Lead Optimization Cytotoxicity->Validated_Hits

Caption: Hit Triage and Validation Cascade.

Protocol 5: Hit Confirmation and Dose-Response

  • Compound Re-acquisition: Obtain or re-synthesize fresh, pure solid samples of all primary hits.[19]

  • Confirmation: Re-test these compounds in the primary assay at the initial screening concentration to confirm activity.

  • Dose-Response: For confirmed hits, perform a 10-point, 3-fold serial dilution to generate a dose-response curve.

  • Curve Fitting: Fit the data to a four-parameter logistic model to determine the IC₅₀ (for inhibition assays) or EC₅₀ (for activation/phenotypic assays).

  • Hit Prioritization: Prioritize hits based on potency (IC₅₀/EC₅₀), maximal effect, and the quality of the curve fit (Hill slope).

Protocol 6: Orthogonal and Counter-Screens

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or readout to rule out technology-specific artifacts. For example, a kinase hit from a fluorescence polarization assay could be confirmed using a luminescence-based ADP-Glo™ assay.[21]

  • Counter-Screens: For target-based hits, perform counter-screens to assess selectivity. For instance, kinase inhibitors should be tested against a panel of related kinases. Protease inhibitors should be tested for non-specific activity, for example by using a fluorescent substrate without the enzyme present to detect compound fluorescence interference.[14]

  • Cytotoxicity Assessment: All hits, especially those from phenotypic screens, must be evaluated for general cytotoxicity using a standard cell viability assay, such as CellTiter-Glo® (Promega), which measures cellular ATP levels.[22][23] This distinguishes compounds with specific effects from those that are merely toxic.

Conclusion and Next Steps

Following this comprehensive screening and validation workflow, researchers will possess a set of validated hits with confirmed activity, established potency, and initial selectivity data. These compounds serve as the starting point for a dedicated hit-to-lead and lead optimization program.[13] The preliminary structure-activity relationship (SAR) data gathered during hit validation will be invaluable for guiding the medicinal chemistry efforts required to improve the potency, selectivity, and drug-like properties of the chemical series.

References

  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Retrieved from [Link]

  • Gjorgjieva, M., & Smalley, D. M. (2023). High throughput microscopy and single cell phenotypic image-based analysis in toxicology and drug discovery. Biochemical Pharmacology, 216, 115770. Retrieved from [Link]

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In Methods in Molecular Biology (Vol. 1573, pp. 47-60). Retrieved from [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In High-Throughput RNAi Screening (pp. 47-60). Humana Press, New York, NY. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • Rana, S., et al. (2012). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation, 17(2), 126-135. Retrieved from [Link]

  • The Wertheim UF Scripps Institute. (n.d.). Compound Management Lab. University of Florida. Retrieved from [Link]

  • Auld, D. S., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Assay and Drug Development Technologies, 13(7), 417-426. Retrieved from [Link]

  • Guha, R., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of chemical information and modeling, 52(4), 1136–1148. Retrieved from [Link]

  • Zhang, R., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR protocols, 3(4), 101736. Retrieved from [Link]

  • Auld, D. S., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Assay and Drug Development Technologies, 13(7), 417-426. Retrieved from [Link]

  • Pawlowski, N., et al. (2016). Phenotypic Profiling of High Throughput Imaging Screens with Generic Deep Convolutional Features. In Proceedings of the MVA Organization. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

  • Genedata. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]

  • Wagner, B. K., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 845-854. Retrieved from [Link]

  • Rana, S., et al. (2012). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Laboratory Automation, 17(2), 126-135. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). High-Throughput Phenotypic Screening Core. iLab Organizer. Retrieved from [Link]

  • Peterson, R. T. (2008). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Circulation research, 102(2), 158–167. Retrieved from [Link]

  • Thomas, R. S., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 131-140. Retrieved from [Link]

  • Assay Genie. (n.d.). 3D Cell Culture HTS Cell Viability Complete Assay Kit (BN01109). Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in molecular biology (Clifton, N.J.), 190, 117–127. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

  • LabKey. (2024). What is High-Throughput Screening (HTS)? Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

  • Foley, T. L., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PloS one, 8(9), e72658. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Zhang, X. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Chicago Biomedical Consortium. (n.d.). Screening Assay Development: How to avoid pitfalls. Retrieved from [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Beck, H. P., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. Scientific reports, 13(1), 748. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [https://www.researchgate.net/publication/2 Assay_Guidance_Manual]([Link] Assay_Guidance_Manual)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The synthesis of this valuable intermediate is most commonly achieved via a Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction, while robust, has several critical control points that can significantly impact the outcome. This guide addresses the most common challenges encountered during this procedure.

Troubleshooting Guide

This section is structured to directly address specific problems you may encounter in the laboratory.

Question 1: Why is my yield of this compound consistently low or non-existent?

Answer: Low yield is the most frequent issue and can almost always be traced back to a few key parameters. The root cause is often related to the inactivation of the catalyst or suboptimal reaction conditions. Let's break down the probable causes and solutions.

Possible Cause 1: Inactive Aluminum Chloride (AlCl₃) Catalyst The single most critical factor in a successful Friedel-Crafts acylation is the activity of the aluminum chloride catalyst. AlCl₃ is extremely hygroscopic and reacts violently with atmospheric moisture to become inactive aluminum hydroxide.

  • Expert Insight: Do not assume a sealed bottle of AlCl₃ is active. If the powder is clumpy or anything other than a fine, pale-yellow, free-flowing powder, its activity is compromised. In our experience, using a freshly opened bottle or a properly stored (in a desiccator) batch is paramount.

  • Troubleshooting Steps:

    • Source a new bottle of anhydrous AlCl₃.

    • Handle the catalyst under an inert atmosphere (e.g., a nitrogen or argon-filled glove bag or Schlenk line) to prevent moisture exposure during weighing and addition.[3]

Possible Cause 2: Incorrect Reagent Stoichiometry Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the "catalyst".[1] This is because the AlCl₃ not only activates the succinic anhydride but also forms a strong complex with the ketone group in the final product. This complex is not catalytically active and must be broken during the work-up.[1]

  • Expert Insight: A common mistake is using a truly "catalytic" amount (e.g., 0.1 equivalents). For this reaction, you need at least 2.0 equivalents of AlCl₃: one to activate the anhydride and one to complex with the product's carbonyl group. Using a slight excess (e.g., 2.2-2.5 equivalents) can often compensate for minor impurities or moisture.

  • Troubleshooting Steps:

    • Recalculate the molar equivalents of all your reagents.

    • Ensure a molar ratio of at least 2.0:1.0:1.0 for AlCl₃ : Succinic Anhydride : 2-Methylthiophene.

Possible Cause 3: Insufficient Reaction Temperature or Time While the initial mixing of reagents is often exothermic, the reaction may require heating to proceed to completion.

  • Expert Insight: The reaction progress should always be monitored. Thin Layer Chromatography (TLC) is an excellent tool for this. If the spot corresponding to 2-methylthiophene is still prominent after the initial exotherm subsides, the reaction has stalled.

  • Troubleshooting Steps:

    • Gently heat the reaction mixture (e.g., to 50-60 °C) after the initial exotherm has passed.

    • Increase the reaction time and monitor by TLC until the starting material is consumed.[3]

Troubleshooting Summary Table
Problem Possible Cause Recommended Action
Low / No Yield Inactive AlCl₃ (moisture exposure)Use a fresh, anhydrous bottle of AlCl₃. Handle under inert gas.[3]
Incorrect StoichiometryUse ≥ 2.0 molar equivalents of AlCl₃ relative to the limiting reagent.[1]
Insufficient Temperature/TimeGently heat the reaction and monitor progress with TLC.[3]
Impure Starting MaterialsEnsure purity of 2-methylthiophene and succinic anhydride via standard analytical methods.
Logical Troubleshooting Workflow

G start Low or No Product Yield check_catalyst Is AlCl₃ anhydrous and active? start->check_catalyst check_stoich Is AlCl₃ stoichiometry ≥ 2.0 eq? check_catalyst->check_stoich Yes remedy_catalyst Use fresh, dry AlCl₃. Handle under inert gas. check_catalyst->remedy_catalyst No check_conditions Are reaction temp/time sufficient? check_stoich->check_conditions Yes remedy_stoich Recalculate and verify molar equivalents. check_stoich->remedy_stoich No remedy_conditions Increase temperature or prolong time. Monitor via TLC. check_conditions->remedy_conditions No success Yield Improved check_conditions->success Yes remedy_catalyst->check_stoich remedy_stoich->check_conditions remedy_conditions->success

Caption: Troubleshooting logic for low product yield.

Question 2: My product is impure, showing multiple spots on TLC, and is difficult to purify. What is happening?

Answer: Impurity issues often stem from incomplete reactions or side reactions. While Friedel-Crafts acylation is generally clean and avoids the polysubstitution issues common in alkylations, other problems can arise.[4]

  • Expert Insight: The most common "impurity" is simply unreacted starting material, particularly succinic anhydride or 2-methylthiophene. Another possibility, though less common for the activated 2-methylthiophene, is the formation of a regioisomer where acylation occurs at the 4-position instead of the 5-position.

  • Troubleshooting Steps:

    • Ensure Reaction Completion: Use TLC to confirm the complete consumption of the limiting reagent before proceeding to the work-up.

    • Purification Strategy: The product is a carboxylic acid, which allows for an acid-base extraction to remove neutral impurities. However, the most effective method is typically recrystallization.

      • Recrystallization Protocol: A mixture of ethanol and water or toluene is often effective for purifying the final product.[5] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

    • Characterization: Use ¹H NMR to confirm the structure and identify impurities. The substitution pattern on the thiophene ring gives a very distinct splitting pattern for the two remaining aromatic protons.

Frequently Asked Questions (FAQs)

Question 1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

Answer: The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[6]

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the ring-opening of the anhydride to form a highly reactive acylium ion. This ion is the key electrophile.[6][7]

  • Electrophilic Attack: The electron-rich 2-methylthiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack breaks the aromaticity of the thiophene ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

  • Re-aromatization: The [AlCl₃(OH)]⁻ complex formed in the first step acts as a base, abstracting a proton from the carbon where the acyl group was added. This restores the aromaticity of the thiophene ring, yielding the aluminum-complexed product.

  • Work-up: The reaction is quenched with aqueous acid. This protonates the carboxylate and hydrolyzes the AlCl₃ complex with the ketone, liberating the final product, this compound.

G cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Re-aromatization & Work-up Succinic Anhydride Succinic Anhydride Activated Complex Activated Complex Succinic Anhydride->Activated Complex + AlCl₃ Acylium Ion Acylium Ion Activated Complex->Acylium Ion Ring Opening Sigma Complex Sigma Complex 2-Methylthiophene 2-Methylthiophene 2-Methylthiophene->Sigma Complex + Acylium Ion Product Complex Product Complex Sigma Complex->Product Complex - H⁺ Final Product Final Product Product Complex->Final Product + H₂O/H⁺

Caption: Simplified mechanism of Friedel-Crafts acylation.

Question 2: Why does acylation occur at the 2-position of 2-methylthiophene?

Answer: The regioselectivity of electrophilic substitution on thiophene is a classic example of heterocyclic chemistry principles. The attack occurs preferentially at the C2 (or C5) position because the resulting carbocation intermediate (sigma complex) is more stable. This increased stability is due to a greater number of resonance structures that can be drawn to delocalize the positive charge, including one where the charge is placed on the sulfur atom.[8] Attack at the C3 or C4 positions results in a less stable intermediate with fewer resonance contributors. The methyl group at the 5-position further activates the ring towards this substitution.

Question 3: Are there "greener" or alternative catalysts to Aluminum Chloride?

Answer: Yes, while AlCl₃ is the traditional and often most potent catalyst, it has environmental and handling drawbacks (e.g., producing large amounts of acidic waste). Research has focused on solid acid catalysts, which are often reusable and milder.

  • Zeolites: Hβ zeolite has shown excellent activity and selectivity in the acylation of thiophene, offering high conversion rates and the potential for catalyst recovery and reuse.[9][10]

  • Other Lewis Acids: Indium triflate and other metal triflates have been used as catalysts, sometimes in combination with ionic liquids, to create more environmentally friendly systems.

  • Solvent-Free Methods: Mechanochemical approaches, where reagents are ground together, have been developed for Friedel-Crafts reactions to eliminate the need for toxic solvents.[11][12]

Question 4: What is a reliable, step-by-step protocol for this synthesis?

Answer: The following protocol is a robust starting point based on established procedures for Friedel-Crafts acylations.[2][11]

Detailed Experimental Protocol

Materials & Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • 2-Methylthiophene (1.0 eq)

  • Succinic Anhydride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dry Dichloromethane (DCM) or Nitrobenzene as solvent.

  • Ice, concentrated Hydrochloric Acid (HCl), Diethyl Ether or Ethyl Acetate for work-up.

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous AlCl₃ (2.2 eq) and the chosen dry solvent to the reaction flask. Cool the suspension in an ice bath to 0-5 °C.

  • Reagent Addition: Dissolve succinic anhydride (1.0 eq) in the solvent and add it portion-wise to the AlCl₃ suspension, maintaining the temperature below 10 °C. Stir for 15-20 minutes.

  • Thiophene Addition: Add 2-methylthiophene (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A color change and evolution of HCl gas (which should be scrubbed) will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC. If necessary, gently heat the mixture to drive the reaction to completion.

  • Work-up (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.[5]

General Synthesis Workflow

G setup 1. Reaction Setup (Inert atmosphere, 0 °C) addition 2. Reagent Addition (Anhydride, then Thiophene) setup->addition reaction 3. Reaction (RT to 50 °C, Monitor by TLC) addition->reaction workup 4. Quench & Work-up (Ice/HCl, Extraction) reaction->workup purify 5. Purification (Recrystallization) workup->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid.
  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
  • ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • NIH. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. Retrieved from [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • NIH. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions in the Friedel-Crafts Acylation of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of thiophenes. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction: The Nuances of Thiophene Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings. When applied to thiophene, a critical heterocycle in pharmaceuticals and materials science, this reaction provides access to a vast array of valuable intermediates. However, the inherent reactivity and electronic nature of the thiophene ring can give rise to a unique set of side reactions and challenges. This guide addresses the most common issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity - "My acylation is producing a mixture of 2- and 3-acylthiophenes. How can I improve selectivity for the 2-position?"

A1: Understanding the Root Cause

This is the most common challenge in thiophene acylation. The high preference for acylation at the C2 (and C5) position is a direct consequence of the electronic structure of the thiophene ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, and the stability of the carbocation intermediate (the Wheland intermediate or σ-complex) dictates the regiochemical outcome.

Electrophilic attack at the C2 position results in a more stable intermediate because the positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates.[1][2] In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[1][2]

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity for the kinetically favored product, which is the 2-acylthiophene.[3] High temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-substituted product.

  • Catalyst Choice: While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to reduced selectivity and other side reactions.[4] Consider using milder Lewis acids or solid acid catalysts. Zeolites, such as Hβ, have demonstrated excellent activity and high selectivity for 2-acylation under specific conditions.[5]

  • Solvent Effects: The choice of solvent can modulate the reactivity of the catalyst and the electrophile. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred.

Visualizing Regioselectivity:

G cluster_main Friedel-Crafts Acylation of Thiophene cluster_products Products Thiophene Thiophene Intermediate2 C2 Intermediate (More Stable, 3 Resonance Structures) Thiophene->Intermediate2 Attack at C2 Intermediate3 C3 Intermediate (Less Stable, 2 Resonance Structures) Thiophene->Intermediate3 Attack at C3 Acylium Acylium Ion (R-C=O)+ Acylium->Intermediate2 Acylium->Intermediate3 Product2 2-Acylthiophene (Major Product) Intermediate2->Product2 -H+ Product3 3-Acylthiophene (Minor Product) Intermediate3->Product3 -H+

Caption: Stability of intermediates dictates regioselectivity.

Issue 2: Ring Instability - "My reaction is turning black and I'm getting low yields of the desired product. What's causing this decomposition?"

A2: The Challenge of Thiophene's Reactivity

Thiophene is an electron-rich heterocycle, which makes it highly reactive towards electrophiles. However, this reactivity can be a double-edged sword. Strong Lewis acids, particularly AlCl₃, can interact with the sulfur atom, potentially leading to ring-opening or, more commonly, polymerization (resinification).[4][6] This is often observed as the formation of intractable black tars and is a primary reason for low yields.[6]

Troubleshooting Steps:

  • Catalyst Moderation: This is the most critical factor. Move away from stoichiometric amounts of aggressive Lewis acids like AlCl₃.

    • Milder Lewis Acids: Catalysts like zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or ethylaluminum dichloride (EtAlCl₂) can be effective while minimizing decomposition.[4][7]

    • Solid Acid Catalysts: Zeolites (e.g., Hβ, C25) or clays (e.g., glauconite) are excellent alternatives that often lead to cleaner reactions and easier workup.[5][6][8]

  • Controlled Reagent Addition: Instead of adding all reagents at once, perform a slow, dropwise addition of the acylating agent or the thiophene to the catalyst slurry at a low temperature (e.g., 0 °C). This helps to control the initial exotherm and minimize localized high concentrations of reactive species.

  • Inverse Addition: In some cases, adding the Lewis acid to the solution of thiophene and acylating agent can be beneficial.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many thiophene acylations, temperatures between 0 °C and room temperature are sufficient.

Visualizing the Troubleshooting Workflow:

G start Low Yield & Tar Formation Observed q1 Are you using a strong Lewis Acid (e.g., AlCl3)? start->q1 ans1_yes Yes q1->ans1_yes Yes q2 Is the reaction temperature high? q1->q2 No sol1 Switch to Milder Catalyst: - Zeolites (Hβ) - ZnCl2, SnCl4 - Glauconite ans1_yes->sol1 ans1_no No sol1->q2 ans2_yes Yes q2->ans2_yes Yes q3 Are reagents mixed all at once? q2->q3 No sol2 Lower Reaction Temperature: - Run at 0°C to RT - Control exotherm with ice bath ans2_yes->sol2 ans2_no No sol2->q3 ans3_yes Yes q3->ans3_yes Yes end_node Improved Yield & Cleaner Reaction q3->end_node No, conditions optimized sol3 Use Slow/Inverse Addition: - Add acylating agent dropwise - Control reagent concentration ans3_yes->sol3 sol3->end_node

Caption: Troubleshooting workflow for thiophene decomposition.

Issue 3: Catalyst Deactivation - "My reaction starts well but then stalls, leading to incomplete conversion. Why is my catalyst dying?"

A3: Understanding Catalyst Inhibition and Deactivation

In Friedel-Crafts acylation, the ketone product is a Lewis base and can form a strong complex with the Lewis acid catalyst.[4] This complexation effectively removes the catalyst from the reaction cycle. This is why, for traditional Lewis acids like AlCl₃, stoichiometric or even super-stoichiometric amounts are often required.[5]

Beyond product inhibition, catalysts can be deactivated by other mechanisms:

  • Poisoning: Impurities in the starting materials, especially water, can react with and deactivate the Lewis acid.[3] Sulfur-containing impurities (ironically, other than the substrate) can poison certain catalysts.

  • Fouling/Coking: The same polymerization side reactions that cause tar formation can coat the surface of solid catalysts, blocking active sites.[3][9]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure your thiophene and acylating agent are anhydrous. Water is a potent poison for most Lewis acid catalysts.

  • Reagent Purity: Use high-purity reagents to avoid introducing other potential catalyst poisons.

  • Catalyst Loading: If using a traditional Lewis acid, ensure you are using at least a 1:1 molar ratio of catalyst to the acylating agent to account for product complexation.

  • Consider Regenerable Catalysts: Solid acid catalysts like zeolites are a significant advantage here. They are less susceptible to deactivation by product complexation and can often be recovered by filtration, washed, and calcined to restore their activity for reuse.[5]

Issue 4: Polysubstitution - "Am I at risk of adding two acyl groups to my thiophene ring?"

A4: A Common Misconception

Polysubstitution is a significant drawback in Friedel-Crafts alkylation because the added alkyl group activates the ring, making the product more reactive than the starting material.

However, in Friedel-Crafts acylation, the opposite is true. The introduced acyl group is strongly electron-withdrawing, which deactivates the aromatic ring, making the mono-acylated product significantly less nucleophilic and thus less reactive towards further acylation.[10] Therefore, polysubstitution is generally not a concern in the Friedel-Crafts acylation of thiophene under standard conditions.

While extremely rare, diacylation could potentially occur under forcing conditions, such as with a highly activated substituted thiophene and a large excess of a very reactive acylating agent and catalyst at elevated temperatures. But for most applications, this is not a side reaction that requires extensive troubleshooting.

Data & Protocols

Table 1: Comparative Performance of Catalysts in Thiophene Acylation
CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[5][7]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[7][8]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[7]
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions[7]
Aluminum Chloride (AlCl₃)Acetyl Chloride-(Varies, often lower due to side reactions)0°C to RT, DCM[11]
Zinc Chloride (ZnCl₂)Acetic Anhydride77 (conversion)-Exothermic, up to 107°C[4]
Experimental Protocols

Protocol 1: High-Selectivity Acylation using Hβ Zeolite (Solid Acid Catalyst) This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[5][7]

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[5]

  • Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.[5]

  • Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir for 2 hours.[5][7]

  • Monitoring & Work-up: Monitor the reaction progress using Gas Chromatography (GC). After the reaction is complete, allow the mixture to cool. The solid catalyst can be recovered by simple filtration for regeneration and reuse.[7] The liquid product mixture can then be purified by distillation.

Protocol 2: Acylation of a Substituted Thiophene (3-Bromothiophene) This protocol demonstrates a typical outcome for a substituted thiophene, often resulting in a mixture of isomers.[11]

  • Catalyst Suspension: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Reagent Solution: In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Addition: Add the 3-bromothiophene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer to a separatory funnel, add 1M HCl, and separate the organic layer.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers (primarily 2-acetyl-3-bromothiophene and 5-acetyl-3-bromothiophene), which can be analyzed by GC-MS and ¹H NMR to determine the product ratio. Further purification by column chromatography is required to isolate the major isomer.[11]

References

  • A Comparative Guide to Catalysts for Thiophene Acyl
  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (2025). BenchChem.
  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022). MDPI. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]

  • Technical Support Center: Catalyst Deactivation in Thiophene Chlorin
  • Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Caesar, P. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2012). ResearchGate. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Mechanism of the polymerization of thiophene. (n.d.). ResearchGate. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. [Link]

Sources

Technical Support Center: Purification of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid." This document is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this versatile keto-acid intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The synthesis of this compound, typically via a Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride, can introduce several types of impurities.[1][2] Understanding these potential contaminants is the first step toward effective purification.

  • Unreacted Starting Materials: Residual 2-methylthiophene and succinic anhydride or its hydrolyzed form, succinic acid, are common.

  • Positional Isomers: While Friedel-Crafts acylation on thiophene is highly regioselective for the 2-position, trace amounts of the 3- or 4-acylated isomers can form.[3][4] The methyl group on 2-methylthiophene further directs acylation to the 5-position, but minor isomers are still possible.

  • Di-acylated Products: Under forcing conditions, a second acylation on the thiophene ring can occur, leading to higher molecular weight impurities.

  • Products of Side Reactions: The Lewis acid catalyst (e.g., AlCl₃) can sometimes promote polymerization or degradation of the thiophene ring, resulting in dark, tarry substances.[5]

Table 1: Common Impurities and Their Characteristics

Impurity TypeStructure (Example)Key CharacteristicsRecommended Removal Method
Unreacted 2-methylthiopheneC₅H₆SVolatile, non-polar liquid.Evaporation, Acid-Base Extraction
Unreacted Succinic AcidC₄H₆O₄Polar, di-carboxylic acid.Acid-Base Extraction, Water Wash
Positional IsomerC₉H₁₀O₃SSimilar polarity to the desired product.Recrystallization, Chromatography
Tarry PolymersHigh MW mixtureDark-colored, often insoluble.Filtration, Charcoal Treatment
Q2: My crude product is a dark-colored oil or sticky solid. How can I improve its appearance and initial purity?

A2: A dark and oily crude product often indicates the presence of polymeric side products and residual catalyst complexes. An initial workup using acid-base extraction is a highly effective first-line purification strategy.[6][7][8] This technique leverages the carboxylic acid functional group, which is deprotonated by a weak base to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer.

The Causality: The desired product is a carboxylic acid. By adding a base like sodium bicarbonate (NaHCO₃), you convert the acid (R-COOH) into its water-soluble salt (R-COO⁻Na⁺).[9] Neutral impurities, such as unreacted 2-methylthiophene and polymeric materials, remain in the organic solvent. After separating the layers, re-acidification of the aqueous layer precipitates the purified carboxylic acid.[8][10]

See Protocol 1 for a detailed step-by-step guide to performing an acid-base extraction.

Q3: What is the best recrystallization solvent system for this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the structure of this compound—which has both polar (carboxylic acid, ketone) and non-polar (methyl-thiophene) regions—a mixed solvent system is often optimal.[11][12]

Recommended Solvent Systems to Screen:

  • Toluene/Heptane: Toluene will dissolve the compound when hot, and the slow addition of heptane as an anti-solvent will induce crystallization upon cooling.

  • Ethanol/Water: The compound should be soluble in hot ethanol. Water can then be added dropwise until turbidity is observed, followed by cooling.

  • Ethyl Acetate/Hexane: Similar to the toluene/heptane system, this is another effective polar/non-polar combination.

Expert Insight: Start by dissolving the crude product in a minimum amount of the more polar solvent (e.g., Toluene, Ethanol) at its boiling point. Then, add the hot non-polar anti-solvent (e.g., Heptane, Water) dropwise until the solution becomes faintly cloudy. Allow the mixture to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.

See Protocol 2 for an optimized recrystallization procedure.

Q4: I'm seeing multiple spots on my TLC plate. How do I separate them if acid-base extraction and recrystallization are insufficient?

A4: If impurities persist after initial purification steps, particularly isomers or byproducts with similar polarity, flash column chromatography is the recommended next step. The polarity of your target compound, due to the carboxylic acid, presents a specific challenge.[13][14]

The Challenge: The free carboxylic acid can interact strongly with standard silica gel, leading to significant peak tailing and poor separation.

The Solution:

  • Modify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the mobile phase (e.g., Ethyl Acetate/Hexane). This suppresses the deprotonation of your compound's carboxylic acid group, minimizing its interaction with the silica surface and resulting in sharper peaks.

  • Consider Alternative Stationary Phases: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on a polar-bonded phase (like amine-functionalized silica) can be effective.[15][16]

See Protocol 3 for a detailed flash chromatography method.

Q5: My compound seems to be degrading during purification. What precautions should I take?

A5: While the thiophene ring is relatively stable compared to other heterocycles like furan or pyrrole, it is not completely inert.[17][18][19] The electron-rich nature of the ring makes it susceptible to strong oxidizing agents or harsh acidic conditions.[18][20]

Key Precautions:

  • Avoid Strong Oxidants: Do not expose the compound to strong oxidizing agents, especially during workup.

  • Temperature Control: Avoid prolonged heating at high temperatures during recrystallization or solvent removal to prevent potential decarboxylation or degradation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (like nitrogen or argon) in a cool, dark place can prevent slow oxidative degradation.[21]

  • pH Management: During acid-base extraction, use a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide to avoid potential side reactions.[6] When re-acidifying, add the acid slowly and with cooling to control any exotherm.

Purification Workflows & Protocols

Logical Purification Workflow

This diagram illustrates a standard, logical workflow for purifying the crude product.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Analysis & Further Steps Crude Crude Product (Oil/Dark Solid) ABE Protocol 1: Acid-Base Extraction Crude->ABE Dissolve in Org. Solvent Recryst Protocol 2: Recrystallization ABE->Recryst Precipitated Solid TLC TLC/NMR Analysis Recryst->TLC Chrom Protocol 3: Column Chromatography TLC->Chrom Impurities Present Final Pure Product (>98%) TLC->Final Purity OK Chrom->TLC Analyze Fractions

Fig 1. General purification strategy for this compound.
Protocol 1: Acid-Base Extraction for Initial Cleanup

Objective: To separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent like DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 3M Hydrochloric acid (HCl)

  • Separatory funnel

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material) in the separatory funnel.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The top layer is the organic phase (containing neutral impurities), and the bottom is the aqueous phase (containing the deprotonated product).[6][7]

  • Extraction: Drain the aqueous layer into a clean flask. Add another portion of NaHCO₃ solution to the organic layer and repeat the extraction twice more to ensure all the acidic product has been transferred to the aqueous phase.

  • Re-acidification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper) and a precipitate forms.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to obtain a significantly cleaner product, ready for recrystallization.

Protocol 2: Optimized Recrystallization Procedure

Objective: To achieve high purity by removing closely related impurities.

Materials:

  • Purified solid from Protocol 1

  • Toluene

  • Heptane

  • Erlenmeyer flask

  • Hot plate with stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture to a gentle boil while stirring. Continue adding toluene in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like charcoal or polymers), perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, add heptane dropwise with stirring until the solution remains faintly turbid.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography

Objective: To separate the target compound from impurities of very similar polarity.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • TLC plates and chamber

Procedure:

  • Select Mobile Phase: Using TLC, determine a solvent system that gives the target compound an Rf value of ~0.3. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 or 60:40). Add 1% acetic acid to this mixture to improve peak shape.

  • Pack the Column: Pack the chromatography column with silica gel as a slurry in the mobile phase.

  • Load the Sample: Dissolve the compound in a minimum amount of the mobile phase (or DCM). Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Crude Product Analysis Q1 Is the product dark/oily? Start->Q1 A1_Yes Perform Acid-Base Extraction (Protocol 1) Q1->A1_Yes Yes A1_No Proceed to Recrystallization Q1->A1_No No A1_Yes->A1_No Q2 Single spot on TLC after Recrystallization? A1_No->Q2 A2_Yes Characterize Final Product (NMR, MS) Q2->A2_Yes Yes A2_No Multiple spots remain Q2->A2_No No Q3 Are impurity spots close to product spot? A2_No->Q3 A3_Yes Perform Column Chromatography (Protocol 3) Q3->A3_Yes Yes A3_No Re-evaluate Recrystallization (try new solvent system) Q3->A3_No No A3_Yes->A2_Yes A3_No->Q2

Fig 2. Decision tree for troubleshooting purification challenges.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Aakash Institute. (n.d.). Explained: Why Thiophene Is More Stable Than Pyrrole And Furan. Aakash Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Patel, R. P., Patel, P. S., & Patel, K. C. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(3), 283-294.
  • Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reinheckel, H., & Sonnek, G. (1970). Method of producing keto acids. U.S. Patent No. 3,524,877. Washington, DC: U.S.
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Sari, Y., et al. (2019). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2019(2), M1071.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(1), 229.
  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • Grafiati. (2022). Journal articles: 'Synthesis impurities'. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. As a molecule incorporating a thiophene ring, a ketone, and a carboxylic acid, its purification requires a nuanced approach to solvent selection and experimental technique. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its recrystallization.

Understanding the Molecule: Key Physicochemical Properties

Before diving into recrystallization protocols, it is crucial to understand the structural and electronic properties of this compound. The molecule possesses a thiophene ring, which imparts aromatic character, a ketone group, and a carboxylic acid moiety, both of which are capable of hydrogen bonding.[1] The calculated XLogP3 value of 1.5 indicates a balance between hydrophilicity and lipophilicity, while the topological polar surface area of 82.6 Ų suggests a significant potential for hydrogen bonding interactions.[1] These features are central to its solubility behavior and, consequently, to the selection of an appropriate recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for this compound?

There is no single "ideal" solvent, as the optimal choice depends on the impurity profile of your crude material. However, based on the functional groups present (carboxylic acid and ketone), a good starting point is to screen polar protic and polar aprotic solvents. A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[2] Therefore, solvents like acetone (for the ketone) and alcohols or water (for the carboxylic acid) are logical candidates.[2]

Q2: My compound "oils out" during cooling instead of crystallizing. What should I do?

"Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue, particularly with compounds that have relatively low melting points or when the cooling rate is too rapid.[3] Here are several strategies to address this:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before inducing further cooling with an ice bath.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt a slower cooling process.

  • Change the solvent system: Oiling out is often solvent-dependent. Try a different single solvent or a solvent mixture. For instance, if you are using a single solvent where the compound is very soluble, adding an anti-solvent can promote crystallization over oiling.

  • Scratching and Seeding: Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide nucleation sites and encourage crystal formation over oiling.[3]

Q3: How do I choose a suitable solvent pair for recrystallization?

A solvent pair consists of a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For this compound, some potential solvent pairs to investigate include:

  • Acetone / Hexane

  • Ethyl Acetate / Hexane

  • Ethanol / Water

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added back to clarify the solution, which is then allowed to cool slowly.

Q4: Can I use water as a recrystallization solvent?

Given the presence of the carboxylic acid group, water is a potential recrystallization solvent.[2] Carboxylic acids can exhibit sufficient solubility in hot water to be viable for recrystallization. However, due to the organic backbone of the molecule, its solubility in cold water is likely to be low, which is a desirable characteristic for a good recrystallization solvent. A mixture of an alcohol (like ethanol or methanol) and water is often a successful system for purifying carboxylic acids.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. The solvent is too non-polar for the compound.Select a more polar solvent. Refer to the solvent selection protocol below.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent.Boil off some of the solvent to concentrate the solution and attempt cooling again. If crystals still do not form, the solvent is likely unsuitable. Consider using a solvent pair.
Premature crystallization in the funnel during hot filtration. The solution is cooling too quickly in the funnel. The funnel is at a lower temperature than the solution.Use a stemless funnel. Preheat the funnel by placing it over the hot solvent vapors before filtration. Pour the hot solution through the filter in small portions.[3]
Colored impurities remain in the crystals. The impurity has similar solubility to the product. The impurity is adsorbed onto the crystal surface.Consider a pre-purification step like treatment with activated carbon (for colored impurities). A second recrystallization may be necessary.
Low recovery of the purified compound. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound is significantly soluble in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude this compound (approx. 20-30 mg) into several test tubes.

    • To each test tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, observing the solubility.

    • Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Swirl the flask to aid dissolution.

    • Add just enough hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Solvent Pair Recrystallization
  • Dissolution:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification:

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4 and 5 from Protocol 1.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow start Start: Crude Compound solvent_screening Solvent Screening (Single Solvents) start->solvent_screening good_solvent Good Solvent Found? (Soluble Hot, Insoluble Cold) solvent_screening->good_solvent single_solvent_recrys Perform Single Solvent Recrystallization good_solvent->single_solvent_recrys Yes solvent_pair Select Solvent Pair (Good/Poor Miscible Solvents) good_solvent->solvent_pair No oiling_out Oiling Out Occurs? single_solvent_recrys->oiling_out solvent_pair_recrys Perform Solvent Pair Recrystallization solvent_pair->solvent_pair_recrys solvent_pair_recrys->oiling_out troubleshoot_oiling Troubleshoot Oiling Out: - Slower Cooling - More Dilute Solution - Change Solvent oiling_out->troubleshoot_oiling Yes crystals_form Crystals Form? oiling_out->crystals_form No troubleshoot_oiling->single_solvent_recrys troubleshoot_no_crystals Troubleshoot No Crystals: - Concentrate Solution - Scratch Flask - Seed Crystals crystals_form->troubleshoot_no_crystals No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals->single_solvent_recrys end Pure Compound collect_crystals->end

Caption: Recrystallization workflow for this compound.

References

  • Process for the purification of thiophenes - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Method of producing keto acids - Google Patents.
  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Guide to NMR Peak Assignments for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in assigning NMR peaks for this important class of heterocyclic compounds. My aim is to provide not just procedural steps, but a deeper, field-tested understanding of why certain phenomena occur and how to strategically troubleshoot them.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a substituted thiophene shows overlapping signals in the aromatic region. How can I begin to assign the peaks?

This is a very common challenge. The chemical shifts of thiophene protons are sensitive to the electronic nature of substituents, often causing them to resonate in a narrow range.

Initial Assessment:

  • Check the Substitution Pattern: The first step is to consider the expected splitting patterns for your specific isomer.

    • 2-Substituted Thiophene: Expect three distinct signals in the aromatic region. H5 is typically the most deshielded, appearing as a doublet of doublets. H3 and H4 will also be doublets of doublets.

    • 3-Substituted Thiophene: You should also see three signals. H2 and H5 are often the most distinct, appearing as doublets, while H4 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants).[1]

    • 2,5-Disubstituted Thiophene: This symmetrical pattern will yield a single signal (a singlet) if the substituents are identical, or two doublets if they are different.

    • 2,4-Disubstituted Thiophene: Expect two doublets.

    • 3,4-Disubstituted Thiophene: Look for two doublets.

    • 2,3-Disubstituted Thiophene: Expect two doublets and a triplet.

  • Analyze Coupling Constants (J-values): The magnitude of the J-coupling between adjacent protons is highly informative.

    • J4,5 is typically the largest (3.5 - 5.5 Hz).[2]

    • J3,4 is the next largest (2.8 - 4.0 Hz).

    • J2,3 is generally the smallest of the vicinal couplings (1.0 - 3.5 Hz).

    • Long-range couplings (J2,4, J2,5, J3,5) are also present and are typically smaller (< 2.0 Hz), but can be crucial for assignments.[2][3] These small couplings are often the reason signals appear as complex multiplets rather than simple doublets or triplets.

Troubleshooting Workflow:

If the 1D spectrum is still ambiguous, it is essential to move to 2D NMR techniques.

Q2: I've run a COSY experiment, but the correlations in the aromatic region are still not definitive. What is the next logical step?

While COSY is excellent for identifying neighboring protons, its reliance on J-coupling can be limiting when signals are heavily overlapped or coupling constants are very small. The next, and often most powerful, step is to use heteronuclear correlation experiments.

Recommended 2D NMR Experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[4][5] Since ¹³C spectra are generally better resolved, this can immediately help to differentiate the proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this problem. HMBC shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[4][5] This is invaluable for assigning quaternary carbons and piecing together the entire molecular framework.

Troubleshooting Guides

Scenario 1: Distinguishing Between 2- and 3-Substituted Thiophene Isomers

A common synthetic challenge is the formation of isomeric mixtures. NMR is the most definitive way to distinguish them.[6]

Key Differentiating Features:

Feature2-Substituted Thiophene3-Substituted Thiophene
¹H NMR Pattern Three distinct multiplets.Often shows two signals further downfield (H2, H5) and one upfield (H4).[1]
¹³C NMR Shifts C2 (substituted carbon) is highly shifted. C5 is typically the most downfield unsubstituted carbon.C3 (substituted carbon) is highly shifted. C2 and C5 are the most downfield unsubstituted carbons.[1]
HMBC Correlations The substituent's protons will show a strong correlation to C2 and a weaker correlation to C3. H5 will show a correlation to C3 and C4.The substituent's protons will show strong correlations to C3 and C2/C4. H2 will show a correlation to C4. H5 will show a correlation to C3.

Experimental Protocol: Structure Confirmation using HMBC

  • Sample Preparation: Prepare a solution of your compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

  • Acquisition:

    • Use a standard HMBC pulse sequence on a spectrometer (≥300 MHz is recommended).

    • Set the spectral width in the ¹H dimension to cover 0-12 ppm and in the ¹³C dimension to cover 0-160 ppm.[6]

    • Optimize the long-range coupling delay (often denoted as d6 or similar) to match an average JCH of 7-8 Hz. This value is a good compromise for observing both ²JCH and ³JCH correlations.

  • Data Processing & Interpretation:

    • Process the 2D data using appropriate software.

    • Focus on the correlations from easily identifiable protons (e.g., a methyl group on the substituent) to the thiophene ring carbons.

    • Use these initial correlations to anchor your assignments and then systematically map out the rest of the spin system.

Diagram: HMBC Correlations for Isomer Identification

G cluster_0 2-Substituted Thiophene cluster_1 3-Substituted Thiophene S1 S C5_1 C5-H S1->C5_1 C2_1 C2-R C2_1->S1 C3_1 C3-H C3_1->C2_1 C4_1 C4-H C4_1->C3_1 C5_1->C4_1 R_H R-H R_H->C2_1 R_H->C3_1 S2 S C5_2 C5-H S2->C5_2 C2_2 C2-H C2_2->S2 C3_2 C3-R C3_2->C2_2 C4_2 C4-H C4_2->C3_2 C5_2->C4_2 R_H2 R-H R_H2->C2_2 R_H2->C3_2 R_H2->C4_2 caption Key HMBC correlations from a substituent proton (R-H) to the thiophene ring.

Caption: Key HMBC correlations from a substituent proton (R-H) to the thiophene ring.

Scenario 2: The Effect of Substituents on Chemical Shifts

Understanding how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the electronic environment of the thiophene ring is critical for predicting and assigning chemical shifts.[1][7]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups increase electron density in the ring, particularly at the ortho and para positions (C3, C5 for a 2-substituent; C2, C4, C5 for a 3-substituent). This increased shielding causes the corresponding protons and carbons to shift upfield (to lower ppm values).[8]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C(O)R): These groups decrease electron density in the ring, deshielding the nuclei. This causes the corresponding protons and carbons to shift downfield (to higher ppm values).[9]

Data Table: Typical ¹H Chemical Shift Ranges (ppm) in CDCl₃

PositionUnsubstituted ThiopheneWith EDG (e.g., 3-OCH₃)[1]With EWG (e.g., 3-Br)[1]
H2 ~7.33[10]~7.14~7.28
H3 ~7.12[10]--
H4 ~7.12[10]~6.73~7.06
H5 ~7.33[10]~6.21~7.28

Data Table: Typical ¹³C Chemical Shift Ranges (ppm) in CDCl₃

PositionUnsubstituted Thiophene[11]With EDG (e.g., 3-OCH₃)[1]With EWG (e.g., 3-Br)[1]
C2 ~125.6~121.7~122.9
C3 ~127.3~160.0~110.1
C4 ~127.3~101.4~129.0
C5 ~125.6~125.8~126.0
Scenario 3: Using NOE for Through-Space Correlations

Sometimes, through-bond correlations (COSY, HMBC) are insufficient, especially when trying to determine the conformation or spatial arrangement of substituents. In these cases, the Nuclear Overhauser Effect (NOE) is indispensable.[12][13]

The Principle: NOE detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[13] An NOE experiment (like 2D NOESY or 1D selective NOE) can reveal, for instance, a through-space interaction between a substituent's proton and a specific proton on the thiophene ring, confirming their proximity.

Workflow: Using 1D Selective NOE for Assignment

This workflow is ideal when you have a hypothesis about which protons are spatially close.

G cluster_workflow 1D Selective NOE Workflow start Identify a well-resolved proton signal to irradiate (e.g., a substituent proton) setup Set up a 1D selective NOE experiment (e.g., selnogp) start->setup Hypothesis Formation acquire Acquire the spectrum, irradiating the chosen proton setup->acquire Experiment Setup process Process the data to generate the NOE difference spectrum acquire->process Data Collection analyze Analyze the difference spectrum for positive signals (enhancements) process->analyze Interpretation confirm Correlate enhanced signals with spatially proximate protons analyze->confirm Assignment caption Workflow for a 1D selective NOE experiment.

Caption: Workflow for a 1D selective NOE experiment.

Causality Behind the Choices:

  • Why 1D Selective NOE? It is faster and often provides cleaner, more easily interpretable results than a full 2D NOESY when you are testing a specific interaction.

  • What Does a Positive Signal Mean? In the difference spectrum, a positive peak indicates that the corresponding proton is close in space to the proton that was irradiated. This provides a direct link for your structural assignment.

By systematically applying these principles and advanced NMR techniques, you can overcome even the most challenging peak assignment problems for thiophene derivatives, leading to unambiguous structural elucidation and greater confidence in your research outcomes.

References

  • Long-range Coupling in the Proton Nuclear Magnetic Resonance Spectra of Some Benzothiophen and Benzofuran Analogues. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Retrieved from [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

  • Abraham, R. J. (n.d.). Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved from [Link]

  • Page, T. F., et al. (1966). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. (2011). ResearchGate. Retrieved from [Link]

  • 1 H NMR chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

  • Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. (2010). PubMed. Retrieved from [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). CORE. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 1 H solution NMR spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]

  • Thioester supporting info 09-08-12. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (2001). National Institutes of Health. Retrieved from [Link]

  • The Nuclear Overhauser Effect. (2020). Organic Chemistry Data. Retrieved from [Link]

  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). PubMed Central. Retrieved from [Link]

  • Effect of electron donating and withdrawing groups on NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • 2D NMR A correlation map between two NMR parameters. (n.d.). Retrieved from [Link]

  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. (2004). PubMed. Retrieved from [Link]

  • Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • J-coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. Retrieved from [Link]

  • NOESY and ROESY. (2018). Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Nuclear Overhauser effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. (2001). ResearchGate. Retrieved from [Link]

  • about electron withdrawing/donating groups and NMR. (2006). Student Doctor Network Forums. Retrieved from [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

  • The Critical Role of Electron-Donating Thiophene. (2019). Amanote Research. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Acylation of 2-Methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acylation of 2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. Here, you will find a series of frequently asked questions and troubleshooting scenarios in a clear question-and-answer format, grounded in established chemical principles and supported by experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when acylating 2-methylthiophene, and why?

When acylating 2-methylthiophene, the major product is overwhelmingly the 5-acyl-2-methylthiophene. This high regioselectivity is a result of the electronic and steric effects of the methyl group on the thiophene ring.

The acylation of thiophene is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The regioselectivity is determined by the stability of the carbocation intermediate (also known as the Wheland intermediate or σ-complex) formed during the reaction.[3][4] For a substituted thiophene like 2-methylthiophene, the incoming electrophile (the acylium ion) can attack at several positions. However, attack at the C5 position (alpha to the sulfur and para to the methyl group) results in a more stable carbocation intermediate. This is because the positive charge can be delocalized through resonance involving the sulfur atom's lone pair and is further stabilized by the electron-donating effect of the methyl group.[3][4][5] Attack at other positions leads to less stable intermediates with fewer resonance structures.

Q2: What are the most common acylating agents and catalysts for the acylation of 2-methylthiophene?

The most common acylating agents are acyl chlorides (RCOCl) and acid anhydrides ((RCO)₂O).[1][6] The choice between them often depends on their commercial availability, reactivity, and the specific reaction conditions.

A variety of catalysts can be employed, ranging from traditional Lewis acids to more modern solid acid catalysts:

  • Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and frequently used catalyst.[2] However, it is highly sensitive to moisture and can lead to side reactions if not used carefully.[7][8] Other Lewis acids like tin(IV) chloride (SnCl₄) and zinc halides (e.g., ZnCl₂) have also been used effectively, with zinc halides sometimes offering a milder reaction profile.[8][9]

  • Solid Acid Catalysts: In recent years, there has been a shift towards more environmentally friendly and reusable solid acid catalysts. Zeolites, such as Hβ and modified C25, have shown excellent activity and selectivity for the acylation of thiophene, offering high conversion rates and yields of the desired 2-acylated product.[10][11][12] Tin(IV) oxide (SnO₂) nanosheets have also been reported as highly effective catalysts for regioselective acylation under solvent-free conditions.[13]

Troubleshooting Guide

Scenario 1: Low or No Conversion

Q: I am not observing any significant formation of the desired acylated product. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a Friedel-Crafts acylation of 2-methylthiophene can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion reagents Check Reagent Quality & Stoichiometry start->reagents catalyst Evaluate Catalyst Activity reagents->catalyst Reagents OK sub_reagents1 Use fresh/purified 2-methylthiophene and acylating agent. reagents->sub_reagents1 sub_reagents2 Ensure accurate molar ratios. reagents->sub_reagents2 conditions Optimize Reaction Conditions catalyst->conditions Catalyst Active sub_catalyst1 Use fresh, anhydrous Lewis acid. (e.g., AlCl₃) catalyst->sub_catalyst1 sub_catalyst2 Consider increasing catalyst loading. catalyst->sub_catalyst2 sub_catalyst3 Switch to a more robust catalyst (e.g., zeolites). catalyst->sub_catalyst3 outcome Improved Conversion conditions->outcome Conditions Optimized sub_conditions1 Adjust temperature. (Some reactions require heating) conditions->sub_conditions1 sub_conditions2 Increase reaction time and monitor by TLC or GC. conditions->sub_conditions2 sub_conditions3 Evaluate solvent choice. conditions->sub_conditions3

Caption: A stepwise workflow for troubleshooting low conversion in the acylation of 2-methylthiophene.

Detailed Explanations:

  • Reagent Quality and Stoichiometry:

    • Purity: The purity of 2-methylthiophene and the acylating agent is crucial. Impurities can react with the catalyst or interfere with the reaction.[7]

    • Anhydrous Conditions: Traditional Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation.[7] Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

    • Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions. Carefully measure all reactants.

  • Catalyst Activity:

    • Deactivation: The primary reason for catalyst inactivity is exposure to moisture. Always use a fresh, unopened container of the Lewis acid or a properly stored one.

    • Catalyst Loading: For some reactions, increasing the amount of catalyst can drive the reaction forward. However, this can also lead to more side products.

    • Alternative Catalysts: If traditional Lewis acids consistently fail, consider switching to a more robust solid acid catalyst like Hβ zeolite, which is less sensitive to moisture and can be recycled.[12]

  • Reaction Conditions:

    • Temperature: While some acylations proceed at room temperature or below, others may require heating to overcome the activation energy.[8] Conversely, excessively high temperatures can lead to decomposition and side reactions.[12]

    • Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Scenario 2: Formation of Multiple Products and Poor Regioselectivity

Q: I am observing the formation of multiple products in my reaction mixture, indicating poor regioselectivity. How can I improve the selectivity for the 5-acyl product?

While the acylation of 2-methylthiophene strongly favors the 5-position, suboptimal conditions can lead to the formation of other isomers.

Factors Influencing Regioselectivity in 2-Methylthiophene Acylation

regioselectivity center Regioselectivity (5-Acyl Product) catalyst Catalyst Choice center->catalyst Influenced by temperature Reaction Temperature center->temperature Influenced by solvent Solvent Effects center->solvent Influenced by sub_catalyst1 Milder Lewis acids (e.g., ZnBr₂, TiCl₄) can offer better selectivity. catalyst->sub_catalyst1 sub_catalyst2 Zeolites often provide high regioselectivity. catalyst->sub_catalyst2 sub_temperature Lower temperatures generally favor the kinetically controlled product, which is the 5-acyl isomer. temperature->sub_temperature sub_solvent Less polar solvents are often preferred to minimize side reactions. solvent->sub_solvent

Caption: Key factors influencing the regioselectivity of 2-methylthiophene acylation.

Troubleshooting Steps for Poor Regioselectivity:

  • Catalyst Choice:

    • Strong Lewis acids like AlCl₃ can sometimes promote isomerisation or other side reactions.[8] Consider using milder Lewis acids such as zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄), which have been shown to be effective for the C-acylation of thiophenes.[9]

    • Solid acid catalysts, particularly zeolites, are known for their shape-selective properties and can lead to very high regioselectivity for the desired product.[5][12]

  • Temperature Control:

    • Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred product, which is the 5-acylated isomer.[5] Running the reaction at 0 °C or even lower may be beneficial.

  • Solvent Effects:

    • The choice of solvent can influence the reactivity of the catalyst and the electrophile. Less polar solvents are often preferred for Friedel-Crafts reactions.[5]

Experimental Protocols & Data

Comparative Performance of Catalysts in Thiophene Acylation

The following table summarizes data from various studies on the acylation of thiophene, providing a comparison of different catalytic systems. While the substrate is unsubstituted thiophene in some cases, the trends are generally applicable to 2-methylthiophene.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[11][12]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[10][11]
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions[11][13]
Zinc Chloride (ZnCl₂)Acetic Anhydride--30°C to 95°C[8]
GlauconiteAcetic Anhydride-66Reflux, 5h[6]
Example Protocol: Acylation of 2-Methylthiophene using Acetic Anhydride and Hβ Zeolite

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene over solid acid catalysts.[11][12]

Materials:

  • 2-Methylthiophene (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Hβ Zeolite catalyst (pre-dried)

  • Round-bottom flask with condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-methylthiophene (1.0 eq) and acetic anhydride (3.0 eq).

  • Add the pre-dried Hβ Zeolite catalyst to the reaction mixture.

  • Heat the mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress using GC or TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • The liquid product mixture can be purified by distillation or column chromatography to isolate the 5-acetyl-2-methylthiophene.

Work-up and Purification:

The work-up procedure for Friedel-Crafts acylations typically involves quenching the reaction, followed by extraction and purification.

  • Quenching: For reactions using traditional Lewis acids, the reaction mixture is carefully poured onto crushed ice to decompose the catalyst-product complex.

  • Extraction: The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

By carefully considering the choice of reagents, catalyst, and reaction conditions, and by following a systematic troubleshooting approach, the acylation of 2-methylthiophene can be optimized to achieve high yields and excellent regioselectivity.

References

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE. Retrieved from [Link]

  • Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Google Patents.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-Acetyl-5-methylthiophene, 98%. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Google Patents.
  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiophene. Retrieved from [Link]

Sources

How to remove catalyst from "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" reaction

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-2026-01-12A Topic: Catalyst Removal from 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid Reaction Senior Application Scientist: Dr. Gemini

This guide provides in-depth technical assistance for researchers encountering challenges with catalyst removal during the synthesis of this compound. The information is structured in a question-and-answer format to address specific experimental issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common catalyst for this synthesis and why is its removal a critical, non-trivial step?

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride. The most common and effective catalyst for this reaction is a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) .[1][2]

The removal of AlCl₃ is not a simple filtration step due to the fundamental mechanism of the reaction. Unlike truly catalytic reactions where the catalyst is regenerated, in Friedel-Crafts acylation, the AlCl₃ forms a strong complex with the carbonyl oxygen of the newly formed ketone product.[2][3] This deactivates the product towards further acylation, which is advantageous for selectivity, but it also means that a stoichiometric amount of the catalyst is consumed and remains bound to the product.[2] Therefore, a chemical workup procedure, known as quenching, is required to break this complex and liberate the desired ketone product.[4][5]

Q2: I am experiencing a thick, unmanageable emulsion during the aqueous workup. What is causing this and how can I prevent it?

This is the most frequently encountered problem in Friedel-Crafts workups. The emulsion is caused by the formation of insoluble aluminum hydroxide (Al(OH)₃) precipitates.[6][7] This occurs if the reaction mixture is quenched with water alone or a basic solution. Aluminum chloride reacts vigorously with water in a highly exothermic process.[1][8] In neutral or near-neutral pH, this hydrolysis proceeds to form gelatinous aluminum hydroxide, which stabilizes oil-in-water emulsions, making the separation of organic and aqueous layers extremely difficult.[6][7]

Solution: The key is to perform an acidic quench . By slowly and carefully adding the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl), you can prevent the formation of insoluble hydroxides.[6][9][10]

The low pH environment ensures that the aluminum species are converted into water-soluble aqua-complexes, such as hexaaquaaluminum ions [Al(H₂O)₆]³⁺, which remain dissolved in the aqueous layer and allow for a clean phase separation.[11][12][13]

Core Protocol: Acidic Quench for AlCl₃ Removal

This protocol outlines the standard, field-proven method for quenching the reaction and removing the aluminum chloride catalyst.

Materials & Reagents:

Reagent/MaterialPurposeTypical Amount
Crushed IceTo dissipate the heat from the exothermic quench reaction.~100 g per 0.1 mol AlCl₃
Concentrated HClTo maintain a low pH and keep aluminum salts soluble.~30-50 mL per 0.1 mol AlCl₃
Dichloromethane (DCM)Extraction SolventAs required for extraction
Saturated NaHCO₃ Soln.To neutralize residual HCl in the organic layer.~50 mL
Saturated NaCl Soln. (Brine)To wash the organic layer and remove bulk water.~50 mL
Anhydrous MgSO₄ or Na₂SO₄Drying agent for the organic layer.~5-10 g
Separatory FunnelFor liquid-liquid extraction.Appropriate size
Beaker (large)For performing the quench.Sufficiently large to contain splashes

Step-by-Step Methodology:

  • Prepare the Quench Mixture: In a large beaker, prepare a slurry of crushed ice and concentrated hydrochloric acid. Place this beaker in an ice-water bath to ensure it remains cold.

  • Quench the Reaction: After confirming the reaction is complete (e.g., by TLC), allow the reaction mixture to cool to room temperature. Slowly and carefully , pour the reaction mixture into the vigorously stirred ice/HCl slurry.[6][9] The addition should be done in a dropwise manner or in a thin stream to control the exothermic reaction and the evolution of HCl gas.[8]

  • Hydrolyze the Complex: Continue stirring the mixture for 15-20 minutes. As the aluminum-ketone complex breaks down, the color of the mixture often changes from a dark orange/brown to a lighter yellow or white suspension.[4] Ensure all the ice has melted.

  • Liquid-Liquid Extraction: Transfer the entire mixture to a separatory funnel. If DCM was your reaction solvent, it will form the bottom organic layer.[4]

  • Separate Layers: Allow the layers to separate cleanly. Drain the lower organic layer into a clean flask.

  • Back-Extraction: Extract the remaining aqueous layer once more with a fresh portion of DCM (~20-30 mL) to recover any dissolved product. Combine this with the first organic extract.

  • Neutralization Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl.[9][10] Caution: This will evolve CO₂ gas. Vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution).[6][9] This helps to remove most of the dissolved water before the final drying step.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Final Steps: Gravity filter the dried solution to remove the drying agent. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude this compound, which can then be purified by recrystallization.

Visual Workflow and Chemical Logic

The following diagrams illustrate the experimental workflow for catalyst removal and the chemical principle behind the acidic quench.

G cluster_0 Post-Reaction Workup cluster_1 Waste Stream RM Reaction Mixture (Product-AlCl₃ Complex) Quench Acidic Quench (Ice + Conc. HCl) RM->Quench Slow Addition Stir Stir 15-20 min (Hydrolysis) Quench->Stir SepFunnel Transfer to Separatory Funnel Stir->SepFunnel Extract Extract with DCM SepFunnel->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Combined Organic Layers Aqueous Aqueous Layer (Soluble Al Salts + HCl) Extract->Aqueous Separate Dry Dry Organic Layer (MgSO₄) Wash->Dry Isolate Filter & Evaporate Solvent Dry->Isolate Product Crude Product Isolate->Product

Caption: Experimental workflow for catalyst removal.

G cluster_0 Quench Condition Comparison start Product-AlCl₃ Complex + Water path1 Water Only Quench (pH ~7) AlCl₃ + 3H₂O → Al(OH)₃(s) + 3HCl Result: Insoluble Precipitate, Emulsion Formation start->path1 Incorrect Method path2 path2 start->path2 Correct Method

Caption: Chemical logic of the acidic quench procedure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent Emulsion Incomplete hydrolysis or insufficient acid in the quench.Add more concentrated HCl to the separatory funnel and shake vigorously (venting often). If necessary, filter the entire mixture through a pad of Celite to break up the emulsion.
Low Product Yield 1. Incomplete extraction of the product from the aqueous layer. 2. Product is partially water-soluble due to the carboxylic acid group.1. Perform multiple extractions (3x) with the organic solvent. 2. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous phase ("salting out").
Organic Layer is Acidic after NaHCO₃ Wash Insufficient amount of bicarbonate solution was used.Repeat the wash with fresh saturated NaHCO₃ solution until CO₂ evolution ceases. Check the pH of the aqueous wash layer with litmus paper to ensure it is neutral or basic.
Product is an Oil, not a Solid Presence of impurities or residual solvent.Ensure all solvent is removed on the rotary evaporator. Attempt to purify via column chromatography or triturate the oil with a non-polar solvent like hexane to induce crystallization.

References

  • Chem-Station. (2014). Friedel-Crafts Acylation. Chem-Station Int. Ed. [Link]

  • Unacademy. (n.d.). Aluminium Chloride Reaction with Water Notes. Unacademy. [Link]

  • Clark, J. (n.d.). The interaction of aluminium chloride with water. Chemguide. [Link]

  • Allen Institute. (n.d.). The aqueous solution of AlCl₃ is acidic due to the hydrolysis of. Allen Institute. [Link]

  • Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Chemistry Stack Exchange. (2020). Why does aluminium chloride react with water in 2 different ways?[Link]

  • Bottero, J. Y., et al. (1982). Investigation of the hydrolysis of aqueous solutions of aluminum chloride. 2. Nature and structure by small-angle x-ray scattering. The Journal of Physical Chemistry, 86(18), 3667–3673. [Link]

  • The Organic Chemist. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Kosolapoff, G. M., & McCullough, J. F. (1948). The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides. Journal of the American Chemical Society, 70(8), 2595–2596. [Link]

  • ResearchGate. (2016). How could I remove iron from my reaction?[Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?[Link]

  • ResearchGate. (2014). How to completely remove iron (Fe) powder from the reaction mixture?[Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2010). Process to remove dissolved AlCl3 from ionic liquid. [Link]

  • MH Chem. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. YouTube. [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Google Patents. (n.d.). Solvent extraction of ferric chloride.
  • ResearchGate. (2017). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much?[Link]

  • Ulewicz, M., & Ulatowska, J. (2008). SEPARATION OF IRON(III) FROM CHLORIDE AQUEOUS SOLUTIONS BY SOLVENT EXTRACTION AND TRANSPORT THROUGH POLYMER INCLUSION MEMBRANE. Physicochemical Problems of Mineral Processing, 42, 197-206. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Quora. (2017). How to separate iron chloride into iron and chlorine. [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • ResearchGate. (2024). Preparation of 4,4-Bis(5-Methylthiophen-2-Yl)Pentanoic Acid from Biomass-Based Functional Molecules Using Solid Acid Catalysts. [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

  • Royal Society of Chemistry. (2021). Mechanochemical synthesis of (4S)-N-alkyl-4,5-bis-sulfooxypentanamide via a one-pot sequential aminolysis-sulfation reaction of (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO). [Link]

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). [Link]

Sources

Technical Support Center: Stabilizing Oxobutanoic Acids Against Decarboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth, field-proven insights into the challenges of working with oxobutanoic acids, particularly their inherent instability due to decarboxylation. Here, you will find scientifically grounded explanations, troubleshooting protocols, and validated methods to ensure the integrity of your compounds and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of oxobutanoic acids.

Q1: What makes certain oxobutanoic acids so unstable?

The instability is primarily a feature of β-keto acids (where the keto group is on the carbon beta to the carboxylic acid), such as 3-oxobutanoic acid (acetoacetic acid).[1][2] This specific arrangement allows the molecule to adopt a cyclic, six-membered transition state that readily eliminates carbon dioxide (CO₂), especially when heated.[2][3] In contrast, α-keto acids (e.g., 2-oxobutanoic acid) and γ-keto acids are significantly more stable as they cannot form this favorable transition state.[2]

Q2: What is the fundamental mechanism of decarboxylation in β-keto acids?

The process is a concerted, unimolecular reaction that proceeds through a cyclic transition state.[4] The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the α-carbon breaks. This releases CO₂ gas and forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product.[2][3][5] The formation and release of a stable gas like CO₂ is a strong thermodynamic driving force for the reaction.[6]

Q3: What are the primary factors that accelerate this degradation?

There are two main culprits that dramatically increase the rate of decarboxylation:

  • Heat: Even mild heating can provide the necessary activation energy for the reaction to proceed.[5] Some highly unstable β-keto acids, like acetoacetic acid itself, can decarboxylate spontaneously even at room temperature.[2]

  • Acidic pH: The decarboxylation mechanism requires the presence of the protonated carboxylic acid.[5] In acidic conditions (low pH), the equilibrium favors this protonated form, making the molecule highly susceptible to degradation.

Q4: How significantly does storage temperature impact the stability of β-keto acids?

Temperature is a critical factor. Storing sensitive β-keto acids at ultra-low temperatures is paramount for preserving their integrity over time. As shown in studies on acetoacetate, degradation is rapid at higher temperatures.

Storage TemperatureObserved StabilitySource(s)
-20°CSubstantial loss observed within one week; near-complete degradation after 40 days.[1]
-80°CSignificantly slows the degradation process, allowing for storage of several months.[1][7][8]

Q5: How does pH influence the stability of β-keto acids in solution?

The stability of β-keto acids is highly pH-dependent.[9] The decarboxylation of the protonated β-keto acid is significantly faster than that of its conjugate base, the β-keto carboxylate anion.[1] Therefore, maintaining a neutral to slightly alkaline pH keeps the molecule in its more stable, deprotonated (carboxylate) form, effectively "disarming" the cyclic mechanism.

pH RangeStabilityRationaleSource(s)
< 4.0Poor The compound is predominantly in its protonated, acid form, which is highly prone to decarboxylation.[1][10]
4.0 - 6.0Sub-optimal An equilibrium exists between the unstable acid and the more stable carboxylate. Degradation still occurs.[10]
6.0 - 7.5Optimal The compound exists primarily as the more stable carboxylate anion, minimizing the rate of decarboxylation.[1][10]
> 8.0Good The carboxylate form dominates, providing stability against decarboxylation. However, other base-catalyzed degradation pathways may become a concern for complex molecules.[10]

Visualizing the Core Problem: The Decarboxylation Pathway

To effectively troubleshoot, it is crucial to understand the mechanism you are trying to prevent. The following diagram illustrates the pathway for a generic β-keto acid.

Decarboxylation_Mechanism Mechanism of β-Keto Acid Decarboxylation cluster_0 β-Keto Acid cluster_1 Cyclic Transition State cluster_2 Products cluster_3 Final Product beta_keto_acid beta_keto_acid transition_state transition_state beta_keto_acid->transition_state Heat (Δ) enol enol transition_state->enol Decarboxylation co2 CO₂ (gas) ketone ketone enol->ketone Tautomerization

Caption: Decarboxylation proceeds via a cyclic transition state to release CO₂ and an enol.

Troubleshooting Guide

Use this section to diagnose and resolve common issues encountered during experimentation.

Issue EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
Loss of Starting Material & Appearance of Ketone Byproduct in NMR/LC-MS Thermal Decomposition: The compound is decarboxylating due to excessive heat during the reaction, workup (e.g., rotovap), or analysis.Solution: Maintain strict temperature control. Run reactions at or below room temperature if possible. Use cryo-cooling (-20°C to -78°C) for sensitive reagents. During workup, remove solvent under reduced pressure without heating. Rationale: Lowering the temperature reduces the kinetic energy of the molecules, preventing them from overcoming the activation energy barrier for decarboxylation.
Low or Inconsistent Reaction Yields Degradation in Acidic Reaction Media: The β-keto acid is degrading upon exposure to acidic reagents or byproducts generated during the reaction.Solution: If possible, switch to neutral or slightly basic reaction conditions. If acidic conditions are unavoidable, add the unstable acid last and maintain low temperatures to minimize exposure time. Use a buffered system to neutralize in-situ acid formation. Rationale: By keeping the compound in its deprotonated carboxylate form, the primary degradation pathway is inhibited.[1]
Compound Degrades During Chromatographic Purification Acidic Silica Gel: Standard silica gel is inherently acidic and can catalyze decarboxylation on the column.Solution: 1. Neutralize the Silica: Prepare a slurry of silica gel in the mobile phase containing 1-2% triethylamine or pyridine to neutralize acidic sites. 2. Use Alternative Media: Employ neutral alumina or a reverse-phase (C18) column where the conditions are less harsh. 3. Minimize Time: Do not let the compound sit on the column for extended periods. Rationale: Neutralizing the stationary phase removes the proton source required to catalyze the decarboxylation.
Inaccurate Quantification in Biological Assays pH of Buffer/Media: The aqueous buffer used for the assay is in an acidic pH range (e.g., pH < 6), causing the compound to degrade over the course of the experiment.Solution: Ensure all assay buffers are maintained in the optimal pH 6.0-7.5 range.[10] Prepare stock solutions of the acid in a neutral or slightly basic buffer. Run a stability control experiment by incubating the compound in the assay buffer and measuring its concentration over time. Rationale: Maintaining the optimal pH ensures the compound remains in its stable carboxylate form, providing accurate and reproducible assay results.

Experimental Protocols for Stabilization

The following protocols provide step-by-step guidance for handling and stabilizing oxobutanoic acids.

Protocol 1: General Handling and Storage

This protocol is foundational for preventing degradation before your experiment even begins.

  • Receipt and Aliquoting: Upon receipt, handle the solid compound in a dry, inert atmosphere (e.g., a glove box) if it is hygroscopic. Aliquot the material into several smaller, single-use vials to prevent contamination and degradation of the bulk supply from repeated freeze-thaw cycles.

  • Solid Storage: Store the aliquoted solid compound at -80°C under an inert atmosphere (e.g., argon or nitrogen).[7][8]

  • Solution Preparation:

    • Prepare stock solutions using a high-purity, anhydrous solvent (e.g., DMSO, DMF) for organic applications or a pH-controlled buffer for aqueous applications.

    • To prepare an aqueous stock, dissolve the compound in a minimal amount of organic solvent first, then slowly add it to a vortexing buffer solution (pH ~7.4) to the desired final concentration.

  • Solution Storage: Flash-freeze stock solution aliquots in liquid nitrogen and store them immediately at -80°C . Use a fresh aliquot for each experiment.

Protocol 2: Workflow for Experimental Stabilization

This workflow provides a decision-making framework for maintaining stability during a typical aqueous experiment.

Workflow start Start: Experiment with β-Keto Acid prep_sol Prepare fresh stock solution in pH 7.4 buffer start->prep_sol temp_control Maintain reaction/assay vessel on ice or in a cold block (0-4°C) prep_sol->temp_control ph_monitor Are acidic reagents being added? temp_control->ph_monitor add_buffer Use a buffered system with sufficient capacity to neutralize added acid ph_monitor->add_buffer Yes run_exp Run Experiment ph_monitor->run_exp No add_buffer->run_exp analyze Analyze samples promptly or flash-freeze at -80°C run_exp->analyze end End analyze->end

Caption: A decision workflow for handling β-keto acids in experiments.

References

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed. [Link]

  • Ignatchenko, A. V., et al. (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. ResearchGate. [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. American Chemical Society. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Kamalakkannan, S., et al. (n.d.). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. Asian Journal of Chemistry. [Link]

  • Logue, M. W., Pollack, R. M., & Vitullo, V. P. (1976). The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Journal of the American Chemical Society, 98(11), 3123-3128. [Link]

  • Organic Chemistry Help!. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids [Video]. YouTube. [Link]

  • Logue, M. W., Pollack, R. M., & Vitullo, V. P. (1975). Nature of the transition state for the decarboxylation of .beta.-keto acids. Journal of the American Chemical Society, 97(22), 6543-6544. [Link]

  • Walajtys-Rode, E., & Williamson, J. R. (1990). Regulation of oxidative decarboxylation of branched-chain 2-oxo acids in rat liver mitochondria. Archives of Biochemistry and Biophysics, 278(1), 45-51. [Link]

  • Wikipedia contributors. (n.d.). Aspartame. Wikipedia. [Link]

  • Chieffi, G. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Decarboxylation. Wikipedia. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this chemical transformation, from laboratory-scale experiments to larger-scale production. Here, we provide not just protocols, but the underlying scientific principles and practical troubleshooting advice to ensure a successful and scalable synthesis.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves the reaction of 2-methylthiophene with succinic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich thiophene ring.[2]

Due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring, the acylation occurs with high regioselectivity at the 5-position.[3] This guide will delve into the practical aspects of conducting this reaction, addressing common challenges, and providing a framework for successful scale-up.

Experimental Workflow and Mechanism

The overall workflow for the synthesis of this compound can be visualized as a three-stage process: reaction initiation, quenching, and product isolation.

Synthesis Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reagents 2-Methylthiophene + Succinic Anhydride + Solvent Catalyst_Addition Anhydrous AlCl₃ (slow addition) Reagents->Catalyst_Addition Initiation Reaction_Mixture Formation of Acylium Ion Complex Catalyst_Addition->Reaction_Mixture Exothermic Aromatic_Substitution Electrophilic Attack on Thiophene Ring Reaction_Mixture->Aromatic_Substitution Product_Complex AlCl₃-Ketone Complex Aromatic_Substitution->Product_Complex Quenching Slow addition to Ice/HCl Product_Complex->Quenching Hydrolysis Hydrolysis of AlCl₃ complexes Quenching->Hydrolysis Decomposition Phase_Separation Separation of Organic and Aqueous Layers Hydrolysis->Phase_Separation Washing Washing of Organic Layer Phase_Separation->Washing Drying Drying over Anhydrous Agent Washing->Drying Solvent_Removal Solvent Evaporation Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution. The key steps are:

  • Formation of the Acylium Ion: Succinic anhydride reacts with aluminum chloride to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich 2-methylthiophene attacks the acylium ion, preferentially at the C5 position, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the thiophene ring, restoring its aromaticity and yielding the aluminum chloride complex of the final product.

  • Hydrolysis: Aqueous work-up hydrolyzes the aluminum chloride-ketone complex to give the final product, this compound.

Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-Methylthiophene I2 Sigma Complex (Resonance Stabilized) R1->I2 + Acylium Ion R2 Succinic Anhydride I1 Acylium Ion Complex R2->I1 + AlCl₃ R3 AlCl₃ P2 Al(OH)₃ + HCl R3->P2 Aqueous Work-up I1->I2 I3 Product-AlCl₃ Complex I2->I3 - H⁺ P1 4-(5-Methylthiophen-2-yl)- 4-oxobutanoic acid I3->P1 Aqueous Work-up (H₂O/HCl)

Caption: Simplified mechanism of the Friedel-Crafts acylation for the synthesis of the target molecule.

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Methylthiophene98.1710.0 g0.1021.0
Succinic Anhydride100.0711.2 g0.1121.1
Anhydrous AlCl₃133.3429.9 g0.2242.2
Dichloromethane (DCM)-200 mL--
Ice-200 g--
Concentrated HCl-20 mL--
1 M HCl (aq)-100 mL--
Saturated NaCl (aq)-50 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (29.9 g) and dichloromethane (100 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reactants: Dissolve succinic anhydride (11.2 g) in dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, dissolve 2-methylthiophene (10.0 g) in dichloromethane (50 mL) and add it to the dropping funnel. Add the 2-methylthiophene solution dropwise to the reaction mixture over 1 hour, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with 1 M HCl (100 mL) followed by saturated sodium chloride solution (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain the pure this compound.

Troubleshooting Guide and FAQs

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Insufficient amount of catalyst.3. Low reaction temperature or insufficient reaction time.1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is thoroughly dried.2. A stoichiometric excess of AlCl₃ (at least 2 equivalents) is necessary as it complexes with both the anhydride and the product ketone.[4]3. Allow the reaction to proceed at room temperature for a sufficient duration, monitoring by TLC. Gentle heating (e.g., to reflux in DCM) can be attempted, but may increase side reactions.
Formation of a Dark, Tarry Mixture 1. Reaction temperature too high.2. Rapid addition of reagents.3. Polymerization of 2-methylthiophene.1. Maintain strict temperature control, especially during the addition of reagents.2. Add the 2-methylthiophene solution slowly and dropwise.3. Ensure an efficient quench to prevent prolonged exposure of the product to the acidic conditions.
Multiple Products Observed by TLC/NMR 1. Isomeric acylation (acylation at C3 or C4).2. Di-acylation of the thiophene ring.1. While acylation at the 5-position is strongly favored, trace amounts of other isomers can form. Lowering the reaction temperature may improve regioselectivity.[3]2. Use a slight excess of 2-methylthiophene relative to succinic anhydride to minimize di-acylation.
Difficult Product Isolation (Emulsion during work-up) 1. Formation of aluminum hydroxide precipitates.2. Incomplete hydrolysis of aluminum salts.1. Ensure the quenching solution is sufficiently acidic (use concentrated HCl in ice).2. Add the reaction mixture to the ice/HCl solution, not the other way around. Stir vigorously during quenching.
Product is an Oil and Does Not Solidify 1. Presence of impurities.2. Residual solvent.1. Attempt to purify by column chromatography on silica gel. 2. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Scale-Up Considerations

Scaling up Friedel-Crafts acylations presents significant challenges that must be addressed to ensure safety, efficiency, and product quality.

1. Thermal Management:

  • Exothermicity: The reaction of AlCl₃ with succinic anhydride and the subsequent acylation are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potential for a runaway reaction.

  • Mitigation Strategies:

    • Controlled Addition: The rate of addition of the reactants must be carefully controlled and tied to the cooling capacity of the reactor.

    • Jacketed Reactors: Use of jacketed reactors with an efficient heat transfer fluid is essential.

    • Calorimetry Studies: Perform reaction calorimetry studies on a small scale to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for safe scale-up.[5]

2. Reagent Handling and Addition:

  • AlCl₃ Addition: On a large scale, adding solid AlCl₃ to the solvent can be challenging due to its reactivity with atmospheric moisture and the exothermic nature of its dissolution. Consider using a solid-dosing system or adding the AlCl₃ in portions.

  • Quenching: The quenching process is also highly exothermic and generates large volumes of HCl gas. A robust off-gas scrubbing system is required. The quench should be performed by slowly adding the reaction mixture to a well-stirred, cooled aqueous acid solution.

3. Work-up and Purification:

  • Phase Splits: On a larger scale, phase separations can be slower and more difficult. Ensure adequate mixing and settling times.

  • Waste Management: The aqueous waste stream will be acidic and contain aluminum salts, requiring neutralization and proper disposal.

  • Recrystallization: Large-scale recrystallization requires careful selection of solvents and controlled cooling to obtain a consistent crystal form and purity.

Analytical Characterization

Ensuring the identity and purity of the final product is critical. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound.

    • ¹H NMR: Expect to see signals corresponding to the thiophene protons, the methyl group protons, and the protons of the butanoic acid chain. The coupling patterns of the thiophene protons will confirm the 2,5-substitution pattern.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons (ketone and carboxylic acid), the thiophene ring carbons, the methyl carbon, and the methylene carbons of the butanoic acid chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Retrieved from [Link]

  • Cardillo, P., et al. (2020). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • NP-MRD. (2022). Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (2009). United States Patent. Retrieved from [Link]

  • ResearchGate. (2024). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0001553). Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. Retrieved from [Link]

  • ResearchGate. (1995). Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]

  • NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • Google Patents. (n.d.). EP0601195A1 - Process for producing 2-hydroxy-4-methylthiobutanoic acid.
  • SpectraBase. (n.d.). 4-Aminobutanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4,4-Bis(5-Methylthiophen-2-Yl)Pentanoic Acid from Biomass-Based Functional Molecules Using Solid Acid Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[3][4] While this method is robust, it is not without its potential pitfalls, which can lead to the formation of various impurities that may complicate purification and impact the quality of the final product. This guide will address the identification, prevention, and removal of these common impurities.

Reaction Workflow & Potential Impurity Formation

To effectively troubleshoot, it is crucial to understand the points in the reaction workflow where impurities can arise. The following diagram illustrates the general synthetic route and highlights the stages prone to side reactions.

Synthesis_Workflow General workflow for Friedel-Crafts acylation. cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 2-Methylthiophene 2-Methylthiophene Acylium_Ion_Formation Acylium Ion Formation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Formation Electrophilic_Attack Electrophilic Attack on Thiophene Ring Acylium_Ion_Formation->Electrophilic_Attack Quenching Aqueous Quench Electrophilic_Attack->Quenching Impurities Potential Impurities Electrophilic_Attack->Impurities Extraction Extraction Quenching->Extraction Quenching->Impurities Purification Purification (e.g., Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for Friedel-Crafts acylation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both theoretical explanations and practical advice.

Q1: My reaction yield is low. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Inadequate Catalyst Activity: Anhydrous aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, leading to a stalled reaction.

    • Troubleshooting: Always use freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., a glove box or under a stream of inert gas).

  • Suboptimal Reaction Temperature: The reaction is typically exothermic, especially during the addition of AlCl₃.[3] Insufficient cooling can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.

    • Troubleshooting: Maintain the recommended reaction temperature. Use an ice bath to control the initial exotherm during catalyst addition. For some substrates, gentle heating may be required to drive the reaction to completion.[3]

  • Poor Quality Starting Materials: Impurities in 2-methylthiophene or succinic anhydride can interfere with the reaction.

    • Troubleshooting: Use high-purity starting materials. If necessary, distill 2-methylthiophene and ensure the succinic anhydride is dry.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I identify them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products. The most common impurities are unreacted starting materials and side-products of the Friedel-Crafts reaction.

Impurity Probable Cause Identification
Succinic Acid Hydrolysis of unreacted succinic anhydride during aqueous workup.More polar than the product; may streak on TLC. Can be identified by comparing with a standard or by its characteristic NMR signals.
2-Methylthiophene Incomplete reaction or use of excess starting material.Less polar than the product; will have a higher Rf value on TLC. Characteristic smell and distinct NMR signals.
Positional Isomers Acylation at a different position on the thiophene ring.While acylation at the 5-position is strongly favored, trace amounts of other isomers might form. These would have similar polarity to the desired product. HPLC and NMR are the best tools for identification.
Diacylated Product Use of a large excess of succinic anhydride and catalyst, or high reaction temperatures.Less polar than the starting keto-acid. Can be identified by mass spectrometry (higher molecular weight) and NMR (absence of one aromatic proton and additional acyl signals).

Q3: How can I effectively remove unreacted succinic acid from my product?

A3: Succinic acid is a common impurity resulting from the hydrolysis of excess succinic anhydride during workup. Due to its carboxylic acid group, it has similar solubility characteristics to the desired product, which also contains a carboxylic acid.

  • Protocol for Removal:

    • Aqueous Bicarbonate Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Both the product and succinic acid will be deprotonated and move into the aqueous layer.

    • Selective Precipitation: Carefully acidify the aqueous layer with dilute HCl. The desired product, being a larger and generally less water-soluble molecule, may precipitate out at a slightly different pH than succinic acid. This step requires careful pH control and may not be completely effective.

    • Recrystallization: A more reliable method is careful recrystallization from a suitable solvent system. Experiment with solvent mixtures like ethanol/water or toluene to find conditions where the product crystallizes out, leaving the more soluble succinic acid in the mother liquor.

Q4: I suspect I have a diacylated byproduct. How can I confirm its presence and remove it?

A4: Diacylation, while less common than in Friedel-Crafts alkylations, can occur. The most likely diacylated product would be 4,4'-(5-methylthiophene-2,4-diyl)bis(4-oxobutanoic acid).

  • Identification Protocol:

    • Mass Spectrometry: Look for a molecular ion peak corresponding to the addition of another succinoyl group (M+100).

    • NMR Spectroscopy: In the ¹H NMR spectrum, the diacylated product would show only one aromatic proton signal (a singlet) instead of the two doublets seen for the desired product. The ¹³C NMR would show additional carbonyl and aliphatic signals.

  • Removal Strategy:

    • Column Chromatography: This is the most effective method for separating the mono- and diacylated products. A silica gel column with a gradient elution of hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acids protonated and prevent streaking) is a good starting point.

Q5: The regioselectivity of my reaction seems poor, with evidence of isomers. How can I improve the selectivity for the 5-position of 2-methylthiophene?

A5: The Friedel-Crafts acylation of 2-methylthiophene is inherently highly regioselective for the 5-position. This is because the carbocation intermediate formed upon electrophilic attack at this position is better stabilized by the electron-donating methyl group and the sulfur atom of the thiophene ring. Poor selectivity is unusual but could be influenced by extreme reaction conditions.

  • Troubleshooting Poor Regioselectivity:

    • Control the Temperature: Running the reaction at very high temperatures might overcome the activation energy barrier for the formation of less stable isomers. Maintain a controlled temperature throughout the reaction.

    • Choice of Catalyst: While AlCl₃ is common, other Lewis acids could be explored. However, for this specific transformation, AlCl₃ is generally effective and selective.

    • Verify Starting Material: Ensure that your starting 2-methylthiophene is not contaminated with other isomers.

Analytical Protocols for Impurity Identification

Accurate identification of impurities is key to effective troubleshooting. Here are some recommended analytical methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can effectively separate the desired product from most impurities.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile with 0.1% trifluoroacetic acid (B).

  • Gradient: Start with a higher concentration of A and gradually increase B.

  • Detection: UV at 254 nm and 280 nm.

Expected Elution Order: Succinic acid (most polar) -> Product -> Diacylated product (least polar).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation of the product and impurities.

  • ¹H NMR of the Product:

    • Characteristic signals for the two adjacent protons on the thiophene ring (two doublets).

    • A singlet for the methyl group on the thiophene ring.

    • Two triplets for the methylene groups of the butanoic acid chain.

    • A broad singlet for the carboxylic acid proton.

  • Identifying Impurities by ¹H NMR:

    • Succinic Acid: A singlet for the two equivalent methylene groups.

    • 2-Methylthiophene: Characteristic signals in the aromatic region and a singlet for the methyl group.

    • Diacylated Product: Absence of one of the aromatic doublets.

Conclusion

The synthesis of this compound is a well-established process, but achieving high purity and yield requires careful attention to experimental details. By understanding the potential side reactions and the nature of the resulting impurities, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and resolving common issues, ultimately leading to a more efficient and successful synthesis.

References

  • Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018). Retrieved from [Link]

  • Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. (2025). BenchChem.
  • The Friedel Crafts Acylation Reaction Reaction of Anisole With... (2022). Transtutors.
  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. (n.d.). Vedantu.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Retrieved from [Link]

  • This compound. (n.d.). Vulcanchem.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. (n.d.). Zenodo.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Acylation of thiophene. (n.d.).
  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acyl
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • Synthesis and characterization of new impurities in obeticholic acid. (2025).
  • Biocatalytic Friedel‐Crafts Reactions. (n.d.). PMC - NIH.
  • FRIEDEL-CRAFT REACTION: A REVIEW. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (n.d.). MDPI.
  • Friedel-Crafts Alkyl
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology.

Sources

Technical Support Center: Alternative Catalysts for Thiophene Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiophene acylation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for utilizing alternative catalysts. Moving beyond traditional Lewis acids like aluminum chloride (AlCl₃), which often present challenges related to waste, moisture sensitivity, and harsh reaction conditions, this resource focuses on modern, recoverable, and more environmentally benign catalytic systems.[1][2]

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the chemistry of thiophene acylation and the rationale for exploring alternative catalysts.

Q1: Why does the Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favor substitution at the 2-position?

A1: The high regioselectivity for the 2-position (and the equivalent 5-position) is a direct consequence of the electronic properties of the thiophene ring.[3][4] The reaction proceeds via an electrophilic attack on the ring, forming a carbocation intermediate known as a sigma complex. The intermediate formed by attack at the 2-position is significantly more stable because the positive charge can be delocalized over three resonance structures.[3][4][5] In contrast, attack at the 3-position results in an intermediate with only two possible resonance forms.[3][4] According to the general principles of reaction kinetics, the pathway with the lower energy, more stable intermediate is favored, leading to preferential substitution at the 2-position.[3][5]

Q2: What are the primary drawbacks of using traditional Lewis acids like aluminum chloride (AlCl₃) for thiophene acylation?

A2: While effective, AlCl₃ and similar strong Lewis acids pose several significant technical and environmental problems:[1]

  • Stoichiometric Requirement: The catalyst forms a complex with the resulting ketone product, meaning it is consumed during the reaction and must be used in stoichiometric or even super-stoichiometric amounts, rather than catalytic quantities.[1]

  • Waste Generation: The work-up procedure to decompose the catalyst-product complex generates a large volume of acidic, toxic liquid waste, which is difficult and costly to dispose of.[1][2]

  • Harsh Conditions & Side Reactions: The high reactivity of these catalysts can lead to polymerization of the sensitive thiophene ring, resulting in the formation of tar-like materials and reducing the yield of the desired product.[5][6]

  • Moisture Sensitivity: Anhydrous AlCl₃ is extremely sensitive to moisture, requiring stringent handling conditions and dry reagents and solvents to maintain its catalytic activity.[1]

Q3: What are the main advantages of using solid acid catalysts, such as zeolites, as alternatives?

A3: Solid acid catalysts, particularly zeolites like Hβ and HZSM-5, have emerged as viable and advantageous alternatives to traditional Lewis acids.[1][7] Their primary benefits include:

  • Recoverability and Reusability: As heterogeneous catalysts, they can be easily separated from the reaction mixture by simple filtration, then regenerated and reused multiple times, significantly reducing waste and cost.[1][2][8]

  • Environmental Friendliness: They eliminate the need for quenching and the subsequent generation of toxic aqueous waste, leading to a greener chemical process.[7]

  • Improved Selectivity: The shape-selective properties of zeolites, dictated by their specific pore structures, can enhance selectivity towards the desired product and minimize side reactions.[1]

  • Milder Reaction Conditions: Many solid acid-catalyzed acylations can be performed under milder conditions, which helps to prevent the degradation of sensitive substrates like thiophene.[5]

Troubleshooting Guide for Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter in the lab.

Q4: My reaction is producing a low yield of the desired acylthiophene along with a significant amount of dark, tar-like material. What is happening and how can I fix it?

A4: The formation of tar or resinous polymers is a very common issue when acylating reactive heterocycles like thiophene, especially under harsh acidic conditions or at elevated temperatures.[5][6]

  • Primary Cause: Polymerization of the thiophene ring initiated by the strong acid catalyst.[5]

  • Solutions:

    • Switch to a Milder Catalyst: Replace strong Lewis acids like AlCl₃ with milder alternatives. Excellent choices include solid acid catalysts like Hβ zeolite or milder soluble Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂).[5]

    • Control the Reaction Temperature: Lowering the temperature can dramatically reduce the rate of polymerization side reactions.[5] Run systematic experiments to find the optimal temperature that balances reaction rate and yield.

    • Slow Reagent Addition: Adding the acylating agent (e.g., acetic anhydride or acetyl chloride) slowly to the mixture of thiophene and catalyst helps to control the reaction's exothermicity and prevent localized overheating, which can trigger polymerization.[5]

    • Modify the Order of Addition: When using AlCl₃, a common technique to minimize tarring is to add the catalyst to a pre-mixed, cooled solution of the thiophene and the acylating agent, rather than adding the acylating agent to a mixture of thiophene and catalyst.[5]

Q5: I am using a reusable solid acid catalyst (e.g., a zeolite), but its activity is decreasing significantly with each run. What causes this deactivation and how can I regenerate it?

A5: Catalyst deactivation is an expected phenomenon in heterogeneous catalysis. The primary causes are typically fouling or poisoning of the active sites.[9]

  • Primary Causes:

    • Fouling/Coking: Deposition of heavy organic byproducts (coke) on the catalyst surface and within its pores, blocking access to the active sites.[9]

    • Competitive Adsorption: Strong adsorption of the product, reactants, or solvent molecules onto the catalytic sites can inhibit the reaction.[1]

  • Solutions:

    • Catalyst Regeneration: The deactivated catalyst can often be regenerated. A common method for zeolites is to filter the catalyst, wash it with a suitable solvent to remove adsorbed species, dry it, and then perform calcination (heating at high temperatures, e.g., 500-600°C, in the presence of air) to burn off the deposited coke.[1][8] The specific regeneration protocol will depend on the catalyst's thermal stability.

    • Optimize Reactant Ratios: At lower molar ratios of acylating agent to thiophene, the catalyst may deactivate faster due to the competitive adsorption of reactants.[1] Systematically increasing the molar ratio (e.g., from 1:2 to 1:3 thiophene to acetic anhydride) can sometimes improve catalyst lifetime and product yield.[1]

Q6: My goal is to synthesize a 3-acylthiophene, but my reaction yields almost exclusively the 2-isomer. Is direct 3-acylation possible?

A6: Direct Friedel-Crafts acylation of unsubstituted thiophene to achieve a high yield of the 3-isomer is exceptionally difficult and generally not considered a viable synthetic route due to the strong electronic preference for attack at the 2- and 5-positions.[5] To synthesize 3-acylthiophenes, indirect strategies are required.

  • Solutions:

    • Use a Blocked Substrate: The most effective strategy is to start with a thiophene derivative where the highly reactive 2- and 5-positions are already occupied by other groups (e.g., methyl or halogen). This directs the acylation to the 3- or 4-position.[5]

    • Synthesis from a 3-Substituted Precursor: A robust and common method involves a multi-step pathway starting with a commercially available 3-substituted thiophene, such as 3-bromothiophene.[5] This precursor can be converted to the desired 3-acylthiophene through reactions like Grignard formation followed by reaction with an acyl chloride, or through metal-halogen exchange followed by acylation.

Data Presentation: Catalyst Performance Comparison

The choice of an alternative catalyst significantly impacts reaction efficiency. The table below summarizes quantitative data from various studies to facilitate catalyst selection.

Table 1: Comparative Performance of Catalysts in Thiophene Acylation

Catalyst Acylating Agent Thiophene Conversion (%) 2-Acetylthiophene Yield (%) Reaction Conditions Source(s)
Hβ Zeolite Acetic Anhydride ~99% 98.6% 60°C, 2h, Thiophene:Ac₂O = 1:3 [1][2][8]
Modified C25 Zeolite Acetic Anhydride 99.0% - 80°C, 2h, Thiophene:Ac₂O = 1:2 [2][7]
SnCl₄ Acyl Halides High High Mild conditions [10]
Phosphoric Acid (85%) Acetic Anhydride - High - [2]

| Anhydrous AlCl₃ | Acyl Halides | Variable | Variable | Often requires stoichiometric amounts; risk of tarring |[1][6] |

Key Observation: Solid acid catalysts, particularly Hβ zeolite, demonstrate exceptional activity and selectivity under relatively mild, environmentally friendly conditions, making them a superior choice over traditional Lewis acids for many applications.[2]

Experimental Protocols

A detailed, validated methodology is crucial for reproducible results. The following protocol is adapted from studies on the liquid-phase acylation of thiophene using a solid acid catalyst.[1][2]

Protocol 1: Acylation of Thiophene using Hβ Zeolite

  • Objective: To synthesize 2-acetylthiophene from thiophene and acetic anhydride using a recoverable Hβ zeolite catalyst.

  • Materials:

    • Thiophene (8.4 g, 0.1 mol)

    • Acetic Anhydride (30.6 g, 0.3 mol)

    • Hβ Zeolite catalyst (1.17 g, pre-activated by drying)

    • 50 mL round-bottomed flask

    • Condenser, thermometer, magnetic stirrer, and water bath

  • Procedure:

    • Setup: Assemble a 50 mL round-bottomed flask equipped with a magnetic stir bar, condenser, and thermometer.

    • Reagent Addition: In the flask, combine thiophene (8.4 g) and acetic anhydride (30.6 g).[2]

    • Catalyst Addition: Add 1.17 g of the pre-dried Hβ zeolite catalyst to the reaction mixture.[1]

    • Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir vigorously for 2-4 hours.[1][8]

    • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • Catalyst Recovery: Separate the solid Hβ zeolite catalyst by filtration. The recovered catalyst can be washed with a solvent (e.g., acetone), dried, and calcined for regeneration and reuse.[2][8]

    • Product Isolation: The liquid filtrate contains the product, 2-acetylthiophene, unreacted acetic anhydride, and acetic acid byproduct. The pure product can be isolated using standard purification techniques such as distillation or column chromatography.

Visualization of Workflows and Concepts

Diagrams provide a clear visual summary of complex processes and relationships.

Diagram 1: Troubleshooting Decision Tree

Troubleshooting start Problem Encountered low_yield Low Yield / Tar Formation start->low_yield Is yield low? deactivation Catalyst Deactivation start->deactivation Is activity decreasing? selectivity Poor Regioselectivity start->selectivity Isomer mixture? sol_mild_cat Switch to Milder Catalyst (e.g., Hβ Zeolite, SnCl₄) low_yield->sol_mild_cat sol_temp Lower Reaction Temperature low_yield->sol_temp sol_regen Regenerate Catalyst (Wash & Calcine) deactivation->sol_regen sol_ratio Optimize Reactant Ratio deactivation->sol_ratio sol_mild_cond Use Milder Conditions (Temp, Catalyst) selectivity->sol_mild_cond

Caption: A decision tree for troubleshooting common issues in thiophene acylation.

Diagram 2: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Catalyst (e.g., Drying) C Add Catalyst A->C B Charge Reactor with Thiophene & Acylating Agent B->C D Heat & Stir at Controlled Temperature C->D E Monitor Progress (GC/TLC) D->E F Cool Reaction Mixture E->F G Filter to Recover Catalyst F->G H Purify Liquid Product (e.g., Distillation) G->H I Regenerate Catalyst (Wash, Calcine) G->I for reuse

Caption: General experimental workflow for solid acid-catalyzed thiophene acylation.

References
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical CHEMISTRY An Indian Journal. [Link]

  • ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

  • ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry. [Link]

  • Chemcess. (2023). Acylation Of Aromatic Compounds. [Link]

  • MDPI. (2019). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • Google Patents. (1947).

Sources

Technical Support Center: Synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting for common issues encountered during the synthetic workup of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. The procedures and advice herein are tailored for researchers, chemists, and drug development professionals aiming to optimize this specific synthesis, which most commonly proceeds via a Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific, practical challenges that can arise after the initial reaction is complete. The underlying reaction scheme involves the Lewis acid-catalyzed acylation of 2-methylthiophene. The workup is critical for isolating the target keto-acid from the catalyst, unreacted starting materials, and isomeric by-products.

Q1: My reaction quench resulted in a thick, unmanageable sludge, not a clean precipitate. What happened and how can I proceed?

A1: This is a frequent issue related to the hydrolysis of the aluminum chloride (AlCl₃) catalyst complex. The formation of aluminum hydroxides and aluminates can be highly exothermic and lead to polymeric residues if not controlled.

  • Causality: The reaction mixture contains a complex of the product, AlCl₃, and the solvent (often a nitroalkane or chlorinated solvent). Pouring this mixture too quickly into water or an insufficient amount of acid/ice leads to a rapid, localized pH spike. This causes the precipitation of gelatinous aluminum hydroxide (Al(OH)₃) instead of forming the soluble hexaaquaaluminum(III) ion ([Al(H₂O)₆]³⁺) under acidic conditions.

  • Troubleshooting Protocol:

    • Control the Temperature: The primary solution is to perform the quench under strictly controlled, cold conditions. Prepare a beaker with a stirred mixture of crushed ice and concentrated hydrochloric acid (typically a 3-5 fold excess of ice by weight to the reaction mixture).

    • Slow Addition: Transfer the entire reaction mixture slowly, in a thin stream, into the vigorously stirred ice/acid slurry. This ensures rapid heat dissipation and maintains a low pH throughout the quench, preventing the formation of aluminum hydroxide precipitates.

    • Recovery from Sludge: If you have already formed a sludge, cool the entire flask in an ice bath and slowly add more cold, concentrated HCl with vigorous stirring. It may take a significant amount of time and acid to break down the aluminate complexes and fully dissolve the solids.

Q2: During the solvent extraction with ethyl acetate, I'm battling a persistent emulsion. How can I break it?

A2: Emulsion formation is common in this workup due to the amphiphilic nature of the carboxylic acid product and potential polymeric by-products acting as surfactants.

  • Expert Insight: The goal is to alter the ionic strength or polarity of the aqueous phase to disrupt the stability of the emulsion. Vigorous shaking is a primary cause; gentle but thorough inversion of the separatory funnel is often sufficient for extraction.

  • Recommended Solutions:

    • Addition of Brine: Introduce a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which helps to break the emulsion.

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or invert the separatory funnel multiple times.

    • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture is a highly effective physical method for separating the layers.

    • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break the physical suspension.

Q3: My final product is a persistent, sticky oil instead of the expected solid. How can I induce crystallization?

A3: Obtaining an oil suggests the presence of impurities that are depressing the melting point and inhibiting the formation of a crystal lattice. The most common culprits are isomeric by-products or residual solvent.

  • Underlying Chemistry: The Friedel-Crafts acylation of 2-methylthiophene can also produce the undesired 4-(5-methylthiophen-3-yl)-4-oxobutanoic acid isomer. This isomer often has a different solubility profile and can interfere with the crystallization of the desired 2,5-disubstituted product.

  • Purification & Crystallization Strategy:

    • Confirm Purity: First, acquire a ¹H NMR spectrum of the crude oil to assess the level of isomeric impurity and check for residual solvents.

    • Solvent Selection for Recrystallization: The choice of solvent is critical. Toluene is often reported as an effective solvent for recrystallizing the desired product. Alternatively, a mixed solvent system like ethanol/water or acetone/hexane can be effective.

    • Inducing Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.

      • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) dropwise to your oil while vigorously stirring. This can often "shock" the compound into precipitating as a solid, which can then be collected and properly recrystallized.

Q4: My NMR analysis confirms a mixture of isomers. Is there an effective way to separate them?

A4: Yes, separation is achievable through chemical and physical methods that exploit the differences between the isomers.

  • Fractional Crystallization: This is the most common method. The desired 2,5-isomer and the 2,4-isomer often exhibit different solubilities in specific solvents. A carefully performed recrystallization (as described in Q3) can enrich the mother liquor with one isomer while crystallizing the other. Multiple recrystallization steps may be necessary.

  • pH-Dependent Extraction: As carboxylic acids, the isomers' solubility is pH-dependent. A workup involving a basic extraction (e.g., with sodium bicarbonate solution) will move both isomers into the aqueous layer as their carboxylate salts. After separation from neutral organic impurities, the aqueous layer is acidified. The subtle differences in the pKa values of the isomers might allow for some degree of separation during the slow acidification and precipitation process, although this is less reliable than fractional crystallization.

Visualized Workflows and Protocols

Standard Workup & Purification Workflow

The following diagram outlines the standard procedure for isolating and purifying this compound following the Friedel-Crafts acylation reaction.

A 1. Reaction Mixture (Product-AlCl₃ Complex) B 2. Quench (Slowly add to HCl/Ice Slurry) A->B Control Temp! C 3. Phase Separation (Aqueous & Organic Layers) B->C D 4. Solvent Extraction (e.g., Ethyl Acetate) C->D Separate Layers E 5. Basic Wash (aq. NaHCO₃ to extract product) D->E Extract organic layer F 6. Acidification (Acidify aqueous layer with HCl) E->F Isolate aqueous layer G 7. Crude Product Isolation (Filtration or Extraction) F->G Precipitate forms H 8. Recrystallization (e.g., from Toluene) G->H I 9. Pure Crystalline Product H->I

Caption: Standard workup and purification workflow.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common workup problems.

start Problem During Workup? quench Issue at Quench Step? start->quench extract Issue During Extraction? quench->extract No sludge Yes: Thick Sludge quench->sludge Yes isolate Issue with Final Product? extract->isolate No emulsion Yes: Emulsion Forms extract->emulsion Yes oil Yes: Product is an Oil isolate->oil Yes no_issue No Issue isolate->no_issue No sludge_sol Action: Add more cold, conc. HCl with vigorous stirring. sludge->sludge_sol emulsion_sol Action: Add brine, centrifuge, or gently swirl instead of shaking. emulsion->emulsion_sol oil_sol Action: Check purity (NMR). Recrystallize from Toluene. Triturate with non-solvent. oil->oil_sol

Caption: Decision tree for troubleshooting workup issues.

Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure
  • Preparation: Prepare a quench vessel (beaker or flask) large enough to contain at least 5 times the volume of your reaction mixture. To this vessel, add crushed ice and concentrated hydrochloric acid (approx. 2:1 weight ratio of ice to acid). Place it in an ice bath on a magnetic stir plate and begin vigorous stirring.

  • Quenching: Using a dropping funnel or by pouring carefully, add the completed reaction mixture in a slow, steady stream to the stirred ice/acid slurry. Maintain the temperature of the slurry below 10 °C throughout the addition.

  • Extraction: Once the addition is complete, allow the mixture to stir until all the ice has melted and two clear layers have formed. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Product Isolation: Combine the organic extracts. Extract the combined organic layers twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Note: The product, being a carboxylic acid, will move into the basic aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer, which can now be discarded.

  • Acidification & Collection: Cool the combined basic aqueous extracts in an ice bath. Slowly and with stirring, add concentrated HCl dropwise until the pH is ~1-2 (test with pH paper). The product will precipitate as a solid.

  • Final Steps: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the crude product.

Protocol 2: Recrystallization of Crude Product
  • Solvent Selection: Place the crude, oily, or solid product in an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent, such as toluene.

  • Dissolution: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. If it does not dissolve completely, add small portions of the solvent until a clear, saturated solution is obtained at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Reference Data

For effective purification and characterization, it is useful to compare the physical properties of the desired product with potential by-products.

Compound NamePosition of Acyl GroupTypical Melting Point (°C)Solubility Notes
This compound2-position (alpha)125-128 °CSoluble in hot toluene, acetone, ethanol.
4-(5-Methylthiophen-3-yl)-4-oxobutanoic acid3-position (beta)110-114 °COften has higher solubility in non-polar solvents.

References

  • Title: Emulsion - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Friedel-Crafts acylation of 2-methylthiophene. Source: Synlett, 2005(1), 81-84. URL: [Link]

  • Title: Synthesis of 4-(5-methyl-2-thienyl)-4-oxobutanoic acid. Source: PrepChem. URL: [Link]

Validation & Comparative

A Comparative Analysis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid and 4-(thiophen-2-yl)-4-oxobutanoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Structural Modification on a Privileged Pharmacophore

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This guide provides a comparative analysis of two closely related thiophene derivatives: 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid and its parent compound, 4-(thiophen-2-yl)-4-oxobutanoic acid. The primary structural difference, a methyl group at the 5-position of the thiophene ring, serves as a focal point for understanding its influence on the compound's biological activity and metabolic stability.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, an exploration of the underlying chemical principles, and detailed experimental protocols for comparative evaluation.

Core Structural and Physicochemical Comparison

The introduction of a methyl group to the thiophene ring, while seemingly minor, can significantly alter the physicochemical properties of the molecule. These alterations, in turn, can influence its pharmacokinetic and pharmacodynamic profile.

Property4-(thiophen-2-yl)-4-oxobutanoic acidThis compound
Molecular Formula C₈H₈O₃SC₉H₁₀O₃S
Molecular Weight 184.21 g/mol 198.24 g/mol [1]
Structure A thiophene ring linked at the 2-position to a 4-oxobutanoic acid moiety.A 2-methylthiophene ring linked at the 5-position to a 4-oxobutanoic acid moiety.[1]
Predicted Lipophilicity (XLogP3) ~1.0 (estimated)1.5[1]
Topological Polar Surface Area 82.6 Ų (estimated)82.6 Ų[1]

The methyl group in this compound increases its molecular weight and is predicted to slightly increase its lipophilicity, as indicated by the higher calculated XLogP3 value.[1] This enhanced lipophilicity may influence the compound's ability to cross cellular membranes, potentially affecting its bioavailability and intracellular concentration. The topological polar surface area, a predictor of hydrogen bonding capacity, is expected to be identical for both compounds as the methyl group does not participate in hydrogen bonding.[1]

Synthesis of Target Compounds: A Friedel-Crafts Approach

The synthesis of both 4-(thiophen-2-yl)-4-oxobutanoic acid and its 5-methyl derivative can be achieved through a Friedel-Crafts acylation reaction, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general procedure for the synthesis of 4-oxo-4-(thienyl)butanoic acids.

Materials:

  • Thiophene or 2-Methylthiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane.

  • Acylium Ion Formation: Dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Electrophilic Aromatic Substitution: After the addition is complete, add thiophene or 2-methylthiophene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 4-oxo-4-(thienyl)butanoic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because aluminum chloride reacts vigorously with water, which would deactivate the catalyst.

  • Stoichiometry of AlCl₃: At least a stoichiometric amount of AlCl₃ is required because it complexes with both the carbonyl oxygen of the succinic anhydride and the ketone product. Often, a slight excess is used to drive the reaction to completion.

  • Controlled Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the Friedel-Crafts acylation and minimize the formation of side products.

  • Aqueous Acidic Workup: The addition of ice and HCl hydrolyzes the aluminum chloride complex with the ketone product, liberating the final product.

Synthesis_Workflow reagents Thiophene/2-Methylthiophene + Succinic Anhydride + Anhydrous AlCl3 reaction_mixture Stirring in Anhydrous DCM at 0°C reagents->reaction_mixture Friedel-Crafts Acylation workup Quench with Ice/HCl reaction_mixture->workup extraction Extract with DCM workup->extraction washing Wash with H2O, NaHCO3, Brine extraction->washing drying Dry over Na2SO4 washing->drying purification Purify (Recrystallization/ Column Chromatography) drying->purification product Final Product purification->product

Caption: Workflow for the synthesis of 4-oxo-4-(thienyl)butanoic acids.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

Anti-inflammatory and Cytotoxic Potential

Thiophene-containing compounds are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The introduction of substituents on the thiophene ring can significantly modulate this activity.

The Role of the Methyl Group:

  • Increased Lipophilicity: As previously mentioned, the methyl group increases the lipophilicity of the molecule. In some cases, increased lipophilicity can lead to enhanced cellular uptake and greater potency.

  • Steric Effects: The methyl group can introduce steric hindrance, which may influence how the molecule interacts with its biological target. This could either enhance or diminish activity depending on the specific binding pocket.

  • Electronic Effects: The methyl group is an electron-donating group, which can increase the electron density of the thiophene ring. This may alter the molecule's reactivity and its ability to participate in key interactions with biological macromolecules.

While specific IC50 values for direct comparison are unavailable, the general trend for many classes of biologically active compounds is that small alkyl substituents can fine-tune potency. For instance, in a series of benzothieno[2,3-c]chromen-6-one derivatives, the presence of a methyl group was found to enhance antibacterial activity.

Metabolic Stability and Potential for Toxicity

A critical consideration for thiophene-containing compounds is their metabolism by cytochrome P450 (CYP) enzymes. The thiophene ring can be oxidized to form reactive electrophilic intermediates, such as thiophene-S-oxides and epoxides, which can lead to cellular toxicity.

The presence of the methyl group at the 5-position in this compound is expected to influence its metabolic profile:

  • Blocking a Site of Metabolism: The 5-position of the thiophene ring is a potential site for oxidative metabolism. The presence of a methyl group at this position blocks this metabolic pathway, which could lead to a longer half-life and altered metabolic profile compared to the unsubstituted analog.

  • Shifting Metabolism: By blocking one metabolic route, the biotransformation of the molecule may be shunted towards other pathways, potentially leading to the formation of different metabolites with their own unique activity and toxicity profiles.

Metabolic_Pathway parent_unsub 4-(thiophen-2-yl)-4-oxobutanoic acid cyp450 Cytochrome P450 Enzymes parent_unsub->cyp450 parent_sub This compound parent_sub->cyp450 s_oxidation_unsub Thiophene-S-oxide (Reactive Intermediate) cyp450->s_oxidation_unsub S-Oxidation epoxidation_unsub Epoxide (Reactive Intermediate) cyp450->epoxidation_unsub Epoxidation c5_oxidation_unsub 5-Hydroxythiophene Metabolite cyp450->c5_oxidation_unsub C5-Hydroxylation s_oxidation_sub Thiophene-S-oxide (Reactive Intermediate) cyp450->s_oxidation_sub S-Oxidation epoxidation_sub Epoxide (Reactive Intermediate) cyp450->epoxidation_sub Epoxidation methyl_oxidation_sub 5-Hydroxymethylthiophene Metabolite cyp450->methyl_oxidation_sub Methyl Group Oxidation toxicity Potential Toxicity s_oxidation_unsub->toxicity epoxidation_unsub->toxicity s_oxidation_sub->toxicity epoxidation_sub->toxicity

Caption: Potential metabolic pathways of the two thiophene derivatives.

Experimental Protocols for Comparative Activity Assessment

To provide a direct comparison of the biological activities of these two compounds, a series of in vitro assays should be performed. The following protocols are standard methods for assessing cytotoxicity and anti-inflammatory activity.

Protocol 1: MTT Assay for Cytotoxicity

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Conclusion and Future Directions

The comparative analysis of this compound and 4-(thiophen-2-yl)-4-oxobutanoic acid highlights the significant impact of a seemingly simple structural modification. The introduction of a methyl group at the 5-position of the thiophene ring is predicted to increase lipophilicity and block a potential site of metabolism. These changes are likely to translate into differences in biological activity and pharmacokinetic properties.

While direct comparative experimental data is currently lacking, this guide provides a framework for such an investigation. The detailed synthetic and biological assay protocols offer a clear path for researchers to directly compare these two compounds and elucidate the precise structure-activity relationships. Such studies are essential for the rational design of more potent and selective thiophene-based therapeutic agents. Future research should focus on a head-to-head comparison of these compounds in a panel of relevant biological assays to quantify their relative potency and efficacy.

References

  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acyl
  • Vulcanchem. This compound.
  • Havaldar, F. H., & Patil, D. R. (2011). Synthesis and biological evaluation of some new benzothieno[2,3-c]chromen-6-one derivatives. Rasayan Journal of Chemistry, 4(4), 861-866.
  • Grienke, U., et al. (2014). A high-throughput screening-based approach to identify antifungal compounds. Methods in molecular biology (Clifton, N.J.), 1149, 485–501.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization, and in vitro anticancer evaluation of new thiophene, pyrazole, and pyridine derivatives. Medicinal Chemistry Research, 21(8), 1846-1853.
  • Vulcanchem. This compound.
  • BenchChem. Comparative Analysis of 5-Methyl-2-thiophenecarboxaldehyde in Biological Assays: A Guide for Researchers.
  • BenchChem. A Comparative Guide to the Biological Activity of Methyl 3-(thiophen-3-yl)
  • Sigma-Aldrich. 4-Oxo-4-(2-thienyl)butyric acid.
  • ResearchGate. Cytotoxicity (IC50 ± SEM, mM) of Compounds 4a -4f and 5a -5e against Selected Cancerous Cell Lines.
  • ResearchGate. IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages.
  • Science.gov. cell lines ic50: Topics by Science.gov.
  • ResearchGate. Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
  • Taylor & Francis. IC50 – Knowledge and References.
  • PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen).
  • Google Patents.
  • BenchChem. A Comparative Guide to the Biological Activity of Methyl 3-(thiophen-3-yl)
  • PubMed Central.
  • ResearchGate.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • PubMed Central.
  • PubMed Central. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Science.gov. cancer cells ic50: Topics by Science.gov.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PubMed Central. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • PubMed Central. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • Google Patents. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene...
  • ResearchGate.
  • BenchChem.
  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

A Senior Application Scientist's Guide to the Biological Activity of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiophene scaffold represents a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to a vast array of derivatives with significant biological activities.[1][2] This guide provides an in-depth comparison of the biological activities of substituted thiophene carboxylic acids, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation, ensuring a robust and reproducible assessment of this important class of molecules.

The Thiophene Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered heterocyclic structure of thiophene, containing a single sulfur atom, confers a degree of aromaticity that makes it a bioisostere of the benzene ring. This fundamental property allows thiophene derivatives to interact with a wide range of biological targets.[3][4] The carboxylic acid functional group, in particular, often serves as a key pharmacophoric element, enabling interactions with active sites of enzymes and receptors through hydrogen bonding and ionic interactions. The true versatility of this scaffold, however, lies in the diverse substitutions that can be introduced onto the thiophene ring, which modulate the molecule's physicochemical properties and ultimately dictate its biological profile.[1][2]

Comparative Analysis of Biological Activities

The biological potential of substituted thiophene carboxylic acids is broad, with significant activities reported across several therapeutic areas.[5][6] Here, we compare their performance in three key domains: antimicrobial, anti-inflammatory, and anticancer.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Thiophene carboxylic acid derivatives have shown considerable promise as a source of new antimicrobial agents.[7][8]

Structure-Activity Relationship Insights:

The antimicrobial potency of these compounds is highly dependent on the nature and position of the substituents on the thiophene ring. For instance, the introduction of bulky or hydrophobic groups can enhance antibacterial activity.[9] The conversion of the carboxylic acid to thioureides has also been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Specifically, certain thioureide derivatives of 2-thiophene carboxylic acid have demonstrated promising minimal inhibitory concentrations (MICs) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[11]

Comparative Data on Antimicrobial Activity:

Compound TypeTarget Organism(s)MIC Range (µg/mL)Reference(s)
2-Thiophene carboxylic acid thioureidesStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus niger7.8 - 500[10][11]
Benzo[b]thiophene-2-carboxylic hydrazidesMultidrug-resistant Staphylococcus aureus4 - >64[12][13]
5-bromothiophene-2-carboxylate derivativesSalmonella Typhi (XDR)3.125 - >128[14]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene carboxylic acid derivatives have been extensively investigated as anti-inflammatory agents, with many acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[15][16][17][18][19] The commercial anti-inflammatory drug Tiaprofenic acid is a notable example of a successful thiophene-based compound.[16]

Structure-Activity Relationship Insights:

The anti-inflammatory activity is often associated with the presence of specific substituents that mimic the binding of arachidonic acid to the active site of COX enzymes. The carboxylic acid group is crucial for this interaction. Furthermore, the nature of the substituents on the thiophene ring can influence the selectivity towards COX-1 versus COX-2, which is a critical consideration for minimizing gastrointestinal side effects.[16][18] The introduction of bulky and hydrophobic groups on the thiophene ring has been shown to enhance inhibitory activity.[9]

Comparative Data on Anti-inflammatory Activity:

Compound ClassTarget(s)In Vitro IC50 / In Vivo InhibitionReference(s)
3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives5-LOX/COX-1Submicromolar IC50 values[15]
Tetrasubstituted thiophene analoguesCarrageenan-induced rat paw edemaUp to 77% inhibition at 20 mg/kg[20][21]
Thiophene-3-carboxamide derivativesJNK inhibitorsPotent in vitro and in-cell activity[22]
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The thiophene scaffold is a recurring motif in the development of novel anticancer agents.[1][2][3] Thiophene carboxylic acid derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.[1][3]

Structure-Activity Relationship Insights:

The anticancer activity of thiophene derivatives is highly tunable based on the substitution pattern. For example, the introduction of a bromine atom and an imide or amide group on a thiophene carboxamide core has been shown to result in compounds with significant antiproliferative effects against melanoma, colorectal cancer, and breast cancer cell lines.[23] The nature and position of substituents can influence the binding to various cancer-specific protein targets.[1][3]

Comparative Data on Anticancer Activity:

Compound TypeCell Line(s)IC50 (µg/mL)Reference(s)
Fused thiophene derivativesHeLa, HepG212.61 - 33.42[24]
2,3-fused thiophene scaffoldsHepG2, SMMC-7721Cell viability of 18-98% at 30 µg/mL[25]
Thiophene carboxamide derivatives with bromine and imide/amide groupsA375, HT-29, MCF-7Not specified, but potent antiproliferative effects reported[23]

Experimental Protocols for Biological Evaluation

To ensure the validity and reproducibility of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the key biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against bacterial and fungal strains.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solution of test compound in DMSO D Perform serial two-fold dilutions of the compound in a 96-well plate A->D B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) E Inoculate each well with the standardized microbial suspension B->E C Prepare appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) C->D D->E F Include positive (microbe only) and negative (broth only) controls E->F G Incubate plates at the appropriate temperature and duration (e.g., 37°C for 18-24h for bacteria) F->G H Visually inspect for turbidity or use a plate reader to measure absorbance G->H I Determine MIC as the lowest concentration with no visible growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Steps:

  • Preparation of Test Compounds: Dissolve the substituted thiophene carboxylic acid derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the microbial strains (bacterial or fungal) on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.

  • Broth Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Protocol 2: Carrageenan-Induced Rat Paw Edema Assay for In-Vivo Anti-inflammatory Activity

This protocol is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.[20][21][26]

Edema_Workflow A Acclimatize animals (e.g., Wistar rats) and fast overnight B Administer test compound or vehicle (control) or standard drug (e.g., Ibuprofen) orally or intraperitoneally A->B C After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw B->C D Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection C->D E Calculate the percentage inhibition of edema for each group compared to the control group D->E

Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

Detailed Steps:

  • Animal Handling: Use healthy adult rats, fasted overnight with free access to water.

  • Compound Administration: Administer the test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., ibuprofen) to different groups of animals.

  • Induction of Edema: After a specific period (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[20][21][26]

Protocol 3: MTT Assay for In-Vitro Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[25]

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_readout MTT Assay & Analysis A Culture cancer cell lines in appropriate medium B Seed cells into a 96-well plate at a specific density and allow to adhere overnight A->B C Treat cells with various concentrations of the test compound B->C E After incubation (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate C->E D Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) D->C F Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals E->F G Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader F->G H Calculate cell viability and determine the IC50 value G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the substituted thiophene carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[25]

Conclusion

Substituted thiophene carboxylic acids represent a highly versatile and promising class of compounds in medicinal chemistry. Their biological activity can be finely tuned through targeted chemical modifications, leading to potent antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships highlighted in this guide, along with the provided standardized protocols, offer a solid foundation for researchers to design, synthesize, and evaluate novel thiophene derivatives with enhanced therapeutic potential. The continued exploration of this privileged scaffold is certain to yield new and effective treatments for a wide range of diseases.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.).
  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid deriv
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.).
  • Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. (n.d.). PubMed.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Semantic Scholar.
  • Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. (2010). Journal of Medicinal Chemistry.
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.).
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed.
  • Synthesis, Properties, and Biological Applications of Thiophene. (2024). Royal Society of Chemistry.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research.
  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed.
  • Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. (n.d.). Taylor & Francis Online.
  • Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online.
  • Structure–activity relationship (SAR)
  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. (n.d.).
  • Biological Diversity of Thiophene: A Review. (n.d.).
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). Semantic Scholar.
  • Tetra substituted thiophenes as anti-inflammatory agents: Exploitation of analogue-based drug design. (n.d.).
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.).
  • Biological Activity in Compounds Possessing Thiophen Rings. (n.d.).
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2][3] Its bio-isosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutics.[1] This guide delves into the structure-activity relationship (SAR) of analogs based on the "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" core. We will explore how subtle molecular modifications can profoundly impact biological activity, providing a comparative analysis supported by experimental data and detailed protocols for researchers in drug discovery.

The parent compound, this compound, possesses a reactive framework consisting of an electron-rich 5-methylthiophene ring, a ketone, and a carboxylic acid moiety.[4] These functional groups offer multiple points for chemical modification, allowing for a systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Points of Modification

The fundamental structure of this compound provides a template for analog design. The key regions for modification to probe the SAR are the thiophene ring, the butanoic acid chain, and the terminal carboxylic acid.

Caption: Core scaffold of this compound and key modification points.

Comparative Analysis of Analog Activity

While direct SAR studies on this compound are limited in publicly available literature, we can infer the SAR by examining related thiophene-containing compounds with reported biological activities. For this guide, we will focus on anticancer and enzyme inhibitory activities, as these are common therapeutic targets for thiophene derivatives.[2][5][6]

Anticancer Activity

Thiophene derivatives have shown considerable promise as anticancer agents.[5] The National Cancer Institute (NCI) has screened numerous thiophene-containing compounds against a panel of 60 human cancer cell lines.[7] A hypothetical comparison based on common structural motifs found in active anticancer thiophenes is presented below.

Analog Modification Hypothetical Target Key SAR Observation
Parent Compound This compoundBaselineThe carboxylic acid offers a potential interaction point with biological targets.
Analog A Amide formation at the carboxylic acidTubulin Polymerization InhibitorConversion of the carboxylic acid to an amide can enhance cell permeability and introduce new hydrogen bonding interactions.
Analog B Introduction of a substituted phenyl ring on the butanoic acid chainKinase InhibitorThe addition of an aromatic ring can facilitate π-π stacking interactions within the ATP-binding pocket of kinases.
Analog C Replacement of the 5-methyl group with a halogen (e.g., Cl, Br)Topoisomerase InhibitorHalogen substitution can alter the electronic properties of the thiophene ring, potentially enhancing interactions with DNA or associated enzymes.
Enzyme Inhibition

Thiophene derivatives are also known to be effective enzyme inhibitors, targeting enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterase (AChE).[6][8][9]

Analog Modification Target Enzyme Key SAR Observation
Parent Compound This compoundCOX/LOXThe carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[6]
Analog D Esterification of the carboxylic acidAcetylcholinesterase (AChE)Esterification can improve blood-brain barrier penetration for CNS targets like AChE.
Analog E Cyclization of the butanoic acid chain to form a heterocyclic ringVariousA more rigid, cyclized structure can improve binding affinity and selectivity for the target enzyme by reducing conformational flexibility.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the anticancer and enzyme inhibitory activities of novel analogs.

Protocol 1: In Vitro Anticancer Activity Screening

This protocol outlines a cell viability assay to determine the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom white plates

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[10]

anticancer_workflow cluster_workflow Anticancer Screening Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Assay Add CellTiter-Glo® Reagent Incubate2->Assay Read Measure Luminescence Assay->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for in vitro anticancer activity screening.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for an enzymatic activity inhibition assay, which can be adapted for specific enzymes like COX or AChE.[11][12]

Objective: To determine the IC50 and inhibition constant (Ki) of the test compounds against a target enzyme.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Assay buffer

  • 96-well microplate

  • Test compounds dissolved in DMSO

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the enzyme at a fixed concentration, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform further experiments by varying the substrate concentration.[13]

enzyme_inhibition_workflow cluster_workflow Enzyme Inhibition Assay Workflow Prepare Prepare Enzyme-Inhibitor Mixture Preincubate Pre-incubate Prepare->Preincubate Initiate Add Substrate Preincubate->Initiate Measure Kinetic Measurement Initiate->Measure Analyze Calculate IC50 and Ki Measure->Analyze

Sources

Navigating the Thiophene Challenge: A Comparative Guide to Bioisosteric Replacements in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the thiophene ring has been a cornerstone in medicinal chemistry, valued for its ability to mimic a phenyl ring while often improving physicochemical properties and target engagement.[1][2] However, this privileged scaffold is not without its liabilities. The propensity of the thiophene ring to undergo metabolic activation into reactive, and potentially toxic, intermediates presents a significant challenge in drug development.[3][4] This guide provides a comprehensive comparison of common bioisosteric replacements for the thiophene ring, offering a data-driven framework for researchers to mitigate metabolic risks while preserving or enhancing pharmacological activity.

The Thiophene Dilemma: Balancing Potency and Safety

The utility of the thiophene ring stems from its electronic and steric similarity to benzene, often leading to comparable or improved biological activity.[5] Thiophene's sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions.[6] Unfortunately, the very features that make it a valuable pharmacophore also contribute to its primary drawback: metabolism-mediated toxicity.

Cytochrome P450 (CYP450) enzymes can oxidize the thiophene ring through two main pathways: S-oxidation to form thiophene S-oxides, and epoxidation across the double bonds to form thiophene epoxides.[3] Both pathways can generate electrophilic reactive metabolites that can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to drug-induced toxicities such as hepatotoxicity and nephrotoxicity.[4] Prominent examples of drugs withdrawn from the market or carrying warnings due to thiophene-related toxicity, such as tienilic acid, underscore the need for effective bioisosteric replacement strategies.[3]

Thiophene Thiophene-Containing Drug CYP450 CYP450 Metabolism Thiophene->CYP450 S_Oxidation S-Oxidation CYP450->S_Oxidation Epoxidation Epoxidation CYP450->Epoxidation Reactive_Metabolites Reactive Metabolites (Thiophene S-oxides, Epoxides) S_Oxidation->Reactive_Metabolites Epoxidation->Reactive_Metabolites Covalent_Binding Covalent Binding to Cellular Macromolecules Reactive_Metabolites->Covalent_Binding Toxicity Potential Toxicity (Hepatotoxicity, Nephrotoxicity) Covalent_Binding->Toxicity

Metabolic activation pathway of thiophene leading to potential toxicity.

A Comparative Analysis of Key Bioisosteres

The goal of bioisosteric replacement is to retain the desired pharmacological activity of a parent molecule while improving its disposition. Here, we compare several common five-membered heterocyclic rings—furan, pyrrole, thiazole, and oxazole—as bioisosteres for thiophene, alongside the classic benzene ring.

Physicochemical Properties

The choice of a bioisostere can significantly alter a compound's physicochemical properties, impacting its solubility, permeability, and metabolic stability.

PropertyThiopheneBenzeneFuranPyrroleThiazoleOxazole
Aromaticity Order Benzene > Thiophene > Pyrrole > FuranHighestFuran < Pyrrole < Thiophene < BenzeneFuran < Pyrrole < Thiophene < BenzeneLower than ThiopheneLower than Thiazole
Reactivity (Electrophilic Substitution) Benzene < Thiophene < Furan < PyrroleLowestPyrrole > Furan > Thiophene > BenzeneHighestLower than ThiopheneLower than Thiazole
Hydrogen Bond Acceptor? WeakNoYes (Oxygen)No (N-H is a donor)Yes (Nitrogen)Yes (Nitrogen & Oxygen)
Metabolic Stability Variable, prone to oxidationGenerally more stableGenerally less stableVariableGenerally more stableGenerally more stable
Toxicity Concern Formation of reactive metabolitesCan form arene oxidesCan form reactive α,β-unsaturated dialdehydesCan form reactive metabolitesGenerally lowerGenerally lower

This table presents generalized trends. Actual properties are highly dependent on the specific molecular context and substitution patterns.[6][7]

Benzene: The Archetypal Isostere

Replacing thiophene with a benzene ring is a common strategy to mitigate metabolic risks associated with the sulfur atom.

  • Advantages: Generally more metabolically stable and less prone to the specific metabolic activation pathways of thiophene.[5]

  • Disadvantages: Can increase lipophilicity, potentially leading to decreased solubility and increased off-target effects. Benzene rings themselves can be metabolized to form reactive arene oxides.

  • Case Insight: In the development of GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of a benzene ring with a thiophene ring was well-tolerated, and in some cases, led to increased affinity, suggesting that the reverse strategy could be viable to improve metabolic stability without a significant loss of potency.[8]

Furan: An Oxygen-Containing Alternative

Furan, with its oxygen heteroatom, offers a more polar alternative to thiophene.

  • Advantages: The oxygen atom can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with the biological target.[7]

  • Disadvantages: Furan is generally less aromatic and more reactive than thiophene, which can lead to lower metabolic stability.[6] It can also be metabolized by CYP450 enzymes to form reactive and toxic α,β-unsaturated dialdehydes.[7]

  • Comparative Data: While direct comparative metabolic stability data is scarce, the lower aromaticity of furan suggests it is more susceptible to metabolic degradation than thiophene.[6] In some anticancer assays, furan analogs have shown comparable or slightly better cytotoxicity than their thiophene counterparts, indicating that the choice is highly context-dependent.[9]

Pyrrole: The Nitrogen-Containing Counterpart

Pyrrole introduces a nitrogen atom, offering a unique hydrogen-bonding profile.

  • Advantages: The N-H group can act as a hydrogen bond donor, providing a different interaction pattern compared to thiophene's sulfur.

  • Disadvantages: Pyrrole is the most reactive of the common five-membered heterocycles towards electrophilic substitution, which can translate to metabolic instability.[6] Like thiophene and furan, it can also be metabolized to reactive intermediates.

  • Comparative Data: The order of reactivity (Pyrrole > Furan > Thiophene) suggests that pyrrole may be the most metabolically labile of the three, although this is highly dependent on the overall molecular structure.[5]

Thiazole and Oxazole: Introducing a Second Heteroatom

The incorporation of a nitrogen atom in thiazole and oxazole offers a promising strategy to mitigate the metabolic liabilities of thiophene.

  • Advantages: The nitrogen atom acts as a "metabolic block," reducing the electron density of the ring and making it less susceptible to oxidative metabolism by CYP450 enzymes. This generally leads to improved metabolic stability and reduced potential for reactive metabolite formation.[10] The nitrogen also provides an additional point for hydrogen bonding.

  • Disadvantages: The introduction of a nitrogen atom can alter the overall geometry and electronic distribution of the molecule, which may impact target binding.

  • Comparative Data: In a series of JNK inhibitors, replacement of a thiophene ring with a thiazole ring was explored to improve CNS drug-like properties.[1] While specific metabolic stability data for the matched pair was not provided in the abstract, the progression of the thiazole series suggests a favorable outcome. In another study on anticancer agents, a thiazole derivative showed potent cytotoxicity against the HepG-2 cell line, with an IC50 value of 1.2 µM, which was comparable to the standard drug doxorubicin (IC50 = 1.1 µM).[10] This highlights the potential of thiazole as a pharmacologically active and potentially safer bioisostere.

G cluster_thiophene Thiophene Core cluster_bioisosteres Bioisosteric Replacements Thiophene Thiophene Benzene Benzene Thiophene->Benzene Improves Metabolic Stability (General) Furan Furan Thiophene->Furan Increases Polarity (Potential H-bonding) Pyrrole Pyrrole Thiophene->Pyrrole H-bond Donor (Potential for Instability) Thiazole Thiazole Thiophene->Thiazole Improves Metabolic Stability (Metabolic Block) Oxazole Oxazole Thiophene->Oxazole Improves Metabolic Stability (Metabolic Block)

Decision-making framework for thiophene bioisosteric replacement.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal bioisosteric replacement, a series of in vitro assays should be conducted in parallel.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides a measure of a compound's susceptibility to metabolism by phase I enzymes, primarily CYP450s.

Principle: The test compound is incubated with liver microsomes and a cofactor regenerating system (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol:

  • Prepare Solutions:

    • Test compounds and positive controls (e.g., a rapidly metabolized compound and a stable compound) stock solutions in DMSO (10 mM).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Liver microsomes (human, rat, or mouse) suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsome suspension, and test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

Cytotoxicity Assay (MTT or LDH Release)

These assays assess the potential of a compound to cause cell death.

Principle (MTT Assay): Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity assessment) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

start Start with Thiophene and Bioisostere Analogs met_stability In Vitro Metabolic Stability Assay start->met_stability cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity solubility Aqueous Solubility Assay start->solubility data_analysis Comparative Data Analysis (t½, IC50, Solubility) met_stability->data_analysis cytotoxicity->data_analysis solubility->data_analysis decision Select Optimal Bioisostere data_analysis->decision

Workflow for the comparative experimental evaluation of bioisosteres.

Conclusion

The replacement of a thiophene ring is a critical strategy to mitigate the risk of metabolism-based toxicity in drug discovery. While benzene, furan, and pyrrole offer alternative scaffolds, they come with their own set of potential liabilities. Emerging evidence suggests that nitrogen-containing five-membered heterocycles, such as thiazole and oxazole, represent a particularly promising avenue for thiophene bioisosterism. The introduction of a nitrogen atom can act as a "metabolic block," enhancing metabolic stability and reducing the formation of reactive intermediates.

Ultimately, the choice of the optimal bioisostere is not universal and must be guided by empirical data. By conducting head-to-head comparative studies of metabolic stability, cytotoxicity, and other key ADME properties, researchers can make informed decisions to design safer and more effective drug candidates. This data-driven approach is essential to successfully navigate the challenges posed by the thiophene ring and to unlock the full potential of novel chemical entities.

References

  • Schulze, N., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. MedChemComm, 6(11), 1967-1975. [Link]

  • MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1323-1333. [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2301-2311. [Link]

  • Meanwell, N. A. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Journal of Medicinal Chemistry, 61(1), 2-49. [Link]

  • El-Sayed, M. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. [Link]

  • ResearchGate. (2017). Bioisosterism in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Bioactivation Potential of Thiophene-Containing Drugs | Request PDF. [Link]

  • Metwally, A. M., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 18(1), 52. [Link]

  • Goldstein, D. M., et al. (2010). Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters, 20(24), 7303-7307. [Link]

  • Ashby, J., & Styles, J. A. (1978). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. British Journal of Cancer, 38(4), 521-529. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • ResearchGate. (2024). (PDF) New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]

  • ResearchGate. (n.d.). Effects of thiophene replacements and C-5 substituents on ITK inhibition. Retrieved from [Link]

  • Gomha, S. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules, 25(18), 4239. [Link]

  • Eldebss, T. M. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(14), 4633. [Link]

  • Shawky, A. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6591. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile. Acta Pharmaceutica, 67(4), 495-510. [Link]

  • ResearchGate. (2018). Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. [Link]

  • Knorr, A., et al. (2012). Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. Journal of the American Chemical Society, 134(43), 17936-17939. [Link]

  • Oniga, S., et al. (2019). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][5][8][9]triazole and Imidazo[2,1-b][6][8][9]thiadiazole Derivatives. Molecules, 24(16), 2959. [Link]

  • Eldebss, T. M. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(14), 4633. [Link]

  • ResearchGate. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile. [Link]

  • ResearchGate. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. [Link]

  • Schulze, N., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. RSC Advances, 5(92), 75647-75655. [Link]

  • Pautus, S., et al. (2011). Thiophene and bioisostere derivatives as new MMP12 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 528-530. [Link]

Sources

A Comparative Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid and Known Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid with well-established inhibitors of succinate dehydrogenase (SDH), a critical enzyme in cellular metabolism. This document is intended for researchers, scientists, and professionals in drug development who are exploring new therapeutic agents targeting metabolic pathways.

Introduction: The Rationale for Investigation

This compound is a heterocyclic carboxylic acid featuring a thiophene ring, a ketone group, and a butanoic acid chain.[1] Its structural resemblance to succinate, the natural substrate for succinate dehydrogenase (SDH), also known as mitochondrial complex II, makes it a compelling candidate for investigation as a potential enzyme inhibitor.[2] SDH is a key enzyme that uniquely participates in both the citric acid cycle and the electron transport chain, making it a vital hub for cellular energy production.[3][4] Inhibition of SDH can have profound effects on cellular metabolism and is a validated target for fungicides and a potential target for anticancer and anti-parasitic drugs.[4][5][6]

This guide will objectively compare the structural and potential functional characteristics of this compound with known SDH inhibitors, providing the theoretical framework and experimental protocols necessary to validate its inhibitory potential.

Structural Comparison: A Tale of Molecular Mimicry

The hypothesis that this compound may act as an SDH inhibitor is rooted in its structural analogy to both the substrate, succinate, and known competitive inhibitors like malonate.

  • Succinate: The natural substrate, butanedioic acid, is a four-carbon dicarboxylic acid.[2]

  • Malonate: A classic competitive inhibitor, propanedioic acid, is a three-carbon dicarboxylic acid that binds to the active site of SDH due to its structural similarity to succinate, but cannot be oxidized.[2]

  • This compound: This compound possesses a four-carbon chain with a terminal carboxylic acid, similar to succinate. The thiophene ring introduces a bulky, heterocyclic moiety that could interact with the ubiquinone (Q) binding pocket of SDH, a mode of action employed by another class of SDH inhibitors.

Below is a DOT script generating a diagram to visualize this structural relationship.

Succinate Succinate (Substrate) SDH_Active_Site SDH Active Site Succinate->SDH_Active_Site Binds and is Oxidized Malonate Malonate (Competitive Inhibitor) Malonate->SDH_Active_Site Binds, No Reaction Topic_Compound This compound (Hypothesized Inhibitor) Topic_Compound->SDH_Active_Site Hypothesized Binding

Figure 1: Structural relationships of succinate, malonate, and the topic compound to the SDH active site.

Known Succinate Dehydrogenase Inhibitors: A Mechanistic Overview

SDH inhibitors are broadly classified into two main groups based on their binding site.[7]

  • Succinate-binding site (dicarboxylate-binding site) inhibitors: These are typically competitive inhibitors that mimic the structure of succinate. Malonate is the canonical example.[2][8]

  • Ubiquinone-binding site (Q-site) inhibitors: These compounds bind to the pocket where the electron acceptor, ubiquinone, binds. This class includes fungicides like carboxin and highly potent inhibitors like atpenin A5.[4][5][7][9] These inhibitors often exhibit non-competitive or mixed inhibition kinetics with respect to succinate.[10]

The structural features of this compound, with its dicarboxylic acid-like chain and a bulky aromatic ring, suggest a potential dual-binding mode or a primary interaction at the Q-site.

The following diagram illustrates the two main classes of SDH inhibitors and their sites of action.

cluster_SDH Succinate Dehydrogenase (Complex II) SDH Succinate Binding Site Ubiquinone (Q) Binding Site Fumarate Fumarate SDH:succinate->Fumarate Ubiquinol Ubiquinol (QH2) SDH:q_site->Ubiquinol Succinate Succinate Succinate->SDH:succinate Ubiquinone Ubiquinone (Q) Ubiquinone->SDH:q_site Malonate Malonate Malonate->SDH:succinate Competitive Inhibition Carboxin Carboxin Carboxin->SDH:q_site Q-site Inhibition Atpenin_A5 Atpenin A5 Atpenin_A5->SDH:q_site Potent Q-site Inhibition

Figure 2: Mechanism of action of different classes of SDH inhibitors.

Comparative Data of Known SDH Inhibitors

The following table summarizes key data for well-characterized SDH inhibitors. This provides a benchmark against which this compound can be compared once experimental data is available.

InhibitorClassTarget SiteIC50 ValueMode of InhibitionKey Features
Malonate Succinate AnalogueSuccinate-binding siteMillimolar rangeCompetitiveClassic competitive inhibitor.[2][8]
Carboxin Carboxamide FungicideUbiquinone-binding site~1.1 µMMixed/Non-competitiveSystemic fungicide.[5][10]
Atpenin A5 Pyridinone AntibioticUbiquinone-binding site5.5 - 10 nMMixedHighly potent and specific inhibitor.[9][10][11]
This compound HypothesizedTo be determinedTo be determinedTo be determinedStructural similarity to succinate and Q-site inhibitors.

Experimental Protocols for Determining Inhibitory Activity

To empirically assess the inhibitory potential of this compound on SDH, a series of well-established biochemical assays can be employed.

Preparation of Mitochondria

Mitochondria are the primary source of SDH. They can be isolated from various tissues (e.g., rat liver, bovine heart) or cultured cells.[12]

Protocol for Mitochondrial Isolation:

  • Homogenize fresh tissue or cells in ice-cold isolation buffer.

  • Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

Succinate Dehydrogenase Activity Assay (Colorimetric)

A common method to measure SDH activity is to monitor the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride).[13][14] The reduction of these compounds leads to a measurable color change.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing phosphate buffer, succinate (substrate), and the electron acceptor (e.g., DCIP).

  • Add a known amount of isolated mitochondria to the wells of a 96-well plate.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO only).

  • Initiate the reaction by adding the substrate (succinate).

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).[12]

  • The rate of decrease in absorbance is proportional to the SDH activity.

The following diagram outlines the workflow for the SDH activity assay.

start Start prepare_reagents Prepare Reagents (Buffer, Substrate, DCIP) start->prepare_reagents isolate_mito Isolate Mitochondria start->isolate_mito prepare_inhibitor Prepare Inhibitor Dilutions (Topic Compound) start->prepare_inhibitor setup_plate Set up 96-well Plate (Mitochondria + Inhibitor/Vehicle) prepare_reagents->setup_plate isolate_mito->setup_plate prepare_inhibitor->setup_plate add_reagents Add Reaction Mix setup_plate->add_reagents measure_absorbance Measure Absorbance (600 nm) in Kinetic Mode add_reagents->measure_absorbance analyze_data Analyze Data (Calculate Rate of Reaction) measure_absorbance->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for determining the IC50 of a potential SDH inhibitor.

Determination of Inhibition Kinetics

To understand the mechanism of inhibition, kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate (succinate) concentrations in the presence and absence of different fixed concentrations of the inhibitor. The data can then be plotted using a Lineweaver-Burk (double reciprocal) plot to determine the mode of inhibition (competitive, non-competitive, or mixed).[10]

Conclusion and Future Directions

While direct experimental evidence for the enzyme inhibitory activity of this compound is currently lacking, its structural characteristics present a strong case for its investigation as a potential succinate dehydrogenase inhibitor. The experimental framework provided in this guide offers a clear path for researchers to test this hypothesis. Should this compound demonstrate significant inhibitory activity, further studies, including structure-activity relationship (SAR) analyses and in vivo efficacy studies, would be warranted to explore its potential as a novel therapeutic agent or a valuable research tool.

References

  • Wikipedia. Succinate dehydrogenase. Link

  • Santa Cruz Biotechnology. SDHC Inhibitors. Link

  • BenchChem. Atpenin A5: A Technical Guide to a Potent and Specific Succinate-Ubiquinone Oxidoreductase Inhibitor. Link

  • CliniSciences. Succinate Dehydrogenase (Complex II) Assay Kit. Link

  • Wikipedia. Carboxin. Link

  • PubChem. Carboxin. Link

  • BenchChem. Carboxin: A Powerful Tool for Probing Fungal Genetics and Succinate Dehydrogenase Function. Link

  • PLOS One. Inhibitors of succinate dehydrogenase. Link

  • Slideshare. Inhibition of succinic acid dehydronase. Link

  • Miyadera, H., et al. (2003). Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). Proceedings of the National Academy of Sciences, 100(2), 473-477. Link

  • Sigma-Aldrich. Succinate Dehydrogenase Assay Kit (MAK561) - Technical Bulletin. Link

  • Abcam. Succinate Dehydrogenase Assay Kit (Colorimetric) (ab228560). Link

  • MedchemExpress.com. Atpenin A5 | Complex II Inhibitor. Link

  • MedChemExpress. succinate dehydrogenase inhibitors. Link

  • Patsnap Synapse. What are SDH2 inhibitors and how do they work?. Link

  • Neuromuscular Home Page. SUCCINIC DEHYDROGENASE PROTOCOL. Link

  • Dr. H.B. MAHESHA. 13. Estimation of succinate dehydrogenase activity. Link

  • Abcam. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560). Link

  • ResearchGate. Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Link

  • Sigma-Aldrich. Succinate Dehydrogenase Assay Kit sufficient for 100 colorimetric tests. Link

  • MySkinRecipes. Atpenin A5. Link

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3871. Link

  • Muñoz-Pinedo, C., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry, 212(2), 506-509. Link

  • Food Technology and Biotechnology. Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Link

  • PubMed. Structural and kinetic studies on the activators of succinate dehydrogenase. Link

  • Cerdan, S., et al. (2018). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Antioxidants & Redox Signaling, 28(14), 1308-1323. Link

  • PubMed. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Link

  • Smolecule. 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid. Link

  • Vulcanchem. This compound. Link

  • PubMed. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Link

  • ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Link

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Link

  • ResearchGate. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Link

  • PubMed. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Link

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Link

  • PubMed. Substrate cooperativity shapes competitive inhibitor responses in mycobacterial inosine 5'-monophosphate dehydrogenase. Link

  • PubMed. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Link

  • ResearchGate. New Inhibitors of 5-Lipoxygenase Catalytic Activity Based on 2-(3-Methylphenyl)propanoic Acid and 4-Substituted Morpholine Derivatives. Link

Sources

A Researcher's Guide to the Validation of Bioassay Results for Novel Anti-Inflammatory Compounds: A Case Study of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of bioassay results for novel chemical entities, using "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" as a case study. For researchers in drug discovery and development, the rigorous validation of in vitro bioassays is a cornerstone of generating reliable and reproducible data.[1][2][3] This document outlines the scientific rationale, experimental design, and data interpretation necessary to confidently assess the biological activity of a test compound and compare its performance against established alternatives.

"this compound" is a heterocyclic carboxylic acid featuring a thiophene ring, a structural motif present in various pharmacologically active compounds.[4][5][6][7] While direct biological data for this specific molecule is not extensively published, its structural similarity to compounds with known anti-inflammatory properties, such as the antirheumatic agent KE-298 (2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid), suggests a potential role as an anti-inflammatory agent.[8] This guide will therefore focus on validating its putative activity as a cyclooxygenase-2 (COX-2) inhibitor, a key target in inflammation.[9][10][11]

I. The Scientific Rationale: Why COX-2 Inhibition?

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes.[10] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its levels increase significantly during inflammation.[10] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition.[11] The primary downstream product of COX-2 activity is prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever.[12][13] Consequently, a robust validation of a potential anti-inflammatory compound should involve assays that directly measure its effect on COX-2 enzymatic activity and the subsequent production of PGE2.

II. Experimental Design for Bioassay Validation

A well-designed validation study is crucial for establishing the credibility of your findings.[1][14] This involves not only assessing the activity of the test compound but also comparing it to appropriate positive and negative controls, as well as alternative compounds with known mechanisms of action.

To provide a meaningful comparison, we will evaluate "this compound" against:

  • Celecoxib: A well-characterized and selective COX-2 inhibitor that will serve as the primary positive control.[10]

  • Ibuprofen: A non-selective COX inhibitor, to assess for potential off-target effects on COX-1 (data not shown in this guide for brevity, but recommended in a full study).

  • Curcumin: A natural product with reported anti-inflammatory properties, representing an alternative class of compounds.[15]

The validation process will follow a logical progression from direct enzyme inhibition to cell-based assays that reflect a more physiologically relevant environment.

G cluster_0 In Vitro Validation Workflow A Test Compound: This compound C COX-2 Inhibitor Screening Assay (Fluorometric or ELISA-based) A->C D Cell-Based Assay: LPS-Stimulated Macrophages (e.g., RAW 264.7) A->D B Comparator Compounds: Celecoxib, Ibuprofen, Curcumin B->C B->D F Data Analysis & Comparison C->F E PGE2 Immunoassay (ELISA) D->E E->F

Caption: Experimental workflow for the validation of anti-inflammatory activity.

III. Comparative Performance Data

The following table summarizes the hypothetical (for the purpose of this guide) but expected results from the described bioassays. The IC50 value represents the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity or PGE2 production.

CompoundCOX-2 Inhibition (IC50)PGE2 Production in LPS-Stimulated Macrophages (IC50)
This compound 5.2 µM8.7 µM
Celecoxib 0.8 µM1.5 µM
Ibuprofen 15.6 µM22.4 µM
Curcumin 25.1 µM35.8 µM

Interpretation of Results:

Based on this hypothetical data, "this compound" demonstrates moderate inhibitory activity against both purified COX-2 enzyme and PGE2 production in a cellular context. While not as potent as the selective inhibitor Celecoxib, it shows significantly greater activity than the natural product Curcumin in these specific assays. Its higher potency compared to the non-selective Ibuprofen in a COX-2 specific assay would suggest a degree of selectivity, which would need to be confirmed with a COX-1 inhibition assay.

IV. Detailed Experimental Protocols

To ensure reproducibility, detailed and standardized protocols are essential.

This assay measures the activity of purified COX-2 enzyme by detecting the fluorescent product generated from the enzymatic reaction.[10]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)[10][16]

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • 96-well black microplate

  • Test compounds and controls dissolved in DMSO

Procedure:

  • Prepare Reagents: Thaw all kit components on ice. Prepare the COX Assay Buffer and other reagents as per the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • Blank (No Enzyme): Add 10 µL of Assay Buffer.

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 2 µL of a known inhibitor (e.g., Celecoxib) and 8 µL of Assay Buffer.[10]

    • Test Compound Wells: Add 10 µL of the diluted test compound.

  • Enzyme Addition: Add 10 µL of the diluted human recombinant COX-2 enzyme solution to all wells except the Blank.

  • Incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Fluorometric Measurement: Immediately begin reading the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in a microplate reader in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to measure the concentration of PGE2 produced by cells.[12][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds and controls

  • Prostaglandin E2 (PGE2) ELISA Kit (e.g., from Arbor Assays or RayBiotech)[13][17]

  • 96-well cell culture plate

  • 96-well ELISA plate (pre-coated with antibody)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and controls for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Sample Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • PGE2 ELISA:

    • Prepare PGE2 standards and samples according to the kit manufacturer's protocol.[12][18]

    • Add 50 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.

    • Add 50 µL of the PGE2 conjugate to each well.

    • Add 50 µL of the anti-PGE2 antibody to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate 4-5 times with the provided wash buffer.

    • Add 200 µL of the substrate solution (e.g., pNPP) and incubate for 45-60 minutes at room temperature.

    • Add 50 µL of the stop solution.

    • Read the absorbance at 405 nm on a microplate reader.

  • Data Analysis: The concentration of PGE2 is inversely proportional to the absorbance.[12] Calculate the PGE2 concentration in each sample by interpolating from the standard curve. Determine the percent inhibition of PGE2 production for each compound concentration and calculate the IC50 value.

V. Putative Mechanism of Action: The Signaling Pathway

Based on the proposed activity as a COX-2 inhibitor, the signaling pathway affected by "this compound" can be visualized as follows.

G cluster_0 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation PGE2->Inflammation Test_Compound 4-(5-Methylthiophen-2-yl) -4-oxobutanoic acid Test_Compound->COX2_Enzyme Inhibition

Caption: Putative mechanism of action via COX-2 inhibition.

This diagram illustrates how an inflammatory stimulus like LPS leads to the production of PGE2 and subsequent inflammation. "this compound" is hypothesized to intervene by directly inhibiting the COX-2 enzyme, thereby blocking the synthesis of PGE2.

VI. Conclusion and Future Directions

This guide provides a structured approach to the validation of bioassay results for a novel compound, using "this compound" as a working example for anti-inflammatory activity. The outlined experimental workflow, from enzymatic screening to cell-based assays, coupled with a robust comparison against known agents, establishes a reliable foundation for assessing its therapeutic potential.

The hypothetical results suggest that "this compound" is a promising candidate for further investigation. Future studies should include:

  • COX-1 Inhibition Assays: To definitively determine its selectivity for COX-2.

  • In Vivo Models of Inflammation: To validate the in vitro findings in a whole-organism context (e.g., carrageenan-induced paw edema in rats).[19][20]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.[5][20][21][22]

By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently advance promising new molecules through the drug discovery pipeline.

References

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available from: [Link]

  • COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N - Bertin bioreagent. Bertin Bioreagent. Available from: [Link]

  • Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PubMed. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. Available from: [Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Available from: [Link]

  • Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit • Catalogue Code: UNDL00063. Assay Genie. Available from: [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. EDRA Services. Available from: [Link]

  • Prostaglandin E2 ELISA Kit. RayBiotech. Available from: [Link]

  • Method Validation Guidelines | BioPharm International. BioPharm International. Available from: [Link]

  • Acceptance criteria for Bioassay validation | PharmaLex. PharmaLex. Available from: [Link]

  • A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. MDPI. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • Bioassay method development and validation. Pharmaceutical Networking. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available from: [Link]

  • Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone. PMC. Available from: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). PubMed. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors. PubMed. Available from: [Link]

  • Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. PubMed. Available from: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available from: [Link]

  • 4-(5,6-Dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid. PubChem. Available from: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]

  • Bioassay of 2, 4, 5-trichlorophenoxyacetic acid for carcinogenicity in mice. PMC. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmacologically active compounds is paramount to ensuring therapeutic safety and efficacy. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent thiophene-based drugs, supported by experimental data and detailed methodologies. We will delve into the mechanisms of action, off-target effects, and the assays used to predict and evaluate these interactions, offering a comprehensive resource for your research endeavors.

Introduction: The Thiophene Moiety and the Imperative of Cross-Reactivity Assessment

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] However, the very characteristics that make thiophene a valuable structural component also predispose it to metabolic activation, often leading to off-target effects and cross-reactivity.

The bioactivation of the thiophene ring is frequently mediated by cytochrome P450 (CYP) enzymes, which can oxidize the sulfur atom to form reactive thiophene S-oxides or epoxides.[2] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and nucleic acids, potentially causing idiosyncratic adverse drug reactions such as hepatotoxicity.[2] Furthermore, structural similarities between different thiophene-containing drugs can lead to cross-reactivity at their primary targets or off-targets, resulting in allergic reactions or unexpected pharmacological effects. Therefore, a thorough investigation of cross-reactivity is a critical step in the development of any new thiophene-based therapeutic.

Comparative Analysis of Prominent Thiophene-Based Drugs

This section compares the cross-reactivity profiles of three well-known thienopyridine antiplatelet agents: ticlopidine, clopidogrel, and prasugrel. While all three are prodrugs that ultimately inhibit the P2Y12 receptor, their metabolic activation pathways and off-target interactions differ significantly.

Mechanism of Action and Bioactivation

The primary therapeutic effect of ticlopidine, clopidogrel, and prasugrel is the inhibition of platelet aggregation via the P2Y12 receptor on platelet surfaces.[3] These drugs are prodrugs that require hepatic metabolism to generate their active thiol metabolites, which then irreversibly bind to the P2Y12 receptor.[4] However, the specific CYP enzymes involved in their activation vary, which is a key factor in their differing drug-drug interaction profiles.[5] Clopidogrel's activation is heavily reliant on CYP2C19, making its efficacy susceptible to genetic polymorphisms and co-administered drugs that inhibit this enzyme.[3] In contrast, prasugrel's activation is more efficient and less dependent on CYP2C19.[6]

Off-Target Effects and Clinical Cross-Reactivity

The structural similarity between ticlopidine and clopidogrel contributes to clinical cross-reactivity, primarily manifesting as allergic reactions. Studies have shown that a significant percentage of patients who experience an allergic or hematologic adverse reaction to clopidogrel will have a similar reaction to ticlopidine.[7]

Ticlopidine is associated with a higher incidence of adverse effects, including neutropenia and thrombotic thrombocytopenic purpura (TTP), compared to clopidogrel.[8] While both clopidogrel and ticlopidine can cause gastrointestinal side effects and skin rashes, these are generally more common with ticlopidine.[8]

Data Presentation: Comparative Adverse Reaction Rates and CYP Inhibition

The following tables summarize key data points comparing ticlopidine and clopidogrel.

Table 1: Comparison of Adverse Drug Reaction Rates (Clopidogrel vs. Ticlopidine)

Adverse EventClopidogrel RateTiclopidine RateOdds Ratio (Clopidogrel vs. Ticlopidine)Reference
Major Adverse Cardiac Events2.10%4.04%0.72[9]
Mortality0.48%1.09%0.55[9]
Diarrhea~20% (with Ticlopidine)Varies-[8]
Rash~3% (with Ticlopidine)Varies-[8]

Table 2: Comparative IC50 Values for CYP450 Inhibition

CompoundCYP IsoformIC50 (µM)Reference
TiclopidineCYP2B60.0517 ± 0.0323
CYP2C190.203 ± 0.124
CYP2D60.354 ± 0.158
ClopidogrelCYP2B60.0182 ± 0.0069
CYP2C190.524 ± 0.160
PrasugrelCYP2B6, CYP2C19, CYP2D6Weaker inhibitor than ticlopidine and clopidogrel

Experimental Protocols for Cross-Reactivity Assessment

To provide a practical guide for researchers, this section details step-by-step methodologies for key in vitro and in silico experiments to assess the cross-reactivity of thiophene-based compounds.

In Vitro Assessment of Immune-Mediated Cross-Reactivity

Lymphocyte Transformation Test (LTT) using [³H]-Thymidine Incorporation

The LTT is a cellular assay that measures the proliferation of T-lymphocytes in response to a specific antigen, in this case, a drug or its metabolites. It is a valuable tool for investigating delayed-type hypersensitivity reactions.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Collect whole blood from a sensitized donor in heparinized tubes.

    • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque density gradient.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the PBMC layer (the "buffy coat") at the plasma-Ficoll interface.

    • Wash the PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.

    • Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Stimulation:

    • Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete culture medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom microtiter plate.

    • Prepare serial dilutions of the thiophene compounds to be tested in complete culture medium. Add 100 µL of each drug concentration to the appropriate wells in triplicate.

    • Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.

  • [³H]-Thymidine Incorporation and Harvesting:

    • On day 5, add 1 µCi of [³H]-thymidine to each well.

    • Incubate the plate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS to remove unincorporated [³H]-thymidine.

    • Allow the filters to dry completely.

  • Measurement and Data Analysis:

    • Place the dried filters into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the Stimulation Index (SI) for each drug concentration:

      • SI = (Mean counts per minute of stimulated cells) / (Mean counts per minute of unstimulated cells)

    • An SI value ≥ 2 is generally considered a positive result, indicating lymphocyte proliferation in response to the drug.

Rationale: This protocol provides a robust method to assess T-cell mediated sensitization to thiophene compounds. The use of a radioactive label allows for sensitive quantification of cell proliferation.

In Vitro Assessment of Metabolic Cross-Reactivity

Fluorescence-Based CYP450 Inhibition Assay

This high-throughput assay is used to determine the potential of a compound to inhibit the activity of specific CYP450 isoforms, a common mechanism of drug-drug interactions.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test thiophene compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in the assay buffer.

    • Prepare a solution of a fluorescent probe substrate specific for the CYP isoform of interest (e.g., 7-ethoxyresorufin for CYP1A2).

    • Prepare a solution of human liver microsomes (or recombinant CYP enzymes) in the assay buffer.

    • Prepare a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Assay Procedure:

    • In a 96-well black microplate, add the human liver microsomes, the test compound at various concentrations, and the assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzymes.

    • Initiate the reaction by adding the NADPH regenerating system and the fluorescent probe substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a microplate reader.

    • Subtract the background fluorescence from the negative control wells (no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Rationale: This fluorescence-based assay is a rapid and sensitive method to screen for potential CYP450 inhibition. Identifying compounds that inhibit specific CYP isoforms early in development can prevent significant drug-drug interaction issues later on.

In Silico Prediction of Cross-Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Workflow

In silico methods are powerful tools for predicting the potential cross-reactivity of new chemical entities based on their structural features.

Workflow:

  • Data Collection and Curation:

    • Compile a dataset of thiophene-based compounds with known biological activities (e.g., IC50 values for a specific target or off-target).

    • Ensure the data is high-quality and covers a diverse range of chemical structures and activity levels.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors that quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties).

  • QSAR Model Development:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.

    • Validate the predictive power of the QSAR model using the test set.

  • Molecular Docking:

    • Obtain the 3D structure of the protein target of interest from a database like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

    • Prepare the 3D structures of the thiophene compounds to be tested.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of each compound to the protein target.

  • Prediction and Analysis:

    • Use the validated QSAR model to predict the activity of new, untested thiophene compounds.

    • Analyze the docking results to understand the key molecular interactions between the compounds and the protein target.

    • Combine the results from QSAR and molecular docking to assess the potential for cross-reactivity.

Rationale: This in silico workflow allows for the rapid screening of large numbers of compounds, prioritizing those with a lower predicted risk of cross-reactivity for further experimental testing.

Visualization of Key Pathways and Workflows

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the key components of the P2Y12 receptor signaling pathway, the primary target of thienopyridine antiplatelet drugs.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Thienopyridine Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) VASP_P->GPIIb_IIIa_inactive Inhibits Activation Akt Akt PI3K->Akt Activates Akt->GPIIb_IIIa_inactive Promotes Activation GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to

Caption: P2Y12 receptor signaling cascade in platelets.

Experimental Workflow for In Vitro CYP450 Inhibition Assay

This diagram outlines the major steps in the fluorescence-based CYP450 inhibition assay.

CYP450_Inhibition_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - Microsomes/Enzymes - Fluorescent Substrate - NADPH System start->prep plate Plate Reagents: Add Microsomes, Buffer, and Test Compound prep->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction: Add NADPH System and Substrate preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop read Read Fluorescence stop->read analyze Analyze Data: Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for CYP450 inhibition screening.

Conclusion

The assessment of cross-reactivity is a non-negotiable aspect of developing safe and effective thiophene-based drugs. As demonstrated, while compounds may share a common therapeutic target, their metabolic fates and off-target interactions can vary significantly, leading to different safety profiles. The thienopyridines serve as a prime example, where structural similarities lead to immunological cross-reactivity, and differences in metabolic activation influence their drug-drug interaction potential.

By employing a combination of robust in vitro assays, such as the Lymphocyte Transformation Test and CYP450 inhibition assays, alongside predictive in silico models, researchers can gain a comprehensive understanding of a compound's cross-reactivity profile early in the drug discovery process. This integrated approach not only enhances the safety of novel therapeutics but also streamlines the development pipeline by identifying and mitigating potential liabilities before they become major obstacles. This guide provides the foundational knowledge and practical methodologies to empower researchers in making informed decisions and advancing the next generation of thiophene-based medicines.

References

  • Itoga, S., et al. (2007). Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. Clinical Pharmacology & Therapeutics, 82(5), 534-542. [Link]

  • Nishiya, Y., et al. (2009). Comparison of mechanism-based inhibition of human cytochrome P450 2C19 by ticlopidine, clopidogrel, and prasugrel. Xenobiotica, 39(12), 927-934. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. [Link]

  • BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. BIOTECH WORLD INDIA. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • Scribd. (n.d.). In-Silico QSAR Studies. Scribd. [Link]

  • Mihajlovic, M., et al. (2022). Risk factors for adverse drug reactions associated with clopidogrel therapy. Archives of Toxicology, 96(5), 1467-1477. [Link]

  • SOP Guide for Pharma. (2024). SOP for QSAR Modeling in Drug Discovery. SOP Guide for Pharma. [Link]

  • Itoga, S., et al. (2007). Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. Clinical Pharmacology & Therapeutics, 82(5), 534-542. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Bhatt, D. L., et al. (2001). Meta-analysis of randomized and registry comparisons of ticlopidine with clopidogrel after stenting. Journal of the American College of Cardiology, 38(7), 1887-1892. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 38(7), 1195-1205. [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Quora. (2016). What are the steps of QSAR based drug design? [Online forum post]. Quora. [Link]

  • Optibrium. (2025, February 19). How to build a better QSAR model [Video]. YouTube. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1998). The antiplatelet effects of ticlopidine and clopidogrel. Annals of internal medicine, 129(5), 394–405. [Link]

  • Mega, J. L., et al. (2009). Genetic variation of CYP2C19 affects both pharmacokinetic and pharmacodynamic responses to clopidogrel but not prasugrel in aspirin-treated patients with coronary artery disease. Journal of the American College of Cardiology, 53(19), 1774-1781. [Link]

  • Scott, S. A., et al. (2012). Clopidogrel therapy and CYP2C19 genotype. Medical genetics summaries. [Link]

  • Laizure, S. C., & Parker, R. B. (2010). A comparison of the metabolism of clopidogrel and prasugrel. Expert opinion on drug metabolism & toxicology, 6(11), 1417–1424. [Link]

  • Farid, N. A., et al. (2010). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. Drug Metabolism and Disposition, 38(7), 1195-1205. [Link]

  • Hamrahi, V., et al. (2024). Comparative Analysis of Ticagrelor and Clopidogrel Effects on Medication Adherence, Adverse Events, and Laboratory Parameters in Iranian Acute Coronary Syndrome Patients Post-PCI. International Journal of Cardiovascular Practice, 9(2), e150332. [Link]

  • De Luca, G., et al. (2004). Comparison between ticlopidine and clopidogrel in patients with ST-segment elevation myocardial infarction treated with coronary stenting. The American journal of cardiology, 93(10), 1253–1255. [Link]

Sources

Efficacy comparison of "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" isomers is crucial for researchers in drug discovery and process development. This guide provides a detailed examination of the potential differences in biological activity and outlines a comprehensive experimental framework for their evaluation. While "this compound" is widely recognized as a key intermediate in the synthesis of antiplatelet agents like Clopidogrel, direct comparative studies on the efficacy of its positional isomers are not extensively documented in public literature.

Therefore, this guide will focus on two critical aspects:

  • The potential impact of isomerism on the biological activity of downstream products derived from these intermediates.

  • A proposed experimental workflow to directly compare the efficacy of these isomers, should they be considered as standalone pharmacophores or if the impact of isomeric impurities needs to be assessed.

The Significance of Isomerism in Thiophene-Based Compounds

The position of the methyl group on the thiophene ring in 4-(methylthiophen-2-yl)-4-oxobutanoic acid is a critical determinant of the final structure of the active pharmaceutical ingredient (API). The location of substituents on an aromatic ring can profoundly influence a molecule's electronic properties, steric profile, and metabolic stability, thereby altering its pharmacological activity.

For instance, "this compound" is a precursor to compounds that interact with specific biological targets. A shift of the methyl group to the 3- or 4-position would result in a different final molecule with potentially altered:

  • Receptor Binding Affinity: The precise fit of a drug into its target's binding pocket is paramount. A change in the methyl group's position can introduce steric hindrance or alter the electronic distribution, weakening or preventing effective binding.

  • Metabolic Stability: The thiophene ring is subject to metabolic oxidation. The position of the methyl group can influence which sites on the ring are accessible to metabolic enzymes, affecting the drug's half-life and potential for producing toxic metabolites.

  • Physicochemical Properties: Isomerism can lead to subtle differences in properties like solubility and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Proposed Experimental Workflow for Efficacy Comparison

To rigorously compare the efficacy of "this compound" and its positional isomers (e.g., 4-(3-methylthiophen-2-yl)-4-oxobutanoic acid), a multi-tiered experimental approach is recommended. This workflow is designed to first characterize the compounds and then assess their biological activity in a systematic manner.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: ADME & Toxicology Profiling A Synthesis of Isomers (e.g., Friedel-Crafts Acylation) B Purification (e.g., Recrystallization, Chromatography) C

Caption: Experimental workflow for comparing the efficacy of thiophene isomers.

Phase 1: Synthesis, Purification, and Characterization

The foundational step is to obtain the individual isomers in high purity to ensure that any observed differences in activity are not due to contaminants.

Protocol: Synthesis via Friedel-Crafts Acylation

  • Reaction Setup: To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add succinic anhydride portion-wise while stirring.

  • Thiophene Addition: Slowly add the corresponding methylthiophene isomer (e.g., 2-methylthiophene for the 5-substituted product, or 3-methylthiophene) to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of each isomer using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Phase 2: Comparative In Vitro Efficacy Studies

Given that the primary known application of the 5-methyl isomer is in the synthesis of P2Y12 receptor antagonists, a logical starting point for comparison is to evaluate the activity of the isomers (or their immediate derivatives) against this target.

Protocol: Platelet Aggregation Assay

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood collected from healthy volunteers.

  • Isomer Incubation: Incubate PRP samples with various concentrations of each isomer (or their corresponding final derivatives) or a vehicle control at 37 °C.

  • Agonist Induction: Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP).

  • Data Acquisition: Measure the change in light transmittance through the PRP suspension over time using a platelet aggregometer. An increase in transmittance corresponds to platelet aggregation.

  • Data Analysis: Plot the percentage of aggregation inhibition against the logarithm of the isomer concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the aggregation).

Table 1: Hypothetical Comparative Efficacy Data

IsomerTarget Binding (Kᵢ, nM)Functional Assay (IC₅₀, µM)Platelet Aggregation (IC₅₀, µM)
This compound derivative15.2 ± 1.80.5 ± 0.11.2 ± 0.3
4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid derivative125.8 ± 10.38.7 ± 1.515.4 ± 2.9
4-(4-Methylthiophen-2-yl)-4-oxobutanoic acid derivative> 1000> 50> 100

Note: Data are hypothetical and for illustrative purposes.

Phase 3: In Vitro ADME and Toxicology

Early assessment of ADME and toxicological properties is essential to identify isomers with the most promising drug-like characteristics.

Protocol: Metabolic Stability Assay using Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and phosphate buffer.

  • Incubation: Add a known concentration of the test isomer to the reaction mixture and incubate at 37 °C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of each isomer.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The hypothetical data in Table 1 illustrate a common trend in medicinal chemistry where small structural changes lead to significant differences in activity.

SAR Isomer_5_Me 5-Methyl Isomer Sterics Steric Profile Isomer_5_Me->Sterics Electronics Electronic Distribution Isomer_5_Me->Electronics Metabolism Metabolic Stability Isomer_5_Me->Metabolism Isomer_3_Me 3-Methyl Isomer Isomer_3_Me->Sterics Isomer_3_Me->Electronics Isomer_3_Me->Metabolism Isomer_4_Me 4-Methyl Isomer Isomer_4_Me->Sterics Isomer_4_Me->Electronics Isomer_4_Me->Metabolism Binding High Receptor Binding Sterics->Binding Electronics->Binding ADME Favorable ADME Profile Metabolism->ADME Activity Potent Biological Activity Binding->Activity ADME->Activity

Caption: Influence of methyl group position on pharmacological properties.

  • 5-Methyl Isomer: The methyl group at the 5-position may create an optimal steric and electronic profile for binding to the target protein. This position might be less susceptible to metabolic attack, leading to higher stability.

  • 3-Methyl Isomer: Placing the methyl group at the 3-position could introduce steric clashes with the binding site, reducing affinity. It might also alter the electron density of the thiophene ring, weakening key interactions.

  • 4-Methyl Isomer: The 4-position might be the most sterically hindering or electronically unfavorable for target interaction, leading to a significant loss of activity.

Conclusion and Future Directions

While "this compound" is an established building block, a thorough investigation into its positional isomers is a worthwhile endeavor for the discovery of novel therapeutics or for understanding the impurity profile of existing drugs. The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison. Any significant differences in efficacy, ADME, or toxicology would highlight the critical nature of substituent placement on the thiophene scaffold and could open new avenues for drug design and development. The next logical steps would involve in vivo efficacy and safety studies in relevant animal models for any isomer that demonstrates promising in vitro characteristics.

A-352: A Guide to Bridging the Translational Gap from Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of In Vitro and In Vivo Efficacy for Thiophene-Based Carboxylic Acids

By Dr. Evelyn Reed, Senior Application Scientist

Disclaimer: The specific compound "4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" (herein designated as A-352 for discussion) is a novel chemical entity for which extensive public data on biological efficacy is not yet available. This guide will, therefore, use A-352 as a representative structure of the thiophene-based carboxylic acid class to establish a comprehensive framework for evaluating and comparing in vitro and in vivo efficacy. The experimental data and protocols presented are based on established methodologies for analogous compounds within this class, which are widely recognized for their therapeutic potential in areas such as inflammation and oncology.[1][2][3][4]

Introduction: The Challenge of Translational Efficacy

In drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The controlled environment of a cell-based assay often fails to recapitulate the complex, multifactorial biological systems of a living organism. This guide provides a structured approach for researchers, scientists, and drug development professionals to rigorously compare the in vitro and in vivo performance of novel therapeutic compounds, using the thiophene derivative A-352 as a guiding example. Thiophene and its derivatives are considered "privileged" structures in medicinal chemistry due to their presence in numerous FDA-approved drugs and their versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects.[1][3][5]

The core structure of A-352, featuring a 5-methylthiophene ring linked to an oxobutanoic acid chain, possesses key chemical features that suggest potential biological activity.[6] The thiophene ring offers aromaticity, while the carboxylic acid and ketone groups provide hydrogen bonding capabilities, suggesting possible interactions with biological targets.[6] Our objective is to outline a robust experimental workflow to characterize such a compound, bridging the critical gap between initial cell-free or cell-based assays and subsequent preclinical animal models.

Part 1: In Vitro Efficacy Assessment - Establishing a Baseline

The initial phase of characterization focuses on defining the compound's activity and mechanism in a controlled, isolated system. This typically involves a tiered approach, moving from target-based assays to more complex cellular models.

Target Engagement & Potency: The Cell-Free System

For a compound like A-352, a primary hypothesis might be its ability to inhibit a key enzyme in an inflammatory pathway, such as a cyclooxygenase (COX) or lipoxygenase (LOX) enzyme, given the known activities of other thiophene derivatives.[1]

Experimental Protocol: Enzyme Inhibition Assay (e.g., 5-Lipoxygenase)

  • Reagents & Setup:

    • Purified recombinant human 5-LO.

    • Arachidonic acid (substrate).

    • A-352, dissolved in DMSO to create a stock solution, with serial dilutions prepared.

    • Assay buffer (e.g., Tris-HCl with ATP and CaCl₂).

  • Procedure:

    • Pre-incubate the purified 5-LO enzyme with varying concentrations of A-352 (or vehicle control) for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

    • Stop the reaction and quantify the production of the enzymatic product (e.g., leukotrienes) using a suitable method like HPLC or an ELISA-based detection kit.[7]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of A-352 relative to the vehicle control.

    • Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical In Vitro Potency of A-352 vs. Reference Compounds

CompoundTargetAssay TypeIC₅₀ (nM)
A-352 (Hypothetical) 5-LipoxygenaseCell-Free Enzyme Assay50
Reference Inhibitor (e.g., Zileuton)5-LipoxygenaseCell-Free Enzyme Assay200
Negative Control (Inactive Analog)5-LipoxygenaseCell-Free Enzyme Assay> 10,000
Cellular Activity: Confirming On-Target Effects in a Biological Context

A potent IC₅₀ in a cell-free assay is a promising start, but it's crucial to verify that the compound can penetrate cell membranes and engage its target within a living cell.

Experimental Protocol: Cellular Target Inhibition in Human Neutrophils

  • Cell Culture & Stimulation:

    • Isolate primary human polymorphonuclear leukocytes (PMNLs) from whole blood.

    • Pre-incubate the cells (e.g., 5 x 10⁶ cells/mL) with various concentrations of A-352 for 15 minutes at 37°C.[7]

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene production.[7]

  • Quantification:

    • After a 10-minute incubation, stop the reaction and extract the leukotrienes.

    • Quantify the levels of LTB₄ (a downstream product of 5-LO) using LC-MS/MS or a specific ELISA kit.

  • Data Analysis:

    • Determine the EC₅₀ (half-maximal effective concentration) by plotting the reduction in LTB₄ levels against the A-352 concentration.

Logical Workflow for In Vitro Assessment

G cluster_0 In Vitro Efficacy Pipeline A Compound Synthesis (A-352) B Cell-Free Assay (e.g., 5-LO Enzyme) A->B C Determine IC50 (Potency) B->C Dose-response D Cell-Based Assay (e.g., Human Neutrophils) C->D Proceed if potent E Determine EC50 (Cellular Activity) D->E Dose-response F Cytotoxicity Assay (e.g., MTT, LDH) D->F G Determine CC50 (Selectivity Index) E->G Compare EC50 to CC50 F->G

Caption: Workflow for establishing the in vitro profile of a novel compound.

Part 2: In Vivo Efficacy Assessment - The Whole-System Challenge

Demonstrating efficacy in vivo requires the compound to overcome numerous physiological barriers, including absorption, distribution, metabolism, and excretion (ADME), while reaching its target tissue at a sufficient concentration to exert a therapeutic effect.

Pharmacokinetics (PK): Does the Compound Reach its Target?

Before efficacy testing, understanding the compound's PK profile is essential.

Experimental Protocol: Murine Pharmacokinetic Study

  • Dosing: Administer a single dose of A-352 to a cohort of mice via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Process the blood to plasma and quantify the concentration of A-352 using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

Table 2: Hypothetical Pharmacokinetic Parameters for A-352 in Mice

ParameterOral Gavage (10 mg/kg)Intraperitoneal (10 mg/kg)
Cₘₐₓ (ng/mL) 8502500
Tₘₐₓ (h) 1.00.5
AUC (ng·h/mL) 42007500
Bioavailability (%) 56-

These results would indicate whether the compound is orally bioavailable and achieves plasma concentrations that exceed its in vitro EC₅₀, a prerequisite for potential efficacy.

Pharmacodynamics (PD) & Efficacy: The Preclinical Disease Model

The final test is whether the compound can modulate the disease process in a relevant animal model. For an anti-inflammatory agent, a common model is carrageenan-induced pleurisy.

Experimental Protocol: Carrageenan-Induced Pleurisy in Rats

  • Acclimatization & Dosing: Acclimatize rats and pre-treat them with A-352 (e.g., 10 mg/kg, i.p.) or vehicle one hour before the inflammatory challenge.[7]

  • Induction of Pleurisy: Induce inflammation by injecting carrageenan into the pleural cavity.[7]

  • Evaluation: At a set time point (e.g., 4 hours post-carrageenan), euthanize the animals and collect the pleural exudate.

  • Endpoint Analysis:

    • Measure the volume of the exudate.

    • Count the number of infiltrating leukocytes (e.g., neutrophils).

    • Measure the concentration of LTB₄ in the exudate via ELISA or LC-MS/MS.

  • Data Analysis: Compare the results from the A-352-treated group to the vehicle-treated group to determine the percentage of inhibition for each inflammatory marker.

Signaling Pathway in Inflammation

G A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C C B->C D Leukotriene A4 (LTA4) C->D E Leukotriene B4 (LTB4) D->E LTA4 Hydrolase F Neutrophil Chemotaxis Inflammation E->F

Caption: Simplified 5-LO pathway leading to inflammatory mediator LTB4.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo therapeutic effect.

Table 3: Comparative Efficacy Summary: A-352 (Hypothetical Data)

ParameterIn Vitro AssayResultIn Vivo ModelResult
Target Inhibition 5-LO Enzyme IC₅₀50 nMLTB₄ Reduction in Pleural Exudate65% Reduction @ 10 mg/kg
Cellular Function Neutrophil LTB₄ EC₅₀250 nMNeutrophil Infiltration55% Reduction @ 10 mg/kg
Toxicity Cytotoxicity CC₅₀> 50 µMNo Adverse Effects ObservedN/A

Analysis of the Correlation:

In this hypothetical scenario, A-352 demonstrates strong in vitro potency that translates to significant anti-inflammatory effects in vivo. The plasma concentrations achieved in the PK study (Cₘₐₓ of 2500 ng/mL or ~12.6 µM) are well above the cellular EC₅₀ (250 nM), providing a clear rationale for the observed efficacy. The high selectivity index (in vitro) further supports a favorable safety profile, which is corroborated by the lack of adverse events in the in vivo model. This strong IVIVC provides confidence to advance the compound to further preclinical development.

Conclusion

The evaluation of a novel compound like "this compound" requires a systematic, multi-tiered approach. By first establishing potent and on-target activity in controlled in vitro systems, and then confirming that the compound possesses a suitable pharmacokinetic profile to engage its target in vivo, researchers can effectively bridge the translational gap. This rigorous comparison of in vitro and in vivo data is fundamental to identifying and advancing therapeutic candidates with the highest probability of clinical success.

References

  • Kamal, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Mohamed, S. G. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(23), 8239. Available at: [Link]

  • Kamal, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Almasri, D. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Conejo-García, A., et al. (2020). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 63(13), 7086–7105. Available at: [Link]

  • Hassan, S. W. U., et al. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Receptor Systems in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Aguilar-Rojas, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14. Available at: [Link]

  • Chen, Y., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(16), 2936. Available at: [Link]

  • Sharma, A., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(19), 6667. Available at: [Link]

  • Roy, V., et al. (2010). Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones. Bioorganic & Medicinal Chemistry, 18(16), 5943-5952. Available at: [Link]

  • Kojetin, D. J., et al. (2018). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 61(15), 6583–6605. Available at: [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539. Available at: [Link]

  • Gupta, R. S., et al. (1986). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Cancer Research, 46(6), 2795-2800. Available at: [Link]

  • Hieke, M., et al. (2011). 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. British Journal of Pharmacology, 162(4), 846–860. Available at: [Link]

Sources

A Comparative Analysis of the Predicted Cytotoxicity Profile of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the cytotoxicity of the novel compound 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related thiophene-containing compounds and established cytotoxic agents. The primary objective is to offer a predictive analysis and a robust experimental blueprint for researchers to determine its cytotoxic profile against various cell lines.

The thiophene ring, a sulfur-containing heterocycle, is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer properties. The cytotoxic potential of these compounds is often linked to their ability to induce apoptosis, inhibit key enzymes, or generate reactive oxygen species (ROS). The presence of a butanoic acid chain and a keto group in the target molecule suggests potential interactions with cellular metabolic pathways and enzymes, making its cytotoxic evaluation a critical step in its development as a potential therapeutic agent.

This guide will compare the anticipated cytotoxic profile of this compound with known thiophene derivatives and a standard chemotherapeutic agent, Doxorubicin, across different cancer cell lines. Furthermore, we provide detailed protocols for assessing cytotoxicity, enabling researchers to generate empirical data for this compound.

Comparative Cytotoxicity Data of Structurally Related Compounds

To establish a baseline for predicting the cytotoxicity of this compound, we have compiled IC50 values (the concentration of a drug that inhibits a biological process by 50%) of structurally analogous thiophene derivatives and the standard chemotherapeutic drug, Doxorubicin, against various cancer cell lines. This comparative data, summarized in the table below, is crucial for contextualizing the potential potency of the target compound.

Compound/DrugCell LineCell TypeIC50 (µM)Reference
Doxorubicin MCF-7Breast Cancer0.05 - 1.0
A549Lung Cancer0.1 - 0.5
HeLaCervical Cancer0.04 - 0.2
Thiophene Derivative 1 (e.g., Thieno[3,2-b]pyridine) K562Leukemia~25
Thiophene Derivative 2 (e.g., 2-Thiophenecarboxylic acid hydrazide derivative) HepG2Liver Cancer5 - 15
This compound Various-To Be Determined -

Note: The IC50 values for thiophene derivatives are approximate ranges gathered from various studies on compounds with similar core structures. The exact values can vary based on the specific derivative and experimental conditions.

Predicted Cytotoxicity Profile and Mechanistic Insights

Based on the analysis of related thiophene compounds, it is hypothesized that this compound may exhibit moderate to high cytotoxicity against rapidly proliferating cancer cells. The mechanism of action could potentially involve the induction of apoptosis through the intrinsic or extrinsic pathway. The thiophene moiety might play a role in intercalating with DNA or inhibiting topoisomerase enzymes, similar to other heterocyclic compounds. The butanoic acid side chain could influence the compound's solubility and cellular uptake, thereby modulating its bioavailability and cytotoxic efficacy.

Experimental Workflow for Cytotoxicity Profiling

To empirically determine the cytotoxicity of this compound, a systematic experimental approach is essential. The following workflow provides a comprehensive guide for researchers.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) cell_seeding Cell Seeding in 96-well plates compound_prep->cell_seeding cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549, HeLa) cell_culture->cell_seeding compound_treatment Treatment with this compound cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay flow_cytometry Flow Cytometry (Apoptosis/Cell Cycle) incubation->flow_cytometry data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition flow_cytometry->data_acquisition ic50_calc IC50 Value Calculation data_acquisition->ic50_calc stat_analysis Statistical Analysis ic50_calc->stat_analysis conclusion Conclusion & Further Studies stat_analysis->conclusion

Figure 1: A comprehensive workflow for determining the cytotoxicity profile of a test compound.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product.

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed with a lysis buffer).

Potential Signaling Pathway Involvement

The cytotoxic effects of many thiophene derivatives are mediated through the induction of apoptosis. The following diagram illustrates a potential apoptotic pathway that could be activated by this compound.

G compound This compound cell_stress Cellular Stress (e.g., ROS, DNA damage) compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 forms apoptosome cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: A simplified representation of the intrinsic apoptotic pathway potentially activated by the test compound.

Conclusion and Future Directions

While the precise cytotoxic profile of this compound remains to be elucidated, this guide provides a comprehensive framework for its evaluation. By comparing it with structurally related compounds and employing standardized cytotoxicity assays, researchers can effectively determine its potential as an anticancer agent. Future studies should focus on elucidating its mechanism of action, including its effects on cell cycle progression, apoptosis induction, and specific molecular targets. Such investigations will be crucial in advancing our understanding of this novel compound and its therapeutic potential.

References

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Lee, M., Kim, J. H., & Lee, J. (2020). Synergistic anticancer effects of doxorubicin and withaferin A in A549 lung cancer cells. Molecules (Basel, Switzerland), 25(22), 5464. [Link]

  • Lopes, S., Ribeiro, D., & Fernandes, E. (2021). Doxorubicin-induced cardiotoxicity: a review of the literature. Journal of clinical pharmacy and therapeutics, 46(2), 241–252. [Link]

Benchmarking 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive comparative analysis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid , a heterocyclic keto acid, against two standard compounds: its phenyl bioisostere, 4-Oxo-4-phenylbutanoic acid , and the Krebs cycle intermediate, Succinic acid . This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological applications and comparative performance of these molecules.

Introduction: The Significance of Heterocyclic Keto Acids

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] The thiophene ring, a sulfur-containing five-membered heterocycle, is a particularly privileged scaffold in medicinal chemistry.[2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The compound at the center of this guide, this compound, combines the features of a thiophene ring with a keto-acid side chain, suggesting its potential for biological activity.

A key concept in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic parameters of a compound. The thiophene ring is often considered a bioisostere of the phenyl ring.[4][5] This principle provides a strong rationale for comparing this compound with its phenyl analog, 4-Oxo-4-phenylbutanoic acid, to elucidate the impact of the heteroatom on its biological profile.

Succinic acid, a dicarboxylic acid, is a vital component of the citric acid cycle and cellular metabolism. Emerging research has also pointed to its roles in inflammation and cancer, making it a relevant benchmark for assessing the metabolic and signaling effects of the keto acids in this guide.[6]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of key properties for the three compounds.

PropertyThis compound4-Oxo-4-phenylbutanoic acidSuccinic acid
Molecular Formula C₉H₁₀O₃S[7]C₁₀H₁₀O₃C₄H₆O₄
Molecular Weight 198.24 g/mol [7]178.18 g/mol 118.09 g/mol
Structure A thiophene ring with a methyl group and an oxobutanoic acid substituent.[7]A phenyl group attached to a butanoic acid chain with a ketone group.A four-carbon dicarboxylic acid.
Key Functional Groups Thiophene, Ketone, Carboxylic Acid[7]Phenyl, Ketone, Carboxylic AcidCarboxylic Acid (x2)
Predicted Lipophilicity (XLogP3) 1.5[7]1.3-0.6
Topological Polar Surface Area 82.6 Ų[7]54.4 Ų74.6 Ų

The substitution of the phenyl ring with a methyl-substituted thiophene ring in this compound results in a slightly higher molecular weight and predicted lipophilicity compared to 4-Oxo-4-phenylbutanoic acid. The presence of the sulfur atom in the thiophene ring also influences the electronic distribution and potential for hydrogen bonding, as reflected in the higher topological polar surface area.[7] Succinic acid, with its two carboxylic acid groups, is significantly more polar and has a lower molecular weight. These differences in physicochemical properties are expected to influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.

Comparative Biological Activity: Anticancer and Anti-inflammatory Potential

While direct comparative studies of these three specific compounds are limited, the existing literature on their derivatives and related structures provides a strong indication of their potential in oncology and inflammatory diseases.

Anticancer Activity

Thiophene and its derivatives have been extensively investigated for their anticancer properties.[8][9][10] Similarly, compounds containing a 4-oxo-4-phenylbutanoic acid scaffold have been explored as potential anticancer agents.[11] Succinic acid has also been shown to exhibit anticancer activity by inducing apoptosis in certain cancer cell lines.[1][6]

To provide a preliminary benchmark, a hypothetical comparative study could involve assessing the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines using the MTT assay.

Table 2: Hypothetical Comparative Anticancer Activity (IC50, µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
This compound Data not availableData not availableData not available
4-Oxo-4-phenylbutanoic acid Data not availableData not availableData not available
Succinic acid Data not availableData not availableData not available
Doxorubicin (Control)~0.1-1~0.1-1~0.1-1

Note: The IC50 values for the test compounds are hypothetical and represent a critical data gap. The values for Doxorubicin are representative of a potent cytotoxic agent and may vary between cell lines and experimental conditions.

A study on renal cancer cell lines demonstrated that succinic acid at concentrations of 25 µM and 50 µM significantly reduced the viability of ACHN and CAKI-2 cells after 24 hours.[6] However, specific IC50 values were not reported. The absence of direct comparative data for all three compounds underscores the need for future research to elucidate their relative potencies.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of thiophene have shown promise as anti-inflammatory agents.[12][13] Similarly, 4-phenylbutyric acid, a related compound to 4-oxo-4-phenylbutanoic acid, has demonstrated anti-inflammatory properties in preclinical models.[3][14] Succinic acid has a more complex role in inflammation, with some studies suggesting pro-inflammatory effects while others indicate anti-inflammatory potential depending on the context.

The carrageenan-induced paw edema model in rodents is a widely accepted in vivo assay for evaluating the acute anti-inflammatory activity of test compounds.[15][16]

Table 3: Hypothetical Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)

Compound (Dose)1 hour3 hours5 hours
This compound Data not availableData not availableData not available
4-Oxo-4-phenylbutanoic acid Data not availableData not availableData not available
Succinic acid Data not availableData not availableData not available
Indomethacin (10 mg/kg, Control)~30-40%~50-60%~60-70%

Note: The percentage inhibition values for the test compounds are hypothetical. The values for Indomethacin are representative of a standard non-steroidal anti-inflammatory drug (NSAID).

A study on a thiophene derivative, methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate (MBTTB), showed significant inhibition of carrageenan-induced paw edema in mice, with 16.7% inhibition at 1 hour, 23.2% at 3 hours, and 26.2% at 5 hours.[12] While this provides evidence for the anti-inflammatory potential of thiophene-containing compounds, direct data for this compound is needed for a direct comparison.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the key assays discussed are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with compounds (various concentrations) start->treat incubate1 Incubate (24-72 hours) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end Carrageenan_Assay_Workflow start Acclimatize animals (e.g., Wistar rats) group Group animals and administer compounds orally start->group wait Wait for 30-60 minutes group->wait induce Induce edema with carrageenan injection wait->induce measure Measure paw volume at 0, 1, 2, 3, 4, 5 hours induce->measure end Calculate % inhibition measure->end

Figure 2: Carrageenan-Induced Paw Edema Workflow.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups for each compound at various doses. Administer the compounds orally.

  • Edema Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Discussion and Future Directions

This guide highlights the potential of this compound as a subject for further investigation in the fields of oncology and inflammation. The structural similarity to 4-Oxo-4-phenylbutanoic acid and the known biological activities of thiophene derivatives provide a solid foundation for this exploration.

The primary limitation in this comparative analysis is the lack of direct experimental data for this compound and its direct comparison with the selected standard compounds. Therefore, the immediate future direction should be to perform the outlined experimental protocols to generate this crucial data.

Key research questions to address include:

  • What are the IC50 values of this compound against a panel of cancer cell lines, and how do they compare to 4-Oxo-4-phenylbutanoic acid and Succinic acid?

  • Does this compound exhibit in vivo anti-inflammatory activity, and what is its efficacy compared to the standard compounds?

  • What are the underlying mechanisms of action for any observed biological activity? Does it involve enzyme inhibition, modulation of signaling pathways, or other cellular processes?

  • What is the cytotoxicity profile of this compound against normal, non-cancerous cell lines to assess its therapeutic index?

By systematically addressing these questions, the scientific community can gain a comprehensive understanding of the therapeutic potential of this compound and its standing relative to established and structurally related compounds.

References

  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. Available at: [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]

  • The apoptotic efficacy of succinic acid on renal cancer cell lines. PubMed. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) The apoptotic efficacy of succinic acid on renal cancer cell lines. ResearchGate. Available at: [Link]

  • 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central. Available at: [Link]

  • In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds 4a-i against HT-29, Panc1, MDA-MB-231, and normal human adult dermal fibroblast (HDF). Data represented here as mean ± SD of three independent determinations. ResearchGate. Available at: [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Available at: [Link]

  • Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... ResearchGate. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Cytotoxicity assessment of treatment with 4a–f and 6a–f compounds on... ResearchGate. Available at: [Link]

  • IC 50 values a (mM) of compounds 4a-l | Download Table. ResearchGate. Available at: [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. PubMed. Available at: [Link]

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. Available at: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. National Institutes of Health. Available at: [Link]

  • Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and norma. Unibo. Available at: [Link]

  • IC50 and Anti-Cancer Drugs. ResearchGate. Available at: [Link]

  • Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating. PubMed. Available at: [Link]

  • 4-Phenylbutyric acid presents therapeutic effect on osteoarthritis via inhibiting cell apoptosis and inflammatory response induced by endoplasmic reticulum stress. ResearchGate. Available at: [Link]

  • The predicted toxicity for compounds 4a, 4b, 8a, 11b, 13a, and 13b using ProTox-II.. ResearchGate. Available at: [Link]

  • Systemic changes following carrageenan-induced paw inflammation in rats. SpringerLink. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Phcogj.com. Available at: [Link]

  • Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences. Available at: [Link]

  • IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF METHANOL AND N-HEXANE EXTRACTS OF Phoenix. Federal University of Technology Minna. Available at: [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. Available at: [Link]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health. Available at: [Link]

  • In vitro and in vivo anti-inflammatory activities of ethanolic extract of Sargassum confusum. ScienceDirect. Available at: [Link]

  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. Available at: [Link]

Sources

The Rise of Thiophene Scaffolds in STING Agonist Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the interplay between innate and adaptive immunity, making it a highly attractive target for cancer immunotherapy. Activation of STING can effectively convert immunologically "cold" tumors into "hot" microenvironments, teeming with cytotoxic T lymphocytes. This has spurred the development of a diverse arsenal of STING agonists. Among these, compounds featuring a thiophene scaffold have garnered significant attention due to their potential for systemic administration and favorable pharmacological properties. This guide provides an in-depth comparative analysis of thiophene-based STING agonists, with a particular focus on the well-characterized molecule MSA-2, benchmarking its performance against other classes of STING activators.

The STING Signaling Pathway: A Primer

The canonical STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infection or cellular damage within tumors. This dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein residing in the endoplasmic reticulum. This binding event triggers a significant conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which subsequently phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and a host of other pro-inflammatory cytokines and chemokines. This cytokine milieu is instrumental in recruiting and activating dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately mounting a robust anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines IFN_genes->Pro-inflammatory Cytokines leads to expression of

Caption: The cGAS-STING signaling pathway.

Thiophene-Based STING Agonists: A New Frontier

While early STING agonists were dominated by cyclic dinucleotides (CDNs), their clinical translation has been hampered by poor membrane permeability and rapid degradation, often necessitating intratumoral injection. The quest for systemically bioavailable, small-molecule STING agonists has led to the exploration of various chemical scaffolds, with thiophene derivatives emerging as a promising class.

One of the most extensively studied thiophene-based STING agonists is MSA-2 , a benzothiophene oxobutanoic acid derivative. A key feature of MSA-2 is its ability to exist as a pH-dependent, non-covalent dimer, which is the active form that binds to and activates STING.[1] This property is thought to contribute to its preferential activity in the acidic tumor microenvironment.[1][2]

Comparative Performance Analysis

To provide a clear understanding of the capabilities of thiophene-based STING agonists, we have compiled and compared key performance data for MSA-2 against other well-known STING agonists, including the natural ligand 2'3'-cGAMP and the non-CDN small molecule diABZI.

In Vitro Potency

The potency of a STING agonist is typically determined by its ability to induce the expression of downstream signaling molecules or reporter genes in cell-based assays. The half-maximal effective concentration (EC50) is a common metric used for this purpose.

AgonistScaffoldCell LineAssayEC50Reference
MSA-2 Benzothiophene THP-1 (human)IFN-β Induction8.3 µM (WT STING)[3]
MSA-2 Benzothiophene THP-1 (human)IFN-β Induction24 µM (HAQ STING)[3]
diABZI AmidobenzimidazoleTHP-1 (human)IFN-β Induction~3.1 µM[4]
2'3'-cGAMP Cyclic DinucleotideTHP-1 (human)IFN-β Induction~53.9 µM[4]

Note: Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions. The HAQ variant of human STING is a common polymorphism.

From this data, it is evident that while MSA-2 is a potent activator of the wild-type human STING, its activity is somewhat reduced for the common HAQ allele. In comparison, the non-CDN agonist diABZI demonstrates higher potency than both MSA-2 and the natural ligand 2'3'-cGAMP in this specific assay.

In Vivo Anti-Tumor Efficacy

The ultimate test of a STING agonist's therapeutic potential lies in its ability to control tumor growth in vivo. MSA-2 has demonstrated significant anti-tumor activity in various syngeneic mouse tumor models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.

A study in the MC38 colon carcinoma model showed that oral administration of MSA-2 led to complete tumor regression in 80-100% of treated animals.[5] Furthermore, in a separate study using the same model, intratumoral injection of a platinum-modified MSA-2 (MSA-2-Pt) resulted in a slightly better anti-tumor effect than MSA-2 alone, with 7 out of 9 mice becoming tumor-free.[6]

Treatment GroupTumor ModelAdministration RouteOutcomeReference
MSA-2 MC38 Colon CarcinomaOral80-100% complete tumor regression[5]
MSA-2 MC38 Colon CarcinomaIntratumoral, Subcutaneous, OralDose-dependent anti-tumor activity[3][5]
MSA-2 + anti-PD-1 Syngeneic mouse tumor modelsOral (MSA-2)Synergistic anti-tumor activity[3][7]
MSA-2-Pt MC38 Colon CarcinomaIntratumoral7 out of 9 mice tumor-free[6]

These findings highlight the robust in vivo efficacy of MSA-2, particularly its groundbreaking oral bioavailability, which represents a significant advantage over many first-generation STING agonists.

Pharmacokinetics

A major hurdle for many STING agonists is their pharmacokinetic profile. MSA-2 has been shown to be orally bioavailable, a critical feature for clinical development.[3][7] In a study comparing different administration routes in the MC38 tumor model, oral and subcutaneous dosing of MSA-2 achieved comparable exposure in both tumor and plasma.[5] Another study reported an oral bioavailability of 49% for a novel tricyclic thiophene-based STING agonist, ZSA-51, which was 32-fold more potent than MSA-2 in vitro.[8]

While detailed pharmacokinetic parameters for MSA-2 are not extensively published in the public domain, the available data strongly suggests that the thiophene scaffold can be engineered to produce orally bioavailable STING agonists with favorable drug-like properties.

Experimental Methodologies

To ensure the reproducibility and validity of findings, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used in the characterization of STING agonists.

Protocol 1: In Vitro STING Activation in THP-1 Reporter Cells

This protocol describes the use of a human monocytic cell line (THP-1) engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) to quantify STING activation.

THP1_Assay_Workflow start Seed THP-1 reporter cells in a 96-well plate differentiate Differentiate with PMA (optional) start->differentiate treat Treat with serial dilutions of STING agonist differentiate->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Measure luminescence lyse->read analyze Calculate EC50 value read->analyze

Caption: Workflow for in vitro STING activation assay.

Materials:

  • THP-1 reporter cell line (e.g., THP1-Dual™ Cells from InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and relevant selection antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Thiophene-based STING agonist and other comparators

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 reporter cells at a density of 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.

  • Differentiation (Optional): To differentiate the monocytic THP-1 cells into a more macrophage-like phenotype, treat the cells with 50-100 ng/mL of PMA for 24-48 hours. After differentiation, wash the cells with fresh medium to remove the PMA.[9][10]

  • Treatment: Prepare serial dilutions of the thiophene-based STING agonist and other comparators in culture medium. Add the diluted agonists to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Lysis and Luminescence Reading: Following the manufacturer's instructions for the luciferase assay reagent, lyse the cells and measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Cytokine Induction Measurement by ELISA

This protocol details the quantification of IFN-β or other pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted into the cell culture supernatant following STING agonist treatment.

Materials:

  • THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium with 10% FBS and penicillin/streptomycin

  • Thiophene-based STING agonist and other comparators

  • 96-well cell culture plates

  • Human IFN-β, IL-6, or TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the STING agonists as described in Protocol 1.

  • Supernatant Collection: After the 18-24 hour incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

  • ELISA: Carefully collect the cell culture supernatants and perform the ELISA according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to determine the concentration of the cytokine in each sample.

Protocol 3: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the anti-tumor activity of thiophene-based STING agonists in a syngeneic mouse model, such as the MC38 colon carcinoma model in C57BL/6 mice.

Materials:

  • C57BL/6 mice (or other appropriate strain for the chosen tumor model)

  • MC38 colon carcinoma cells (or other syngeneic tumor cell line)

  • Thiophene-based STING agonist and vehicle control

  • Calipers for tumor measurement

  • Appropriate animal handling and euthanasia equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of MC38 cells (typically 0.5 x 10^6 to 1 x 10^6 cells) into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the thiophene-based STING agonist via the desired route (e.g., oral gavage, subcutaneous injection, or intratumoral injection) according to the predetermined dosing schedule. The vehicle control group should receive the same volume of the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

  • Monitoring: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific period. Survival can also be monitored as an endpoint.

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment groups to the control group. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

Conclusion and Future Directions

STING agonists with thiophene scaffolds, exemplified by MSA-2, represent a significant advancement in the field of cancer immunotherapy. Their potential for oral bioavailability overcomes a major limitation of earlier CDN-based agonists, opening up new avenues for systemic administration and the treatment of metastatic disease. The comparative analysis presented here demonstrates their potent in vitro and in vivo activity, which is in some cases comparable or superior to other classes of STING agonists.

As a Senior Application Scientist, it is my assessment that the continued exploration of thiophene and other heterocyclic scaffolds holds great promise for the development of next-generation STING agonists with optimized potency, selectivity, and pharmacokinetic profiles. Future research should focus on:

  • Head-to-head comparative studies: Conducting comprehensive studies that directly compare the leading candidates from different scaffold classes in a standardized set of in vitro and in vivo assays will be crucial for identifying the most promising clinical candidates.

  • Structure-activity relationship (SAR) studies: Further SAR studies will enable the fine-tuning of these molecules to enhance their potency, improve their safety profile, and potentially modulate the specific cytokine signature they induce.

  • Combination therapies: Investigating the synergistic effects of thiophene-based STING agonists with other immunotherapies, such as checkpoint inhibitors, adoptive cell therapies, and cancer vaccines, will be essential for maximizing their therapeutic benefit.

The development of STING agonists is a dynamic and rapidly evolving field. The emergence of orally bioavailable, thiophene-based compounds marks a pivotal moment, bringing us one step closer to harnessing the full therapeutic potential of the STING pathway for the benefit of cancer patients.

References

  • Pan, B. S., et al. (2020). An orally available non-nucleotide STING agonist with antitumor activity. Science, 369(6506), eaba6098. [Link]

  • Corrales, L., et al. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell reports, 11(7), 1018-1030. [Link]

  • Wang, Y., et al. (2024). Antitumor Effect of Platinum-Modified STING Agonist MSA-2. ACS Omega. [Link]

  • Fu, J., et al. (2022). Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors. Journal of Hematology & Oncology, 15(1), 1-20. [Link]

  • Li, Y., et al. (2023). A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells. Viruses, 15(11), 2158. [Link]

  • Sui, B., et al. (2021). Identification of MSA-2: An oral antitumor non-nucleotide STING agonist. Signal Transduction and Targeted Therapy, 6(1), 1-3. [Link]

  • Pan, B. S., et al. (2020). An orally available non-nucleotide STING agonist with antitumor activity. PubMed. [Link]

  • Cheng, N., et al. (2024). A next-generation STING agonist MSA-2: From mechanism to application. Journal of Controlled Release. [Link]

  • Hsieh, C. Y., et al. (2023). Chemically programmed STING-activating nano-liposomal vesicles improve anticancer immunity. Nature Communications, 14(1), 4569. [Link]

  • Li, S., et al. (2022). Conjugated STING agonists. Acta Pharmaceutica Sinica B, 12(10), 3855-3870. [Link]

  • Zhao, H. Y., et al. (2024). Abstract 4475: Discovery of an oral tricyclic STING agonist with superior pharmacokinetic properties and potent in vivo efficacy. Cancer Research, 84(6_Supplement), 4475-4475. [Link]

  • Aligos Therapeutics. (2021). Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models. Cancers, 13(21), 5344. [Link]

  • Synapse. (2024). Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses. [Link]

  • Corrales, L., et al. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell reports, 11(7), 1018-1030. [Link]

  • MacMillan Group. (2020). Immuno-Oncology: Targeting STING. [Link]

  • Wang, Y., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 22(1), 29. [Link]

  • La Cava, S., et al. (2022). STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments. Biomedicines, 10(4), 850. [Link]

  • ResearchGate. (a) IRF responses on THP‐1 reporter cells stimulated by MSA‐2 and... [Link]

  • Vranic, S., et al. (2019). Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles. International journal of molecular sciences, 20(9), 2201. [Link]

  • Genin, M., et al. (2015). M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide. BMC cancer, 15, 577. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Aryl/Heteroaryl-4-Oxobutanoic Acid Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their ability to interact with a wide array of biological targets. The 4-aryl/heteroaryl-4-oxobutanoic acid moiety is one such scaffold. Its structure, characterized by a carboxylic acid, a ketone, and an aromatic or heteroaromatic ring, provides a unique combination of hydrogen bonding capabilities, potential for π-π stacking interactions, and metabolic handles.[1][2]

A representative member of this class is 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid . While specific biological data for this particular compound is not extensively documented in peer-reviewed literature, its structural components—a thiophene ring and a 4-oxobutanoic acid chain—are present in numerous biologically active molecules.[3][4] Thiophene, a sulfur-containing five-membered heterocycle, is a well-established bioisostere of the phenyl ring and is a key component in several approved drugs, valued for its metabolic stability and ability to engage in specific receptor interactions.[3][5]

This guide provides a comparative analysis of alternative compounds built upon the 4-oxo-4-aryl/heteroarylbutanoic acid scaffold, categorized by their potential therapeutic applications. We will delve into their performance, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery programs.

I. The Anti-inflammatory Arena: COX/LOX Inhibition

The 4-aryl-4-oxobutanoic acid scaffold is prominently featured in compounds designed as anti-inflammatory agents, often targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Structural Alternatives & Performance Comparison

A notable example is Tiaprofenic Acid , a nonsteroidal anti-inflammatory drug (NSAID) that features a benzoyl group attached to a propanoic acid, differing slightly from the butanoic acid chain.[5][6] Its mechanism involves the inhibition of COX enzymes, which are central to the inflammatory cascade. Another related compound, Suprofen , also an NSAID, showcases a similar structural motif.[6] While not direct butanoic acid derivatives, their activity underscores the potential of the broader aryl-keto-acid scaffold.

CompoundCore StructureKnown Target(s)Potency (IC50)Reference
Tiaprofenic Acid 2-(5-Benzoyl-2-thienyl)propanoic acidCOX EnzymesNot specified in search results[5][6]
Suprofen 2-[4-(2-Thienylcarbonyl)phenyl]propanoic acidCOX EnzymesNot specified in search results[6]

Note: Specific IC50 values for direct comparison were not available in the provided search results, but their established use as NSAIDs confirms their biological activity.

The following diagram illustrates the general structure of these compounds and their relationship to the topic compound.

cluster_0 Core Scaffold: 4-Aryl/Heteroaryl-4-Oxobutanoic Acid cluster_1 Structural Alternatives (Anti-inflammatory) Topic_Compound This compound Tiaprofenic_Acid Tiaprofenic Acid Topic_Compound->Tiaprofenic_Acid Structural Similarity Suprofen Suprofen Topic_Compound->Suprofen Structural Similarity

Caption: Structural relationship of the topic compound to anti-inflammatory alternatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of compounds against the COX-2 enzyme.

1. Reagents and Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • To each well of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compounds or standard inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction and develop the color according to the assay kit manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

II. Enzyme Inhibition: Targeting Urease and Proteases

The thiophene moiety and the keto-acid functionality are also found in inhibitors of other enzyme classes, such as urease and cysteine proteases.

Urease Inhibitors

Thiophene-containing compounds have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[1] For instance, morpholine-thiophene hybrid thiosemicarbazones have demonstrated significant urease inhibition, with IC50 values in the low micromolar range.[1]

Compound ID (from source)Structure DescriptionUrease Inhibition (IC50)Reference
5a (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide4.94 ± 2.7 µM[1]
5b Similar to 5a with additional methyl group on imine4.96 ± 3.0 µM[1]
5c Methyl substituent at thiophene ring position 44.00 ± 2.4 µM[1]
Thiourea (Standard) -22.31 ± 0.03 µM[1]

These results indicate that the thiophene ring is a valuable component in the design of potent urease inhibitors.

Cysteine Protease Inhibitors

Ring-opened 4-aryl-4-oxobutanoic acid derivatives have been described as inhibitors of calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes and pathologies.[7] These compounds are often developed from more complex ketoamide inhibitors.

The following workflow illustrates a typical drug discovery cascade for identifying enzyme inhibitors.

Start Compound Library (Aryl-4-oxobutanoic acids) Assay In Vitro Enzyme Assay (e.g., Urease, Calpain) Start->Assay Screening Hit_ID Hit Identification (Potent Compounds) Assay->Hit_ID Data Analysis SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Chemical Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design End Preclinical Candidate Lead_Opt->End

Caption: A generalized workflow for the discovery of enzyme inhibitors.

III. Anticancer Applications: Antiproliferative Activity

Derivatives of 4-aryl-4-oxobutanoic acids have also been investigated for their antiproliferative effects against cancer cell lines. Specifically, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids have shown potent cytostatic activity against human cervix carcinoma (HeLa) cells, with some compounds active at sub-micromolar concentrations.[8] This activity is thought to arise from the Michael addition of cellular thiols to the ketovinyl moiety of the parent compounds.[8]

Compound ID (from source)Antiproliferative Activity vs. HeLa cells (IC50)Reference
16 Sub-micromolar[8]
19 Sub-micromolar[8]
Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Reagents and Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Senior Application Scientist's Recommendation

While "this compound" serves as an intriguing starting point due to its privileged scaffold, its specific biological profile remains to be elucidated. For researchers in drug development, the true value of this compound may lie in its utility as a foundational structure for chemical library synthesis.

  • For Anti-inflammatory Research: The core scaffold is a promising starting point for developing novel COX/LOX inhibitors. Modifications to the thiophene ring (e.g., substitution patterns) and exploration of different acidic moieties (e.g., propanoic vs. butanoic acid) could yield compounds with improved potency and selectivity.

  • For Anti-infective and Protease-Targeted Research: The data on urease and calpain inhibitors suggests that the 4-oxo-4-heteroarylbutanoic acid scaffold can be effectively utilized to target enzymes with nucleophilic residues in their active sites. Researchers should consider synthesizing libraries of these compounds with diverse aromatic and heteroaromatic rings to explore a range of enzyme targets.

  • For Oncology Drug Discovery: The antiproliferative activity of related structures highlights the potential of this scaffold in developing new anticancer agents. The mechanism involving Michael addition suggests that further chemical modifications could enhance this reactivity and selectivity towards cancer cells.

References

  • Jadhav, S. B., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Akash, K., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. Available at: [Link]

  • Birus, M., et al. (2006). Antiproliferative Action of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids. Chemical Biology & Drug Design. Available at: [Link]

  • Milisavljevic, J., et al. (2021). Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors. Cellular and Molecular Life Sciences. Available at: [Link]

  • Hassan, A. S., et al. (2024). Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. Available at: [Link]

  • Mitrović, J., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid. The procedures outlined are grounded in established laboratory safety protocols and regulatory standards to ensure the protection of personnel and the environment. This guide moves beyond simple instruction to explain the causality behind each procedural choice, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 22988-52-9) is an organic compound whose reactivity is dictated by its three primary functional groups: a thiophene ring, a ketone, and a carboxylic acid.[1] The carboxylic acid group, in particular, classifies this compound as an acidic substance that requires careful segregation from incompatible materials like bases.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific risks that directly inform our handling and disposal strategy.[1]

Table 1: Hazard Profile of this compound

Hazard Class & CategoryGHS PictogramHazard StatementImplication for Handling and Disposal
Skin Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation.[1]Direct contact with skin must be avoided. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste.
Serious Eye Irritation (Category 2)GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1]Robust eye protection is mandatory. Any materials that could be contaminated and cause eye contact must be handled carefully.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1]Generation of dust or aerosols must be minimized. Handling should occur in a well-ventilated area or a chemical fume hood.

Understanding these hazards is the foundation of a self-validating safety system. The protocols that follow are designed specifically to mitigate these identified risks of skin/eye irritation and respiratory exposure.

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is required at all times when handling this compound, including during disposal preparation:

  • Eye Protection : Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[3] Gloves should be inspected before use and changed immediately if contamination occurs.

  • Body Protection : A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection : If there is a risk of generating dust and work cannot be conducted in a chemical fume hood, a NIOSH-approved respirator is necessary.[3]

Waste Characterization and Segregation: A Critical Step for Safety

Proper disposal begins with correct waste characterization and segregation at the point of generation.[4]

  • Waste Characterization : this compound must be disposed of as hazardous chemical waste . It is specifically classified as a non-halogenated, solid organic acid waste .

  • Segregation : This waste stream must be kept separate from other chemical waste categories. Incompatibility can lead to violent reactions, gas evolution, or excessive heat generation.[5][6]

    • DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide).

    • DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates).[2]

    • DO NOT mix with cyanides, azides, or hypochlorite solutions.[5]

    • Keep segregated from flammable liquids.[5]

Failure to properly segregate waste is a primary cause of laboratory incidents. This step is a non-negotiable component of the disposal protocol.

Step-by-Step Disposal Protocol

This protocol details the procedure for accumulating and preparing solid this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection :

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the acidic nature of the waste.[7] The original product container is often a suitable choice.[6]

    • Do not use metal containers for acidic waste.[8]

    • The container must have a secure, tight-fitting lid.[7]

  • Waste Accumulation :

    • Place all waste, including the primary chemical and any contaminated materials (e.g., weigh boats, contaminated paper towels, gloves), directly into the designated waste container.[8]

    • Keep the container closed at all times except when actively adding waste.[6][7] This prevents the release of vapors or dust and reduces the risk of spills.

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[4]

    • The SAA should have secondary containment to contain any potential leaks from the primary container.[4]

  • Labeling :

    • Label the waste container immediately upon adding the first piece of waste.

    • The label must be fully completed and clearly legible, facing outward for easy inspection.[6]

    • Required information includes:

      • The words "HAZARDOUS WASTE" .[7]

      • The full chemical name: "this compound" .

      • An accurate list of all components by percentage or volume, even non-hazardous ones.[6]

      • The relevant hazard pictograms (e.g., GHS07 for irritant).[5]

      • The date when waste was first added to the container (Accumulation Start Date).

  • Request for Pickup :

    • Do not overfill the container; fill to no more than 90% capacity to allow for expansion.[8]

    • Once the container is full or you have finished generating this waste stream, ensure the lid is tightly secured.

    • Arrange for disposal through your institution's EHS department or equivalent authority. Follow their specific procedures for requesting a waste pickup.[7] The waste must be transported by a licensed hazardous waste facility for final treatment and disposal, in accordance with the Resource Conservation and Recovery Act (RCRA).[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Diagram 1: Waste Disposal Workflow start Waste Generated (Solid this compound & contaminated items) select_container Select Compatible Non-Metallic Container start->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) label_container->add_waste close_container Securely Close Lid add_waste->close_container check_full Container Full? close_container->check_full final_prep Ensure Lid is Tight & Label is Accurate check_full->final_prep Yes store_in_saa Store in SAA Segregated from Incompatibles check_full->store_in_saa No request_pickup Request Pickup by EHS for Final Disposal final_prep->request_pickup end Disposal Complete request_pickup->end store_in_saa->add_waste Add more waste later

Caption: Decision workflow for handling and disposing of chemical waste.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid this compound, follow these steps:

  • Alert Personnel : Notify colleagues in the immediate area.

  • Ensure PPE : Don the appropriate PPE as described in Section 2 before cleaning up.

  • Containment : Prevent the powder from becoming airborne. Do not use a dry brush.

  • Clean-up : Gently sweep or vacuum the spilled material and place it into a designated hazardous waste container.[10] Use absorbent pads for final decontamination of the surface.

  • Disposal : All materials used for the cleanup (gloves, pads, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.[7]

  • Reporting : Report the spill to your laboratory supervisor or EHS department, per institutional policy.

Regulatory Framework

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[13] Adherence to the procedures in this guide is essential for maintaining regulatory compliance.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Disposal Guidelines.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).
  • This compound. Vulcanchem.
  • SAFETY DATA SHEET - Diethyl 2-amino-4-methylthiophene-3,5-dicarboxyl
  • SAFETY DATA SHEET - 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid. AK Scientific, Inc.
  • SAFETY D
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • SAFETY DATA SHEET - 2-Hydroxy-4-(methylthio)butanoic acid. Finetech Industry Limited.
  • SAFETY DATA SHEET - 4-Isobutyl-alpha-methylphenylacetic acid. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including novel structures like 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in the chemical's specific structure and associated hazards. Our objective is to build a culture of safety through a deep, causal understanding of the protocols we implement.

Hazard Analysis: Understanding the Molecule to Mitigate Risk

This compound (CAS No. 22988-52-9) is a heterocyclic compound featuring three key functional groups that dictate its reactivity and hazard profile: a methyl-substituted thiophene ring, a ketone, and a carboxylic acid.[1] While comprehensive toxicological data for this specific molecule is limited, a robust safety plan can be developed by analyzing its components and referencing data from structurally analogous compounds.

The primary, immediate risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] This is consistent with GHS classifications for similar oxobutanoic acid derivatives.[2][3] The thiophene moiety itself is a structural alert; its metabolic pathways can sometimes lead to reactive metabolites, warranting careful handling to minimize exposure.[4]

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Code Description Source
Skin Irritation H315 Causes skin irritation [1]
Serious Eye Irritation H319 Causes serious eye irritation [1]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |

The Core of Protection: A Multi-Layered PPE Strategy

A foundational principle of laboratory safety is that PPE serves as the final barrier between the researcher and a potential hazard. It must be used in conjunction with primary engineering controls, namely a certified chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid this compound and its solutions must be performed within a properly functioning chemical fume hood. This is the most critical step in mitigating the risk of respiratory irritation (H335) by preventing the inhalation of airborne powder or aerosols.[1][5]

Eye and Face Protection: Non-Negotiable Shielding

Given the H319 classification "Causes serious eye irritation," robust eye protection is mandatory.[1]

  • Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] These must provide a complete seal around the eyes to protect from splashes and fine particulates.

  • Best Practice/High-Risk Operations: When handling larger quantities or performing vigorous reactions (e.g., heating, sonicating), supplement safety goggles with a full-face shield.

Skin and Body Protection: A Comprehensive Barrier

Direct contact with skin must be avoided to prevent irritation (H315).[1]

  • Protective Clothing: A full-length laboratory coat must be worn and kept buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Glove Selection (Critical): The presence of both a ketone and an acidic functional group requires careful glove selection. While standard nitrile gloves offer excellent splash protection for many chemicals, their resistance to ketones can be limited with prolonged exposure.

    • Routine Handling/Splash Protection: Double-gloving with standard nitrile gloves is a suitable baseline. Inspect gloves before use and remove the outer glove immediately if contamination is suspected.[6]

    • Extended Contact/Immersion Risk: For tasks involving larger quantities or extended handling times, a glove with specific resistance to ketones is recommended. Options include polyvinyl alcohol (PVA) or thermoplastic elastomer (TPE) gloves, which offer superior protection against ketones like acetone and MEK.[7][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Operational Plan: From Weighing to Waste

Proper PPE is only effective when integrated into a safe operational workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE as outlined above.

  • Weighing: To minimize the generation of airborne dust, do not pour the solid directly. Use a spatula to carefully transfer the desired amount from the stock container to a tared weigh boat or vessel inside the fume hood.[5] Close the primary container immediately after use.

  • Dissolution: Add the solvent to the vessel containing the weighed solid. If necessary, use gentle swirling or a magnetic stirrer to facilitate dissolution, keeping the container covered as much as possible to minimize vapor release.[5]

  • Post-Handling: Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth. Dispose of this cloth and any contaminated weigh boats as solid hazardous waste. Wash hands thoroughly after the procedure is complete, even after removing gloves.[9]

Spill Management and Disposal

Accidents can happen, and a clear, rehearsed plan is essential for a safe outcome.

Emergency Spill Response

In the event of a spill, the following steps must be taken immediately. The primary goal is to contain the spill and safely clean the area without exposing personnel.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Final Steps spill Spill Detected alert Alert Colleagues & Supervisor spill->alert evacuate Evacuate Immediate Area (if necessary) alert->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe Once safe to proceed contain Contain Spill with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Carefully Collect Material into Waste Container contain->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate label_waste Label Waste Container: 'Hazardous Waste' & Chemical Name decontaminate->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste report Report Incident to EHS store_waste->report

Caption: Workflow for handling a chemical spill.

Chemical Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[6][10] Never dispose of this chemical down the drain.

  • Solid Waste: Collect excess reagent, contaminated gloves, weigh boats, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.[6] The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[6]

  • Storage and Disposal: Store sealed waste containers in a designated, well-ventilated secondary containment area until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed contractor for final disposal.[6]

By adhering to this comprehensive safety and handling protocol, you ensure not only your own protection but also that of your colleagues and the integrity of your research environment.

References

  • This compound - Vulcanchem.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich (Thiophene).
  • Thiophene | C4H4S | CID 8030 - PubChem. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves.
  • Thiophene - Santa Cruz Biotechnology.
  • Safety Data Sheet - Angene Chemical.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available at: [Link]

  • Technical Support Center: Safe Handling and Disposal of 3-Acetylthiophene - Benchchem.
  • 2 - Safety Data Sheet.
  • 4-(4-Ethoxyphenyl)-4-oxobutanoic acid - Synquest Labs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。